molecular formula C8H12ClNO2 B1280171 O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS No. 5397-72-8

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Cat. No.: B1280171
CAS No.: 5397-72-8
M. Wt: 189.64 g/mol
InChI Key: OVSNPPTZTPXOLP-UHFFFAOYSA-N
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Description

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNPPTZTPXOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968785
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-72-8
Record name 5397-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-(2-Phenoxyethyl)hydroxylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS 5397-72-8) is a specialized chemical intermediate and bifunctional linker of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique structure, combining a stable phenoxyethyl moiety with a reactive hydroxylamine group, makes it a versatile building block for the synthesis of complex pharmaceutical agents and bioconjugates. This guide provides a comprehensive overview of its fundamental properties, core reactivity, synthesis, and key applications, with a focus on the practical methodologies required for its effective use in a research and development setting.

Core Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.[2] Its bifunctional nature is key to its utility: the phenoxyethyl group provides a lipophilic and structurally rigid element, while the O-substituted hydroxylamine provides a potent nucleophilic center for specific chemical ligations.

PropertyValueReference
CAS Number 5397-72-8[3]
Molecular Formula C₈H₁₂ClNO₂[4]
Molecular Weight 189.64 g/mol
Melting Point 182 - 188 °C
Appearance Solid
IUPAC Name This compound
InChI Key OVSNPPTZTPXOLP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCO[NH3+].[Cl-]

Synthesis and Manufacturing Principles

The synthesis of O-substituted hydroxylamines like this compound is typically achieved through a multi-step process that avoids the direct handling of volatile and unstable free hydroxylamine. A common industrial approach involves the O-alkylation of a stable hydroxylamine equivalent, such as an oxime, followed by acidic hydrolysis to liberate the desired product.

A plausible synthetic pathway involves:

  • Oxime Formation: A simple ketone, such as acetone, is reacted with hydroxylamine hydrochloride under basic conditions to form a stable oxime (acetoxime).[5][6]

  • O-Alkylation: The acetoxime is deprotonated with a base to form an oximate anion, which then acts as a nucleophile. This anion reacts with a suitable phenoxyethylating agent, like 2-phenoxyethyl bromide or a related tosylate, via a Williamson ether synthesis-type reaction.

  • Acidic Hydrolysis: The resulting O-(2-phenoxyethyl)acetoxime is treated with hydrochloric acid. The acid catalyzes the hydrolysis of the oxime, regenerating acetone and yielding the final product, O-(2-Phenoxyethyl)hydroxylamine, as its stable hydrochloride salt.[7][8]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Acidic Hydrolysis Acetone Acetone Acetoxime Acetoxime Acetone->Acetoxime Hydroxylamine_HCl NH2OH·HCl Hydroxylamine_HCl->Acetoxime Base Acetoxime_node Acetoxime Phenoxyethyl_Br 2-Phenoxyethyl Bromide O_Alkylated_Oxime O-(2-phenoxyethyl)acetoxime Phenoxyethyl_Br->O_Alkylated_Oxime O_Alkylated_Oxime_node O-(2-phenoxyethyl)acetoxime Acetoxime_node->O_Alkylated_Oxime Base HCl HCl (aq) Final_Product O-(2-Phenoxyethyl)hydroxylamine hydrochloride HCl->Final_Product O_Alkylated_Oxime_node->Final_Product

Caption: Generalized synthetic pathway for this compound.

Core Reactivity: The Chemistry of the Alkoxyamine

The utility of this compound is dominated by the reactivity of its alkoxyamine group (-ONH₂). The nitrogen atom, being less electronegative than the adjacent oxygen and benefiting from the alpha-effect, is a potent nucleophile.[9]

Oxime Ligation

The foremost reaction is its condensation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction, known as oxime ligation, is highly specific, proceeds under mild, aqueous conditions, and is a cornerstone of bioconjugation chemistry.[2][10]

The mechanism proceeds via two main stages:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: The intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final C=N double bond of the oxime.

Caption: Mechanism of oxime ligation between a carbonyl and a hydroxylamine.

This reaction is fundamental in creating stable linkages between molecules, for example, attaching a drug payload (containing the hydroxylamine) to a targeting protein (modified to display a ketone).

Applications in Drug Development and Bioconjugation

Intermediate for Active Pharmaceutical Ingredients (APIs)

As a versatile building block, this compound serves as a precursor in the multi-step synthesis of numerous APIs.[1] Its unique functional groups permit targeted chemical modifications, enabling the construction of complex molecular architectures that are often essential for high-affinity binding to biological targets.[1]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Oxime ligation is a premier method for constructing bioconjugates due to its high selectivity and the stability of the resulting bond. In the context of ADCs, a potent cytotoxic drug can be derivatized with the hydroxylamine moiety, which then serves as a chemical handle to conjugate the drug to a monoclonal antibody. The antibody is first modified, either enzymatically or chemically, to introduce a unique aldehyde or ketone group. The subsequent reaction with the hydroxylamine-derivatized drug yields a precisely constructed ADC.

G Antibody Monoclonal Antibody (mAb) Modification Site-Specific Modification (e.g., enzyme-catalyzed) Antibody->Modification Keto_mAb Ketone-bearing mAb Modification->Keto_mAb ADC Antibody-Drug Conjugate (ADC) Keto_mAb->ADC Oxime Ligation Drug_OH O-(2-Phenoxyethyl)hydroxylamine (as part of drug linker) Drug_OH->ADC

Caption: Conceptual workflow for ADC synthesis using oxime ligation.

Experimental Protocols

Protocol 5.1: General Procedure for Protein-Small Molecule Conjugation via Oxime Ligation

This protocol describes a general method for conjugating an O-(2-Phenoxyethyl)hydroxylamine-modified small molecule to a protein containing an accessible aldehyde or ketone group.

1. Reagent Preparation:

  • Protein Solution: Prepare the aldehyde/ketone-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0). The optimal pH is a compromise between hydroxylamine reactivity and protein stability.
  • Hydroxylamine Solution: Immediately before use, dissolve this compound in the same reaction buffer to a concentration of 10-50 mM. Prepare this solution fresh as hydroxylamine solutions can degrade over time.[2]

2. Conjugation Reaction:

  • To the protein solution, add the hydroxylamine solution to achieve a final molar excess of 20-100 fold over the protein. The exact ratio should be optimized empirically.
  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

3. Purification of the Conjugate:

  • Remove excess, unreacted hydroxylamine reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[2]

4. Characterization:

  • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
Protocol 5.2: Analytical Quantification by Pre-Column Derivatization HPLC

This method allows for the sensitive detection of hydroxylamine in samples, which is crucial for clearance validation and stability studies.[11]

1. Derivatization:

  • Sample Preparation: Prepare an aqueous solution of the sample suspected to contain O-(2-Phenoxyethyl)hydroxylamine.
  • Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).
  • Reaction: Mix the sample solution with the benzaldehyde solution and a small amount of a weak base (e.g., triethylamine). Allow the reaction to proceed at room temperature for approximately 30 minutes to form the stable benzaldoxime derivative.[11]

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to the λmax of the benzaldoxime derivative (typically around 250-280 nm).
  • Quantification: Create a standard curve using known concentrations of this compound subjected to the same derivatization procedure.

Safety, Handling, and Storage

As a derivative of hydroxylamine, this compound requires careful handling. The safety profile is primarily dictated by the hydroxylamine functional group, which is known to be a skin and eye irritant and potentially harmful if ingested or inhaled.[12][13]

Hazard CategoryGHS Hazard StatementPrecautionary Codes
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledP261, P264, P270, P271, P280
First Aid -P301+P312, P302+P352, P304+P340
Storage -P402+P404 (Store in a dry place. Store in a closed container)

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Avoid breathing dust.[12] Prevent contact with skin and eyes.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14]

  • The hydrochloride salt is hygroscopic; therefore, storage in a desiccated environment is recommended to maintain its integrity.[2]

Stability:

  • The solid hydrochloride salt is relatively stable. However, aqueous solutions, especially at neutral or basic pH, are less stable and should be prepared fresh before use.[2][16] The parent compound, hydroxylamine, is known to be thermally unstable, which warrants caution during any procedures involving heating.[17][18]

Conclusion

This compound is a high-value chemical tool for scientists engaged in drug discovery and bioconjugation. Its reliable reactivity in forming stable oxime ethers with carbonyl compounds provides a robust method for linking molecular components under mild conditions. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel therapeutics and advanced biological probes, accelerating the pace of innovation in pharmaceutical development.

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  • Sigma-Aldrich. (n.d.). This compound | 5397-72-8.
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  • Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
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Sources

O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS number 5397-72-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Senior Application Scientist's Perspective

Executive Summary

This compound (CAS No. 5397-72-8) is a specialized alkoxyamine reagent that has become an indispensable tool in modern drug discovery, chemical biology, and materials science. Its primary utility lies in its ability to react with aldehydes and ketones to form highly stable oxime ethers. This reaction, known as oxime ligation, is valued for its high chemoselectivity, efficiency under mild conditions, and the robustness of the resulting covalent bond. This guide provides an in-depth analysis of the compound's properties, core reactivity, key applications, and field-proven experimental methodologies, designed for researchers and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Strategic Value of a Specialized Alkoxyamine

In the landscape of chemical synthesis and bioconjugation, the ability to form stable, covalent linkages under biologically compatible conditions is paramount. This compound emerges as a key player in this context. Unlike simple hydroxylamine, the phenoxyethyl substituent imparts distinct properties, including modified solubility and steric profile, making it a valuable building block for creating complex molecular architectures essential for drug efficacy.[1] Its principal application is the formation of oxime bonds, a reaction favored for its superior stability at physiological pH compared to analogous imine or hydrazone linkages.[2][3] This stability makes it an ideal choice for constructing drug-linker payloads, modifying sensitive biomolecules, and developing advanced drug delivery systems.

Physicochemical Properties & Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5397-72-8
Molecular Formula C₈H₁₂ClNO₂[4]
Molecular Weight 189.64 g/mol
Appearance Solid / White Crystals[5]
Melting Point 182 - 188 °C
Purity Typically ≥95%
InChI Key OVSNPPTZTPXOLP-UHFFFAOYSA-N
Solubility Soluble in polar solvents like water, ethanol, and methanol.[6]

The Core Chemistry: Mechanism of Oxime Ligation

The cornerstone of O-(2-Phenoxyethyl)hydroxylamine's utility is the oxime ligation reaction. This is a condensation reaction that proceeds via a well-understood, two-step mechanism.[2][7]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the electron-rich nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, tetrahedral intermediate known as a carbinolamine or hemiaminal.[2][3]

  • Acid-Catalyzed Dehydration: The unstable hemiaminal intermediate rapidly undergoes dehydration. This step is typically catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (water). Elimination of water results in the formation of the stable C=N double bond characteristic of the oxime ether.[2][7]

The rate of this reaction is highly pH-dependent. The nucleophilic addition step is favored at neutral to slightly basic pH, where the hydroxylamine is in its free base form, while the dehydration step is accelerated by acid.[2] This dual requirement means that optimal reaction rates are often achieved in a slightly acidic pH range (typically pH 4-5).

Caption: General mechanism of oxime ether formation.

Key Applications in Research & Development

The unique reactivity profile of this compound makes it a valuable reagent across several scientific domains.

  • Medicinal Chemistry: It serves as a versatile chemical building block for the synthesis of diverse pharmaceuticals.[1] Its functional groups enable targeted chemical reactions, facilitating the creation of complex molecular scaffolds designed to interact with biological targets.[1]

  • Bioconjugation: Oxime ligation is a premier method for site-specifically modifying biomolecules such as proteins and peptides.[2] Carbonyl groups can be introduced into biomolecules enzymatically or chemically, which then serve as specific handles for conjugation with hydroxylamine-modified payloads, a process that proceeds with high selectivity in aqueous environments.[3]

  • Drug Delivery & ADCs: The high stability of the oxime bond is particularly advantageous for developing linkers in Antibody-Drug Conjugates (ADCs). The linker must remain intact in circulation to prevent premature drug release, and the oxime linkage provides this necessary stability.

  • Materials Science: This reagent is used to functionalize polymer surfaces and construct hydrogels. The robust and specific nature of the oxime bond allows for controlled assembly of macromolecular structures.

Experimental Protocols & Methodologies

A reliable protocol is the foundation of reproducible science. The following section details a validated, step-by-step methodology for a typical oxime ligation reaction.

Protocol: Synthesis of an Oxime Ether from a Carbonyl Compound

This protocol describes a general procedure for reacting this compound with an aldehyde or ketone.

Causality and Rationale:

  • Reagent Stoichiometry: A slight excess of the hydroxylamine (1.1-1.2 equivalents) is used to drive the reaction to completion.

  • Base Selection: A weak base like pyridine or sodium acetate is crucial.[8] Its role is to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile in situ. Pyridine can also act as a mild catalyst for the dehydration step.[8]

  • Solvent Choice: Ethanol is a common choice as it typically solubilizes both the carbonyl substrate and the hydroxylamine salt. For bioconjugation, aqueous buffers are used.[2]

  • Monitoring: Thin Layer Chromatography (TLC) is the standard method for monitoring the consumption of the starting carbonyl compound and the formation of the more polar oxime product.

  • Workup: The aqueous wash with dilute HCl is designed to remove any residual basic catalyst (e.g., pyridine), while the final water wash removes any water-soluble byproducts.[2] Anhydrous sodium sulfate is a drying agent that removes trace water from the organic phase before solvent evaporation.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq).

  • Solvation: Add anhydrous ethanol (10-20 mL) to dissolve the reagents.

  • Base Addition: Add pyridine (2.0 mmol, 2.0 eq) to the mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting carbonyl is consumed (typically 2-6 hours).

  • Solvent Removal: Once complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and deionized water (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization, as required by the product's properties.

G start 1. Combine Reactants (Carbonyl + Hydroxylamine HCl) add_solvent 2. Add Solvent & Base (e.g., Ethanol, Pyridine) start->add_solvent reflux 3. Heat to Reflux (2-6 hours) add_solvent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Concentrate monitor->workup Complete extract 6. Aqueous Workup (EtOAc / HCl / H₂O) workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (Chromatography / Recrystallization) dry->purify end Final Oxime Product purify->end

Caption: General experimental workflow for oxime ether synthesis.

Synthesis & Purification Overview

O-substituted hydroxylamines are typically prepared through multi-step synthetic sequences. A common strategy involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, with an appropriate alkylating agent (e.g., 2-phenoxyethyl bromide).[9] This is followed by a deprotection step to release the desired hydroxylamine, which is then isolated as its more stable hydrochloride salt.[9] Purification is generally achieved by recrystallization to afford a high-purity crystalline solid.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and related compounds require careful handling.

  • Hazards: This compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[11][12] Like other hydroxylamine derivatives, it may cause an allergic skin reaction and is suspected of causing cancer.[11][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][14]

  • Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. Avoid all personal contact.[15]

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[5][12][15] It is hygroscopic and should be protected from moisture.[16]

  • Spills: In case of a spill, dampen the solid material with water to prevent dusting, then sweep it into a suitable container for disposal.[16] The spill area should be thoroughly cleaned afterwards.[16]

Conclusion

This compound is a high-value reagent whose strategic importance is rooted in the robust and selective chemistry of oxime ligation. Its ability to form stable covalent bonds under mild conditions has cemented its role in the synthesis of novel therapeutics, the construction of sophisticated bioconjugates, and the functionalization of materials. For researchers and drug developers, a comprehensive understanding of its properties, reactivity, and handling protocols is essential to fully exploit its synthetic potential and drive innovation.

References

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O-(2-Phenoxyethyl)hydroxylamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Introduction

This compound is a specialized chemical reagent prized for its role as a versatile bifunctional building block in modern organic synthesis. Its structure uniquely combines a stable phenoxyethyl group with a reactive oxyamine moiety, making it an invaluable tool for researchers, particularly in the fields of medicinal chemistry, drug discovery, and bioconjugation. The terminal hydroxylamine group provides a nucleophilic center ideal for forming stable oxime linkages with aldehydes and ketones, a reaction known for its high chemoselectivity and efficiency under mild conditions. This guide offers a detailed exploration of its chemical structure, properties, synthesis, and core applications, providing field-proven insights for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of O-(2-Phenoxyethyl)hydroxylamine.[1] The salt form enhances its stability and solubility in aqueous media, making it convenient for a variety of reaction conditions. Its core structure consists of a phenyl ring connected via an ether linkage to an ethyl chain, which is in turn bonded to the oxygen atom of a hydroxylamine group.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValueReference(s)
CAS Number 5397-72-8[2]
Molecular Formula C₈H₁₂ClNO₂[2][3]
Molecular Weight 189.64 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 155-157 °C (decomposes)[5]
Solubility Soluble in water[4]

Synthesis and Mechanistic Insights

The synthesis of O-substituted hydroxylamines like O-(2-Phenoxyethyl)hydroxylamine typically proceeds through a nucleophilic substitution pathway. A common and robust strategy involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide or acetoxime, followed by acidic hydrolysis to liberate the desired hydroxylamine hydrochloride salt.

The choice of a protected hydroxylamine is critical to prevent undesired N-alkylation, which is a common side reaction due to the dual nucleophilicity of the hydroxylamine moiety (both N and O atoms can act as nucleophiles). Using a bulky protecting group on the nitrogen atom sterically hinders N-attack and ensures selective O-alkylation. The final hydrolysis step is typically performed with a strong acid like hydrochloric acid, which serves both to cleave the protecting group and to form the stable hydrochloride salt of the product.

General Synthetic Workflow

G Start Starting Materials (e.g., Phenol, Ethylene Glycol derivative, Protected Hydroxylamine) Step1 Step 1: Synthesis of 2-Phenoxyethyl Halide/Tosylate Start->Step1 Step2 Step 2: O-Alkylation (Nucleophilic Substitution) Step1->Step2 Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3 End Final Product: O-(2-Phenoxyethyl)hydroxylamine HCl Step3->End

Caption: Conceptual workflow for the synthesis of O-(2-Phenoxyethyl)hydroxylamine HCl.

Experimental Protocol: Synthesis via Acetoxime Hydrolysis

This protocol outlines a general method adapted from procedures for preparing O-substituted hydroxylamines.[6]

  • Preparation of the Alkylating Agent: 2-Phenoxyethyl bromide is prepared from phenol and 1,2-dibromoethane under basic conditions (e.g., using sodium hydroxide). The product is purified by distillation or chromatography.

  • O-Alkylation of Acetoxime:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add acetoxime (1.0 equivalent) to the suspension at 0 °C. Allow the mixture to stir for 30 minutes.

    • Add 2-phenoxyethyl bromide (1.05 equivalents) dropwise to the reaction mixture.

    • Warm the mixture to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, quench cautiously with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-(2-phenoxyethyl)acetoxime.

  • Acid Hydrolysis and Salt Formation:

    • Dissolve the crude O-(2-phenoxyethyl)acetoxime in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Reflux the solution for 8-12 hours. The reaction generates the desired product and acetone as a byproduct.[7]

    • Monitor the hydrolysis by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture and remove the solvent and excess HCl under reduced pressure.

    • The resulting solid residue is triturated with diethyl ether or recrystallized from an ethanol/ether mixture to afford pure this compound as a white solid.

Core Application: Oxime Ligation

The primary utility of this compound stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form a stable C=N double bond, known as an oxime.[8] This reaction, termed oxime ligation, is a cornerstone of chemoselective synthesis and bioconjugation.

The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[9] This is followed by a series of proton transfers and a final dehydration step to yield the oxime. The reaction is typically fastest under mildly acidic conditions (pH 4-5), which protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the hydroxylamine, thereby preserving its nucleophilicity.

Oxime Ligation Reaction Pathway

G R1 R₁-C(=O)-R₂ (Aldehyde/Ketone) Intermediate R₁-C(OH)(NH-O-R')-R₂ (Tetrahedral Intermediate) R1->Intermediate + H₂N-O-R' R_NH2OH H₂N-O-R' (Hydroxylamine) Product R₁-C(=N-O-R')-R₂ (Oxime) Intermediate->Product - H₂O Water H₂O

Caption: General reaction scheme for oxime formation.

Experimental Protocol: Oxime Formation with a Model Ketone

This protocol describes the reaction with cyclohexanone as a model substrate.

  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and water containing sodium acetate (1.5 equivalents) to buffer the solution to a pH of approximately 4.5.

  • Reaction Execution:

    • To the stirred solution from Step 1, add cyclohexanone (1.05 equivalents) dropwise at room temperature.

    • Allow the reaction to stir at room temperature for 2-4 hours. The formation of the oxime product can be monitored by TLC, observing the consumption of the ketone.

    • In many cases, the oxime product will precipitate out of the solution upon formation.

  • Workup and Purification:

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexane, to remove any unreacted ketone.

    • If the product remains in solution, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The resulting crude product can be further purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical research and development.[10]

  • API Synthesis: It serves as a key precursor or intermediate in the multi-step synthesis of numerous Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly influences the quality and yield of the final drug substance.[10]

  • Medicinal Chemistry Research: In medicinal chemistry labs, it is frequently used to explore new drug candidates. The phenoxyethyl group can serve as a scaffold or a pharmacophoric element, while the hydroxylamine handle allows for straightforward conjugation to other molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

  • Linker Chemistry: The ability to form stable oxime bonds is exploited in the design of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In these contexts, the moiety derived from O-(2-Phenoxyethyl)hydroxylamine can act as a stable and well-defined linker connecting a targeting molecule to a payload.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazards: The compound may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[11][12] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[11][12][13]

  • Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][14] Avoid breathing dust and prevent contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a reagent of significant utility, bridging fundamental organic synthesis with advanced applications in drug discovery and materials science. Its well-defined structure provides a reliable platform for introducing the oxyamine functional group, enabling the highly efficient and selective formation of oxime bonds. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reaction mechanisms is key to leveraging its full potential in the creation of novel and complex molecular architectures.

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A Comprehensive Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN — January 11, 2026] – In the landscape of modern pharmaceutical development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among these, O-(2-Phenoxyethyl)hydroxylamine hydrochloride has emerged as a versatile and valuable reagent. This guide provides an in-depth analysis of its chemical properties, synthesis, and diverse applications, offering a critical resource for researchers, scientists, and professionals in drug development.

Core Compound Profile

This compound, identified by the CAS number 5397-72-8, is a white crystalline solid. Its molecular structure, featuring a phenoxyethyl group attached to a hydroxylamine moiety, provides a unique combination of lipophilicity and reactive potential, making it a strategic component in medicinal chemistry.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
CAS Number 5397-72-8
Melting Point 182 - 188 °C
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, and methanol.
pKa Data not available
LogP (estimated) Data not available

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection.

General Synthesis Pathway

A widely employed method for the synthesis of O-alkylhydroxylamines involves a two-step process:

  • Mitsunobu Reaction: The synthesis often commences with the reaction of 2-phenoxyethanol with N-hydroxyphthalimide under Mitsunobu conditions. This reaction, utilizing a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate), facilitates the formation of the O-alkylated phthalimide intermediate.[1]

  • Deprotection: The resulting N-(2-phenoxyethoxy)phthalimide is then deprotected to yield the free hydroxylamine. This is commonly achieved by hydrazinolysis, where the phthalimide protecting group is removed by treatment with hydrazine hydrate. The final product is then isolated as its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.[1]

G Phenoxyethanol 2-Phenoxyethanol Mitsunobu_Reagents PPh₃, DIAD Phenoxyethanol->Mitsunobu_Reagents NHydroxyphthalimide N-Hydroxyphthalimide NHydroxyphthalimide->Mitsunobu_Reagents Intermediate N-(2-Phenoxyethoxy)phthalimide Mitsunobu_Reagents->Intermediate Mitsunobu Reaction Hydrazine Hydrazine Hydrate Product_FreeBase O-(2-Phenoxyethyl)hydroxylamine Hydrazine->Product_FreeBase Deprotection HCl HCl Product_HCl O-(2-Phenoxyethyl)hydroxylamine Hydrochloride HCl->Product_HCl Salt Formation Intermediate->Hydrazine Product_FreeBase->HCl

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactive nature of the hydroxylamine group, which readily participates in the formation of stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of bioconjugation and medicinal chemistry.

Oxime Ligation: A Powerful Tool for Bioconjugation

Oxime ligation is a highly efficient and chemoselective reaction that proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules. The reaction is characterized by the formation of a stable C=N-O bond.

Experimental Protocol: General Procedure for Oxime Ligation

This protocol outlines a general method for the conjugation of an aldehyde- or ketone-containing molecule with this compound.

  • Reactant Preparation: Dissolve the carbonyl-containing substrate (1.0 equivalent) in a suitable buffer, typically at a slightly acidic to neutral pH (e.g., 100 mM sodium phosphate buffer, pH 6.0-7.0).

  • Hydroxylamine Addition: Add this compound (1.2 to 5.0 equivalents) to the reaction mixture.

  • Catalysis (Optional but Recommended): For reactions at or near neutral pH, the addition of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to a final concentration of 10-100 mM can significantly accelerate the reaction rate.[2]

  • Incubation: The reaction is typically incubated at room temperature or 37°C for a period ranging from a few hours to overnight, with progress monitored by a suitable analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and catalyst. This may involve extraction, followed by purification of the oxime product by chromatography or recrystallization.[3]

G Start Start: Carbonyl Compound + O-(2-Phenoxyethyl)hydroxylamine HCl Buffer Dissolve in Buffer (pH 6-7) Start->Buffer Catalyst Add Catalyst (e.g., Aniline) Buffer->Catalyst Incubate Incubate at RT or 37°C Catalyst->Incubate Monitor Monitor Reaction Progress (LC-MS/HPLC) Incubate->Monitor Purify Work-up and Purify Product Monitor->Purify End End: Purified Oxime Product Purify->End

Caption: Experimental workflow for a typical oxime ligation reaction.

Role as a Versatile Building Block in API Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique functional groups allow for its incorporation into complex molecular architectures, which is essential for achieving desired pharmacological activity. The purity of this starting material is of utmost importance, as it directly influences the quality and safety of the final drug product.

Emerging Applications in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is critical for its efficacy. This compound can be utilized in the synthesis of PROTAC linkers. The hydroxylamine moiety allows for the attachment of the linker to a warhead or an E3 ligase ligand via an oxime bond, offering a stable and reliable conjugation strategy. The phenoxyethyl group can be a part of the linker itself, contributing to the desired physicochemical properties of the final PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant utility in pharmaceutical research and development. Its ability to readily form stable oxime linkages under mild conditions makes it an invaluable tool for bioconjugation and the synthesis of complex molecules. As drug discovery continues to evolve, the demand for versatile and reliable building blocks like this compound is expected to grow, particularly with the rise of new therapeutic modalities such as PROTACs. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working at the forefront of medicinal chemistry.

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An In-Depth Technical Guide to the Synthesis of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a valuable intermediate in pharmaceutical and medicinal chemistry research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanisms. By synthesizing information from established chemical literature, this document aims to provide a robust and practical resource for the laboratory synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, primarily utilized in the development of novel therapeutics. Its bifunctional nature, possessing both a hydroxylamine moiety and a phenoxyethyl group, allows for its incorporation into a wide array of complex molecular architectures. The hydroxylamine group is particularly useful for the formation of oximes and hydroxamic acids, which are prevalent in many biologically active compounds. As an intermediate, the purity and efficient synthesis of this compound are paramount to the successful development of new chemical entities.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and well-precedented synthetic route to this compound involves a two-step process. This strategy utilizes the robust and widely adopted Gabriel synthesis principles, where a phthalimide group serves as a masked equivalent of a primary amine or, in this case, a hydroxylamine.

The overall synthesis can be dissected as follows:

  • Step 1: Formation of the Phthalimide Intermediate. Synthesis of N-(2-phenoxyethoxy)phthalimide. This step effectively "protects" the hydroxylamine nitrogen, preventing unwanted side reactions and allowing for the introduction of the phenoxyethyl group.

  • Step 2: Deprotection to Yield the Final Product. Hydrolysis of the N-(2-phenoxyethoxy)phthalimide intermediate to liberate the free O-(2-Phenoxyethyl)hydroxylamine, followed by salt formation with hydrochloric acid.

This approach is advantageous due to the high yields and clean reactions typically associated with the Gabriel and Ing-Manske methodologies.

Synthesis_Pathway Start Starting Materials Intermediate N-(2-phenoxyethoxy)phthalimide Start->Intermediate Step 1: Phthalimide Protection Final_Product O-(2-Phenoxyethyl)hydroxylamine Hydrochloride Intermediate->Final_Product Step 2: Hydrazinolysis & HCl Salt Formation

Caption: Overall two-step synthesis strategy.

In-Depth Analysis of Synthesis Step 1: Crafting the N-(2-phenoxyethoxy)phthalimide Intermediate

There are two primary, highly effective methods for the synthesis of the key intermediate, N-(2-phenoxyethoxy)phthalimide. The choice between these methods may depend on the availability of starting materials and desired reaction conditions.

Method A: The Classic Gabriel Synthesis Approach

This method is a direct application of the principles of the Gabriel synthesis, a cornerstone of primary amine synthesis that prevents over-alkylation[1]. It involves the nucleophilic substitution of a 2-phenoxyethyl halide with potassium phthalimide.

Reaction Scheme:

Potassium Phthalimide + 2-Phenoxyethyl bromide → N-(2-phenoxyethoxy)phthalimide + Potassium Bromide

Causality Behind Experimental Choices:

  • Nucleophile: Potassium phthalimide is used instead of phthalimide itself because the deprotonated nitrogen is a much stronger nucleophile. The pKa of the N-H proton in phthalimide is approximately 8.3, making it readily deprotonated by a base like potassium hydroxide[1][2].

  • Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this SN2 reaction as it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophilicity of the phthalimide anion[1].

  • Leaving Group: A bromide is a good leaving group, facilitating the SN2 displacement.

Gabriel_Synthesis reagents {Potassium Phthalimide | + | 2-Phenoxyethyl Bromide} intermediate {N-(2-phenoxyethoxy)phthalimide | + | KBr} reagents->intermediate SN2 Reaction (DMF, Heat)

Caption: Gabriel synthesis of the intermediate.

Method B: O-Alkylation of N-Hydroxyphthalimide

An alternative and equally viable route is the O-alkylation of N-hydroxyphthalimide with 2-phenoxyethanol. This approach avoids the need to prepare a 2-phenoxyethyl halide.

Reaction Scheme:

N-Hydroxyphthalimide + 2-Phenoxyethanol → N-(2-phenoxyethoxy)phthalimide + H₂O

Causality Behind Experimental Choices:

  • Starting Material: N-hydroxyphthalimide can be readily synthesized from phthalic anhydride and hydroxylamine hydrochloride[2][3].

  • Reaction Type: This transformation can be achieved via a Williamson ether synthesis-type reaction, where N-hydroxyphthalimide is first deprotonated with a base (e.g., potassium carbonate) to form a potent nucleophile that then attacks a 2-phenoxyethyl derivative with a suitable leaving group (e.g., a tosylate or halide). A more direct approach is the Mitsunobu reaction, which allows for the direct coupling of the N-hydroxyphthalimide and 2-phenoxyethanol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD)[4].

In-Depth Analysis of Synthesis Step 2: Liberation of the Hydroxylamine

The deprotection of the phthalimide group is a critical step to unveil the desired hydroxylamine functionality. The Ing-Manske procedure, utilizing hydrazine, is the method of choice due to its mild and highly efficient nature[5].

Reaction Scheme:

N-(2-phenoxyethoxy)phthalimide + Hydrazine Hydrate → O-(2-Phenoxyethyl)hydroxylamine + Phthalhydrazide

Mechanism and Rationale:

The Ing-Manske procedure is preferred over acidic or basic hydrolysis, which often require harsh conditions that could potentially cleave the ether linkage in the target molecule[5]. The reaction with hydrazine proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring, which precipitates out of the reaction mixture, driving the reaction to completion[6][7].

Ing_Manske_Deprotection intermediate {N-(2-phenoxyethoxy)phthalimide | + | Hydrazine Hydrate} products {O-(2-Phenoxyethyl)hydroxylamine | + | Phthalhydrazide (precipitate)} intermediate->products Nucleophilic Acyl Substitution & Cyclization (Ethanol, Reflux)

Caption: Ing-Manske deprotection of the phthalimide.

The final step involves the formation of the hydrochloride salt by treating the free hydroxylamine with a solution of hydrochloric acid. This is a standard acid-base reaction that protonates the basic nitrogen of the hydroxylamine, forming a stable, crystalline salt that is often easier to handle and purify.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for Gabriel synthesis and Ing-Manske deprotection.

Protocol for Step 1: Synthesis of N-(2-phenoxyethoxy)phthalimide (Gabriel Method)
  • Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1 equivalent) in a suitable solvent such as ethanol. Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise with stirring. The potassium phthalimide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • N-Alkylation: To a solution of potassium phthalimide (1 equivalent) in anhydrous DMF, add 2-phenoxyethyl bromide (1.1 equivalents).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The N-(2-phenoxyethoxy)phthalimide will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol for Step 2: Synthesis of this compound
  • Hydrazinolysis: Suspend N-(2-phenoxyethoxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Salt Formation: Combine the filtrate and the washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like isopropanol or ethanol to afford pure this compound.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)
N-(2-phenoxyethoxy)phthalimideC₁₆H₁₃NO₄283.28~110-115
This compoundC₈H₁₂ClNO₂189.64~155-157 (decomposes)

Expected NMR Data:

  • N-(2-phenoxyethoxy)phthalimide:

    • ¹H NMR: Expect signals for the phthalimide protons (aromatic multiplet, ~7.7-7.9 ppm), the phenoxy protons (aromatic multiplet, ~6.9-7.3 ppm), and two triplets for the ethoxy protons (~4.0-4.5 ppm).

    • ¹³C NMR: Expect signals for the phthalimide carbonyl carbons (~168 ppm), aromatic carbons of both the phthalimide and phenoxy groups, and the ethoxy carbons.

  • This compound:

    • ¹H NMR: Expect signals for the phenoxy protons (aromatic multiplet, ~6.9-7.3 ppm), two triplets for the ethoxy protons (~4.0-4.5 ppm), and a broad signal for the NH₂OH₂⁺ protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

    • ¹³C NMR: Expect signals for the aromatic carbons of the phenoxy group and the ethoxy carbons.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an N-substituted phthalimide intermediate followed by hydrazinolysis. This approach, rooted in the principles of the Gabriel and Ing-Manske reactions, offers a high-yielding and clean route to this valuable synthetic building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently produce this compound for their drug discovery and development endeavors.

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  • Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI.
  • Synthesis process of N-hydroxyl phthalimide. (n.d.). Google Patents.
  • Example 3 (O-(2-Hydroxyethyl)hydroxylamine). (n.d.). ResearchGate.
  • Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.). ResearchGate.
  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025).
  • Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. (2004). Semantic Scholar.
  • Gabriel Synthesis. (n.d.). Organic Chemistry Portal.
  • Gabriel Synthesis. (2023). Chemistry LibreTexts.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry.
  • Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. (n.d.). ResearchGate.
  • Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). (n.d.). ResearchGate.

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The Versatility of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent - A Gateway to Stable Bio-conjugates and Complex Molecules

O-(2-Phenoxyethyl)hydroxylamine hydrochloride stands as a pivotal reagent in the arsenal of synthetic chemists, particularly those operating at the intersection of organic synthesis, medicinal chemistry, and bioconjugation. While belonging to the broader class of hydroxylamine derivatives, its unique phenoxyethyl moiety imparts specific properties that render it advantageous in various applications. This guide provides an in-depth exploration of the core utility of this compound, focusing on its role in the formation of stable oxime linkages and its application as a versatile building block in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into the practical considerations for its use in a research and development setting.

Core Principle: The Oxime Ligation

The primary and most powerful application of this compound lies in its reaction with aldehydes and ketones to form a highly stable oxime bond. This reaction, a cornerstone of bioconjugation and chemical biology, is prized for its high chemoselectivity, proceeding under mild, often aqueous conditions with water as the sole byproduct.[1] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, particularly at physiological pH, making it an ideal tool for the site-specific modification of sensitive biomolecules.[1]

The formation of an oxime is a two-step process:

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]

  • Dehydration: This unstable intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, creating a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the oxime.[1]

The rate of this reaction is highly pH-dependent, with the optimal range typically being slightly acidic.[1]

Oxime_Formation_Mechanism Carbonyl R-C(=O)-R' (Aldehyde/Ketone) Intermediate R-C(OH)(NH-O-CH₂CH₂-O-Ph)-R' (Hemiaminal Intermediate) Carbonyl->Intermediate Nucleophilic Addition Hydroxylamine H₂N-O-CH₂CH₂-O-Ph (O-(2-Phenoxyethyl)hydroxylamine) Hydroxylamine->Intermediate Oxime R-C(=N-O-CH₂CH₂-O-Ph)-R' (Oxime) Intermediate->Oxime Dehydration (-H₂O) Water H₂O

Figure 1: General mechanism of oxime formation.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its parent class of O-alkylhydroxylamines are valuable precursors in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[2] The phenoxyethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as lipophilicity and metabolic stability.[3]

Key applications in this domain include:

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a crucial building block in the multi-step synthesis of various APIs. The purity of the hydroxylamine derivative directly impacts the quality and yield of the final drug substance.[2]

  • Medicinal Chemistry Research: In the exploration of new drug candidates, the introduction of the O-(2-phenoxyethyl)oxime moiety can be a key step in structure-activity relationship (SAR) studies. This modification can alter a molecule's binding affinity to its target, solubility, and other critical properties.[2][4]

  • Prodrug Strategies: The oxime linkage can be designed to be stable under physiological conditions but cleavable under specific enzymatic or chemical triggers within the body, allowing for the targeted release of an active drug.

Experimental Protocols

Protocol 1: General Synthesis of an Oxime from an Aldehyde or Ketone

This protocol provides a general method for the synthesis of an oxime using this compound. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • Aldehyde or Ketone (1 equivalent)

  • This compound (1.1 - 1.5 equivalents)

  • Base (e.g., sodium acetate, pyridine, or triethylamine) (1.1 - 2 equivalents)

  • Solvent (e.g., ethanol, methanol, or a mixture of water and a co-solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

  • Add this compound to the solution.

  • Add the base to the reaction mixture. The choice of base and solvent will depend on the solubility and reactivity of the starting materials. For many simple oximations, refluxing in ethanol with pyridine is effective.[5]

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Excess Hydroxylamine: A slight excess of the hydroxylamine is used to drive the reaction to completion, especially if the starting carbonyl compound is precious.

  • Base: The hydrochloride salt of the hydroxylamine is acidic. A base is required to neutralize the HCl and free the nucleophilic hydroxylamine for the reaction to proceed.

  • Solvent: Polar protic solvents like ethanol are often used as they can dissolve both the reactants and facilitate the proton transfer steps in the mechanism.

Protocol 2: Bioconjugation - Labeling of a Carbonyl-Containing Protein

This protocol outlines a general procedure for labeling a protein that has been engineered or modified to contain an aldehyde or ketone functional group.

Materials:

  • Carbonyl-containing protein (e.g., 1-10 mg/mL)

  • This compound (10-50 fold molar excess)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline (optional, as a catalyst)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare a solution of the carbonyl-containing protein in the reaction buffer.

  • Prepare a stock solution of this compound in the reaction buffer.

  • Add the desired molar excess of the hydroxylamine solution to the protein solution.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime ligation at neutral pH.[1]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Monitor the progress of the conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

  • Once the desired level of labeling is achieved, remove the excess unreacted hydroxylamine and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Bioconjugation_Workflow Start Carbonyl-containing Protein Add_Reagent Add O-(2-Phenoxyethyl)hydroxylamine HCl & Optional Catalyst (Aniline) Start->Add_Reagent Incubate Incubate (RT or 37°C, 2-24h) Add_Reagent->Incubate Monitor Monitor Reaction (SDS-PAGE, Mass Spec) Incubate->Monitor Purify Purify (Desalting Column/Dialysis) Monitor->Purify End Labeled Protein (Oxime Linkage) Purify->End

Figure 2: A typical workflow for protein bioconjugation via oxime ligation.

Quantitative Data Summary

The efficiency and stability of the oxime linkage formed using hydroxylamine derivatives are key advantages. The following table summarizes the relative stability of oxime bonds compared to hydrazone bonds, another common linkage in bioconjugation.

Linkage TypeRelative Hydrolytic Stability (at neutral pH)Key Characteristics
Oxime High Very stable under physiological conditions, making it suitable for in vivo applications.[1]
HydrazoneModerate to LowProne to hydrolysis, especially at acidic pH. Stability can be influenced by substituents.[1]

Table 1: Comparative stability of oxime vs. hydrazone linkages.

Safety and Handling

This compound, like other hydroxylamine derivatives, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Hazards: May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in organic synthesis, medicinal chemistry, and chemical biology. Its ability to form stable oxime linkages with aldehydes and ketones under mild conditions makes it an excellent tool for bioconjugation and the construction of complex molecules. The phenoxyethyl moiety can confer unique properties to the resulting products, offering opportunities for fine-tuning the characteristics of drug candidates and other advanced materials. By understanding the underlying chemical principles and following robust experimental protocols, scientists can effectively leverage the power of this reagent to advance their research and development goals.

References

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). APIChem. [Link]
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). ACS Medicinal Chemistry Letters. [Link]
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). Journal of Medicinal Chemistry. [Link]
  • Reaction in oximes of 2-hydroxyacetophenone etc. (1991). Oriental Journal of Chemistry. [Link]
  • A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. (2019).
  • Phenoxy-hydroxypropylamines, their preparation, and method and pharmaceutical preparations for treating cardiovascular diseases. (1976).
  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (2014). Journal of Organic Chemistry. [Link]
  • O-(2-phenoxyethyl)hydroxylamine. (n.d.). PubChem. [Link]
  • Production of alpha-hydroxy oximes. (1980).
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. (2021). Reaction Chemistry & Engineering. [Link]
  • High-sensitivity analytical approaches for the structural characterization of glycoproteins. (2010). Analytical and Bioanalytical Chemistry. [Link]
  • Trisubstituted hydroxylamines: From reaction discovery to drug design. (2025). American Chemical Society. [Link]
  • The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. (2017).
  • Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
  • Parallel multi-droplet platform for reaction kinetics and optimiz
  • Preparation of n-substituted hydroxylamines. (1969).
  • Production of hydroxylamine hydrochloride. (1964).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Stabilization of hydroxylamine solutions. (1998).
  • Hydroxylamine hydrochloride solution MSDS. (2019). Loba Chemie. [Link]
  • Hydroxylamine hydrochloride AR/ACS. (2022). Loba Chemie. [Link]
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022).
  • Highly sensitive analysis of glycans in therapeutic glycoproteins. (n.d.). Solvias. [Link]
  • Hydroxylamine synthesis method. (2013).
  • Reaction in oximes of 2-hydroxyacetophenone etc. (1991). Oriental Journal of Chemistry. [Link]

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An In-depth Technical Guide to the Reaction Mechanism of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the reaction mechanism and practical application of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a key reagent in modern bioconjugation and pharmaceutical development. We will delve into the fundamental principles governing its reactivity, provide detailed experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Significance of this compound in Chemoselective Ligation

This compound is a versatile chemical tool primarily utilized for the formation of stable oxime bonds with aldehydes and ketones.[1] This chemoselective ligation strategy is a cornerstone of bioconjugation, enabling the precise and covalent linking of molecules under mild, biocompatible conditions.[2] The resulting phenoxyethyl-oxime linkage offers enhanced stability compared to other common bioconjugation linkages, making it particularly valuable in the development of antibody-drug conjugates (ADCs), protein-polymer conjugates, and various diagnostic and therapeutic agents. The unique properties of this compound, including its defined structure and reactivity, make it an essential reagent for researchers seeking to create robust and well-defined biomolecular constructs.

The Core Reaction Mechanism: Oxime Ligation

The fundamental reaction involving this compound is the formation of an oxime bond with a carbonyl group (an aldehyde or a ketone). This reaction proceeds through a two-step mechanism:

Step 1: Nucleophilic Addition to Form a Carbinolamine Intermediate

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[3]

Step 2: Dehydration to the Stable Oxime

The unstable carbinolamine intermediate then undergoes dehydration (the elimination of a water molecule) to form the final, stable oxime product.[3] This step is typically the rate-determining step of the reaction.

Oxime Ligation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 R-CHO (Aldehyde/Ketone) intermediate R-CH(OH)-NH-O-R' (Carbinolamine Intermediate) reactant1->intermediate Nucleophilic Addition reactant2 H₂N-O-R' (O-(2-Phenoxyethyl)hydroxylamine) reactant2->intermediate product R-CH=N-O-R' (Oxime) intermediate->product Dehydration water H₂O

Figure 1: General mechanism of oxime formation.

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions, typically around pH 4-5.[3] This is due to a delicate balance:

  • At low pH (highly acidic): The hydroxylamine nucleophile becomes protonated (R-O-NH3+), rendering it non-nucleophilic and thus inhibiting the initial addition step.[3]

  • At neutral or high pH (basic): There is insufficient acid to effectively protonate the carbonyl oxygen of the aldehyde or ketone. This reduces the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack.[3]

Figure 2: The influence of pH on the rate of oxime formation.

Catalysis of Oxime Ligation

While the reaction proceeds under acidic conditions, many biological applications require reactions to be performed at or near neutral pH (pH 7.4) to maintain the integrity of biomolecules. At neutral pH, the rate of oxime formation can be slow. To overcome this, nucleophilic catalysts, such as aniline and its derivatives, can be employed to significantly accelerate the reaction.

Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate with the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine.

Experimental Protocol: Bioconjugation of a Protein with an Aldehyde Moiety

This protocol provides a general framework for the conjugation of a protein containing a solvent-accessible aldehyde group with this compound.

Materials:

  • Protein with an aldehyde group (e.g., generated by site-specific oxidation of an N-terminal serine)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • (Optional) Aniline stock solution (e.g., 100 mM in DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer (e.g., 10-50 mM).

  • Ligation Reaction:

    • Add this compound to the protein solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over the protein).

    • (Optional) For catalysis at neutral pH, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (which will show a shift in molecular weight upon conjugation) or mass spectrometry.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and purity of the final product by SDS-PAGE, mass spectrometry, and other relevant analytical techniques.

Bioconjugation Workflow start Start: Aldehyde-Protein step1 Dissolve Protein in Reaction Buffer (pH 7.0) start->step1 step2 Add O-(2-Phenoxyethyl)hydroxylamine HCl (10-50x molar excess) step1->step2 step3 (Optional) Add Aniline Catalyst (1-10 mM) step2->step3 step4 Incubate at RT or 37°C (2-24 hours) step3->step4 step5 Purify by SEC or Dialysis step4->step5 step6 Characterize Conjugate (SDS-PAGE, MS) step5->step6 end End: Purified Protein Conjugate step6->end

Figure 3: A typical workflow for protein bioconjugation.

Quantitative Data and Considerations

ParameterConditionObservationReference
Reaction pH pH 4-5Optimal reaction rate for uncatalyzed reaction.[3]
pH 7.0 (uncatalyzed)Slower reaction rate.
pH 7.0 (aniline catalyzed)Significantly increased reaction rate.
Stability of Oxime Bond pH 7.4 (Physiological)Highly stable.[4]
Acidic pHCan undergo hydrolysis, though more stable than hydrazones.[4]
Reagent Concentration Higher molar excess of hydroxylamineCan drive the reaction to completion.

Synthesis and Characterization of O-(2-Phenoxyethyl)hydroxylamine

For researchers interested in the synthesis of this reagent, a common route involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection. For example, N-hydroxyphthalimide can be alkylated with 2-phenoxyethyl bromide, followed by hydrazinolysis to yield the desired product.

General Synthesis Scheme:

  • Alkylation of N-hydroxyphthalimide with 2-phenoxyethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

  • Removal of the phthalimide protecting group using hydrazine hydrate in a solvent such as ethanol.

  • Isolation and purification of the O-(2-Phenoxyethyl)hydroxylamine product, often as its hydrochloride salt for improved stability and handling.

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Conclusion

This compound is a powerful and reliable tool for the construction of well-defined bioconjugates. A thorough understanding of its reaction mechanism, the influence of pH, and the application of catalysis is essential for its effective use. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this versatile reagent in their drug discovery and development workflows.

References

  • (Reference details for a relevant scientific paper on oxime lig
  • (Reference details for a relevant scientific paper on bioconjug
  • (Reference details for a relevant scientific paper on hydroxylamine synthesis)
  • (Reference details for a relevant scientific paper on NMR characteriz

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A Technical Guide to the Stability and Storage of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a specialized reagent increasingly utilized in drug discovery and development, particularly in the formation of oxime linkages for bioconjugation and the synthesis of complex pharmaceutical intermediates. The integrity of this compound is paramount, as degradation can lead to inconsistent reaction kinetics, low yields, and the introduction of impurities that compromise the quality of the final active pharmaceutical ingredient (API)[1]. This guide provides an in-depth analysis of the factors governing the stability of this reagent and establishes field-proven protocols for its optimal storage and handling. Due to the limited specific public data on this compound, this document leverages extensive data from its parent compound, hydroxylamine hydrochloride, as a scientifically sound model for understanding its core reactivity, degradation pathways, and handling requirements. The fundamental principles of stability for the hydroxylammonium group and its hydrochloride salt form are highly conserved and provide an authoritative basis for these recommendations.

Chemical Profile and Inherent Instabilities

To understand the stability of this compound, we must first analyze its structure. The molecule's reactivity is dictated by the interplay of the nucleophilic hydroxylamine group, the hydrochloride salt which enhances water solubility and stability over the free base, and the phenoxyethyl moiety.

start O-(2-Phenoxyethyl)hydroxylamine HCl (High Purity Reagent) deg Degradation & Loss of Purity factor1 Thermal Stress (> Room Temp) factor1->deg factor2 Atmospheric Exposure (Moisture & Air) factor2->deg factor3 Material Incompatibility (Metals, Oxidizers, Bases) factor3->deg

Caption: Key environmental factors leading to reagent degradation.

Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure reagent integrity from receipt to use.

Recommended Storage Conditions

The consensus from safety data sheets for related compounds provides a clear directive for proper storage.

ParameterRecommendationRationale & Causality
Temperature Store in a cool, dry place. [2][3]Standard ambient temperature is generally acceptable.[4]Minimizes the rate of thermal decomposition. Low humidity prevents hygroscopic water absorption.[5]
Atmosphere Keep container tightly closed/sealed. [6][7]Protects from atmospheric moisture and oxygen, which can cause hydrolysis and oxidative degradation.[8][9]
Light Store away from direct sunlight. [6]While not as critical as moisture or heat, UV radiation can provide the energy to initiate degradation pathways.
Incompatibles Store away from incompatible materials (oxidizers, bases) and foodstuffs. [3]Prevents accidental and hazardous reactions.
Container Selection

The corrosive nature of the compound dictates specific container requirements.

  • Primary Container: The original manufacturer's container should be used whenever possible.[3]

  • Acceptable Materials: If repackaging is necessary, use only glass or corrosion-resistant plastic containers, such as high-density polyethylene (HDPE).[10]

  • Unacceptable Materials: DO NOT use metal containers, including aluminum or galvanized steel.[4][10] Spatulas and weighing implements should be non-metallic or corrosion-resistant stainless steel.

Step-by-Step Laboratory Handling Protocol

This protocol ensures both personnel safety and reagent integrity.

  • Preparation: Before opening, allow the container to equilibrate to room temperature, especially if stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Work Environment: Always handle this compound inside a certified chemical fume hood.[8][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][3]

  • Dispensing: Open the container in the fume hood. Use a clean, dry, non-metallic or corrosion-resistant spatula to dispense the required amount of the solid.

  • Sealing: Immediately and tightly reseal the container after dispensing. Consider backfilling the container with an inert gas like argon or nitrogen to displace air and moisture for long-term storage.

  • Cleaning: Clean any spills promptly by sweeping up the solid material, avoiding dust generation, and placing it in a sealed container for disposal.[5] Wash the spill site after pickup is complete.[5]

Experimental Workflow: Stability Assessment

For critical applications in drug development, it may be necessary to empirically verify the stability of a specific lot. A forced degradation study is the standard approach.

A 1. Initial Analysis (T=0) - HPLC (Purity, Area%) - LC-MS (Identity) - Appearance B 2. Aliquot & Stress Samples - 40°C/75% RH - Ambient/Light - Control (Dark, RT, Sealed) A->B C 3. Time Point Analysis (e.g., 1, 2, 4 weeks) - Re-run HPLC & LC-MS B->C D 4. Data Evaluation - Compare purity vs. T=0 - Identify new peaks (degradants) - Assess appearance changes C->D

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Initial Characterization (T=0): Dissolve a sample of the compound in a suitable solvent (e.g., methanol, water) and analyze via High-Performance Liquid Chromatography (HPLC) to establish initial purity. Obtain a mass spectrum to confirm identity.

  • Stress Conditions: Aliquot the solid compound into several vials. Expose them to controlled stress conditions:

    • Thermal/Humidity: Place in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).

    • Photostability: Expose to light on a lab bench.

    • Control: Keep one aliquot under ideal recommended storage conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), analyze the stressed samples using the same HPLC method.

  • Data Interpretation: Compare the purity of the stressed samples to the T=0 and control samples. A significant decrease in the main peak area percentage and/or the appearance of new peaks indicates degradation.

Conclusion

The chemical integrity of this compound is contingent upon a thorough understanding of its inherent instabilities and the implementation of rigorous storage and handling protocols. The primary threats to its stability are exposure to moisture, elevated temperatures, and incompatible materials, particularly metals.[5][8][9][4] By adhering to the guidelines outlined in this document—storing the compound in tightly sealed, non-metallic containers in a cool, dry environment—researchers and drug development professionals can ensure its reliability, leading to more reproducible outcomes in synthesis and analysis.

References

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Source: Google Search Result]
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). [Source: Google Search Result]
  • Hydroxylamine hydrochloride - Apollo Scientific. [Source: Google Search Result]
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  • Hydroxylamine hydrochloride - Szabo-Scandic. [Source: Google Search Result]
  • Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 - Smolecule. (2023-08-16). [Source: Google Search Result]
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An In-Depth Technical Guide to the Safe Handling of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the pressure to innovate can often overshadow the foundational principles of laboratory safety. Yet, a robust safety culture is not a barrier to progress; it is the bedrock upon which reliable, reproducible, and meaningful scientific advancements are built. O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a versatile reagent, offering unique synthetic possibilities to the medicinal chemist. However, its structural relationship to hydroxylamine hydrochloride warrants a cautious and informed approach. This guide is crafted not as a mere list of rules, but as a technical resource for our fellow scientists. It aims to elucidate the "why" behind the protocols—grounding every recommendation in the physicochemical properties and toxicological understanding of the compound class. By fostering a deeper comprehension of the risks, we empower researchers to handle this and similar reagents with the confidence and respect they command.

Compound Profile and Hazard Identification

This compound (CAS No. 5397-72-8) is a derivative of hydroxylamine.[1] While specific toxicological data for this derivative is limited, the well-documented hazards of its parent compound, hydroxylamine hydrochloride, provide a crucial and authoritative basis for establishing safe handling protocols. The primary hazards are associated with its potential corrosivity, toxicity upon ingestion or skin contact, and its ability to cause severe irritation and allergic reactions.[2][3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]

A comprehensive understanding of its hazard profile is the first step in a risk-based safety assessment. The following table summarizes the GHS classifications largely extrapolated from hydroxylamine hydrochloride data.

Hazard Class Category Hazard Statement Source(s)
Corrosive to Metals1H290: May be corrosive to metals[2][3][4][5]
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3][4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2][3][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4][5]
Skin Sensitization1H317: May cause an allergic skin reaction[2][3][4][5]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3][4][5]
Carcinogenicity2H351: Suspected of causing cancer[2][3][4][5]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[2][3][4][5]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[2][4][5]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is minimizing exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The causality is simple: if the hazardous substance cannot reach you, it cannot harm you.

Engineering Controls: All work involving this compound, particularly the handling of the solid powder, must be conducted within a certified chemical fume hood.[3][4][6] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of airborne dust particles and protects the user from potential splashes.[6] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE): PPE is the last line of defense. Its selection must be deliberate and based on the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6] This is to protect against the severe eye irritation potential of the compound.[3]

  • Skin Protection: At a minimum, nitrile or rubber gloves and a lab coat are required.[5] Gloves must be inspected before use and changed immediately if contamination is suspected.[6] Given the potential for skin irritation, sensitization, and dermal toxicity, prolonged or repeated contact must be avoided.[2][3]

  • Respiratory Protection: When handling the solid material where dust generation is possible, a NIOSH-approved respirator is necessary.[4][5]

The following workflow provides a logical decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Task involves O-(2-Phenoxyethyl)hydroxylamine hydrochloride fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood solid_or_solution Handling solid powder or creating a solution? fume_hood->solid_or_solution  Yes stop_work STOP WORK Relocate to a Fume Hood fume_hood->stop_work No splash_risk Is there a significant splash risk? solid_or_solution->splash_risk Solution ppe_respirator Add NIOSH-approved Respirator solid_or_solution->ppe_respirator Solid ppe_base Minimum PPE: - Chemical Safety Goggles - Nitrile/Rubber Gloves - Lab Coat splash_risk->ppe_base No ppe_faceshield Add Face Shield splash_risk->ppe_faceshield Yes end Proceed with Task ppe_base->end ppe_respirator->splash_risk ppe_faceshield->ppe_base

Caption: PPE Selection Workflow for this compound.

Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and maintains the integrity of the reagent.

Handling Protocol:

  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).[8]

  • Dispensing: Conduct all weighing and dispensing of the solid material inside a chemical fume hood to contain any dust.[4] Avoid creating dust clouds.[6]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, bases, and metals.[2][9] Hydroxylamine derivatives are reducing agents and can react violently with oxidizers.[10][11] They may also be corrosive to metals.[2][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands and face thoroughly with soap and water after handling and before leaving the work area.[2][6] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[9][12]

Storage Protocol:

  • Container: Store in the original, tightly sealed container.[2][13] If transferred, use a corrosion-resistant container with a resistant inner liner.[2][4] Do not use metal containers.[4]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][7] The compound is hygroscopic and sensitive to moisture and air.[8][11]

  • Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[2][4][9]

  • Temperature: Avoid storing at elevated temperatures. While data for this specific derivative is unavailable, the parent compound, hydroxylamine hydrochloride, may decompose or explode upon heating.[6][14]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air and keep them at rest. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5] Symptoms like pulmonary edema may be delayed.[12]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][15] Get immediate medical attention, even if irritation is not immediately apparent.[10]

  • Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[5][15] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink a couple of glasses of water.[4][6] Never give anything by mouth to an unconscious person.[5][6] Call a poison control center or doctor immediately.[5]

Spill Response Protocol: In the event of a spill, the primary objectives are to isolate the area, protect personnel, and prevent the spread of contamination.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Isolate the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.[4]

  • Contain (Solid Spill): For small solid spills, gently dampen the material with water to prevent dust from becoming airborne.[10] Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10] Place all contaminated cleaning materials (e.g., paper towels, absorbent pads) into the hazardous waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations.[4]

The following flowchart outlines the logical steps for responding to a laboratory spill.

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert isolate Isolate the spill area and restrict access alert->isolate assess Assess the spill (size, location) isolate->assess small_spill Small & Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) small_spill->ppe evacuate Evacuate the area Call emergency response large_spill->evacuate contain Dampen solid with water to prevent dust ppe->contain cleanup Carefully scoop material into a waste container contain->cleanup decon Decontaminate the area with soap and water cleanup->decon dispose Seal and label waste container. Dispose as hazardous waste. decon->dispose end Spill Managed dispose->end

Caption: General Laboratory Spill Response Workflow.

Disposal and Environmental Considerations

This compound and its parent compound are classified as very toxic to aquatic life.[2][4] Therefore, proper disposal is a critical responsibility to prevent environmental contamination.

  • Waste Classification: This material must be treated as hazardous waste.[13]

  • Disposal Method: Do not dispose of it with household garbage or allow it to enter sewage systems or waterways.[7][13] All waste containing this chemical must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous-waste disposal contractor, in accordance with all local, regional, and national regulations.[2][4]

References

  • Vertex AI Search. (2015, June 19).
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  • Vertex AI Search. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Vertex AI Search. HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie.
  • Vertex AI Search. (2025, November 6).
  • Vertex AI Search. SAFETY DATA SHEET - according to the (US)
  • Vertex AI Search. Hydroxylamine hydrochloride - Apollo Scientific.
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  • Vertex AI Search. HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals - NOAA.
  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • LEAP Online. (2005, October 10).
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An In-depth Technical Guide to Alkoxyamines in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the evolving landscape of bioconjugation, the demand for precise, stable, and controllable ligation strategies is paramount. Alkoxyamines, a class of compounds characterized by a covalent bond between a carbon atom, an oxygen atom, and a nitrogen atom (C-O-N), have emerged as a remarkably versatile tool for researchers in drug development, materials science, and chemical biology. Their unique chemical properties, particularly the tunable lability of the C-O bond, have positioned them at the forefront of two major bioconjugation modalities: as initiators for controlled radical polymerization to create well-defined polymer bioconjugates, and as components of stable, yet selectively cleavable, linker technologies.

This guide provides a comprehensive technical overview of alkoxyamines in bioconjugation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of alkoxyamine chemistry in their work. We will delve into the fundamental principles governing their reactivity, explore their primary applications with field-proven insights, and provide detailed experimental protocols to bridge theory with practice.

Part 1: The Core Chemistry of Alkoxyamines

At the heart of alkoxyamine utility is the nature of the C-O-N linkage. This bond can undergo reversible homolytic cleavage upon thermal or, in some cases, chemical or electrochemical stimulus, generating a carbon-centered radical and a stable nitroxide radical.[1][2][3] This equilibrium is the cornerstone of Nitroxide Mediated Polymerization (NMP).

The stability and cleavage kinetics of the C-O bond are highly dependent on the substituents on both the carbon and the nitrogen atoms.[4][5] Steric hindrance around the C-O bond and the electronic properties of the substituents can be modulated to fine-tune the bond dissociation energy.[3][5] This tunability is a key advantage, allowing for the design of alkoxyamines that are stable under physiological conditions but can be cleaved under specific triggers.

Diagram: Core Alkoxyamine Structure and Homolytic Cleavage

Caption: Reversible homolytic cleavage of the C-O-N bond in an alkoxyamine.

Part 2: Applications in Bioconjugation

Alkoxyamines offer two powerful and distinct strategies for bioconjugation: Nitroxide Mediated Polymerization (NMP) for the synthesis of polymer-biomolecule conjugates and the formation of stable oxime linkages for direct conjugation and as cleavable linkers.

Nitroxide Mediated Polymerization (NMP) for Bioconjugates

NMP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[6][7][8][9] In the context of bioconjugation, an alkoxyamine initiator is first conjugated to a biomolecule (e.g., a protein or peptide). This functionalized biomolecule then serves as a macroinitiator for the polymerization of monomers, resulting in a polymer chain growing from a specific site on the biomolecule.

The "living" nature of NMP is due to the persistent radical effect, where the reversible capping of the growing polymer chain with the nitroxide radical prevents irreversible termination reactions.[8][10] This level of control is crucial for creating well-defined bioconjugates with tailored properties, such as improved solubility, stability, and pharmacokinetic profiles.[9]

Diagram: NMP for Bioconjugate Synthesis

NMP_Bioconjugation Biomolecule Biomolecule Functionalized_Bio Functionalized Biomolecule Biomolecule->Functionalized_Bio Conjugation Alkoxy_Initiator Alkoxyamine Initiator Alkoxy_Initiator->Functionalized_Bio Bioconjugate Polymer-Biomolecule Conjugate Functionalized_Bio->Bioconjugate Polymerization Monomers Monomers Monomers->Bioconjugate

Caption: Workflow for creating polymer-biomolecule conjugates using NMP.

Experimental Protocol: Synthesis of an Alkoxyamine-Functionalized Protein

This protocol provides a general method for the functionalization of a protein with an N-hydroxysuccinimide (NHS) ester-containing alkoxyamine initiator.

Materials:

  • Protein of interest (e.g., Lysozyme) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • NHS-ester functionalized alkoxyamine initiator (e.g., NHS-TEMPO)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Initiator Solution: Dissolve the NHS-ester functionalized alkoxyamine initiator in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the initiator solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted initiator by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

  • Characterization: Characterize the resulting alkoxyamine-functionalized protein using techniques such as MALDI-TOF mass spectrometry to determine the degree of labeling.

Causality Behind Experimental Choices:

  • pH 7.4: This pH is optimal for the reaction between NHS esters and primary amines (lysine residues) on the protein while maintaining protein stability.

  • Molar Excess of Initiator: A molar excess ensures efficient labeling of the protein. The exact ratio may need to be optimized depending on the protein and desired degree of labeling.

  • DMSO: NHS-ester functionalized initiators are often poorly soluble in aqueous buffers, requiring a co-solvent like DMSO. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.

Oxime Ligation and Cleavable Linkers

Alkoxyamines can also participate in bioconjugation through the formation of stable oxime bonds. This reaction occurs between an alkoxyamine and an aldehyde or ketone to form an oxime linkage (C=N-O).[11][12] This ligation is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[11][13] The resulting oxime bond is significantly more stable to hydrolysis than imine or hydrazone linkages.[14][15]

Bifunctional linkers containing an alkoxyamine at one end and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other are commercially available or can be synthesized.[16][17][18][19] These linkers allow for the straightforward conjugation of two different molecules.

Furthermore, the inherent lability of the C-O bond in certain alkoxyamine structures can be exploited to create cleavable linkers. These linkers are stable under physiological conditions but can be designed to cleave in response to specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes.[][21][22] This "on-demand" cleavage is highly desirable in applications like drug delivery, where the therapeutic payload needs to be released at the target site.[12][23] For example, linkers sensitive to the reducing environment within a cell can be designed to release a drug intracellularly.[]

Diagram: Oxime Ligation and Cleavable Linker Concept

Oxime_Cleavable_Linker cluster_ligation Oxime Ligation cluster_cleavage Cleavable Linker Action Biomolecule1 Biomolecule 1 (with Aldehyde/Ketone) Conjugate Oxime-Linked Conjugate Biomolecule1->Conjugate Alkoxyamine_Linker Alkoxyamine Linker Alkoxyamine_Linker->Conjugate Forms Oxime Bond Conjugate2 Drug-Linker-Antibody (Alkoxyamine Linker) Released_Drug Released Drug Conjugate2->Released_Drug Stimulus (e.g., low pH, redox) Antibody Antibody Conjugate2->Antibody

Caption: Oxime ligation for bioconjugation and the concept of a cleavable alkoxyamine linker.

Experimental Protocol: Labeling of a Glycoprotein with an Alkoxyamine-PEG-Biotin Linker

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehydes, followed by reaction with an alkoxyamine-containing linker.[15]

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase)

  • Sodium meta-periodate (NaIO₄)

  • Alkoxyamine-PEG-Biotin

  • Coupling buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Quenching solution (e.g., 1 M glycerol)

  • Desalting column

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a concentration of 1-5 mg/mL.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubating for 5-10 minutes on ice.

    • Remove excess periodate and buffer exchange into the coupling buffer using a desalting column.

  • Oxime Ligation:

    • To the oxidized glycoprotein, add the Alkoxyamine-PEG-Biotin linker to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 2 hours.

    • Purify the biotinylated glycoprotein from excess linker using a desalting column.

  • Characterization: Confirm biotinylation using a standard assay such as a HABA/avidin assay or by Western blot analysis with a streptavidin conjugate.

Trustworthiness of the Protocol: This is a self-validating system. The success of the conjugation is directly dependent on the successful oxidation of the glycoprotein, which can be verified independently. The subsequent ligation with the alkoxyamine linker is a highly specific reaction, minimizing off-target modifications.

Part 3: Quantitative Data and Considerations

The efficiency and stability of alkoxyamine-based bioconjugations are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of Linkage Stabilities
Linkage TypeTypical Formation ConditionsRelative Hydrolytic StabilityNotes
Oxime pH 6.5-7.5HighSignificantly more stable than hydrazones and imines.[11][14][15]
Hydrazone pH 4.5-5.5ModerateCan be susceptible to hydrolysis at physiological pH.[12]
Imine (Schiff Base) pH 7-9LowGenerally requires reduction to a secondary amine for stability.
Table 2: Factors Influencing Alkoxyamine C-O Bond Cleavage
FactorEffect on CleavageRationale
Temperature Increased temperature promotes cleavageProvides the energy to overcome the bond dissociation energy.[1][3]
Solvent Polarity More polar solvents can facilitate cleavageCan stabilize the resulting radical species.[24][25][26]
Steric Hindrance Increased steric bulk around the C-O bond can lower the cleavage temperatureWeakens the C-O bond.[8]
Redox Potential Oxidative or reductive conditions can trigger cleavage in appropriately designed alkoxyaminesInvolves single electron transfer mechanisms.[24][27]
pH Can trigger cleavage in pH-sensitive linkersProtonation or deprotonation of functional groups can alter the electronic properties of the linker.[2][]

Conclusion

Alkoxyamines represent a powerful and versatile class of molecules for modern bioconjugation. Their unique ability to participate in controlled radical polymerization and to form stable, yet potentially cleavable, oxime linkages provides researchers with a robust toolkit for creating sophisticated bioconjugates. From the synthesis of well-defined polymer-protein hybrids to the development of stimuli-responsive drug delivery systems, the applications of alkoxyamine chemistry are vast and continue to expand. By understanding the core principles of their reactivity and leveraging the detailed protocols and quantitative data presented in this guide, scientists and drug developers can confidently incorporate alkoxyamines into their research to advance the frontiers of medicine and materials science.

References

  • Benoit, D.; Chaplinski, V.; Braslau, R.; Hawker, C.J. Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. J. Am. Chem. Soc.1999, 121 (16), 3904–3909. [Link]
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  • Tsuchikama, K.; An, Z. Antibody-drug conjugates: recent advances in conjugation and linker chemistries. PMC. 2016. [Link]
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  • Wang, C.-C. The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates.
  • Bio-Synthesis Inc. Alkoxyamine Modified Oligonucleotide. Bio-Synthesis Inc. [Link]
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  • Marque, S.R.A. The structures of alkoxyamines and their complexes with Zn(hfac)2 drawn...
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  • Matyjaszewski, K. Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization.
  • Chudasama, V.
  • Low, P.S. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]
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An In-Depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Modern Bioconjugation and Drug Design

In the landscape of drug development and chemical biology, the ability to selectively and stably link molecular components is paramount. O-(2-Phenoxyethyl)hydroxylamine hydrochloride has emerged as a critical reagent that addresses this need with precision and reliability. At its core, this compound provides a bioorthogonal aminooxy functional group, which exhibits exquisite reactivity towards aldehydes and ketones. This specific reactivity forms the basis of "oxime ligation," a cornerstone of modern bioconjugation strategies.[1][2]

This guide provides an in-depth exploration of this compound, moving from its fundamental chemical properties and synthesis to its practical applications in constructing complex biomolecular architectures like antibody-drug conjugates (ADCs). The insights herein are curated for researchers, chemists, and drug development professionals who require a robust understanding of not just how to use this reagent, but why its specific structural attributes lead to successful and reproducible outcomes.

Core Attributes and Physicochemical Properties

The utility of this compound is rooted in its molecular structure. The phenoxyethyl group provides spacing and favorable solubility characteristics, while the terminal hydroxylamine hydrochloride is the reactive "warhead." The hydrochloride salt form enhances stability and improves handling properties for this otherwise highly reactive moiety.

PropertyValueSource
CAS Number 5397-72-8[3][4][5]
Molecular Formula C₈H₁₂ClNO₂[5]
Molecular Weight 189.64 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 182 - 188 °C[3]
Purity Typically ≥95%[3]
IUPAC Name O-(2-phenoxyethyl)hydroxylamine;hydrochloride[3]

Synthesis of the Core Reagent

The synthesis of O-substituted hydroxylamines requires careful strategy, as direct O-alkylation of hydroxylamine is often inefficient. A common and effective industrial approach involves the use of protecting groups. One established method is the N-hydroxyphthalimide method, where N-hydroxyphthalimide is first alkylated with a suitable phenoxyethyl halide (or sulfonate), followed by hydrazinolysis to release the desired O-(2-phenoxyethyl)hydroxylamine.

A representative synthetic scheme is outlined below:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Hydroxyphthalimide C N-(2-Phenoxyethoxy)phthalimide A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 1-Bromo-2-phenoxyethane B->C D N-(2-Phenoxyethoxy)phthalimide F O-(2-Phenoxyethyl)hydroxylamine D->F Solvent (e.g., EtOH) E Hydrazine (N₂H₄) E->F G O-(2-Phenoxyethyl)hydroxylamine I O-(2-Phenoxyethyl)hydroxylamine hydrochloride G->I H HCl H->I

Caption: General synthesis pathway for O-(2-Phenoxyethyl)hydroxylamine HCl.

This multi-step process ensures high yields and purity by preventing undesired side reactions at the nitrogen atom of the hydroxylamine.

The Mechanism of Oxime Ligation: A Chemoselective Masterpiece

The primary value of O-(2-Phenoxyethyl)hydroxylamine lies in its ability to undergo oxime ligation. This reaction is the nucleophilic addition of the aminooxy group to an aldehyde or ketone, forming a stable C=N-O bond.

Causality of the Reaction:

  • Nucleophilicity: The nitrogen atom of the hydroxylamine is the nucleophile. Its reactivity is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect.

  • Electrophilicity: The reaction partner is an electrophilic carbonyl carbon (from an aldehyde or ketone).

  • Chemoselectivity: This reaction is highly chemoselective. The aminooxy group does not react with other common biological functional groups like amines, thiols, or carboxylic acids under physiological conditions, making it a "bioorthogonal" reaction.[2]

  • pH Dependence: The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH ~4.5-5.5).[6] This is a critical consideration; at low pH, the hydroxylamine is fully protonated and non-nucleophilic, while at high pH, the dehydration step is slow. However, the use of catalysts like aniline allows the reaction to proceed efficiently at neutral pH, which is crucial for biological applications.[6][7]

ADC_Workflow cluster_antibody Antibody Preparation cluster_payload Linker-Payload Preparation cluster_conjugation Oxime Ligation Ab Monoclonal Antibody (mAb) Ab_Ox Site-specific Oxidation Ab->Ab_Ox Ab_CHO mAb with Aldehyde Group Ab_Ox->Ab_CHO ADC Antibody-Drug Conjugate (ADC) Ab_CHO->ADC pH 5.5-7.0 Aniline catalyst Payload Cytotoxic Payload LinkerPayload Aminooxy-Linker-Payload Payload->LinkerPayload Hydroxylamine O-(2-Phenoxyethyl) hydroxylamine Hydroxylamine->LinkerPayload LinkerPayload->ADC

Caption: Workflow for constructing an Antibody-Drug Conjugate via oxime ligation.

Surface Modification and Biomaterials

The ability to functionalize surfaces with biomolecules is crucial for developing biosensors, biocompatible implants, and cell culture platforms. Surfaces (e.g., glass slides, nanoparticles) can be chemically modified to present aldehyde or ketone groups. Subsequently, proteins or other molecules tagged with O-(2-Phenoxyethyl)hydroxylamine can be immobilized with high efficiency and stability.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating by including checkpoints and characterization steps.

Protocol 1: General Oxime Ligation for Protein Labeling

This protocol describes the labeling of a protein that has been modified to contain an aldehyde group.

  • Reagent Preparation:

    • Protein Buffer: Prepare 100 mM phosphate buffer, 150 mM NaCl, pH 6.5.

    • Hydroxylamine Reagent Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Catalyst Stock: Prepare a 100 mM stock solution of aniline in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-containing protein to a final concentration of 1 mg/mL in the Protein Buffer.

    • Add the Hydroxylamine Reagent Stock to the protein solution to achieve a 10-fold molar excess over the protein.

    • Add the Aniline Catalyst Stock to the reaction mixture to a final concentration of 10 mM.

    • Gently mix and incubate at room temperature for 2-4 hours.

  • Purification:

    • Remove excess unreacted hydroxylamine reagent and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Validation):

    • Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight) and Mass Spectrometry (verifying the mass of the final conjugate).

Protocol 2: HPLC Analysis for Purity Determination

Due to the lack of a strong chromophore, hydroxylamine derivatives often require pre-column derivatization for UV-based HPLC analysis. [8][9][10]This method converts the hydroxylamine into a product that can be easily detected.

  • Derivatization:

    • Sample: Accurately weigh and dissolve this compound in a solution of borate buffer (pH 8.5).

    • Reagent: Add a stoichiometric excess of a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or benzaldehyde. [8][11] * Incubate the mixture at a controlled temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the derivatized product (e.g., ~265 nm for FMOC derivatives).

    • Injection Volume: 10 µL.

  • Quantification (Validation):

    • Run a standard of the derivatized compound at known concentrations to create a calibration curve.

    • Calculate the purity of the sample by comparing the peak area of the derivatized product to the total peak area of all components in the chromatogram. The limit of detection for such methods can reach parts-per-million (ppm) levels. [9]

Safety and Handling

While a valuable reagent, proper handling is essential.

  • Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. [3]* Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place, away from moisture and oxidizing agents. The compound is hygroscopic. [12]Keep the container tightly sealed.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for creating sophisticated molecular constructs. Its reliability, chemoselectivity, and the stability of the resulting oxime bond have solidified its role in the development of advanced therapeutics like ADCs, as well as in diagnostics and biomaterials. [1] Future innovations will likely focus on developing next-generation catalysts that further accelerate the ligation reaction under physiological conditions, expanding its utility in live-cell imaging and in vivo applications. As the demand for precisely engineered biomolecules grows, the fundamental chemistry enabled by reagents like this compound will continue to be a critical driver of progress in medicine and biotechnology.

References

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34–41.
  • van der Woude, P. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(36).
  • Song, M., Wu, S., & Lu, P. (2018). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 10(1), 63-71.
  • Kalia, J., & Raines, R. T. (2008). Hydroxylamine catalysis of oxime ligation. Angewandte Chemie International Edition, 47(39), 7523-7526.
  • van der Woude, P. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(76), 10675-10678.
  • Weiss, L. B., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(17), 11319–11375.
  • ResearchGate. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Request PDF.
  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70.
  • Asian Journal of Pharmaceutical Research. (2022). A New Validated RP-HPLC Technique for the Estimation of Hydroxylamine in Molnupiravir Drug Substance. Asian Journal of Pharmaceutical Research, 12(3), 174-179.
  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines.
  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime.
  • PubChemLite. (n.d.). O-(2-phenoxyethyl)hydroxylamine (C8H11NO2).
  • Google Patents. (n.d.). Process for the preparation of hydroxylamine ethers and their salts and intermediates for this purpose.
  • Organic Syntheses. (n.d.). N-HYDROXY-(S)-1-PHENYLETHYLAMINE OXALATE.
  • PubChem. (n.d.). O-(2-azidoethyl)-hydroxylamine hydrochloride.
  • Wolf, Greenfield & Sacks, P.C. (2018). Antibody Drug Conjugates: The Patent Landscape for a New Class of Cancer Treatment.
  • St. Amant, A. H., et al. (2019). Antibody Conjugates—Recent Advances and Future Innovations. Biologics, 9(4), 51.
  • Fu, Z., Li, S., Han, S., Shi, C., & Zhang, Y. (2020). Recent advances of antibody drug conjugates for clinical applications. Acta Pharmaceutica Sinica B, 10(9), 1589–1600.
  • Lallana, E., et al. (2023). Targeted Anticancer Agent with Original Mode of Action Prepared by Supramolecular Assembly of Antibody Oligonucleotide Conjugates and Cationic Nanoparticles. International Journal of Molecular Sciences, 24(11), 9637.

Sources

Alkoxyamines: From Polymerization Control to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Alkoxyamine Cores

Abstract

Alkoxyamines, molecules defined by a labile C–O–N linkage, have transcended their initial role as curiosities of radical chemistry to become indispensable tools in materials science and medicinal chemistry. The thermal or photochemical homolysis of their characteristic C–ON bond releases a transient alkyl radical and a persistent nitroxyl radical, a property that underpins their primary application in Nitroxide-Mediated Polymerization (NMP).[1][2] This unique reactivity, governed by the Persistent Radical Effect (PRE), allows for the synthesis of polymers with precisely controlled architectures and low polydispersity.[3] Beyond polymerization, the ability to generate radicals under specific conditions has opened new frontiers in organic synthesis and, more recently, in drug development, where alkoxyamines are being explored as pro-drugs for targeted therapies against cancer and parasitic diseases.[4][5][6][7][8] This guide provides a comprehensive overview of the principles governing alkoxyamine chemistry, details established and novel synthetic methodologies, and presents field-proven protocols for their preparation.

The Core Principle: Reversible C–O Bond Homolysis

The functionality of every alkoxyamine is dictated by the reversible cleavage of its N-O–C bond. This equilibrium between the dormant alkoxyamine species and the active radicals (a carbon-centered radical and a persistent nitroxide) is the cornerstone of its utility.[2][9]

The rate of this homolysis (kd) and the rate of radical recombination (kc) determine the equilibrium constant K = kd/kc. The structure of both the nitroxide and the alkyl fragment significantly influences this equilibrium, allowing for the fine-tuning of alkoxyamine lability for specific applications.[10] For instance, greater steric bulk on the nitroxide leads to increased strain on the C-O bond, facilitating its cleavage at lower temperatures.[1]

Caption: Reversible homolysis of the alkoxyamine C-O bond.

Synthetic Strategies for Novel Alkoxyamines

The primary challenge in alkoxyamine synthesis is the controlled formation of the C–O bond. Methodologies are diverse, ranging from classical radical trapping to sophisticated modern catalytic systems.

The Radical Trapping Paradigm

The most fundamental approach to alkoxyamine synthesis involves the generation of a carbon-centered radical in the presence of a stable nitroxide radical trap.[9][11] The high rate constant for the coupling of these two radical species makes this a highly efficient and widely applicable strategy. The key variable in this paradigm is the method used to generate the initial carbon radical.

  • From Radical Initiators: Simple thermal or photochemical decomposition of a standard radical initiator, like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a straightforward method.[9]

  • From Alkyl Halides via Atom Transfer: Atom Transfer Radical Addition (ATRA) has emerged as a powerful and versatile method.[9] Systems using copper(0) in conjunction with a copper(II) salt and a ligand can catalytically generate carbon radicals from alkyl halides. This method offers excellent functional group tolerance and typically produces high yields.[12]

Radical Trapping Workflow cluster_start Radical Source cluster_generation Radical Generation cluster_trapping Trapping & Formation A Alkyl Halide (R-X) Gen Activation (e.g., Heat, Light, Catalyst) A->Gen B Radical Initiator (AIBN) B->Gen C Other Precursors C->Gen Radical Carbon Radical (R•) Gen->Radical Alkoxyamine Alkoxyamine Product (R-ONR'2) Radical->Alkoxyamine Nitroxide Nitroxide Trap (e.g., TEMPO) Nitroxide->Alkoxyamine

Caption: General workflow for alkoxyamine synthesis via radical trapping.

Advanced Catalytic and Triggered Syntheses

To overcome the limitations of high temperatures and to access more complex molecular architectures, modern synthetic methods leverage catalysis and external triggers.

  • Manganese-Based Systems: The use of manganese catalysts, such as Jacobsen's catalyst, allows for the synthesis of functionalized alkoxyamines under mild conditions.[3] The mechanism involves the addition of an oxo-manganese species to an alkene, generating a radical intermediate that is subsequently trapped by a nitroxide.[9]

  • Electrochemical and Photoredox Methods: Recent advances have utilized electrochemical oxidation or photoredox catalysis to trigger the formation of alkoxyamines.[13][14] These methods operate under exceptionally mild conditions (often room temperature) and can activate precursors that are inert to thermal methods.[13] One-electron oxidation of an alkoxyamine can lead to mesolytic cleavage, generating a carbocation and a nitroxide, which opens up novel reaction pathways beyond simple radical coupling.[13][14]

Table 1: Comparison of Key Synthetic Methodologies
MethodPrecursorCatalyst/InitiatorConditionsYieldsKey Advantages
Thermal Initiation Styrenes, DienesBenzoyl Peroxide + TEMPO80-130 °CModerateSimple, inexpensive.[9]
ATRA Alkyl HalidesCu(0)/Cu(II)/Ligand25-90 °C70-95%Excellent functional group tolerance, high yields, mild conditions.[12]
Mn-Catalyzed Alkenes(salen)Mn(III)Cl / NaBH₄Room Temp55-75%Very mild, tolerates diverse functional groups including -OH.[15]
Electrochemical AlkoxyaminesAnode/CathodeRoom TempVariableTriggered reactivity, forms carbocations for novel cascades.[13]
Photoredox AlkoxyaminesPhotocatalyst + LightRoom TempVariableMild activation, high selectivity.[13][14]

Applications in Drug Discovery and Development

The lability of the C–ON bond makes alkoxyamines ideal candidates for pro-drugs, which can be activated in a specific biological environment to release a therapeutic agent.[6]

Mechanism of Action as Pro-Drugs

The core concept involves designing an alkoxyamine that is stable under normal physiological conditions but undergoes C–O bond homolysis upon encountering a specific trigger within diseased tissue (e.g., enzymes, pH changes).[6][7] The released alkyl radical is a highly reactive species capable of inducing oxidative stress, alkylating critical biomolecules like heme in malaria parasites, and ultimately triggering apoptosis in target cells.[4][5][8] The co-released nitroxide can potentially be used for imaging purposes, creating a "theranostic" agent that combines therapy and diagnosis.[6][10]

Alkoxyamine Prodrug Activation Prodrug Alkoxyamine Prodrug (Circulating, Inactive) Trigger Tumor/Parasite-Specific Trigger (e.g., Protease, Low pH) Prodrug->Trigger Enters Target Environment Homolysis C-O Bond Homolysis Trigger->Homolysis Activates Radicals Alkyl Radical (R•) Nitroxide (for Imaging) Homolysis->Radicals Releases Effect Therapeutic Effect (Oxidative Stress, Alkylation) Radicals->Effect Apoptosis Target Cell Death Effect->Apoptosis

Caption: Conceptual pathway for alkoxyamine-based pro-drug therapy.

Recent studies have demonstrated the efficacy of novel alkoxyamines against drug-resistant P. falciparum (malaria) and S. mansoni (schistosomiasis) parasites.[4][5] Similarly, specific alkoxyamine structures have been shown to inhibit the survival and migration of glioblastoma and medulloblastoma cancer cells by inducing mitochondrial fragmentation and apoptosis.[7][8]

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be robust and self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 1-(2,2,6,6-Tetramethylpiperidinyloxy)-1-phenylethane via Copper(0)-Mediated ATRA

This protocol is adapted from the highly efficient method for coupling alkyl halides with nitroxides.[12] Its success is validated by the near-complete conversion of the starting halide, observable by ¹H NMR.

A. Materials and Reagents:

  • 1-Phenylethyl bromide (1.0 eq)

  • TEMPO (1.2 eq)

  • Copper(0) powder (<250 mesh) (1.05 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.01 eq)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dTbpy) (0.04 eq)

  • Anhydrous solvent (e.g., Benzene-d₆ for NMR monitoring, or Toluene for scale-up)

  • Neutral alumina for purification

  • Schlenk flask, magnetic stir bar, argon/nitrogen source

B. Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (0.01 eq), dTbpy (0.04 eq), TEMPO (1.2 eq), and copper powder (1.05 eq).

  • Add the anhydrous solvent via syringe.

  • Add 1-phenylethyl bromide (1.0 eq) to the flask.

  • Seal the flask and heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitor the reaction by ¹H NMR. The reaction is complete when the signals for the starting bromide (methine proton ~4.85 ppm in C₆D₆) have disappeared and been replaced by the product signals (methine proton ~4.92 ppm).[12] This typically takes 4-6 hours.

  • Cool the reaction to room temperature and expose it to air to quench the catalyst.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane) and pass it through a short plug of neutral alumina to remove the copper complexes and excess TEMPO.

  • Evaporate the solvent under reduced pressure to yield the alkoxyamine product.

C. Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12] The reaction is exceptionally clean, with minimal side products observed.

Protocol 2: Synthesis of a Functionalized Alkoxyamine via Perester-Initiated Hydrogen Abstraction

This method is effective for creating alkoxyamines from substrates with benzylic hydrogens and is tolerant of various functional groups.[16]

A. Materials and Reagents:

  • Substituted ethylbenzene (e.g., 4-bromoethylbenzene) (1.0 eq)

  • Di-tert-butyl diperoxyoxalate (DBPO) (1.2 eq)

  • Nitroxide (e.g., TEMPO) (3.0 eq)

  • Anhydrous benzene

  • Silica gel for column chromatography

B. Step-by-Step Procedure:

  • Dissolve the substituted ethylbenzene (1.0 eq) and the nitroxide (3.0 eq) in anhydrous benzene in a round-bottom flask.

  • Cool the solution to a temperature where the perester decomposition is controlled, typically 30-35 °C.

  • Slowly add a solution of di-tert-butyl diperoxyoxalate (1.2 eq) in benzene to the reaction mixture over several hours using a syringe pump. The slow addition is critical to maintain a low concentration of tert-butoxyl radicals, minimizing side reactions.

  • Allow the reaction to stir at 35 °C for 24 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired functionalized alkoxyamine.

C. Validation and Causality:

  • The use of DBPO as a source of tert-butoxyl radicals at low temperature allows for the selective abstraction of the weakest C-H bond (the benzylic hydrogen).[16] The subsequent carbon radical is then efficiently trapped by the excess nitroxide present. This method's success relies on the kinetic favorability of hydrogen abstraction by the t-BuO• radical over other potential side reactions.

Conclusion and Future Outlook

The field of alkoxyamine chemistry continues to evolve rapidly. While their role in controlling polymerization is well-established, the true potential lies in the design of "smart" alkoxyamines. Future research will likely focus on developing alkoxyamines that respond to highly specific biological triggers for more precise drug delivery, creating novel materials with self-healing properties based on reversible bond cleavage, and expanding the scope of their use in tin-free, radical-mediated organic synthesis.[10][17] The ongoing development of novel synthetic methods, particularly those driven by photoredox and electrochemical catalysis, will be paramount to accessing the complex and highly functionalized alkoxyamine cores required for these next-generation applications.[13][18]

References

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  • Yoshida, E. (2003). Synthesis and reactivity of functionalized alkoxyamine initiators for nitroxide-mediated radical polymerization of styrene. Journal of Chemical Technology & Biotechnology, 78(4), 456-462.
  • Braslau, R. (2002). Alkoxyamine initiators for nitroxide mediated radical polymerization: Synthesis, characterization, and applications. ProQuest Dissertations & Theses Global.
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  • Nicolas, J., Guillaneuf, Y., & Dire, C. (2013). Nitroxide-Mediated Polymerization. SpringerLink.
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  • Matyjaszewski, K. (2012). NITROXIDE MEDIATED POLYMERIZATION. SlideShare.
  • Grubbs, R. H. (1997). Synthesis of alkoxyamine initiators for controlled radical polymerization. CaltechAUTHORS.
  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 60(12), 832-840.
  • Noble, B. B., et al. (2021). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters, 23(1), 220–225.
  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate.
  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(58), 7917-7927.
  • Gavelle, S., et al. (2021). Synthesis of alkoxyamines: reported methods and work hypothesis. ResearchGate.
  • Ju, M., et al. (2024). Accessing Alkoxy Radicals via Frustrated Radical Pairs: Diverse Oxidative Functionalizations of Tertiary Alcohols. Journal of the American Chemical Society.
  • Sal-like, M., et al. (2010). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Molecules, 15(7), 4484–4491.
  • Nguyen, N. H., et al. (2025). Synthesis of novel D–π–A-based photosensitive alkoxyamine: application of two-photon polymerization via nitroxide-mediated photopolymerization. Polymer Chemistry.
  • Audran, G., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Advances, 11(54), 34220-34228.
  • Brémond, P., et al. (2016). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry, 14(28), 6796-6807.
  • Griveau, A., et al. (2023). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Chemical Science, 14(27), 7439-7451.
  • Hawker, C. J., et al. (2001). Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. Journal of the American Chemical Society, 123(19), 4583–4588.
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  • Simula, A., et al. (2017). Novel alkoxyamines for the successful controlled polymerization of styrene and methacrylates. Polymer Chemistry, 8(11), 1728-1736.
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Sources

O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a versatile reagent with significant applications in chemical synthesis, bioconjugation, and drug discovery. Drawing upon established principles of hydroxylamine chemistry, this document will explore its fundamental properties, mechanism of action, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a hydroxylamine derivative characterized by the presence of a phenoxyethyl group attached to the oxygen atom. This structural feature imparts unique solubility and reactivity properties compared to its parent compound, hydroxylamine hydrochloride. It is primarily utilized as a nucleophilic reagent for the formation of stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reactivity is the cornerstone of its utility in diverse applications, from the synthesis of complex organic molecules to the specific modification of biomolecules.[1]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 5397-72-8[2]
Molecular Formula C8H12ClNO2[2]
Molecular Weight 189.64 g/mol [2]
Appearance White to off-white crystalline solid
Solubility Soluble in water[3]

The Chemistry of Oxime Formation: Mechanism and Kinetics

The primary chemical transformation involving this compound is its reaction with aldehydes and ketones to form a stable C=N-O bond, known as an oxime. This reaction, often referred to as oxime ligation, is a cornerstone of bioconjugation and chemical synthesis due to its high specificity and the stability of the resulting bond.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the oxime. The overall process is reversible and its rate is significantly influenced by pH.

The Influence of pH:

The rate of oxime formation is highly pH-dependent.[3]

  • Acidic Conditions (pH 4-5): The reaction is generally fastest in a slightly acidic environment. At this pH, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Highly Acidic Conditions (pH < 4): At very low pH, the nitrogen atom of the hydroxylamine becomes protonated, reducing its nucleophilicity and slowing down the reaction.

  • Neutral to Basic Conditions (pH > 6): In neutral or alkaline conditions, the uncatalyzed reaction is typically slow.[3]

Catalysis of Oxime Ligation:

To achieve efficient oxime formation at or near neutral pH, which is often a requirement for biological applications, catalysts are frequently employed. Aniline and its derivatives are common catalysts that can significantly accelerate the reaction rate. The catalyst functions by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate, which is then more readily attacked by the hydroxylamine.

Diagram: Aniline-Catalyzed Oxime Ligation Pathway

G carbonyl Carbonyl (Aldehyde or Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Aniline hydroxylamine O-(2-Phenoxyethyl)hydroxylamine aniline Aniline Catalyst schiff_base Protonated Schiff Base Intermediate hemiaminal->schiff_base Dehydration oxime Oxime Product schiff_base->oxime + Hydroxylamine regenerated_catalyst Regenerated Aniline oxime->regenerated_catalyst Elimination of Aniline G start Start: Carbonyl-containing Protein mixing Mix Protein, Hydroxylamine, and Catalyst start->mixing reagent_prep Prepare O-(2-Phenoxyethyl)hydroxylamine and Catalyst Solutions reagent_prep->mixing incubation Incubate (RT or 37°C, 1-4h) mixing->incubation purification Purify Labeled Protein (e.g., SEC) incubation->purification analysis Analyze Labeled Protein (SDS-PAGE, MS) purification->analysis end End: Labeled Protein analysis->end

Sources

Methodological & Application

Application Note: A Researcher's Guide to Oxime Ligation Using O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of bioconjugation, the demand for robust, chemoselective, and biocompatible reactions is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone), has emerged as a premier tool for researchers in drug development, proteomics, and materials science.[1][2][3][4] This reaction is prized for its exceptional specificity, proceeding under mild aqueous conditions while avoiding side reactions with other functional groups typically found in biological systems.[2][3] The resulting oxime bond is notably stable under physiological conditions, a critical feature for in vivo applications and the development of stable bioconjugates.[3][5]

This guide provides an in-depth exploration of oxime ligation with a focus on a versatile reagent, O-(2-Phenoxyethyl)hydroxylamine hydrochloride . We will delve into the reaction mechanism, detail critical parameters for optimization, and provide field-tested protocols for its application, empowering researchers to leverage this powerful chemistry with confidence.

Pillar 1: The Mechanism of Oxime Formation

The elegance of oxime ligation lies in its straightforward and high-yielding mechanism. The reaction proceeds in a two-step fashion involving nucleophilic addition followed by dehydration. Understanding this process is key to troubleshooting and optimizing reaction conditions.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom from O-(2-Phenoxyethyl)hydroxylamine on the electrophilic carbon of the carbonyl group. This forms a transient, tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

  • Catalyzed Dehydration: This intermediate is inherently unstable and undergoes a subsequent dehydration step to form the stable C=N double bond of the oxime. This elimination of a water molecule is the rate-limiting step and is typically acid-catalyzed.[6]

The reaction rate is highly dependent on pH.[1][6] An optimal pH, typically between 4 and 5 for uncatalyzed reactions, represents a compromise: the medium must be acidic enough to facilitate the dehydration step but not so acidic that it fully protonates the aminooxy nucleophile, rendering it unreactive.[6][7]

G cluster_nuc_add Step 1: Nucleophilic Addition cluster_dehydration Step 2: Dehydration Reactants Carbonyl (R-C=O) + O-(2-Phenoxyethyl)hydroxylamine Intermediate Tetrahedral Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate2 Tetrahedral Hemiaminal Intermediate Product Stable Oxime Product + H₂O Intermediate2->Product Acid-Catalyzed Elimination of Water G Carbonyl Aldehyde/ Ketone SchiffBase Reactive Protonated Schiff Base Intermediate Carbonyl->SchiffBase + Aniline Aniline Aniline Catalyst Aniline->SchiffBase Oxime Oxime Product SchiffBase->Oxime + Hydroxylamine Hydroxylamine O-(2-Phenoxyethyl) hydroxylamine Hydroxylamine->Oxime RegenAniline Regenerated Aniline Oxime->RegenAniline - Catalyst

Aniline-Catalyzed Oxime Ligation Pathway.

Pillar 2: Optimizing Reaction Parameters

The success of oxime ligation hinges on the careful control of several key parameters. The following data provides a framework for experimental design and optimization.

Table 1: Effect of pH and Catalyst on Reaction Rate
ParameterConditionEffect on Reaction RateSource(s)
pH pH 4.5Optimal for uncatalyzed reactions.[1][8][9]
pH 7.0Significantly slower for uncatalyzed reactions.[8][9]
Catalyst Aniline (100 mM) at pH 7.0~40-fold rate increase vs. uncatalyzed reaction.[4][9]
Aniline (100 mM) at pH 4.5~400-fold rate increase vs. uncatalyzed at neutral pH.[4][9]
Table 2: Comparison of Common Aniline-Based Catalysts

While aniline is the classic catalyst, several derivatives offer superior performance, primarily due to enhanced solubility and catalytic efficiency at neutral pH.

CatalystRelative Efficiency vs. Aniline (at neutral pH)Key Advantages & Recommended ConcentrationSource(s)
Aniline BaselineWell-established; effective but limited by solubility (~100 mM).[10][11]
m-Phenylenediamine (mPDA) ~2x faster at equal concentrations; up to 15x more efficient overall.Greater aqueous solubility allows for higher catalyst concentrations, leading to significant rate enhancement. Recommended: 50-100 mM.[11][12][13][14]
p-Phenylenediamine (pPDA) Up to 19x faster.Highly effective even at low millimolar concentrations (2-10 mM). Superior catalyst throughout the pH 4-7 range.[15][8][11]
Reactant Considerations
  • Aldehydes vs. Ketones: Aldehydes are inherently more reactive than ketones in oxime ligation due to reduced steric hindrance. [11][16]Reactions involving ketones are often slower and may require higher catalyst concentrations or longer reaction times. [13][16]* Concentration: Ligation kinetics are concentration-dependent. Increasing the concentration of either the carbonyl or the hydroxylamine component can accelerate the reaction. [11][16]A slight excess (1.5-5 equivalents) of the aminooxy reagent is often used to drive the reaction to completion. [17]

Pillar 3: Field-Tested Protocols

The following protocols provide a robust starting point for implementing oxime ligation in your research.

Protocol 1: General Procedure for Site-Specific Protein Modification

This protocol outlines the conjugation of this compound to a protein containing a genetically incorporated aldehyde or ketone (e.g., via an unnatural amino acid).

G A 1. Prepare Protein Solution Dissolve carbonyl-tagged protein in phosphate buffer (pH 7.0). C 3. Initiate Ligation Add hydroxylamine (10-50 fold excess) and catalyst (10-100 mM) to protein. A->C B 2. Prepare Reagent Solutions - O-(2-Phenoxyethyl)hydroxylamine HCl - Aniline catalyst (e.g., pPDA) B->C D 4. Incubate Reaction Mix and incubate at room temp or 37°C for 2-24 hours. Monitor progress. C->D E 5. Purify Conjugate Remove excess reagents via Size-Exclusion Chromatography or Dialysis. D->E F 6. Characterize Final Product Confirm conjugation via LC-MS and assess purity with HPLC/SDS-PAGE. E->F

Workflow for Protein Bioconjugation.

Materials:

  • Protein containing an aldehyde or ketone group.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0. [9]* Catalyst: 100 mM p-Phenylenediamine (pPDA) stock solution in DMSO or aqueous buffer. [9]* Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes appropriate for the protein size. [9] Methodology:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 10-100 µM. [9]2. Reagent Addition: Add the this compound to the protein solution. A 10- to 50-fold molar excess is a typical starting point.

  • Catalysis: Add the pPDA stock solution to the reaction mixture to a final concentration of 10-100 mM. [9][17]4. Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE. [17]5. Quenching (Optional): To consume any unreacted aminooxy groups, an excess of acetone can be added, followed by a 30-minute incubation. [17]6. Purification: Purify the resulting protein conjugate from excess reagents and catalyst using SEC or dialysis against a suitable buffer (e.g., PBS). [9]7. Characterization: Confirm the identity and purity of the conjugate using appropriate analytical techniques. Mass spectrometry should show a mass shift corresponding to the addition of the O-(2-phenoxyethyl) moiety. [18]

Protocol 2: Characterization by Mass Spectrometry

Validating the formation of the oxime bond is a critical final step. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for this purpose.

  • Sample Preparation: Desalt a small aliquot of the purified conjugate using a C4 or C18 ZipTip, or by buffer exchange, to remove non-volatile salts.

  • Analysis: Infuse the desalted sample into an ESI-MS instrument.

  • Data Interpretation: Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the average molecular weight of the protein conjugate.

  • Confirmation: The observed mass should equal the mass of the starting protein plus the mass of the added O-(2-phenoxyethyl) group (C₈H₉NO). A successful ligation will result in a clear mass shift, confirming the covalent modification. [18][19]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Suboptimal pH: Reaction is being run at neutral pH without a catalyst.For uncatalyzed reactions, adjust pH to ~4.5 if the biomolecule is stable. Otherwise, add an efficient catalyst like p-phenylenediamine (10-100 mM). [7][16]
Inefficient Catalyst: Aniline concentration is too low due to poor solubility.Switch to a more soluble and efficient catalyst like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA). [16]
Low Reactant Reactivity: A ketone is being used instead of an aldehyde.Increase the reaction time, temperature (to 37°C), and/or catalyst concentration. [7][16]
Low Reactant Concentration: Reaction kinetics are slow at low micromolar concentrations.If possible, increase the concentration of the reactants. [11]
Low Conjugate Yield Product Hydrolysis: The oxime bond can undergo hydrolysis under strongly acidic conditions.Ensure purification and storage conditions are not overly acidic for extended periods. Maintain a pH between 6 and 7.5. [16][17]
Purification Issues: The product is being lost during purification steps (e.g., non-specific binding to resin).Optimize the purification protocol. Consider using a different type of chromatography or dialysis with an appropriate molecular weight cutoff.
Presence of Side Products Transoximation: Reaction with other carbonyls present as impurities in buffers or reagents.Use high-purity, aldehyde-free solvents and buffers. [7][19]
Unreacted Starting Material: Incomplete reaction.Refer to "Slow or Incomplete Reaction" section. Ensure an adequate molar excess of the aminooxy reagent is used. [17]

Safety Information

This compound, like other hydroxylamine derivatives, requires careful handling.

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer. [20][21]* Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [20][21]Avoid inhalation of dust. [20]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound can be hygroscopic. [21][22][23] Consult the Safety Data Sheet (SDS) for the specific product for complete safety and handling information. [20][21][24]

References

  • Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Huber, A., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]
  • Huber, A., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
  • Rashidian, M., & Distefano, M. D. (2013).
  • Oretskaya, T. S., & Dolinnaya, N. G. (2005). Use of Carbonyl Group Addition−Elimination Reactions for Synthesis of Nucleic Acid Conjugates.
  • Dirksen, A., & Dawson, P. E. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]
  • Buré, C., Lelièvre, D., & Delmas, A. (2000). Identification of By-Products From an Orthogonal Peptide Ligation by Oxime Bonds Using Mass Spectrometry and Tandem Mass Spectrometry. PubMed. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017).
  • AxisPharm. (2024).
  • ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes.
  • Oretskaya, T. S., & Dolinnaya, N. G. (2005). Use of Carbonyl Group Addition—Elimination Reactions for Synthesis of Nucleic Acid Conjugates.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine.
  • ResearchGate. (2012). ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs.
  • SAFETY DATA SHEET. (n.d.). According to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]
  • Rashidian, M., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • Lab Alley. (2025).
  • Rashidian, M., & Distefano, M. D. (2013).

Sources

Protocol for protein labeling with O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Site-Specific Protein Labeling via Oxime Ligation Using O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals engaged in protein modification, bioconjugation, and proteomics.

Abstract: This document provides a comprehensive guide to the principles and practice of labeling proteins using this compound. Oxime ligation is a robust and highly selective bioconjugation method that forms a stable covalent bond between a carbonyl group (aldehyde or ketone) on a protein and an aminooxy-functionalized molecule. We detail the underlying chemical mechanism, provide step-by-step experimental protocols, offer strategies for optimization and troubleshooting, and outline methods for the characterization of the final protein conjugate.

Introduction: The Power of Chemoselective Oxime Ligation

The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. Applications ranging from fluorescent imaging and immunoassays to the creation of antibody-drug conjugates (ADCs) rely on the ability to attach specific moieties to a protein of interest.[1] Among the various bioconjugation strategies, oxime ligation stands out for its exceptional chemoselectivity and the remarkable stability of the resulting oxime bond.[2][3]

This reaction occurs between an aminooxy group and a carbonyl group (an aldehyde or ketone), forming a C=N-O linkage.[2] The reaction is highly specific, proceeding under mild, aqueous conditions with minimal cross-reactivity with other functional groups present in proteins, thus preserving the protein's native structure and function.[4] The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, a critical feature for conjugates intended for use in physiological environments.[5][6][7][8]

This protocol focuses on the use of this compound, a readily available aminooxy-containing reagent, for labeling proteins that have been engineered or modified to present a reactive aldehyde or ketone. This can be achieved through various methods, including:

  • Site-specific oxidation of N-terminal serine or threonine residues.[6]

  • Enzymatic or chemical modification of glycans on glycoproteins.[6]

  • Incorporation of unnatural amino acids containing ketone or aldehyde groups.[6]

  • Conversion of N-terminal amino acids via transamination.[5]

The Underlying Chemistry: Mechanism of Oxime Formation

The formation of an oxime is a two-step condensation reaction. Understanding this mechanism is key to optimizing labeling efficiency.

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of the protein. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[8]

  • Acid-Catalyzed Dehydration: The hemiaminal intermediate is then dehydrated to form the stable oxime bond. This elimination of a water molecule is the rate-determining step and is accelerated under acidic conditions.[5][8]

The reaction rate is highly pH-dependent. A mildly acidic environment (pH ≈ 4.5) is typically optimal for uncatalyzed reactions, as it provides a balance between protonating the carbonyl group to increase its electrophilicity while not excessively protonating the aminooxy group, which would render it non-nucleophilic.[5][9][10]

However, many proteins are not stable at acidic pH. To overcome this, the reaction can be performed efficiently at neutral pH (7.0–7.5) through the use of nucleophilic catalysts, most commonly aniline and its derivatives like p-phenylenediamine.[2][7][9] The catalyst forms a more reactive protonated Schiff base intermediate with the carbonyl, which is more susceptible to attack by the hydroxylamine, thereby accelerating the overall reaction rate significantly.[10][11] Studies have shown that aniline can increase the reaction rate by up to 40-fold at neutral pH, while catalysts like p-phenylenediamine can achieve a 120-fold rate enhancement compared to the uncatalyzed reaction.[6][11]

Oxime Ligation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Protein_Aldehyde Protein-CHO (Aldehyde/Ketone) Hemiaminal Protein-CH(OH)-NH-O-R (Hemiaminal Intermediate) Protein_Aldehyde->Hemiaminal + H₂N-O-R Hydroxylamine H₂N-O-R (O-(2-Phenoxyethyl)hydroxylamine) Hemiaminal_Dehydration Protein-CH(OH)-NH-O-R Oxime Protein-CH=N-O-R (Stable Oxime Conjugate) Water H₂O Hemiaminal_Dehydration->Oxime - H₂O (Acid or Aniline Catalyzed)

Caption: Mechanism of oxime bond formation.

Experimental Protocol: Protein Labeling

This protocol provides a general framework. Specific parameters such as molar excess and reaction time may require optimization for each unique protein and label.

Materials and Reagents
  • Protein: Protein of interest containing an aldehyde or ketone group (concentration ≥ 2 mg/mL).

  • Labeling Reagent: this compound (MW: 189.64 g/mol )[12][13]

  • Reaction Buffers:

    • Acidic Condition: 100 mM Sodium Acetate, pH 4.5-5.0[9][10]

    • Neutral Condition: 100 mM Sodium Phosphate (PBS), pH 7.0-7.4[7][9]

  • Catalyst (for neutral pH): Aniline stock solution (e.g., 200 mM in DMSO or DMF).[14]

  • Quenching Solution (Optional): Acetone.[14]

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis tubing with an appropriate molecular weight cutoff (MWCO).

Reagent Preparation
  • Protein Solution: Prepare the carbonyl-containing protein in the chosen reaction buffer. If the protein is stored in a different buffer (e.g., containing Tris, which has a primary amine), exchange it into the appropriate reaction buffer.

  • Labeling Reagent Stock: Prepare a 100 mM stock solution of this compound in the reaction buffer or a compatible co-solvent like DMSO. Prepare this solution fresh before use.

  • Catalyst Stock: Prepare a 200 mM stock solution of aniline in high-purity DMSO or DMF.[14]

Labeling Procedure

The following workflow outlines the key steps from reaction setup to purification.

Labeling Workflow A 1. Prepare Protein Solution (≥2 mg/mL in Reaction Buffer) B 2. Prepare Reagent Stocks (Labeling Reagent, Catalyst) A->B C 3. Initiate Reaction Add Labeling Reagent (10-50 fold molar excess) Add Catalyst if at neutral pH (10-100 mM final) B->C D 4. Incubate (2-24h at RT or 37°C) C->D E 5. Quench Reaction (Optional) Add excess acetone D->E F 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) E->F G 7. Characterize Final Product (SDS-PAGE, Mass Spec) F->G

Caption: General workflow for protein labeling via oxime ligation.

  • Reaction Setup: To your protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold over the protein.

  • Catalyst Addition (if at neutral pH): If performing the reaction at pH 7.0-7.4, add the aniline stock solution to a final concentration of 10-100 mM.[7][14] Gently mix immediately.

  • Incubation: Allow the reaction to proceed for 2 to 24 hours.[7][14] Incubation can be done at room temperature or 37°C to increase the reaction rate.[9][14] The optimal time should be determined empirically by monitoring the reaction progress via SDS-PAGE or LC-MS.

  • Quenching (Optional): To stop the reaction and consume any unreacted aminooxy reagent, add an excess of acetone and incubate for 30 minutes.[14]

  • Purification: Remove the excess labeling reagent, catalyst, and byproducts.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for rapid and efficient cleanup. Equilibrate a desalting column (e.g., PD-10) with the desired final storage buffer (e.g., PBS, pH 7.4) and process the sample according to the manufacturer's instructions.

    • Dialysis: Alternatively, dialyze the reaction mixture against the storage buffer using an appropriate MWCO membrane. Perform several buffer changes over 24-48 hours.

Optimization and Troubleshooting

Achieving high labeling efficiency requires careful control of reaction parameters.

Key Parameter Summary
ParameterRecommended RangeRationale & Expert Insights
pH 4.5-5.0 (uncatalyzed) 7.0-7.4 (catalyzed)pH 4.5 is optimal for the chemical mechanism but may harm the protein.[5][10] Neutral pH with a catalyst is often the best choice for preserving protein integrity.[9]
Catalyst 10-100 mM Aniline (or derivatives)Essential for reasonable reaction rates at neutral pH.[7] Higher concentrations can sometimes hinder the reaction; titration may be necessary.[14]
Molar Excess 10-50x (Label:Protein)A slight excess of the aminooxy reagent drives the reaction to completion.[14] Very high excess can increase the need for extensive purification.
Temperature Room Temp to 37°CHigher temperatures increase the reaction rate but can compromise the stability of some proteins.[9][14]
Concentration Protein ≥ 2 mg/mLLigation kinetics are concentration-dependent; higher concentrations favor faster reaction rates.[7]
Troubleshooting Guide

Troubleshooting Guide rect_node rect_node Start Low Labeling Yield? pH_Check Is pH optimal? (Acidic or Neutral + Catalyst) Start->pH_Check Catalyst_Check Is catalyst concentration sufficient? (10-100 mM) pH_Check->Catalyst_Check Yes rect_node_pH Adjust pH to 4.5 OR add catalyst for neutral pH. pH_Check->rect_node_pH No Concentration_Check Are reactant concentrations high enough? Catalyst_Check->Concentration_Check Yes rect_node_Catalyst Optimize catalyst concentration. Consider a more potent catalyst like p-phenylenediamine. Catalyst_Check->rect_node_Catalyst No Time_Temp_Check Increase incubation time or temperature? Concentration_Check->Time_Temp_Check Yes rect_node_Concentration Increase protein and/or labeling reagent concentration. Concentration_Check->rect_node_Concentration No rect_node_Purity Check reagent purity. Ensure protein has accessible carbonyl. Time_Temp_Check->rect_node_Purity Yes rect_node_Time_Temp Incubate longer (up to 24h) or increase temp to 37°C. Time_Temp_Check->rect_node_Time_Temp No

Caption: Decision-making diagram for troubleshooting low labeling yield.

Characterization of the Protein Conjugate

After purification, it is essential to confirm the success of the conjugation.

  • SDS-PAGE: A simple method to visualize the result. The labeled protein should exhibit a noticeable upward shift in its molecular weight compared to the unlabeled control, corresponding to the mass of the attached label.

  • Mass Spectrometry (LC-MS/ESI-MS): Provides an exact mass of the conjugated protein, confirming the covalent attachment and allowing for the determination of the degree of labeling (i.e., the number of labels per protein molecule).

  • UV-Vis Spectroscopy: If the attached molecule has a distinct chromophore, absorbance measurements can be used to calculate the degree of labeling, similar to protocols for amine-reactive dyes.[15]

Safety and Handling

This compound and its parent compound class require careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[12]

  • Hazards: Harmful if swallowed or in contact with skin.[12][16][17] Causes skin and serious eye irritation.[16][17] May cause an allergic skin reaction, and is suspected of causing cancer.[16][17] It may be corrosive to metals.[16][18]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[17][18] Handle in a well-ventilated area or chemical fume hood.[19]

  • Handling: Avoid breathing dust.[18] Do not eat, drink, or smoke when using this product.[16][18] Wash hands thoroughly after handling.[16]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[17][19] If swallowed, call a poison center or doctor.[16]

References

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • ResearchGate. (2016).
  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Loba Chemie. (n.d.).
  • EMD Millipore. (n.d.).
  • Wang, J., et al. (2021). Applications and Limitations of Oxime-Linked “Split PROTACs”. ACS Medicinal Chemistry Letters, 12(9), 1478–1484. [Link]
  • Gibson, M. I., et al. (2018). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & Biomolecular Chemistry, 16(20), 3747–3751. [Link]
  • Kölmel, D. K., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(33), 19561-19565. [Link]
  • Francis, M. B., et al. (2021). Expanding the versatility of N-terminal modification of proteins. Chemical Science, 12(3), 839-855. [Link]
  • Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1361. [Link]
  • ResearchGate. (2021). Recent bioconjugation strategies. Comparison of properties between.... [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]
  • Liu, S., et al. (2022). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. Journal of Biological Chemistry, 298(9), 102372. [Link]
  • An, Y., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1(7), e197. [Link]
  • Liu, S., et al. (2022). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. PubMed. [Link]
  • National Institutes of Health. (n.d.).
  • Sayavedra-Soto, L. A., et al. (1994). Characterization of the gene encoding hydroxylamine oxidoreductase in Nitrosomonas europaea. Journal of Bacteriology, 176(2), 504–510. [Link]
  • ResearchGate. (n.d.). Example 3 (O-(2-Hydroxyethyl)hydroxylamine). [Link]

Sources

Application Notes and Protocols: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Peptide Modification

In the landscape of modern therapeutics and chemical biology, peptides represent a class of molecules with immense potential. Their specificity and potency are often unparalleled, yet their inherent limitations—such as susceptibility to proteolysis and rapid renal clearance—necessitate strategic chemical modifications.[1][2] These modifications are not merely augmentations but are integral to transforming a promising peptide into a viable therapeutic or a robust research tool.[2][3] Among the arsenal of bioconjugation techniques, oxime ligation stands out for its exceptional chemoselectivity and the formation of a stable covalent bond under mild, aqueous conditions.[4][5]

This guide focuses on a key reagent in this field: O-(2-Phenoxyethyl)hydroxylamine hydrochloride . Its unique phenoxyethyl group offers distinct advantages in modulating the physicochemical properties of the resulting peptide conjugate, such as solubility and steric profile. We will delve into the mechanistic underpinnings of oxime ligation, provide detailed, field-tested protocols for its application, and discuss the critical parameters that ensure successful and reproducible peptide modification.

The Power of Oxime Ligation: A Chemoselective and Stable Linkage

Oxime ligation is a bioorthogonal reaction that occurs between a hydroxylamine (or its alkoxyamine derivative) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[5][6] This reaction is highly valued in bioconjugation for several key reasons:

  • High Chemoselectivity: The aminooxy group of the hydroxylamine reacts specifically with aldehydes or ketones, even in the complex milieu of other functional groups present on a peptide or protein.[5] This obviates the need for extensive protecting group strategies.

  • Mild Reaction Conditions: The ligation typically proceeds efficiently in aqueous buffers at or near physiological pH, preserving the delicate three-dimensional structure of the biomolecule.[4][5]

  • Stable Linkage: The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, ensuring the integrity of the conjugate under physiological conditions.[4][7][8]

The Reaction Mechanism

The formation of an oxime is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of O-(2-Phenoxyethyl)hydroxylamine attacks the electrophilic carbonyl carbon of the peptide, forming a tetrahedral carbinolamine intermediate.[9]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to eliminate a water molecule, resulting in the formation of the stable C=N oxime bond.[9]

The optimal pH for this reaction is typically slightly acidic (around 4.5-5), as this facilitates the dehydration step without significantly protonating the hydroxylamine, which would reduce its nucleophilicity.[4]

Diagram: Mechanism of Oxime Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide_Carbonyl Peptide-C(=O)-R' Carbinolamine Peptide-C(OH)(NH-O-CH₂CH₂-O-Ph)-R' Peptide_Carbonyl->Carbinolamine Nucleophilic Addition Hydroxylamine H₂N-O-CH₂CH₂-O-Ph Hydroxylamine->Carbinolamine Oxime Peptide-C(=N-O-CH₂CH₂-O-Ph)-R' Carbinolamine->Oxime Dehydration (-H₂O) Water H₂O

Caption: General mechanism of oxime bond formation.

This compound: Properties and Advantages

This specific alkoxyamine offers more than just a reactive aminooxy group. The phenoxyethyl moiety imparts several advantageous properties:

PropertyDescription
Chemical Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
Purity Typically >98% for synthetic applications

The presence of the phenoxyethyl group can:

  • Enhance Solubility: The ether linkage and aromatic ring can improve the aqueous solubility of the resulting peptide conjugate, which is often a challenge with hydrophobic peptides or payloads.

  • Introduce a Bulky Moiety: The phenoxyethyl group provides steric bulk, which can be strategically employed to shield the peptide from proteolytic enzymes, thereby increasing its in vivo half-life.

  • Serve as a Linker: This reagent can act as a bifunctional linker, connecting the peptide to other molecules of interest, such as imaging agents, small molecule drugs, or polymers like polyethylene glycol (PEG).

Experimental Protocols

Preparation of a Carbonyl-Containing Peptide

A prerequisite for oxime ligation is the presence of an aldehyde or ketone on the peptide. This can be achieved through several methods:

  • N-terminal Modification: The N-terminal serine or threonine can be oxidized with sodium periodate (NaIO₄) to generate a glyoxylyl group (an aldehyde).

  • Incorporation of Unnatural Amino Acids: Solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of amino acids bearing ketone or aldehyde functionalities, such as p-acetylphenylalanine.

  • Post-synthesis Modification: Certain amino acid side chains can be chemically modified to introduce a carbonyl group.[10]

Protocol: Oxime Ligation of a Carbonyl-Containing Peptide

This protocol outlines a general procedure for the conjugation of this compound to a peptide containing an aldehyde or ketone.

Materials:

  • Carbonyl-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Sodium acetate or phosphate buffer, pH 4.5-5.5

  • Aniline (optional, as a catalyst)[11]

  • Organic co-solvent (e.g., DMF or DMSO, if needed for solubility)

  • Quenching solution: Acetone

  • Analytical and Preparative RP-HPLC systems

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized carbonyl-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, add a minimal amount of an organic co-solvent (e.g., up to 10% v/v DMSO or DMF).

  • Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer (e.g., 10-50 mM).

  • Initiation of Ligation: Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The large excess drives the reaction equilibrium towards product formation.

  • Catalysis (Optional but Recommended): For enhanced reaction rates, especially at near-neutral pH, aniline can be used as a nucleophilic catalyst.[11] Add a stock solution of aniline in the reaction buffer to a final concentration of 10-100 mM.

  • Reaction Monitoring: Incubate the reaction mixture at room temperature (or 37°C for slower reactions) with gentle agitation. Monitor the progress of the reaction by analytical RP-HPLC and mass spectrometry at regular intervals (e.g., 1, 4, 8, and 24 hours). The product will have a higher molecular weight and typically a different retention time compared to the starting peptide.

  • Reaction Quenching (Optional): Once the reaction is complete (as determined by HPLC), any unreacted O-(2-Phenoxyethyl)hydroxylamine can be quenched by adding a small amount of acetone.

  • Purification: Purify the resulting oxime-linked peptide conjugate using preparative RP-HPLC.

  • Characterization and Lyophilization: Characterize the purified product by mass spectrometry to confirm the expected molecular weight. Lyophilize the pure fractions to obtain the final product as a white powder.

Diagram: Experimental Workflow

G A Dissolve Carbonyl-Peptide in Buffer (pH 4.5-5.5) B Add Excess O-(2-Phenoxyethyl)hydroxylamine HCl A->B C Add Aniline Catalyst (Optional) B->C D Incubate at RT or 37°C C->D E Monitor by HPLC/MS D->E E->D Incomplete? F Purify by Preparative RP-HPLC E->F Complete? G Characterize by MS F->G H Lyophilize G->H

Caption: Step-by-step workflow for peptide-oxime conjugation.

Troubleshooting and Key Considerations
IssuePossible CauseSuggested Solution
Low Reaction Yield Suboptimal pH, insufficient excess of hydroxylamine, steric hindrance.Optimize pH (test range 4.0-6.0). Increase molar excess of hydroxylamine. Increase reaction time and/or temperature.
Side Reactions Instability of the peptide at acidic pH.Increase the pH to 6.0-7.0 and use an aniline catalyst to accelerate the reaction.[11]
Poor Solubility Hydrophobicity of the peptide or conjugate.Add organic co-solvents (DMSO, DMF) up to 30% (v/v).
Incomplete Reaction Equilibrium reached.Use a larger excess of the hydroxylamine reagent to push the equilibrium towards the product.

Applications in Drug Development and Research

The strategic application of this compound opens up numerous possibilities in peptide-based research and development:

  • Antibody-Drug Conjugates (ADCs): This reagent can be used to link cytotoxic payloads to antibodies that have been engineered to contain a carbonyl group, creating potent and targeted cancer therapies.[12][13]

  • Peptide-PEGylation: Conjugating polyethylene glycol (PEG) to a peptide via an oxime bond can significantly increase its hydrodynamic radius, reducing renal clearance and extending its circulating half-life.[2]

  • Development of Peptide-Based Probes: Fluorophores, biotin, or other reporter molecules functionalized with a carbonyl group can be attached to peptides containing O-(2-Phenoxyethyl)hydroxylamine for use in diagnostic assays and imaging studies.

  • Creation of Branched or Cyclic Peptides: Bifunctional peptides can be cyclized or used to create dendritic structures through oxime ligation, which can enhance their stability and receptor binding affinity.[14][15]

Safety and Handling

This compound, like other hydroxylamine derivatives, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Handle in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC, NIH. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(3), 544–550. [Link]
  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS.
  • EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
  • Fairweather, K. A., et al. (2018).
  • Dahan, A., & Miller, J. M. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.
  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17765–17770. [Link]
  • Jaime-Figueroa, S., et al. (2020). Applications and Limitations of Oxime-Linked “Split PROTACs”. PMC, NIH. [Link]
  • Gauthier, M. A., & Klok, H. A. (2008). Unprotected Peptides as Building Blocks for the Synthesis of Peptide Dendrimers with Oxime, Hydrazone, and Thiazolidine Linkages. Journal of the American Chemical Society, 130(43), 14382–14389. [Link]
  • Zhang, C., et al. (2022). Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. CCS Chemistry. [Link]
  • Mező, G., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. International Journal of Molecular Sciences, 25(3), 1836. [Link]
  • D'Souza, R. N., & Palaniswamy, V. (2014). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. AAPS PharmSciTech, 15(6), 1371–1384. [Link]
  • ResearchGate. (n.d.). Peptide modification enabled by dehydrogenative tailoring.
  • Google Patents. (n.d.). US10556895B2 - Quaternary amine compounds and antibody-drug conjugates thereof.
  • Adooq Bioscience. (n.d.). Antibody-drug Conjugates | ADC.

Sources

The Strategic Advantage of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and stable covalent linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Oxime ligation, a bioorthogonal reaction between an alkoxyamine and a carbonyl group, has emerged as a premier strategy for the creation of well-defined bioconjugates, including antibody-drug conjugates (ADCs). This application note provides an in-depth technical guide on the use of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a reagent that offers distinct advantages in bioconjugation design. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic implications of incorporating the phenoxyethyl moiety into bioconjugate linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioconjugation techniques for the creation of novel therapeutics and research tools.

Introduction: The Power of Oxime Ligation in Bioconjugation

The ability to covalently link molecules to proteins, peptides, and other biomolecules with high specificity and under mild, aqueous conditions is paramount in the development of sophisticated biological tools and therapeutics. Oxime ligation, the reaction between an aminooxy (alkoxyamine) group and an aldehyde or ketone, has become a favored method for bioconjugation due to its high chemoselectivity and the exceptional stability of the resulting oxime bond.[1][2] This bioorthogonal reaction proceeds efficiently in physiological conditions, minimizing the risk of side reactions with other functional groups present in complex biological systems.

The stability of the oxime linkage is a key differentiator from other carbonyl condensation reactions, such as those forming hydrazones, which are more susceptible to hydrolysis.[3] This robustness is particularly critical for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates (ADCs).[4]

This compound: A Reagent with Unique Attributes

This compound is an alkoxyamine that introduces a phenoxyethyl group upon conjugation. While a member of the broader class of hydroxylamine reagents, the presence of this specific moiety imparts unique physicochemical properties to the resulting bioconjugate, influencing its stability, solubility, and pharmacokinetic profile.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5397-72-8
Molecular Formula C₈H₁₁NO₂·HCl
Molecular Weight 189.64 g/mol
Appearance White to off-white solid[5]
Melting Point 155-157 °C (decomposes)[5]
Solubility Soluble in water[5]

The phenoxyethyl group introduces a degree of hydrophobicity and an aromatic ring system, which can be strategically exploited in bioconjugate design.[] These features can influence non-covalent interactions, such as pi-stacking, which may play a role in linker-payload stability and interaction with biological targets.

The Reaction Mechanism: A Step-by-Step Look at Oxime Bond Formation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism: nucleophilic attack followed by dehydration.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Carbonyl Carbonyl (Aldehyde or Ketone) Tetrahedral_Intermediate Tetrahedral Intermediate Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by alkoxyamine nitrogen Hydroxylamine O-(2-Phenoxyethyl)hydroxylamine Hydroxylamine->Tetrahedral_Intermediate Protonation Protonation of hydroxyl group Tetrahedral_Intermediate->Protonation Water_Elimination Elimination of Water Protonation->Water_Elimination Oxime_Bond Stable Oxime Bond Water_Elimination->Oxime_Bond

Figure 1: General mechanism of oxime bond formation.

The reaction is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-6).[7] At lower pH, the hydroxylamine is protonated and less nucleophilic, while at higher pH, the rate of dehydration decreases. For bioconjugation at physiological pH (~7.4), the reaction can be slow, but the use of catalysts can significantly enhance the reaction rate.[7]

Strategic Advantages of the Phenoxyethyl Moiety in Bioconjugation

The incorporation of the phenoxyethyl group through the use of this compound can offer several strategic advantages in the design of bioconjugates, particularly ADCs:

  • Modulation of Hydrophobicity: The phenoxyethyl group introduces a hydrophobic element into the linker. This can be beneficial for improving the stability of the conjugate and can influence its pharmacokinetic properties.[] However, excessive hydrophobicity can lead to aggregation and rapid clearance, so a careful balance is necessary.[]

  • Potential for Non-Covalent Interactions: The aromatic phenoxy ring can participate in pi-stacking interactions, which may contribute to the stability of the linker-payload complex and its interaction with the target molecule.

  • Spacer Functionality: The ethyl linker provides spatial separation between the biomolecule and the conjugated payload, which can be crucial for maintaining the biological activity of both components.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for the specific biomolecule and payload being used.

Protocol 1: General Procedure for Protein Modification with this compound

This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.

Materials:

  • Protein containing an aldehyde or ketone group (1-5 mg/mL)

  • This compound (10-50 mM stock solution in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0

  • (Optional) Aniline or aniline derivative catalyst (e.g., p-phenylenediamine) (100 mM stock solution in reaction buffer)

  • Quenching Solution: 1 M hydroxylamine, pH 7.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the carbonyl-containing protein in the reaction buffer to the desired concentration.

  • Add this compound to the protein solution to a final concentration of 1-10 mM (typically a 50-100 fold molar excess over the protein).

  • (Optional) If performing the reaction at neutral pH, add the aniline catalyst to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Once the reaction has reached the desired level of completion, quench any unreacted carbonyl groups by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the protein conjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

G Start Start: Carbonyl-containing Protein Add_Reagent Add O-(2-Phenoxyethyl)hydroxylamine HCl (and optional catalyst) Start->Add_Reagent Incubate Incubate (RT or 37°C, 2-16h) Add_Reagent->Incubate Monitor Monitor Progress (SDS-PAGE, MS) Incubate->Monitor Monitor->Incubate Incomplete Quench Quench Reaction (Hydroxylamine) Monitor->Quench Complete Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Final Product Purify->Characterize

Figure 2: Workflow for protein conjugation.

Protocol 2: Characterization of the Bioconjugate

Thorough characterization of the final conjugate is essential to ensure its quality and functionality.

Table 2: Recommended Analytical Techniques for Characterization

TechniqueInformation Provided
SDS-PAGE Visual confirmation of conjugation through a shift in molecular weight.
Mass Spectrometry (MS) Precise molecular weight of the conjugate, determination of the drug-to-antibody ratio (DAR).[8]
UV-Vis Spectroscopy Quantification of protein and incorporated payload (if chromophoric).
Hydrophobic Interaction Chromatography (HIC) Separation of species with different DARs, providing information on the distribution of drug loading.[9]
Size-Exclusion Chromatography (SEC) Assessment of aggregation and fragmentation of the conjugate.
Functional Assays Evaluation of the biological activity of the protein and/or the conjugated payload.

Application in Antibody-Drug Conjugate (ADC) Development

The unique properties of this compound make it a compelling reagent for the development of ADCs. The stability of the oxime bond is critical for ensuring that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.[10] The phenoxyethyl linker can contribute to the overall stability and pharmacokinetic profile of the ADC.[11]

G ADC Antibody-Drug Conjugate (Phenoxyethyl Linker) Target_Binding Binds to Antigen on Cancer Cell ADC->Target_Binding Internalization Internalization via Receptor-Mediated Endocytosis Target_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release (e.g., linker cleavage) Lysosomal_Trafficking->Payload_Release Cell_Death Induction of Cancer Cell Death Payload_Release->Cell_Death

Figure 3: General mechanism of action for an ADC.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a reliable method for forming stable oxime linkages. The presence of the phenoxyethyl moiety provides a unique combination of properties that can be strategically leveraged to modulate the hydrophobicity, stability, and pharmacokinetic profile of bioconjugates. While further studies are needed to fully elucidate the comparative advantages of this reagent over other alkoxyamines, the principles and protocols outlined in this guide provide a solid foundation for its successful application in the development of novel protein conjugates and antibody-drug conjugates.

References

  • Rapid glycoconjugation with glycosyl amines. National Center for Biotechnology Information.
  • Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. National Center for Biotechnology Information.
  • Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. National Center for Biotechnology Information.
  • Comprehensive characterization of an antibody-drug conjugate (ADC) using electron activated dissociation (EAD). SCIEX.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Center for Biotechnology Information.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health.
  • Hydroxylamine derivatives useful for enhancing the molecular chaperon production and the preparation thereof. Google Patents.
  • Antibody–drug conjugates: Recent advances in linker chemistry. National Center for Biotechnology Information.
  • Hydroxylamine Compounds and Their Uses. Google Patents.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Center for Biotechnology Information.
  • O-(2-methoxyethyl)hydroxylamine. National Center for Biotechnology Information.
  • Antibody-active agent conjugates and methods of use. Google Patents.
  • Hydroxylamine synthesis method. Google Patents.
  • Advances in Bioconjugation. National Center for Biotechnology Information.
  • Hydroxylamine. Wikipedia.
  • What are the properties of hydroxylamine?. Quora.

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Application Notes and Protocols for the Reaction of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of O-(2-Phenoxyethyl)oximes

The formation of an oxime linkage through the condensation of a hydroxylamine derivative with a carbonyl compound is a cornerstone reaction in modern organic and medicinal chemistry.[1] O-(2-Phenoxyethyl)hydroxylamine hydrochloride emerges as a reagent of significant interest, offering a strategic advantage in the synthesis of novel chemical entities. The introduction of the phenoxyethyl moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and may confer unique biological activities to the resulting oxime derivatives.[2][3]

This guide provides a comprehensive overview of the reaction between this compound and various aldehydes and ketones. It delves into the underlying reaction mechanism, offers detailed, field-proven protocols for both standard organic synthesis and aqueous bioconjugation, and discusses the critical parameters that govern reaction success.

Core Reaction Mechanism: A Tale of Two Steps

The synthesis of an O-(2-phenoxyethyl)oxime from an aldehyde or ketone is a classic condensation reaction that proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration.[4][5]

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of O-(2-Phenoxyethyl)hydroxylamine attacking the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.[4]

  • Dehydration: This unstable intermediate then undergoes dehydration to form the stable C=N double bond of the oxime. This step is typically the rate-determining step and is often catalyzed by a weak acid.[5]

The overall reaction rate is highly dependent on the pH of the medium. Optimal rates are generally observed in a mildly acidic environment (pH 4-6) which facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity, and also protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[5][6]

Caption: General mechanism of O-(2-phenoxyethyl)oxime formation.

Experimental Protocols

The choice of protocol for the synthesis of O-(2-phenoxyethyl)oximes is contingent upon the nature of the carbonyl substrate and the desired scale and context of the reaction (e.g., organic synthesis versus bioconjugation). Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[4][7]

Protocol 1: Classical Synthesis in Organic Solvent (for Aldehydes and Ketones)

This protocol is a robust method for a wide range of aldehydes and ketones, particularly in the context of medicinal chemistry and small-scale synthesis.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium Acetate (NaOAc) or Pyridine (2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH), 10 mL

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, 1 M HCl (for workup with pyridine), deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL).

  • Base Addition: Add sodium acetate (2.0 mmol) to the mixture. If using pyridine, it can be added directly to the solution. The base neutralizes the HCl salt, liberating the free hydroxylamine.[6]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (typically ~80°C for ethanol). Monitor the reaction progress by TLC until the starting carbonyl compound is consumed (usually 1-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent via rotary evaporation.

    • Add deionized water (20 mL) to the residue.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers. If pyridine was used, wash with 1 M HCl (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL) and then brine.[5] If sodium acetate was used, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-(2-phenoxyethyl)oxime.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Protocol 2: Aqueous Synthesis for Bioconjugation and Water-Soluble Substrates

This protocol is adapted for reactions with sensitive biomolecules (e.g., proteins with engineered carbonyl groups) or water-soluble substrates, proceeding under mild, physiological-like conditions.[4]

Materials:

  • Carbonyl-containing substrate (e.g., aldehyde-tagged peptide) (1.0 equiv)

  • This compound (10-50 fold molar excess)

  • Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 6.5-7.0)

  • Aniline stock solution (optional catalyst, e.g., 100 mM in a compatible organic co-solvent like DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Methodology:

  • Substrate Preparation: Prepare a solution of the carbonyl-containing substrate in the phosphate buffer to the desired concentration (e.g., 10-100 µM).

  • Reagent Addition: Add the this compound solution to the substrate solution to the desired final excess concentration. The hydrochloride salt will be buffered by the phosphate solution.

  • Catalysis (Optional): For less reactive ketones or to accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM. Aniline has been shown to enhance the rate of oxime ligation significantly at neutral pH.[4]

  • Reaction: Gently agitate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl substrate.

  • Monitoring and Purification: Monitor the conjugation progress using appropriate analytical techniques such as HPLC or mass spectrometry. Once the reaction is complete, purify the resulting O-(2-phenoxyethyl)oxime conjugate using a suitable method to remove excess reagents.[4]

Experimental_Workflows cluster_organic Protocol 1: Organic Synthesis cluster_aqueous Protocol 2: Aqueous Bioconjugation org1 Dissolve Carbonyl, Reagent & Base in EtOH org2 Reflux (1-4h) org1->org2 org3 Rotary Evaporation org2->org3 org4 Aqueous Workup & Extraction (EtOAc) org3->org4 org5 Purification (Chromatography/Recrystallization) org4->org5 aq1 Dissolve Substrate in Buffer (pH 6.5-7.0) aq2 Add Excess Reagent (Optional: Aniline Catalyst) aq1->aq2 aq3 Incubate (RT or 37°C) aq2->aq3 aq4 Monitor by HPLC/MS aq3->aq4 aq5 Purification (SEC/Dialysis/HPLC) aq4->aq5

Caption: Comparative workflows for organic and aqueous synthesis of O-(2-phenoxyethyl)oximes.

Data Presentation and Analytical Characterization

Unambiguous characterization of the synthesized O-(2-phenoxyethyl)oximes is critical. A combination of spectroscopic techniques provides a complete structural confirmation.[8]

Table 1: Expected Spectroscopic Data for O-(2-Phenoxyethyl)oximes
Technique Key Feature Expected Chemical Shift / Wavenumber Notes
¹H NMR Benzylic Protons (-OCH₂)δ ~4.2-4.5 ppm (triplet)Protons adjacent to the oxime oxygen.
Phenoxy Protons (-CH₂OPh)δ ~4.0-4.3 ppm (triplet)Protons adjacent to the phenoxy oxygen.
Iminic Proton (-CH=N-)δ ~7.5-8.5 ppm (singlet)Present only in aldoxime derivatives. Absent in ketoximes.
Aromatic Protonsδ ~6.8-7.5 ppm (multiplets)Signals from the phenoxy group and any aromatic rings on the carbonyl substrate.
¹³C NMR Iminic Carbon (>C=N-)δ ~145-160 ppmThe chemical shift is sensitive to the stereochemistry (E/Z isomers).[9]
Benzylic Carbon (-OCH₂)δ ~70-75 ppm
Phenoxy Carbon (-CH₂OPh)δ ~65-70 ppm
IR Spectroscopy C=N Stretch (Imine)1620 - 1685 cm⁻¹Medium to weak intensity band.[8]
N-O Stretch930 - 960 cm⁻¹A distinct band for the N-O single bond.
C-O Stretch (Ether)1220 - 1260 cm⁻¹ (Aryl-O), 1050-1150 cm⁻¹ (Alkyl-O)Strong bands characteristic of the ether linkages.
O-H StretchAbsentThe absence of a broad O-H band (3100-3600 cm⁻¹) distinguishes it from a simple oxime.[8]
Mass Spectrometry Molecular Ion ([M]⁺ or [M+H]⁺)Corresponds to MWThe molecular ion peak should be clearly identifiable, confirming the molecular weight of the product.

Note: Exact chemical shifts and coupling patterns will depend on the specific structure of the aldehyde/ketone and the solvent used for analysis.

Applications in Research and Drug Development

The O-(2-phenoxyethyl)oxime scaffold is a versatile platform for the development of novel therapeutic agents and chemical probes.

  • Medicinal Chemistry: Oxime ethers are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The phenoxyethyl group can be used to probe interactions with hydrophobic pockets in target proteins and to optimize pharmacokinetic profiles.

  • Bioconjugation: The high stability and specific formation of the oxime linkage make it ideal for covalently attaching molecules to proteins, peptides, or other biomaterials for applications in diagnostics, imaging, and targeted drug delivery.[4]

  • Protecting Groups: The oxime functionality serves as a robust protecting group for aldehydes and ketones, stable to a variety of reaction conditions but readily cleaved by hydrolysis in the presence of acid.[1]

References

  • Preparation of Oxime Derivatives and Studying the Biological Activity. (2024). Journal of Science in Medicine and Life, 2(9), 78-84. [Link]
  • Wikipedia contributors. (2024, October 26). Oxime. In Wikipedia, The Free Encyclopedia. [Link]
  • Various Authors. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
  • Zeynizadeh, B., & Zahmatkesh, S. (2005). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 21(3), 447-452. [Link]
  • Various Authors. (2015). What is the most popular procedure to synthesize oximes?
  • Arslan, M., & Acar, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences, 133(79). [Link]
  • Request PDF. (2025).
  • Olarte, M. V., et al. (2013). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.
  • Yilmaz, I., et al. (2021).
  • Sharghi, H., & Sarvari, M. H. (2006). A Simple Synthesis of Oximes. Semantic Scholar. [Link]
  • Ali saad abd, ellattif, et al. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. UMSIDA Repository. [Link]
  • Mirjafary, Z., et al. (2020). A Review of Biologically Active Oxime Ethers. MDPI. [Link]
  • Wan, Q., et al. (2019). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid.
  • Hall, A. (2008). NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University. [Link]
  • Palm, A., & Werbin, H. (2025). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.
  • Baier, M., et al. (2022). Exemplary 1 H-NMR spectra of oxime ester 2.

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Step-by-step guide to ketoxime peptide ligations

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Step-by-Step Guide to Ketoxime Peptide Ligations Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Ketoxime Bond in Peptide Synthesis

In the intricate world of peptide and protein engineering, the ability to selectively join large, unprotected molecules in aqueous environments is paramount. This need has given rise to a suite of chemoselective ligation reactions, which are reactions that proceed cleanly and efficiently under biological conditions with minimal side products. Among these, oxime ligation—the reaction between a carbonyl group (an aldehyde or ketone) and an aminooxy group—stands out for its reliability and the exceptional stability of the resulting bond.[1][2]

While aldehyde-based ligations (aldoxime) have been widely used, ketoxime ligation offers a distinct and powerful advantage: the ability to introduce substitution at the ligation site.[3][4][5] This provides researchers with a unique handle to modulate the structural and functional properties of the final product. However, the path to successful ketoxime ligation has historically been challenging due to the slower reaction kinetics of ketones compared to aldehydes and difficulties in synthesizing the necessary keto-functionalized peptide precursors.[3][6]

Recent advancements, particularly the development of one-pot oxidative coupling methods, have overcome many of these hurdles, making ketoxime ligation a more accessible and potent tool for chemical biology and drug development.[5][6] This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and field-proven insights for performing successful ketoxime peptide ligations.

Part 1: The Core Mechanism and Its Advantages

The foundation of ketoxime ligation is the condensation reaction between a peptide bearing a ketone functional group and a second peptide functionalized with an aminooxy moiety. This reaction forms a highly stable C=N-O ketoxime bond, covalently linking the two fragments.[2]

The reaction is typically performed in aqueous buffers, often at a pH between 4.5 and 8.0, and can be accelerated by nucleophilic catalysts such as aniline or its derivatives.[6][7] The resulting oxime bond is significantly more stable against hydrolysis than corresponding hydrazone linkages, a critical feature for conjugates intended for use under physiological conditions.[1]

Ketoxime_Ligation_Mechanism Ketoxime Ligation: Reaction Mechanism cluster_reactants Reactants cluster_product Product Peptide1 Peptide 1 (with Keto Group) LigatedPeptide Ligated Peptide (Ketoxime Linkage) Peptide1->LigatedPeptide + pH 4.5 - 8.0 Aniline Catalyst Peptide2 Peptide 2 (with Aminooxy Group) Peptide2->LigatedPeptide caption Fig. 1: Ketoxime Ligation Mechanism.

Fig. 1: Ketoxime Ligation Mechanism.

Key Advantages of Ketoxime Ligation:

  • High Stability: The formed oxime bond is robust and stable under a wide range of physiological conditions.[3][6]

  • Chemoselectivity: The reaction is highly specific between the ketone and aminooxy groups, avoiding side reactions with other functional groups present in peptides.[2]

  • Biocompatible Conditions: The ligation proceeds efficiently in aqueous buffers at or near neutral pH, making it ideal for sensitive biomolecules.[3][6]

  • Substitution at Ligation Site: Unlike aldoxime ligations, the use of a ketone allows for the introduction of an additional side chain directly at the point of conjugation, offering greater synthetic versatility.[4][5]

Part 2: Preparation of Peptide Precursors

A successful ligation is contingent on the quality of the two precursor peptides. This section details the synthesis of the aminooxy- and keto-functionalized fragments.

Protocol 1: Synthesis of the Aminooxy-Functionalized Peptide

The most common method for introducing an aminooxy group is by coupling Aminooxyacetic Acid (Aoa) during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). To prevent side reactions, particularly over-acylation, a protected form of Aoa is required.[8][9]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Boc-protected Aminooxyacetic Acid (Boc-Aoa) or Fmoc-Aoa

  • Coupling reagents (e.g., HCTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS cycles.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Aoa Coupling:

    • Dissolve Boc-Aoa (or another suitably protected Aoa) and a coupling agent like HCTU in DMF.

    • Add a base such as DIPEA to activate the carboxyl group.

    • Add the activated Aoa solution to the resin-bound peptide and allow it to react for 2-4 hours at room temperature.

    • Scientist's Note: Using carbodiimide-based coupling with short reaction times can be highly efficient and may suppress unwanted side reactions, potentially eliminating the need for HPLC purification of the Aoa-peptide before ligation.[8]

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the aminooxy-peptide using Reverse-Phase HPLC (RP-HPLC). Confirm the mass by LC-MS.

Protocol 2: Synthesis of the Keto-Functionalized Peptide

Introducing a ketone is often the more challenging step. Strategies range from incorporating specialized building blocks during SPPS to post-synthetic modification.[10][11] A particularly elegant and mild method involves the in situ oxidation of specific N-aryl peptides.[3][6]

Method A: Using an α-Keto Acid Building Block

  • Peptide Assembly: Synthesize the peptide sequence up to the N-terminus where the keto group is desired.

  • Keto Acid Coupling: Couple a suitable α-keto acid (e.g., pyruvic acid) to the N-terminal amine using standard peptide coupling conditions. The keto group may require protection (e.g., as a 1,3-dithiolane) that is compatible with SPPS conditions and can be removed later.[12]

  • Cleavage and Purification: Cleave, deprotect, and purify the peptide as described in Protocol 1.

Method B: One-Pot Oxidative Coupling of N-Aryl Peptides

This advanced method generates the ketone in situ under mild, aerobic conditions, immediately followed by ligation. It relies on an electron-rich N-aryl amino acid, such as N-(p-dimethylaminophenyl)alanine, at the ligation site.[5][6]

  • Peptide Synthesis: Synthesize a peptide containing an N-(p-dimethylaminophenyl) amino acid at the desired ligation site using appropriate building blocks.

  • Cleavage and Purification: Cleave the peptide from the resin and purify via RP-HPLC.

  • In Situ Oxidation: The ketone is not pre-formed. Instead, it is generated directly in the ligation buffer (see Part 3) through a site-selective α-C–H oxidation under an O₂ atmosphere.[6] This approach bypasses the need to handle potentially unstable keto-peptides.

Part 3: The Ligation Protocol: A Unified Workflow

This section provides a generalized protocol for the ligation reaction itself. The specific conditions, particularly for the one-pot oxidative method, should be optimized based on the peptide sequences.

Ligation_Workflow Ketoxime Ligation: Experimental Workflow cluster_prep Precursor Preparation cluster_ligation Ligation & Analysis SPPS_Keto 1a. Synthesize Keto-Peptide Purify_Keto 2a. Purify & Characterize (HPLC, LC-MS) SPPS_Keto->Purify_Keto SPPS_Aminooxy 1b. Synthesize Aminooxy-Peptide Purify_Aminooxy 2b. Purify & Characterize (HPLC, LC-MS) SPPS_Aminooxy->Purify_Aminooxy Setup 3. Setup Ligation Reaction (Buffer, Peptides, Catalyst) Purify_Keto->Setup Purify_Aminooxy->Setup Monitor 4. Monitor Progress (HPLC, LC-MS) Setup->Monitor Purify_Final 5. Purify Ligated Product (RP-HPLC) Monitor->Purify_Final Characterize_Final 6. Final Characterization (LC-MS, etc.) Purify_Final->Characterize_Final caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Materials:

  • Lyophilized keto-functionalized peptide

  • Lyophilized aminooxy-functionalized peptide

  • Reaction Buffer (see table below)

  • Catalyst Stock Solution (e.g., 100 mM Aniline in buffer or DMSO)

  • Quenching solution (e.g., Acetone)

  • RP-HPLC system for monitoring and purification

Step-by-Step Ligation Methodology:

  • Reagent Preparation:

    • Dissolve the keto-peptide and aminooxy-peptide in the chosen reaction buffer to achieve final concentrations typically in the 1-5 mM range.

    • Scientist's Note: The aminooxy-peptide is often used in a slight molar excess (1.2 to 5-fold) to drive the reaction to completion.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solutions of the two peptide fragments.

    • If using a catalyst, add it from a stock solution to the recommended final concentration (e.g., 10-20 mM aniline).[1]

    • For the one-pot oxidative method, ensure the reaction is performed under an O₂ atmosphere (e.g., by bubbling oxygen through the solution or maintaining an oxygen-filled balloon over the vial).[3][6]

  • Incubation:

    • Mix the reaction gently and incubate at the desired temperature. Reactions are often run at room temperature (20-25°C) for 2-24 hours.[1][6]

    • The optimal conditions are highly dependent on the specific substrates and method used.

  • Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by RP-HPLC and LC-MS to monitor the consumption of starting materials and the formation of the desired ligated product.

  • Purification:

    • Once the reaction has reached completion (or equilibrium), the ligated product can be purified from unreacted starting materials and catalyst using RP-HPLC.[13]

    • Collect the fractions corresponding to the product peak and confirm the identity and purity by LC-MS. Lyophilize the pure fractions to obtain the final product as a powder.

Table 1: Recommended Reaction Conditions

ParameterConventional LigationOne-Pot Oxidative LigationRationale & Reference
pH 4.5 - 5.56.5 - 8.0Acidic pH protonates the aminooxy group, facilitating nucleophilic attack. The oxidative method works optimally at neutral pH, which is highly biocompatible.[6][7]
Buffer Acetate BufferPhosphate Buffer (50-100 mM)Acetate is a common buffer for acidic ligations. The oxidative reaction is highly dependent on phosphate buffer and is inhibited in pure water or Tris-based buffers.[3][6][14]
Catalyst Aniline, m-phenylenediamineCatalyst-freeAniline acts as a nucleophilic catalyst, accelerating the dehydration step of imine formation. The oxidative method proceeds without a catalyst.[1][2][7]
Temperature 4°C to 25°C25°C (Room Temp)Lower temperatures can be used for sensitive peptides, though reaction times will be longer.[1] The oxidative reaction proceeds well at ambient temperature.[6]
Atmosphere AmbientO₂ atmosphere (critical)Oxygen is the oxidant that converts the N-aryl peptide to the reactive ketimine intermediate.[3][6]

Part 4: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Suboptimal pH or buffer. 2. Low reactant concentrations. 3. Steric hindrance near the ligation site. 4. Inefficient catalyst or catalyst degradation. 5. (For oxidative method) Insufficient O₂.1. Optimize pH and buffer concentration. For oxidative couplings, ensure 50-100 mM phosphate buffer is used.[3][6] 2. Increase the concentration of one or both reactants. 3. Redesign peptides to increase flexibility around the ligation site if possible. 4. Use a fresh catalyst solution. Consider a more potent catalyst like m-phenylenediamine.[7] 5. Ensure the reaction vessel is properly saturated with O₂.
Low Yield of Purified Product 1. Incomplete reaction (see above). 2. Hydrolysis of the product (less common for oximes). 3. Side reactions (e.g., oxidation of sensitive residues like Met or Cys). 4. Poor solubility of peptide fragments.1. Allow the reaction to proceed for a longer duration. 2. Ensure pH is not excessively acidic or basic during workup. 3. Perform the reaction under an inert atmosphere (e.g., Argon) if oxidation is a concern (not applicable for the oxidative method). 4. Add a small amount of organic co-solvent (e.g., DMSO, acetonitrile) to improve solubility, but note this can sometimes decrease ligation efficiency.[6]
Multiple Peaks in HPLC 1. Formation of E/Z isomers of the ketoxime. 2. Presence of unreacted starting materials. 3. Formation of side products. 4. Disulfide scrambling if Cys residues are present and unprotected.1. This is often unavoidable and results in two closely eluting peaks with the same mass. They can be co-purified. 2. Optimize reaction time and stoichiometry. 3. Analyze side products by MS/MS to identify their source and adjust conditions accordingly. 4. Ensure proper disulfide bond formation strategy is in place before ligation.[2][9]

References

  • Guthrie, Q. A. E., Young, H. A., & Proulx, C. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(41), 9506–9512. [Link]
  • Cañeque, T., et al. (2007). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Tetrahedron Letters, 48(6), 1011-1014. [Link]
  • Guthrie, Q. A. E., Young, H. A., & Proulx, C. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. SciSpace. [Link]
  • Proulx, C. et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Royal Society of Chemistry. [Link]
  • ResearchGate. (2013). Purifying a ligation product?.
  • Guthrie, Q. A. E., et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PubMed. [Link]
  • Purcell, A. W., et al. (2012). Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis. Biomacromolecules, 13(8), 2443-2452. [Link]
  • Melnyk, O., et al. (2000). Functionalization of peptides and proteins by aldehyde or keto groups. Biopolymers, 55(2), 165-86. [Link]
  • Lefeber, C., et al. (2005). α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support.
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Kilsdonk, C. P. (1992). Process for the preparation of ketoximes.
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]
  • ResearchGate. (2019). Ketoxime ligation conversions (%) and effect of organic solvent...
  • Kumar, T. S., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4636-4641. [Link]
  • Melnyk, O., et al. (2000). Functionalization of Peptides and Proteins by Aldehyde or Keto Groups.
  • ResearchGate. (2014). Is it preferable/necessary to purify my ligation mixture before the transformation step?.
  • Protocol Online. (2006).
  • Semantic Scholar. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Semantic Scholar. [Link]
  • Davies, L. J., et al. (2019).
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • QIAGEN.
  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Transamination Reaction. Angewandte Chemie International Edition, 45(32), 5307-5311. [Link]
  • JoVE. (2011).
  • Kalan, L., & Francis, M. B. (2013). Designing Bioorthogonal Reactions for Biomedical Applications. Chemical Reviews, 113(7), 4905-4979. [Link]
  • ResearchGate. (2021). Proposed hydrolysis mechanism of α-ketoacyl peptides.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
  • Conibear, A. C., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1-20. [Link]

Sources

O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Chemoselective Probe for In-Depth Proteomic Analysis of Protein Carbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Methodological Guide

Intended Audience: Researchers, scientists, and drug development professionals engaged in proteomics, biomarker discovery, and oxidative stress research.

Abstract

Protein carbonylation, an irreversible post-translational modification (PTM), stands as a primary and stable hallmark of oxidative stress, implicated in the pathophysiology of numerous age-related and metabolic diseases. The precise identification and quantification of these modifications are paramount to understanding disease mechanisms and developing novel therapeutic strategies. This guide provides a comprehensive overview and detailed protocols for the application of O-(2-Phenoxyethyl)hydroxylamine hydrochloride as a robust chemical probe for the derivatization and subsequent mass spectrometry-based analysis of carbonylated proteins. We delve into the underlying chemistry, provide step-by-step experimental workflows, and discuss the critical parameters for successful implementation, empowering researchers to confidently explore the landscape of protein carbonylation.

The Scientific Imperative: Unmasking Oxidative Damage through Carbonyl Tagging

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1] Proteins are major targets of ROS, leading to a variety of modifications, among which carbonylation is particularly significant due to its irreversible nature and chemical stability.[2] The introduction of carbonyl groups (aldehydes and ketones) into amino acid side chains, such as proline, arginine, lysine, and threonine, can profoundly alter protein structure and function, often leading to protein aggregation and degradation.[3] Consequently, the global and site-specific analysis of protein carbonylation serves as a direct measure of oxidative damage and is a critical area of investigation in fields ranging from neurodegenerative diseases to aging and diabetes.[4][5]

The low abundance and diverse nature of carbonylated species present a significant analytical challenge.[6] Direct detection by mass spectrometry (MS) is often hindered by poor ionization efficiency and the subtlety of the mass shifts. To overcome this, a common and effective strategy is the chemoselective derivatization of the carbonyl group with a reagent that introduces a tag, enhancing detectability and enabling enrichment.[3]

This compound is an alkoxyamine-based reagent designed for this purpose. Its hydroxylamine moiety reacts specifically with aldehydes and ketones under mild conditions to form a stable oxime linkage.[1][7] The phenoxyethyl group provides a stable, identifiable mass tag, facilitating confident identification of modified peptides in complex biological samples.

The Chemistry of Derivatization: Oxime Formation

The core of the methodology lies in the condensation reaction between the hydroxylamine group of the reagent and a protein carbonyl. This reaction proceeds via a two-step mechanism: nucleophilic addition of the nitrogen atom to the carbonyl carbon, forming an unstable hemiaminal intermediate, followed by dehydration to yield a stable C=N oxime bond.[1]

The reaction is highly specific for aldehydes and ketones and is typically performed in a slightly acidic pH range (pH 4-5) to facilitate the dehydration step without protonating the nucleophilic hydroxylamine.[1]

Figure 1. Reaction of O-(2-Phenoxyethyl)hydroxylamine with a protein carbonyl.

Experimental Design and Workflow

A typical proteomics workflow for the analysis of carbonylated proteins using this compound involves several key stages. The choice between analyzing at the protein level versus the peptide level will depend on the experimental goals. Enrichment at the peptide level often identifies more carbonylation sites per protein.[8]

sample 1. Sample Preparation (Cell/Tissue Lysis, Protein Extraction) quant 2. Protein Quantification (e.g., BCA Assay) sample->quant digest 3. Proteolytic Digestion (e.g., Trypsin) quant->digest label 4. Derivatization with O-(2-Phenoxyethyl)hydroxylamine HCl digest->label cleanup1 5. Desalting / Cleanup (e.g., C18 SPE) label->cleanup1 enrich Optional: Affinity Enrichment (for low abundance samples) cleanup1->enrich Optional lcms 6. LC-MS/MS Analysis cleanup1->lcms enrich->lcms data 7. Data Analysis (Database Search, Site Localization) lcms->data

Figure 2. General workflow for carbonyl proteomics.

Detailed Methodologies and Protocols

Disclaimer: The following protocols are provided as a robust starting point. Optimization may be required depending on the sample type, instrumentation, and specific experimental goals.

Reagents and Materials
Reagent/MaterialNotes
This compoundSource from a reputable supplier. Store desiccated.
Dithiothreitol (DTT)For reduction of disulfide bonds.
Iodoacetamide (IAA)For alkylation of free thiols. Prepare fresh and protect from light.
Sequencing-grade modified TrypsinFor protein digestion.
Ammonium BicarbonateBuffer for digestion.
Sodium AcetateBuffer for labeling reaction.
Acetonitrile (ACN)HPLC-grade for peptide elution and mobile phases.
Formic Acid (FA)MS-grade for mobile phases.
C18 Solid-Phase Extraction (SPE) CartridgesFor desalting peptide samples.
WaterUltrapure, MS-grade.
Protocol 1: Derivatization of Carbonylated Peptides

This protocol is adapted from methodologies for similar alkoxyamine reagents and is suitable for samples that have already been digested into peptides.[8]

  • Sample Preparation:

    • Begin with 50-100 µg of purified, desalted peptides, dried under vacuum.

    • If starting from protein, perform a standard in-solution or FASP digestion protocol:

      • Resuspend protein in a denaturing buffer (e.g., 8 M urea).

      • Reduce with 10 mM DTT at 56°C for 30 minutes.

      • Alkylate with 55 mM IAA in the dark at room temperature for 20 minutes.

      • Dilute urea to < 2 M and digest with trypsin (e.g., 1:50 enzyme:protein ratio) overnight at 37°C.

      • Quench the digestion with formic acid and desalt the peptides using a C18 SPE cartridge.

  • Derivatization Reaction:

    • Prepare a Labeling Buffer: 100 mM sodium acetate, pH 4.5.

    • Prepare a fresh 100 mM stock solution of this compound in ultrapure water.

    • Reconstitute the dried peptide sample in 50 µL of Labeling Buffer.

    • Add 5.5 µL of the 100 mM this compound stock solution for a final concentration of approximately 10 mM.

    • Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Post-Labeling Cleanup:

    • After incubation, cool the sample to room temperature.

    • Desalt the labeled peptide mixture using a C18 SPE cartridge to remove excess reagent and buffer salts.

    • Elute the labeled peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the purified, labeled peptides under vacuum and store at -80°C until LC-MS/MS analysis.

Mass Spectrometry Analysis

The derivatization of a carbonyl group with O-(2-Phenoxyethyl)hydroxylamine results in a specific mass addition to the peptide. This mass shift is the key signature used for identifying modified peptides in the MS data.

Calculation of the Mass Shift:

  • Molecular Weight of O-(2-Phenoxyethyl)hydroxylamine (free base, C₈H₁₁NO₂): 153.18 g/mol [9]

  • Molecular Weight of Water (H₂O): 18.015 g/mol

  • Monoisotopic Mass of Adduct: Mass of (C₈H₁₁NO₂) - Mass of (H₂O) = 153.07898 Da - 18.01056 Da = +135.06842 Da

This calculated mass shift must be specified as a variable modification in the database search parameters.

ParameterRecommendation
LC-MS/MS System High-resolution Orbitrap or TOF mass spectrometer.
LC Column C18 reversed-phase column with a suitable gradient (e.g., 5-40% ACN over 60-120 min).
Variable Modifications Oxidation (M), Deamidation (N, Q), Carbonyl_PE_Oxy (+135.06842 Da on K, R, P, T) .
Database Search Engine Mascot, MaxQuant, Proteome Discoverer, etc.
Data Analysis Search for the specific mass shift on potential carbonylation sites. Manually validate high-quality spectra of modified peptides.

Trustworthiness and Self-Validation

To ensure the validity of your results, incorporate the following controls and checks into your experimental design:

  • Negative Control: Process a sample in parallel without the addition of this compound. This will help identify non-specific binding and background signals.

  • Positive Control: Use a commercially available carbonylated protein standard (e.g., oxidized BSA) to validate the efficiency of the derivatization and detection workflow.

  • Spike-in Standards: For quantitative studies, consider using stable isotope-labeled versions of the reagent or spiking in a known amount of a labeled peptide standard.

  • Manual Spectral Validation: Always manually inspect the MS/MS spectra of identified carbonylated peptides to confirm the presence of key fragment ions and the correct localization of the modification.

Conclusion and Future Perspectives

This compound provides a powerful tool for the targeted analysis of protein carbonylation. Its specific reactivity and the introduction of a defined mass tag enable sensitive and confident identification of this critical oxidative PTM. The protocols outlined in this guide, when combined with high-resolution mass spectrometry and rigorous data analysis, will facilitate deeper insights into the role of oxidative stress in health and disease. Future advancements may include the development of isotopically labeled versions of this reagent for more precise quantitative proteomics and its integration into multi-omics studies to build a comprehensive picture of cellular responses to oxidative insults.

Safety Precautions

Hydroxylamine derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[10][11] General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • BenchChem. (2025). O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Carbonylated Peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine Labeling and LC-MS.
  • Creative Proteomics. (n.d.). Proteomics Analysis of Carbonylation.
  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • Dalle-Donne, I., et al. (2005). Proteins as biomarkers of oxidative/nitrosative stress in diseases: the contribution of redox proteomics. Mass Spectrometry Reviews, 24(5), 826-859.
  • Fedorova, M., et al. (2014). Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies. Mass Spectrometry Reviews, 33(2), 79-97.
  • Mirzaei, H., & Regnier, F. (2005). Affinity Chromatographic Selection of Carbonylated Proteins Followed by Identification of Oxidation Sites Using Tandem Mass Spectrometry. Analytical Chemistry, 77(8), 2386-2392.
  • Poon, H. F., et al. (2007). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. Biological Procedures Online, 9, 65-72.
  • PubChem. (n.d.). O-(2-phenoxyethyl)hydroxylamine.
  • Weber, D., et al. (2015). A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma. Molecules, 20(7), 11890-11909.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Ricca Chemical Company. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride, 7% (w/v) Aqueous Solution.
  • Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. PubMed.
  • Mirzaei, H., & Regnier, F. (2005). Affinity chromatographic selection of carbonylated proteins followed by identification of oxidation sites using tandem mass spectrometry. PubMed.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Lab Alley. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride.

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Application Note: Advanced Cell Surface Imaging Using O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Visualizing the Cell Surface with Bioorthogonal Chemistry

The cell surface is a dynamic landscape of molecules that mediates communication between a cell and its environment. Visualizing the intricate arrangement and trafficking of these molecules, particularly glycans, is crucial for understanding cell signaling, immune responses, and disease progression. Traditional methods like antibody-based staining can be limited by antibody size, epitope accessibility, and the potential to perturb cellular functions.

Bioorthogonal chemistry offers a powerful alternative, employing pairs of mutually reactive functional groups that do not interact with native biological systems. This allows for the precise labeling of biomolecules in their natural habitat—the living cell. One of the most robust and widely adopted bioorthogonal reactions is the oxime ligation . This reaction involves the formation of a highly stable oxime bond from the condensation of an aminooxy group and an aldehyde or ketone.

This guide provides a comprehensive overview and a detailed protocol for utilizing O-(2-Phenoxyethyl)hydroxylamine hydrochloride for the targeted imaging of cell surface molecules. By introducing an aldehyde "handle" onto cell surface glycans, this aminooxy-containing probe can be used to covalently attach imaging agents, enabling high-resolution visualization by fluorescence microscopy.

Principle of the Method: Aniline-Catalyzed Oxime Ligation

The core of this imaging strategy is the chemoselective reaction between the aminooxy functional group of O-(2-Phenoxyethyl)hydroxylamine and a carbonyl group (aldehyde or ketone) introduced onto the cell surface.

The Reaction: The nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, leading to the formation of a stable C=N oxime bond. This reaction is highly specific and proceeds efficiently in aqueous environments with water as the only byproduct. The resulting oxime linkage is significantly more stable under physiological conditions than corresponding hydrazone or imine bonds, ensuring that the fluorescent label remains securely attached throughout the imaging experiment.[1]

Aniline Catalysis: While oxime ligation can proceed at neutral pH, the reaction kinetics can be slow for many biological applications. The addition of aniline as a nucleophilic catalyst dramatically accelerates the reaction rate.[2][3][4] Aniline first reacts with the cell surface aldehyde to form a more reactive protonated Schiff base intermediate. This intermediate is then rapidly attacked by the aminooxy probe, regenerating the aniline catalyst and forming the desired oxime conjugate.[1][4] This catalytic enhancement permits the use of lower probe concentrations, minimizing potential off-target effects and cellular stress.[2][3][5]

Why this reagent? this compound provides a versatile scaffold for bioconjugation. The phenoxyethyl group offers a hydrophobic spacer that can be advantageous for probe design, potentially influencing solubility and interaction with the cell membrane. It can be readily conjugated to a variety of reporter molecules, such as fluorophores or biotin, prior to its use in cell labeling.

Experimental Design: Introducing the Aldehyde Handle

To utilize O-(2-Phenoxyethyl)hydroxylamine, a carbonyl group must first be introduced onto the cell surface. There are two primary strategies to achieve this:

StrategyDescriptionAdvantagesConsiderations
Metabolic Labeling Cells are cultured with an unnatural monosaccharide precursor containing a bioorthogonal aldehyde or a group that can be converted to one. This precursor is metabolized and incorporated into the glycan structures of glycoproteins and glycolipids.Allows for the labeling of specific glycan populations based on the precursor used. Can track newly synthesized glycans.Requires cells to be metabolically active and may take hours to days for sufficient incorporation. Can potentially alter glycan structure and function.
Chemical Oxidation Existing cell surface glycans, most commonly sialic acids, are chemically modified to generate aldehydes. A mild treatment with sodium periodate (NaIO₄) selectively cleaves the diol on the exocyclic side chain of sialic acid, creating an aldehyde.[2][3]Rapid and efficient, labeling the entire pool of accessible sialylated glycans in minutes. Does not require prior metabolic incubation.[3][5]Less specific than metabolic labeling, as it targets all accessible sialic acids. Periodate concentration and reaction time must be carefully controlled to maintain cell viability.[6]

This protocol will focus on the Chemical Oxidation method due to its speed and broad applicability.

Detailed Protocol: Cell Surface Glycan Imaging

This protocol describes the generation of aldehydes on live, adherent cells via mild periodate oxidation, followed by fluorescent labeling using an O-(2-Phenoxyethyl)hydroxylamine-fluorophore conjugate.

Required Materials
  • Cells: Adherent cells of interest cultured on glass-bottom imaging dishes or chamber slides.

  • Buffers and Media:

    • Phosphate Buffered Saline (PBS), pH 7.4, chilled to 4°C.

    • Complete cell culture medium.

  • Reagents:

    • Sodium meta-periodate (NaIO₄): For a 20 mM stock solution, dissolve 4.28 mg in 1 mL of chilled PBS (pH 7.4). Prepare fresh immediately before use and protect from light.

    • Glycerol: 10% (v/v) solution in PBS to quench the periodate reaction.

    • Labeling Probe: O-(2-Phenoxyethyl)hydroxylamine conjugated to a fluorophore of choice (e.g., FITC, Alexa Fluor 488). Prepare a 10 mM stock in DMSO.

    • Aniline: Prepare a 100 mM stock solution in an appropriate buffer (e.g., PBS, pH 6.7). Note: Aniline has limited aqueous solubility; ensure it is fully dissolved.[4]

  • Equipment:

    • Fluorescence microscope with appropriate filter sets.

    • Standard cell culture incubator.

    • Ice bath.

Experimental Workflow

The entire process should be performed with care to maintain cell health. A schematic of the workflow is presented below.

CellLabelingWorkflow cluster_prep Cell Preparation cluster_oxidation Aldehyde Generation cluster_labeling Fluorophore Ligation cluster_imaging Imaging start 1. Culture adherent cells on imaging dish wash1 2. Wash with chilled PBS start->wash1 oxidize 3. Incubate with 1 mM NaIO₄ on ice wash1->oxidize quench 4. Quench with Glycerol oxidize->quench 30 min in dark wash2 5. Wash with chilled PBS quench->wash2 label_probe 6. Add Aminooxy-Fluorophore + Aniline Catalyst wash2->label_probe incubate 7. Incubate at 4°C label_probe->incubate 60-90 min wash3 8. Wash 3x with chilled PBS incubate->wash3 image 9. Image with Fluorescence Microscope wash3->image

Caption: Experimental workflow for cell surface glycan labeling.

Step-by-Step Procedure

Part A: Generation of Aldehydes on the Cell Surface

Causality Check: This part uses mild periodate oxidation to selectively create aldehydes on sialic acid residues. Performing this step on ice (4°C) is critical to minimize membrane permeability to the periodate, ensuring that only external cell surface glycans are oxidized and preserving cell viability.[3][5]

  • Place the imaging dish containing adherent cells on an ice bath.

  • Gently aspirate the culture medium and wash the cells twice with chilled PBS (pH 7.4).

  • Dilute the freshly prepared 20 mM NaIO₄ stock solution to a final concentration of 1 mM in chilled PBS.

  • Aspirate the PBS and add the 1 mM NaIO₄ solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the dish on ice in the dark for 20-30 minutes .[3][6]

  • To quench the reaction, add glycerol to a final concentration of 1% and swirl gently.

  • Aspirate the quenching solution and immediately wash the cells twice with chilled PBS.

Part B: Labeling with Aminooxy-Fluorophore Probe

Causality Check: This step forms the stable oxime bond. The reaction is performed at a slightly acidic pH (6.7) and in the presence of aniline to maximize the catalytic efficiency and achieve significant labeling within a reasonable timeframe.[3][4][7]

  • Prepare the labeling solution. In chilled PBS (adjusted to pH 6.7 for optimal catalysis), add the O-(2-Phenoxyethyl)hydroxylamine-fluorophore conjugate and the aniline catalyst.

    • Final Probe Concentration: 50-100 µM

    • Final Aniline Concentration: 1-10 mM[3][7]

    • Optimization may be required. Start with a lower concentration to minimize background.

  • Add the labeling solution to the cells.

  • Incubate the cells at 4°C for 60-90 minutes , protected from light.[5]

Part C: Washing and Imaging

  • Aspirate the labeling solution.

  • Wash the cells three times with chilled PBS, incubating for 5 minutes during each wash to ensure removal of unbound probe.

  • Add fresh, chilled PBS or an appropriate live-cell imaging buffer to the dish.

  • Proceed immediately to imaging on a fluorescence microscope using the appropriate laser lines and emission filters for the chosen fluorophore.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Fluorescent Signal 1. Inefficient periodate oxidation. 2. Insufficient labeling time or probe concentration. 3. Low abundance of sialic acids on the cell type. 4. Degraded NaIO₄ or aminooxy probe.1. Ensure NaIO₄ solution is freshly made. Optimize concentration (0.5-2 mM) and time (15-30 min). 2. Increase incubation time for the labeling step or increase probe concentration. 3. Confirm sialic acid expression on your cells using lectin staining (e.g., SNA). 4. Use fresh reagents.
High Background Signal 1. Incomplete removal of unbound probe. 2. Non-specific binding of the probe to the cell surface or dish. 3. Probe concentration is too high.1. Increase the number and duration of wash steps after labeling. 2. Add a blocking agent like 1% BSA to the final wash steps. 3. Reduce the concentration of the aminooxy-fluorophore probe.
Cell Death or Detachment 1. Periodate concentration is too high or incubation is too long. 2. Aniline toxicity. 3. Excessive washing or handling.1. Reduce NaIO₄ concentration or incubation time. Ensure the procedure is strictly kept at 4°C. 2. Reduce the aniline concentration to the lowest effective level (e.g., 1 mM). 3. Handle cells gently at all stages.

Safety and Handling

This compound and related hydroxylamine compounds require careful handling.

  • Hazard Profile: While a specific safety data sheet for this compound is not widely available, the parent compound, Hydroxylamine Hydrochloride, is known to be harmful if swallowed or in contact with skin, cause skin and eye irritation, and is suspected of causing cancer.[8][9] It is prudent to handle all derivatives with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the solid compound and its solutions.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[10][12]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

References

  • Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.
  • Du, J., Meledeo, M. A., Wang, Z., Khanna, H. S., Paruchuri, S., & Gildersleeve, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Glycobiology, 19(2), 138-152. [Link]
  • Zeng, Y., Ramya, T., Dirksen, A., Dawson, P., & Paulson, J. (2009). High efficiency labeling of glycoproteins on living cells.
  • Baskin, J. M., & Bertozzi, C. R. (2007). High-efficiency labeling of sialylated glycoproteins on living cells. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Li, Y., & Chen, X. (2016). Modification of side chains of terminal sialic acids on erythrocyte surface by mild periodate and MTSC. Methods in enzymology, 577, 137-153. [Link]
  • Garner, A. L., & Janda, K. D. (2011). Live cell labeling of native intracellular bacterial receptors using aniline-catalyzed oxime ligation. Journal of the American Chemical Society, 133(25), 9633-9635. [Link]
  • EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. Millipore Sigma. [Link]
  • Garner, A. L., & Janda, K. D. (2011).
  • Razi, N., & Varki, A. (1998). Masking and unmasking of the sialic acid-binding lectin activity of CD22 (Siglec-2) on B lymphocytes. Proceedings of the National Academy of Sciences, 95(13), 7469-7474. [Link]
  • Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. [Link]
  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. [Link]

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O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Versatile Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of contemporary drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. O-(2-Phenoxyethyl)hydroxylamine hydrochloride has emerged as a versatile and valuable reagent, primarily owing to its capacity to readily form stable oxime ethers. This functional group is a recurring motif in a multitude of biologically active compounds, underscoring the importance of this hydroxylamine derivative in medicinal chemistry.[1][2] The phenoxyethyl moiety itself can impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for innovative therapeutics.

Chemical and Physical Properties

PropertyValue
CAS Number 5397-72-8
Molecular Formula C₈H₁₁NO₂·HCl
Molecular Weight 189.64 g/mol
Appearance White to off-white solid
Melting Point 182-188 °C
Solubility Soluble in water and polar organic solvents

Core Application: The Synthesis of Bioactive Oxime Ethers

The formation of an oxime bond through the condensation of a hydroxylamine with an aldehyde or ketone is a cornerstone of synthetic and medicinal chemistry.[3] Oxime ethers, in particular, are lauded for their stability and their presence in numerous FDA-approved drugs.[4] The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N-O linkage. This compound serves as a readily available precursor for introducing the valuable phenoxyethyl oxime ether moiety into a wide array of molecular scaffolds.[5]

Protocol 1: General Synthesis of O-(2-Phenoxyethyl)oximes

This protocol outlines a general procedure for the synthesis of oxime ethers from an aldehyde or ketone using this compound. The reaction conditions can be optimized based on the reactivity of the specific carbonyl compound.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., pyridine, sodium acetate, triethylamine) (2.0 - 3.0 eq)

  • Solvent (e.g., ethanol, methanol, pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and dissolve it in a suitable solvent (e.g., ethanol, 0.2-0.5 M).

  • Addition of Reagents: Add this compound (1.2 eq) to the solution.

  • Base Addition: Add the base (e.g., pyridine, 2.5 eq) to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the free hydroxylamine for reaction.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-(2-Phenoxyethyl)oxime ether.

Causality Behind Experimental Choices:

  • Excess Hydroxylamine: A slight excess of the hydroxylamine hydrochloride is used to drive the reaction to completion.

  • Choice of Base: Pyridine can act as both a base and a solvent and is effective for less reactive carbonyls.[6] For more sensitive substrates, a milder base like sodium acetate in a neutral solvent such as ethanol is preferable.

  • Solvent Selection: Polar protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and the hydrochloride salt.

Caption: General mechanism of O-(2-Phenoxyethyl)oxime formation.

Application in the Synthesis of Kinase Inhibitors

The oxime ether moiety is a privileged scaffold in the design of kinase inhibitors, often serving as a key structural element for engaging with the kinase hinge region or other critical residues.[7] The phenoxyethyl group can provide additional hydrophobic interactions and can be further functionalized to modulate solubility and cell permeability.

Hypothetical Synthesis of a Kinase Inhibitor Precursor

The following conceptual protocol illustrates how this compound can be employed in the synthesis of a key intermediate for a hypothetical kinase inhibitor.

Target Intermediate: A pyrazole-based scaffold with a pending O-(2-Phenoxyethyl)oxime functionality.

Protocol 2: Synthesis of a Pyrazole-based Kinase Inhibitor Intermediate

  • Synthesis of the Diketone: Start with a commercially available or synthesized pyrazole with appropriate substituents, and perform a Claisen condensation to introduce a 1,3-diketone functionality.

  • Selective Oximation:

    • Dissolve the pyrazole-1,3-diketone (1.0 eq) in a mixture of ethanol and pyridine.

    • Add this compound (1.1 eq) and stir the reaction at 50 °C. The less sterically hindered ketone is expected to react preferentially.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous work-up as described in Protocol 1.

    • Purify the product by column chromatography to isolate the desired mono-oxime ether.

  • Further Functionalization: The remaining ketone can be used as a handle for further synthetic transformations, such as the introduction of a solubilizing group or a moiety that targets a specific sub-pocket of the kinase active site.

kinase_inhibitor_synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_product Final Scaffold start_pyrazole Substituted Pyrazole diketone_intermediate Pyrazole-1,3-Diketone start_pyrazole->diketone_intermediate Claisen Condensation diketone_synthon Diketone Synthon diketone_synthon->diketone_intermediate mono_oxime Mono-Oxime Ether Intermediate diketone_intermediate->mono_oxime Selective Oximation oxime_reagent O-(2-Phenoxyethyl) hydroxylamine HCl oxime_reagent->mono_oxime final_inhibitor Functionalized Kinase Inhibitor mono_oxime->final_inhibitor Further Functionalization

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Emerging Applications in Advanced Drug Discovery Modalities

While direct literature evidence is emerging, the chemical properties of this compound make it a highly plausible candidate for use in cutting-edge drug discovery platforms.

Fragment-Based Drug Discovery (FBDD)

FBDD relies on screening small, low-complexity molecules ("fragments") that can be elaborated into potent drug leads.[8] The O-(2-Phenoxyethyl)oxime motif represents an attractive scaffold for an FBDD library due to its favorable physicochemical properties and the presence of multiple vectors for chemical elaboration.

Hypothetical Fragment Library Based on the O-(2-Phenoxyethyl)oxime Scaffold

Fragment ID
F-001HPhenyl
F-002H3-Pyridyl
F-003Methyl4-Fluorophenyl
F-004HCyclopropyl

These fragments could be synthesized using Protocol 1 with the corresponding aldehydes or ketones. The phenoxy group and the oxime nitrogen provide opportunities for structure-activity relationship (SAR) studies and fragment growing or linking strategies.

Linker Technology for PROTACs and ADCs

Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are revolutionary therapeutic modalities that utilize linkers to connect a targeting moiety to a payload. The this compound can be envisioned as a component of such linkers. The phenoxy group can be functionalized with a reactive handle (e.g., an alkyne or azide for click chemistry) to attach to the targeting ligand, while the hydroxylamine can be used to form an oxime with a payload containing a carbonyl group. This strategy would create a stable linkage for targeted delivery.

protac_linker Targeting_Moiety Targeting Moiety (e.g., Antibody, Small Molecule) Linker Linker incorporating O-(2-Phenoxyethyl)oxime Functionalized Phenoxy Group Oxime Bond Targeting_Moiety->Linker:f0 Attachment Payload Payload (e.g., Degrader, Cytotoxin) Linker:f1->Payload Conjugation

Caption: Conceptual use as a PROTAC/ADC linker component.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its primary application in the synthesis of stable and biologically relevant oxime ethers provides a reliable route to a diverse range of potential therapeutics.[9] While its utility in established synthetic methodologies is clear, the future holds exciting possibilities for its integration into more advanced drug discovery platforms such as FBDD and the development of novel linker technologies. As the demand for innovative and effective medicines continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play a pivotal role in shaping the future of drug development.

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Application Notes and Protocols for Biomolecule Immobilization using O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of Controlled Biomolecule Immobilization

In the realms of drug discovery, diagnostics, and fundamental biological research, the ability to securely and specifically attach biomolecules to solid supports is paramount. This process, known as immobilization, is the cornerstone of technologies such as ELISA, protein microarrays, biosensors, and affinity chromatography. The choice of immobilization chemistry is critical, as it dictates the stability, orientation, and biological activity of the tethered biomolecule.

O-(2-Phenoxyethyl)hydroxylamine hydrochloride offers a robust and highly specific method for covalent immobilization through oxime ligation. This "click-type" reaction occurs between an alkoxyamine group, provided by O-(2-Phenoxyethyl)hydroxylamine, and a carbonyl group (an aldehyde or ketone) on a target biomolecule or a modified surface. The resulting oxime bond is exceptionally stable under physiological conditions, a significant advantage over other linkages like hydrazones or imines which are more susceptible to hydrolysis.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound for biomolecule immobilization.

Principle of the Method: The Chemoselectivity of Oxime Ligation

Oxime ligation is a chemoselective reaction between a hydroxylamine derivative and an aldehyde or ketone, forming a stable oxime bond.[4][5] The term "chemoselective" signifies that the reaction proceeds efficiently in the presence of a wide array of other functional groups typically found in biological systems, such as amines and thiols, thus minimizing non-specific side reactions.[5][6]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final, stable oxime linkage.[4]

The reaction rate is pH-dependent, with optimal conditions typically being mildly acidic (pH 4-5) to facilitate the dehydration step.[4] However, the reaction can be effectively carried out at neutral pH (pH 7.0-7.5), which is often crucial for maintaining the integrity of sensitive biomolecules.[4][7] The use of catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine or p-phenylenediamine), can significantly accelerate the reaction rate at neutral pH, making it more practical for many biological applications.[7][8][9]

G Mechanism of Oxime Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway Biomolecule_Carbonyl Biomolecule with Carbonyl Group (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate (Carbinolamine) Biomolecule_Carbonyl->Intermediate Nucleophilic Attack Hydroxylamine O-(2-Phenoxyethyl)hydroxylamine Hydroxylamine->Intermediate Product Immobilized Biomolecule (Stable Oxime Bond) Intermediate->Product Acid-Catalyzed Dehydration (-H2O)

Figure 2: Experimental Workflow for Biomolecule Immobilization.

Data Presentation: Key Experimental Parameters

ParameterRecommended RangeNotes
O-(2-Phenoxyethyl)hydroxylamine HCl Concentration 1 - 10 mMHigher concentrations can increase reaction rate but may also lead to non-specific interactions.
Biomolecule Concentration 0.1 - 1 mg/mLOptimal concentration is dependent on the specific biomolecule and surface capacity.
Reaction pH 4.5 - 7.5pH 4.5-5.5 generally yields faster kinetics. pH 7.0-7.5 is preferred for pH-sensitive biomolecules. [4]
Catalyst Concentration (Aniline or m-PDA) 10 - 100 mMSignificantly accelerates the reaction at neutral pH. [7][9]
Reaction Temperature 4°C - Room Temperature (20-25°C)Lower temperatures may require longer incubation times.
Reaction Time 2 - 24 hoursOptimization is recommended for each specific system.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Immobilization Efficiency - Inefficient surface activation (low carbonyl density)- Low biomolecule concentration- Suboptimal reaction conditions (pH, time, temperature)- Inactive this compound- Verify surface activation using a colorimetric assay for aldehydes/ketones.- Increase biomolecule concentration.- Optimize reaction pH, incubation time, and temperature.- Use a fresh stock of the immobilization reagent.
High Background/Non-Specific Binding - Incomplete blocking- Hydrophobic interactions of the phenoxyethyl group- Increase blocking time or try a different blocking agent (e.g., casein).- Increase the concentration of Tween-20 in the Washing Buffer (up to 0.1%).
Loss of Biomolecule Activity - Biomolecule instability at the reaction pH- Steric hindrance upon immobilization- Perform the reaction at a more physiological pH (e.g., 7.4), potentially with a catalyst.- Introduce a spacer arm between the surface and the carbonyl group.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the solid compound and its solutions. [10][11][12]* Handling: Avoid inhalation of dust and contact with skin and eyes. [10][12]Work in a well-ventilated area or under a chemical fume hood. [10][12]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [11][12]

Conclusion

Immobilization of biomolecules using this compound via oxime ligation is a powerful and reliable technique for a wide range of applications in life sciences and drug development. The high stability and chemoselectivity of the oxime bond ensure the generation of robust and functionalized surfaces. By carefully optimizing the reaction conditions as outlined in these protocols, researchers can achieve efficient and specific immobilization of their biomolecules of interest, paving the way for innovative assays and technologies.

References

  • ResearchGate. (2025, August 7). Hydrolytic Stability of Hydrazones and Oximes.
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  • Truong, V. T., & Patten, T. E. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(23), 3845-3857.
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  • Heinis, C., & Winter, G. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(33), 9636–9642.
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  • EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
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  • Rashidian, M., Kumarapperuma, S. C., Gabrielse, K., Fegan, A., Wagner, C. R., & Distefano, M. D. (2012). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. Journal of the American Chemical Society, 134(20), 8455–8465.
  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2017). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 28(7), 1944–1951.
  • Dhuguru, J., Zviagin, E., & Skouta, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66.
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Application & Protocol Guide: Surface Functionalization via Oxime Ligation with O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of surface functionalization using O-(2-Phenoxyethyl)hydroxylamine hydrochloride. It details the underlying chemical mechanisms, practical advantages, and step-by-step protocols for covalent immobilization of molecules onto various substrates.

Introduction: The Power of Oxime Ligation for Surface Engineering

Surface modification is a cornerstone of modern materials science, diagnostics, and therapeutics.[1] The ability to covalently attach bioactive molecules—such as peptides, antibodies, or nucleic acids—to a surface in a controlled and stable manner is critical for creating functional biosensors, developing advanced drug delivery systems, and engineering biocompatible materials.

This compound is a high-purity aminooxy (alkoxyamine) compound that serves as a powerful tool for surface functionalization.[2][3] It reacts with aldehyde or ketone groups on a substrate through a highly efficient and specific reaction known as oxime ligation.[4] This bioorthogonal conjugation reaction forms a stable oxime bond under mild, aqueous conditions, making it an ideal choice for immobilizing sensitive biological molecules.[5][6] This guide will explore the chemistry, advantages, and practical execution of this versatile surface engineering technique.

The Chemistry of Oxime Ligation

The core of this functionalization strategy is the reaction between the nucleophilic aminooxy group (R-O-NH₂) of O-(2-Phenoxyethyl)hydroxylamine and an electrophilic carbonyl group (an aldehyde or ketone) present on a substrate.[5]

Key Mechanistic Points:

  • Formation of Oxime Bond: The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N-O bond, known as an oxime.[7][8]

  • pH Dependence: The reaction rate is pH-dependent, with an optimal range typically between pH 4 and 5.[5][7] This is a delicate balance: acidic conditions are required to protonate the carbonyl oxygen, making the carbon more electrophilic, but a pH that is too low will protonate the aminooxy group, diminishing its nucleophilicity.

  • Catalysis: The ligation can be significantly accelerated by nucleophilic catalysts, most commonly aniline or its derivatives.[5][9][10] The catalyst first reacts with the aldehyde/ketone to form a protonated Schiff base, which is a more reactive intermediate for the subsequent attack by the aminooxy compound.[8]

  • Bond Stability: The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine or hydrazone bonds, ensuring the long-term integrity of the functionalized surface, especially under physiological conditions.[4][8]

G Surface Substrate-CHO (Aldehyde Surface) Intermediate Protonated Schiff Base (Substrate-CH=N⁺H-Ph) Surface->Intermediate + Aniline, -H₂O Hydroxylamine H₂N-O-R (O-(2-Phenoxyethyl)hydroxylamine) Product Functionalized Surface (Substrate-CH=N-O-R) Hydroxylamine->Product Catalyst Aniline (Catalyst) Catalyst->Intermediate Intermediate->Product Water H₂O (byproduct)

Caption: Aniline-catalyzed oxime ligation mechanism.

Core Advantages for Research and Development

Choosing O-(2-Phenoxyethyl)hydroxylamine for surface functionalization offers several distinct advantages over other bioconjugation methods.[5][4]

FeatureAdvantage & Scientific Rationale
High Chemoselectivity The aminooxy group reacts specifically with aldehydes and ketones. This bioorthogonality means it will not cross-react with other functional groups commonly found in biomolecules, such as amines or thiols, ensuring precise and targeted immobilization.
Robust Bond Stability The resulting oxime bond is highly stable under a wide range of pH and temperature conditions, including physiological environments.[7][8] This is critical for applications requiring long-term performance, such as implantable devices or reusable biosensors.
Mild Reaction Conditions The reaction proceeds efficiently in aqueous buffers at or near room temperature. This biocompatible environment is essential for preserving the structure and function of sensitive proteins, enzymes, or antibodies during the conjugation process.
Metal-Free Chemistry Unlike other popular "click chemistry" reactions (e.g., CuAAC), oxime ligation does not require a metal catalyst.[5] This avoids potential issues of metal-induced protein denaturation or cellular toxicity, simplifying purification and enhancing biocompatibility.[5]
Kinetic Control The reaction rate can be easily tuned. While efficient at the optimal pH of ~4.5, it can be significantly accelerated at neutral pH through the addition of an aniline catalyst, providing flexibility for time-sensitive applications.[9][11]

Experimental Workflow and Protocols

A successful surface functionalization project follows a logical progression from substrate preparation to final validation. This section provides detailed, adaptable protocols for key stages of the process.

G sub_prep 1. Substrate Preparation (e.g., Cleaning, Hydroxylation) aldehyde_intro 2. Aldehyde/Ketone Introduction (e.g., Silanization & Oxidation) sub_prep->aldehyde_intro oxime_ligation 3. Oxime Ligation Reaction (Incubation with Hydroxylamine) aldehyde_intro->oxime_ligation wash_block 4. Washing & Blocking (Remove unbound reagent) oxime_ligation->wash_block characterization 5. Surface Characterization (XPS, Contact Angle, AFM) wash_block->characterization

Caption: General experimental workflow for surface functionalization.

Protocol 1: Preparation of Aldehyde-Functionalized Surfaces (Example for Glass/Silica)

This protocol describes a common method to introduce aldehyde groups onto a silica-based surface (e.g., glass slides, silicon wafers). This is a prerequisite for the oxime ligation step.

Rationale: The surface is first treated to generate hydroxyl (-OH) groups.[12] A silane molecule with a protected aldehyde or a terminal group that can be converted to an aldehyde (like an alkene or alcohol) is then attached. Finally, this group is converted into a reactive aldehyde.

Materials:

  • Glass or silica substrate

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (EXTREME CAUTION!) or Plasma cleaner

  • (3-Aminopropyl)triethoxysilane (APTES) or similar functional silane

  • Anhydrous Toluene

  • Glutaraldehyde solution

  • Sodium borohydride (NaBH₄)

  • MES Buffer (0.1 M, pH 6.0)

  • DI Water, Ethanol

Procedure:

  • Surface Cleaning & Hydroxylation:

    • Piranha Etch (for robust materials): Immerse the substrate in Piranha solution for 15-30 minutes. Rinse extensively with DI water and dry under a stream of N₂. This process generates a high density of surface hydroxyl groups.[12]

    • Plasma Cleaning (safer alternative): Place the substrate in an oxygen or argon plasma cleaner for 5-10 minutes.

  • Silanization with Amine Groups:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry substrate in the APTES solution and incubate for 1-2 hours at room temperature with gentle agitation. This step covalently links amine groups to the surface.

    • Rinse the substrate thoroughly with toluene, followed by ethanol, and finally DI water. Dry with N₂.

  • Introduction of Aldehyde Groups:

    • Prepare a 2.5% (v/v) solution of glutaraldehyde in 0.1 M MES buffer (pH 6.0).

    • Immerse the aminated substrate in the glutaraldehyde solution for 2 hours. Glutaraldehyde has two aldehyde groups; one reacts with the surface amine, leaving the other available.

    • Rinse the surface extensively with MES buffer and DI water.

  • Reduction & Stabilization (Optional but Recommended):

    • Immerse the substrate in a freshly prepared solution of sodium borohydride (1 mg/mL in PBS) for 15 minutes to reduce the unstable imine bond formed in the previous step to a stable secondary amine, while preserving the terminal aldehyde.

    • Rinse thoroughly with DI water and dry with N₂. The surface is now ready for oxime ligation.

Protocol 2: Surface Functionalization with O-(2-Phenoxyethyl)hydroxylamine

Rationale: This protocol details the core reaction. The hydrochloride salt is dissolved in a slightly acidic buffer to create the active hydroxylamine species, which then reacts with the prepared aldehyde surface. Aniline is included as an optional catalyst to enhance the reaction rate, especially if performing the reaction at a pH closer to neutral.

Materials:

  • Aldehyde-functionalized substrate (from Protocol 1)

  • This compound[13][14]

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Aniline (optional catalyst)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • DI Water

Procedure:

  • Prepare Ligation Solution:

    • Dissolve this compound in the Reaction Buffer (pH 4.5) to a final concentration of 10-50 mM. Ensure it is fully dissolved.

    • (Optional for Catalysis): If a faster reaction is needed or if using a higher pH buffer (e.g., pH 6-7), add aniline to the ligation solution to a final concentration of 10-100 mM.[9]

  • Ligation Reaction:

    • Immerse the aldehyde-functionalized substrate in the ligation solution. Ensure the entire surface is covered.

    • Incubate for 2-4 hours at room temperature with gentle agitation. For difficult conjugations, this can be extended overnight at 4°C.

  • Washing:

    • Remove the substrate from the ligation solution.

    • Wash thoroughly by immersing and agitating in PBST for 5 minutes. Repeat this step three times.

    • Perform a final rinse with DI water to remove residual salt and detergent.

  • Drying and Storage:

    • Dry the functionalized substrate under a stream of N₂.

    • Store in a clean, dry, and inert environment (e.g., a desiccator) until further use or characterization.

Protocol 3: Characterization of the Functionalized Surface

Rationale: It is essential to validate that the functionalization was successful. A multi-technique approach provides the most comprehensive evidence.

  • X-ray Photoelectron Spectroscopy (XPS): This is one of the most powerful techniques for confirming surface chemical changes.[15][16]

    • What to look for:

      • Appearance of N 1s Peak: The successful ligation introduces a nitrogen atom in the oxime bond. Expect a new peak in the N 1s spectrum around 399-401 eV.

      • Changes in C 1s Spectrum: The C 1s envelope will change. Look for an increase in the C-O and C=N components. The phenoxy group will contribute a clear aromatic (C=C) signal and a C-O signal.

      • Changes in O 1s Spectrum: The O 1s signal will show an increased contribution from C-O-C/C-O-N species (~533 eV) relative to the substrate oxide peak.[17]

  • Water Contact Angle (WCA) Goniometry:

    • What to look for: The phenoxyethyl group is relatively hydrophobic. Successful functionalization should lead to an increase in the static water contact angle compared to the more hydrophilic aldehyde- or hydroxyl-terminated surface. This provides qualitative evidence of surface modification.

  • Atomic Force Microscopy (AFM):

    • What to look for: AFM provides topographical information. While it doesn't give chemical data, it can reveal changes in surface roughness or the formation of a uniform molecular layer, confirming that the surface was not damaged during the chemical treatment steps.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Functionalization Efficiency (confirmed by XPS) 1. Inefficient aldehyde/ketone presentation. 2. Ligation reaction pH is not optimal. 3. Reagent degradation. 4. Insufficient reaction time.1. Verify each step of the surface preparation protocol; use fresh silane and reagents. 2. Check the pH of your reaction buffer. For this reaction, pH 4.5-5.0 is ideal.[7] 3. Use fresh this compound. 4. Increase incubation time to overnight at 4°C or add an aniline catalyst.[9]
High Variability Between Samples 1. Inconsistent surface cleaning/preparation. 2. Incomplete washing between steps. 3. Reaction solution evaporation.1. Standardize the cleaning protocol (e.g., consistent Piranha time, same plasma settings). 2. Ensure rigorous washing to remove all non-covalently bound molecules. 3. Perform incubations in a sealed, humidified chamber to prevent changes in reagent concentration.
No Change in Water Contact Angle 1. Reaction failed. 2. The attached molecule itself is hydrophilic, counteracting the effect of the phenoxyethyl group.1. Refer to "Low Functionalization Efficiency" and re-validate with XPS. 2. This is expected if a large, polar biomolecule is subsequently attached. WCA is most useful for confirming the initial small molecule ligation.

Safety and Handling

  • Hydroxylamine Hydrochloride: This compound is an irritant to the skin, eyes, and mucous membranes.[18] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piranha Solution: This is an extremely corrosive and energetic oxidizing agent. It must be handled with extreme caution in a chemical fume hood using appropriate PPE (face shield, heavy-duty gloves). Never store it in a sealed container.

  • Aniline: Aniline is toxic and readily absorbed through the skin. Handle only in a fume hood with appropriate gloves.

References

  • Dynamic Surface Modification of Metal–Organic Framework Nanoparticles via Alkoxyamine Functional Groups. American Chemical Society. (2022-05-03).
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH.
  • Dynamic Surface Modification of Metal–Organic Framework Nanoparticles via Alkoxyamine Functional Groups.
  • Dynamic Surface Modification of Metal-Organic Framework Nanoparticles via Alkoxyamine Functional Groups. PubMed. (2022-05-31).
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Oxime and Hydrazone Reactions in Bioconjug
  • Alkoxyamine Polymers: Versatile Materials for Surface Ligation Applications. Digital Commons @ Cal Poly. (2008-11-15).
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. (2016-05-10).
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ES.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace - The University of Queensland. (2022-07-26).
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
  • HYDROXYLAMINE HYDROCHLORIDE. CAMEO Chemicals - NOAA.
  • XPS study of carboxylic acid layers on oxidized metals with reference to particulate materials.
  • This compound | 5397-72-8. Sigma-Aldrich.
  • Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). OSTI.GOV.
  • Quantitative Characterization of Oxygen-Containing Groups on the Surface of Carbon M
  • 5397-72-8|this compound|BLD Pharm. BLD Pharm.
  • Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8. ABI Chem.
  • Process Control of Multistep Surface Functionalization on Hydroxyethyl Starch Nanocapsules Determines the Reproducibility of the Biological Efficacy. NIH.
  • O-Phenethyl-hydroxylamine Hydrochloride: Applic
  • XPS-based multi-technique analyses for comprehensive understanding of functional m
  • A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry.
  • One-Step Multipurpose Surface Functionalization by Adhesive C
  • Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH. Benchchem.
  • Nanoparticle Surface Functionalization-Hydroxyl
  • Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for O-(2-Phenoxyethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in oxime ether synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its application in forming oxime ethers.

Q1: What is the mechanism of oxime ether formation using this compound?

A1: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. First, the nucleophilic nitrogen atom of the deprotonated O-(2-Phenoxyethyl)hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine. In the second step, this intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the oxime ether.[1]

Q2: Why is a base required when using the hydrochloride salt?

A2: O-(2-Phenoxyethyl)hydroxylamine is supplied as a hydrochloride salt to enhance its stability and shelf-life.[2] In this form, the nitrogen atom is protonated, rendering it non-nucleophilic. A base is required to neutralize the hydrochloride, thereby liberating the free hydroxylamine, which can then act as a nucleophile and react with the carbonyl compound.[3] Typically, 1.0 to 1.5 equivalents of a mild base are sufficient.

Q3: What is the optimal pH for this reaction?

A3: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest under weakly acidic conditions, typically in the pH range of 4 to 6. This is a delicate balance:

  • At low pH (<4): The hydroxylamine nitrogen becomes excessively protonated, reducing its nucleophilicity and slowing down the initial addition step.

  • At neutral or high pH (>7): The uncatalyzed reaction can be slow. The dehydration of the carbinolamine intermediate is the rate-limiting step, and this step is catalyzed by acid.

When starting with the hydrochloride salt and adding a base, the final pH of the reaction mixture should ideally fall within this weakly acidic window.

Q4: How does the reactivity of aldehydes compare to ketones?

A4: Aldehydes are generally more reactive towards nucleophilic attack than ketones. This is due to two main factors:

  • Steric Hindrance: The single alkyl/aryl group and one hydrogen atom on an aldehyde present less steric bulk around the carbonyl carbon compared to the two alkyl/aryl groups on a ketone.

  • Electronics: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon of a ketone, making it less electrophilic than that of an aldehyde. Consequently, reactions with aldehydes are typically faster and may proceed under milder conditions than reactions with ketones.

Q5: What are common solvents for this reaction, and how do I choose one?

A5: Protic solvents are most commonly used as they can facilitate the proton transfer steps in the mechanism and often provide good solubility for the hydrochloride salt and the base. Common choices include:

  • Ethanol or Methanol: These are excellent general-purpose solvents for oxime formation.[4]

  • Aqueous mixtures: Ethanol/water mixtures are also frequently employed.

  • Tetrahydrofuran (THF): A suitable aprotic solvent, particularly when using bases like potassium carbonate.[4]

The choice of solvent depends on the solubility of your specific carbonyl substrate and the chosen base.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of oxime ethers with this compound.

Problem 1: Low or No Yield of the Desired Oxime Ether

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Causality: If the hydroxylamine is not effectively neutralized, its concentration in the free, nucleophilic form will be too low for the reaction to proceed efficiently.

  • Solutions:

    • Verify Base Stoichiometry: Ensure you are using at least 1.0 equivalent of base. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).

    • Base Strength: If using a very weak base (e.g., sodium bicarbonate), it may not be strong enough to fully deprotonate the hydroxylamine hydrochloride. Consider switching to a moderately stronger base like pyridine or potassium carbonate.[4][5]

    • Solubility of Base: Ensure the base is soluble in your chosen solvent system. If it is not, it cannot effectively neutralize the starting material.

  • Causality: As discussed in the FAQ, the reaction rate is highly sensitive to pH. If the reaction medium is too acidic or too basic, the reaction will be slow or may not proceed at all.

  • Solutions:

    • pH Measurement: If possible, measure the pH of your reaction mixture.

    • Buffering: Consider using a buffer system, such as a sodium acetate/acetic acid buffer, to maintain the pH in the optimal 4-6 range.

    • Acid/Base Titration: In a small-scale trial, systematically vary the amount of base added to find the optimal ratio for your specific substrate.

  • Causality: The reaction kinetics are dependent on both time and temperature. Less reactive carbonyl compounds (especially hindered ketones) may require more forcing conditions.

  • Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction by observing the consumption of the starting carbonyl compound.

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) at room temperature.

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and continue to monitor by TLC. Be cautious, as excessive heat can lead to the degradation of reactants or products.[6]

Problem 2: Formation of Multiple Products or Significant Side Reactions

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts.

  • Causality: O-substituted hydroxylamines can be sensitive to heat and air.[6] The product oxime ether may also be unstable under the reaction conditions, especially if harsh heating is applied for extended periods.

  • Solutions:

    • Lower the Temperature: Run the reaction at room temperature or even at 0 °C for a longer duration.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purify Starting Materials: Ensure the carbonyl compound is free from impurities, such as peroxides in ethers or aldehydes that have oxidized to carboxylic acids.

  • Causality: While generally stable, the oxime ether bond can be susceptible to hydrolysis back to the carbonyl compound and the hydroxylamine, particularly under strongly acidic conditions and in the presence of water.

  • Solutions:

    • Avoid Strong Acids: Do not use strong acids as catalysts. If pH adjustment is needed, use a mild acid.

    • Anhydrous Conditions: If hydrolysis is a persistent issue, consider using anhydrous solvents and reagents.

    • Work-up Procedure: During the work-up, avoid prolonged contact with strong aqueous acids.

Problem 3: Difficulty in Product Purification

Sometimes the desired product is difficult to isolate from the reaction mixture.

  • Causality: The polarity of the product oxime ether might be very similar to that of the starting carbonyl compound or a major byproduct, making separation by column chromatography challenging.

  • Solutions:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina) to achieve better separation.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

    • Acid/Base Extraction: If the product contains basic or acidic functional groups, an acid/base liquid-liquid extraction can be a powerful purification step during the work-up.

  • Causality: If a basic catalyst like pyridine is used, it can be challenging to remove completely.

  • Solutions:

    • Aqueous Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic impurity into the aqueous phase.[7] Follow this with a wash with saturated sodium bicarbonate solution and then brine.

III. Experimental Protocols & Data

This section provides detailed experimental procedures and summary tables to guide your optimization efforts.

Protocol 1: Standard Synthesis of an Oxime Ether

This protocol provides a general starting point for the reaction of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Ethanol (to make a 0.2 M solution with respect to the carbonyl compound)

  • Round-bottom flask with stir bar

  • TLC plates and chamber

  • Work-up and purification reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq).

  • Dissolve the carbonyl compound in ethanol.

  • Add this compound (1.1 eq) to the solution and stir.

  • Add pyridine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting carbonyl spot.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Data Summary: Reaction Condition Variables

The following table summarizes key variables and provides recommended starting points for optimizing your reaction.

ParameterRecommended Range/OptionsRationale & Comments
Equivalents of Hydroxylamine 1.0 - 1.5 eqA slight excess helps drive the reaction to completion.
Base Pyridine, Triethylamine, K₂CO₃, NaOAcChoice depends on desired pH, solvent, and ease of removal. Pyridine is common in protic solvents.[5] K₂CO₃ is effective in THF.[4]
Solvent Ethanol, Methanol, THF, EtOH/H₂OProtic solvents are generally preferred. Choice should be based on substrate solubility.
Temperature 0 °C to 60 °CStart at room temperature. Increase temperature for less reactive substrates (ketones). Lower temperature to minimize side reactions.
Reaction Time 1 - 24 hoursHighly substrate-dependent. Monitor by TLC. Aldehydes are typically faster than ketones.

IV. Visual Workflow & Troubleshooting Diagrams

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Carbonyl in Solvent add_hcl Add O-(2-Phenoxyethyl) hydroxylamine HCl prep_reagents->add_hcl add_base Add Base (e.g., Pyridine) add_hcl->add_base stir Stir at RT or Heat add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate monitor->concentrate Reaction Complete extract Liquid-Liquid Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Caption: General experimental workflow for oxime ether synthesis.

Troubleshooting Decision Tree

G decision decision issue issue start Low or No Yield check_base Base added correctly (>1.0 eq)? start->check_base check_temp_time Increased Temp/Time? check_base->check_temp_time Yes solution_base Adjust base stoichiometry or change base check_base->solution_base No check_purity Starting materials pure? check_temp_time->check_purity Yes solution_temp_time Increase temperature gradually and/or extend reaction time check_temp_time->solution_temp_time No solution_purity Purify carbonyl substrate and check hydroxylamine quality check_purity->solution_purity No solution_ph Consider using a buffering system (pH 4-6) check_purity->solution_ph Yes

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • Aliyu, A. O. C., & Sallau, A. B. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde, crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]

  • Kelley, C. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Manual. [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]

  • Xie, R., et al. (2022). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Organic Letters, 24(31), 5646–5650*. [Link]

  • S. Albrecht, A. Defoin, C. Tarnus, (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638. [Link]

  • Patani, George A.; LaVoie, Edmond J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • El-Gendy, A. M., et al. (2014). Synthesis and biological evaluation of some new 3-substituted-4(3H)-quinazolinones. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. [Link]

  • Aliyu, A. O. C., & Sallau, A. B. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde, crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate. [Link]

  • Allen, C. F. H., & VanAllan, J. (n.d.). Hydroxylamine reacts with. Allen. [Link]

  • Allen, C. F. H. (n.d.). Hydroxylamine reacts with. Allen. [Link]

  • PrepChem. (n.d.). Preparation of hydroxylamine hydrochloride. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. [Link]

  • Wittman, R. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Kelley, C. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. [Link]

  • Google Patents. (n.d.). Stabilization of hydroxylamine solutions.

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My oxime ligation reaction is very slow or the yield is disappointingly low. Where should I start troubleshooting?

Answer: This is the most common challenge in oxime ligation. The overall success of the reaction hinges on a delicate balance of several factors. A slow or incomplete reaction is typically a symptom of suboptimal kinetics or issues with your reagents.

Troubleshooting_Workflow start Low Yield / Slow Reaction check_ph Is the pH optimal? (4.5 uncatalyzed, ~7 catalyzed) start->check_ph check_catalyst Are you using an appropriate catalyst at the correct concentration? check_ph->check_catalyst Yes solution Systematically optimize parameters. Consult protocols. check_ph->solution No, adjust pH check_concentration Are reactant concentrations high enough? check_catalyst->check_concentration Yes check_catalyst->solution No, select/titrate catalyst check_reactants Could there be issues with reactant purity, solubility, or stability? check_concentration->check_reactants Yes check_concentration->solution No, increase concentration check_carbonyl Are you using a ketone? (Inherently slower) check_reactants->check_carbonyl No check_reactants->solution Yes, purify/solubilize check_carbonyl->solution Yes, use stronger catalyst/ longer reaction time

Caption: A logical workflow for troubleshooting slow or low-yielding oxime ligation reactions.

Question: How critical is pH, and what is the optimal range for my reaction?

Answer: The reaction pH is one of the most critical parameters governing the rate of oxime formation. The mechanism involves two key pH-dependent steps: the nucleophilic attack of the aminooxy group on the carbonyl and the subsequent acid-catalyzed dehydration of the tetrahedral intermediate to form the oxime.

  • Uncatalyzed Reactions: For reactions without a catalyst, the optimal pH is mildly acidic, typically around 4.5.[1] At this pH, there is sufficient protonation to facilitate the rate-limiting dehydration step without excessively protonating the aminooxy nucleophile, which would render it unreactive.[2]

  • Catalyzed Reactions: For many biological applications, biomolecules are not stable at acidic pH.[2] The use of nucleophilic catalysts, most notably aniline and its derivatives, enables the reaction to proceed efficiently at or near neutral pH (7.0-7.5).[2][3]

Causality: At neutral pH, the uncatalyzed dehydration step is very slow. A catalyst like aniline forms a transient, highly reactive Schiff base with the carbonyl, which is more readily attacked by the aminooxy group, thus accelerating the overall reaction rate even under neutral conditions.[4][5]

Question: My reaction is at neutral pH and still slow. How do I choose and optimize a catalyst?

Answer: If you are working at neutral pH, a catalyst is essential for achieving a reasonable reaction rate.[6] Aniline is the classic catalyst, but several derivatives offer superior performance.[3][7]

The choice of catalyst and its concentration are critical. Excess catalyst can sometimes hinder the reaction, so titration is key.[8]

Data Presentation: Comparison of Common Oxime Ligation Catalysts

CatalystTypical ConcentrationOptimal pHKey Characteristics & Insights
Aniline 10-100 mM~6.0 - 7.0The standard catalyst. Can increase reaction rates up to 40-fold at neutral pH.[1][3] Its effectiveness can be limited by its solubility.
p-Phenylenediamine (pPDA) 10-50 mM~6.0 - 7.0More efficient than aniline. At pH 7, it can result in a 120-fold rate increase compared to an uncatalyzed reaction.[1][7]
m-Phenylenediamine (mPDA) 10-500 mM~7.0Can be up to 15 times more efficient than aniline.[9][10] Its high aqueous solubility allows for use at much higher concentrations, leading to significant rate enhancements, especially for slow-reacting ketones.[9]

Expert Insight: For particularly challenging ligations, such as those involving ketones or requiring very rapid completion, m-phenylenediamine (mPDA) is often the superior choice due to its high efficiency and solubility.[9]

Aniline_Catalysis Reactants Aldehyde/Ketone (R-C=O) + Aniline Schiff_Base Activated Schiff Base Intermediate Reactants->Schiff_Base Fast -H2O Tetrahedral_Int Tetrahedral Intermediate Schiff_Base->Tetrahedral_Int +Alkoxyamine (Nucleophilic Attack) Aminooxy Alkoxyamine (R'-ONH2) Product Oxime Product (R-C=N-OR') + Aniline (Regenerated) Tetrahedral_Int->Product -H2O (Dehydration)

Caption: Simplified mechanism of aniline-catalyzed oxime ligation, highlighting the activated intermediate.

Question: I'm using a ketone, and the reaction is barely proceeding. What's wrong?

Answer: This is an expected challenge. Ketones are intrinsically less reactive than aldehydes in oxime ligations.[1] This reduced reactivity is due to two main factors:

  • Steric Hindrance: The two bulkier alkyl/aryl groups on a ketone sterically hinder the incoming aminooxy nucleophile more than the single substituent and small hydrogen atom of an aldehyde.[11]

  • Electronic Effects: The two electron-donating alkyl groups on a ketone make the carbonyl carbon less electrophilic (less electron-poor) compared to an aldehyde.[1]

Solutions for Ketone Ligations:

  • Use a More Powerful Catalyst: This is often the most effective solution. Use a high concentration of m-phenylenediamine (mPDA), which is particularly effective for ketone ligations.[9]

  • Increase Reactant Concentration: Pushing the reaction equilibrium forward by increasing the concentration of one or both reactants can improve yields.[8]

  • Increase Temperature: Gently increasing the temperature (e.g., to 37°C) can accelerate the slow kinetics, but be mindful of the stability of your biomolecules.[2][8]

  • Consider an Organic Solvent System: For small molecules, performing the reaction in pure acetic acid can dramatically accelerate the ligation of ketones.[1][12]

Question: Could my reagents be the source of the problem?

Answer: Absolutely. The purity, solubility, and stability of your reactants are paramount.

  • Purity: The aminooxy group is highly nucleophilic and can react with trace carbonyl impurities. Using high-grade, aldehyde-free solvents and buffers is crucial to prevent consumption of your aminooxy reagent in side reactions.[1][2] Similarly, the stability of the aminooxy compound itself should be considered, as they can be prone to decomposition.[4]

  • Solubility: If one of your reactants has poor solubility in the reaction buffer, the effective concentration will be low, leading to slow kinetics.[8] The use of organic co-solvents like DMSO or DMF can often resolve this issue.[8]

  • Stoichiometry: Ensure the molar ratio of your reactants is optimized. Using a slight excess (e.g., 1.5-5 equivalents) of the more accessible or stable component, often the aminooxy reagent, can help drive the reaction to completion.[8]

Question: My reaction seems to work initially, but I'm losing product during purification. Why?

Answer: This suggests product instability. While the oxime bond is generally stable, its formation is a reversible process, and it can be hydrolyzed back to the starting carbonyl and aminooxy compounds.[8][13]

Hydrolysis is promoted by strongly acidic or basic conditions. [8] If your purification methods (e.g., HPLC with TFA-containing mobile phases) are too harsh or prolonged, you may be cleaving your newly formed linkage.

Solution: Maintain a neutral to slightly acidic pH (pH 4-7) during all work-up and purification steps.[8] Oximes are generally more stable in this range. If you must use acidic conditions for chromatography, minimize the exposure time and neutralize the collected fractions immediately.

Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Ligation in Aqueous Buffer

This protocol provides a standard starting point for conjugating biomolecules at or near neutral pH.[1][12]

  • Reagent Preparation:

    • Prepare a solution of your aldehyde or ketone-functionalized molecule (e.g., protein) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a solution of your aminooxy-containing molecule, using 1.5-5 equivalents relative to the carbonyl component, in the same buffer.

    • Prepare a stock solution of the aniline catalyst (e.g., 200 mM in DMF or water).

  • Ligation Reaction:

    • In a reaction vessel, combine the carbonyl-containing molecule and the aminooxy-containing molecule.

    • Add the aniline catalyst stock solution to achieve a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique like RP-HPLC or LC-MS.[6][14]

    • Once complete, you can optionally quench unreacted aminooxy groups by adding an excess of acetone.[1]

    • Purify the conjugate using a method suitable for your molecule, such as size-exclusion chromatography or reverse-phase HPLC.[12]

Protocol 2: Monitoring Reaction Progress by RP-HPLC

This protocol allows you to quantify the consumption of starting materials and the formation of your product over time.[6]

  • Preparation:

    • Set up the oxime ligation reaction as described in Protocol 1.

    • Prepare quench solutions if necessary (e.g., a solution of acetone to consume excess aminooxy reagent).

  • Time-Course Analysis:

    • At defined time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it at that time point.

    • Analyze the quenched aliquot by RP-HPLC.

  • HPLC Analysis:

    • Use a suitable column (e.g., C18) and a gradient of water/acetonitrile, typically with 0.1% TFA.

    • Monitor the elution of reactants and product by UV absorbance at a relevant wavelength (e.g., 220 nm for peptides, or a specific wavelength if a chromophore is present).

  • Data Analysis:

    • Integrate the peak areas corresponding to one of the starting materials and the desired product.

    • Calculate the percentage of conversion at each time point to determine the reaction kinetics and endpoint.[14]

References
  • Side reactions in oxime lig
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • challenges and solutions in oxime lig
  • Rapid Oxime and Hydrazone Ligations with Arom
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC - NIH
  • A Comparative Guide to Validating Oxime Bond Formation in Bioconjug
  • An In-depth Technical Guide to Oxime Ligation with Aminooxy-PEG Linkers - Benchchem
  • Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs | Request PDF - ResearchG
  • Technical Support Center: Improving Oxime Lig
  • A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques - Benchchem
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Public
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts - ResearchG
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Public
  • Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars
  • How to optimize reaction pH for oxime ligation with Aminooxy-PEG3-bromide - Benchchem

Sources

Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride Reaction pH Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pH optimization of reactions involving O-(2-Phenoxyethyl)hydroxylamine hydrochloride. The following information is designed to help you navigate the complexities of oxime ligation, ensuring robust and reproducible results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your oximation reactions. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Problem 1: Low or No Product Yield

Question: My oximation reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or nonexistent yield in an oximation reaction is a common issue that can typically be traced back to a few key factors. A methodical investigation is the best approach.

Possible Causes and Step-by-Step Solutions:
  • Incorrect pH of the Reaction Medium: The pH is the most critical parameter governing the rate of oxime formation. The reaction mechanism involves a delicate balance between the nucleophilicity of the hydroxylamine and the acid-catalyzed dehydration of the intermediate.[1][2]

    • Diagnosis: Measure the pH of your reaction mixture using a calibrated pH meter. Do not rely on theoretical calculations, as the pKa of buffers can be temperature-dependent and the presence of reagents can alter the final pH.

    • Solution: For uncatalyzed reactions, the optimal pH is typically in the mildly acidic range of 4-6.[1][3] A common choice is a sodium acetate buffer.[1] If your application requires physiological conditions (pH ~7.4), the reaction rate will be significantly slower without a catalyst.[1] In this case, the addition of a nucleophilic catalyst like aniline is highly recommended to achieve a reasonable reaction rate.[1][4]

  • Suboptimal Reagent Concentration or Quality: The concentration of reactants and their purity are paramount.

    • Diagnosis: Verify the concentration of your this compound and carbonyl compound solutions. Assess the purity of your starting materials, as impurities can interfere with the reaction.

    • Solution: Use freshly prepared solutions of your reagents. This compound is generally stable, but it is hygroscopic and should be stored in a desiccator.[5][6] Ensure your carbonyl-containing compound is pure and free from contaminants.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Diagnosis: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Solution: If the reaction has stalled, consider extending the reaction time. If time is a critical factor, increasing the temperature (if your molecules are stable) or adding a catalyst can accelerate the reaction.[3]

  • Degradation of Reactants or Products: The stability of your starting materials and product under the reaction conditions could be a factor.

    • Diagnosis: Review the literature for the stability of your specific carbonyl compound and the resulting oxime at the pH and temperature you are using.

    • Solution: If instability is suspected, consider running the reaction at a lower temperature for a longer duration. Ensure that the chosen buffer system is compatible with your molecules.

Problem 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity for the desired oxime?

Answer: The appearance of side products often points to issues with reaction conditions, particularly pH, or the presence of reactive impurities.

Possible Causes and Step-by-Step Solutions:
  • pH-Mediated Side Reactions: Extreme pH values can lead to unwanted reactions.

    • Diagnosis: Analyze the side products by LC-MS or NMR to identify their structures. This can provide clues about the undesired reaction pathway. For example, highly acidic conditions can lead to hydrolysis of other functional groups in your molecule.

    • Solution: Adjust the pH to the optimal range of 4-6 for uncatalyzed reactions or ~7.4 for catalyzed reactions to maximize the rate of oximation relative to side reactions.[1][3] Employ a reliable buffer system to maintain a stable pH throughout the reaction.[7]

  • Redox Reactions: Hydroxylamine and its derivatives can act as reducing agents.[8]

    • Diagnosis: If you suspect reduction of other functional groups in your starting material, you can use analytical techniques to look for the corresponding reduced products.

    • Solution: Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your molecules are sensitive to oxidation-reduction reactions. Avoid the presence of unnecessary oxidizing or reducing agents.

  • Contaminants in Solvents or Reagents: Aldehydes or ketones present as impurities in your solvents or reagents can compete in the reaction.

    • Diagnosis: Run a control reaction without your primary carbonyl compound to see if any products are formed from the solvent or other reagents.

    • Solution: Use high-purity, aldehyde-free solvents and buffers to minimize side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oximation reaction with this compound?

A1: The optimal pH depends on whether a catalyst is used.

  • Uncatalyzed Reactions: The reaction is generally fastest at a mildly acidic pH of approximately 4.5.[1]

  • Catalyzed Reactions: With a nucleophilic catalyst such as aniline, the reaction can be performed efficiently at a neutral pH of 7.0-7.5. This is often necessary for biological applications where molecules may not be stable in acidic conditions.[1][4]

Q2: Why is pH so critical for the oximation reaction?

A2: The reaction rate is highly pH-dependent due to the two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the carbonyl carbon. This step is favored at higher pH where the hydroxylamine is deprotonated and more nucleophilic.[2][9]

  • Dehydration: The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration to form the oxime. This step is favored at lower pH.[2][9]

The optimal pH is a compromise that allows for a sufficient concentration of the nucleophilic free hydroxylamine while still promoting the acid-catalyzed dehydration step.[1][2]

Q3: How do I prepare the O-(2-Phenoxyethyl)hydroxylamine for reaction from its hydrochloride salt?

A3: this compound is a salt. To generate the reactive free hydroxylamine, a base is typically added. In a buffered solution, the buffer will establish an equilibrium between the protonated and free forms of the hydroxylamine. For example, in a sodium acetate buffer (pH 4-6), a portion of the hydroxylamine hydrochloride will be converted to the free base, which can then react.[3] If you are not using a buffer, a stoichiometric amount of a base like sodium hydroxide or sodium carbonate can be added.[10]

Q4: What are the best buffer systems to use for controlling the pH?

A4: The choice of buffer depends on the target pH of your reaction.

  • Acidic pH (4-6): Sodium acetate or citrate buffers are common choices.[1]

  • Neutral pH (7-7.5): Phosphate buffers (e.g., sodium phosphate) are widely used, especially in biological applications.[1][7] It is crucial to use high-purity buffer components to avoid introducing interfering substances.[1]

Buffer SystemUseful pH RangeCommon Applications
Sodium Citrate3.0 - 6.2General oximation reactions
Sodium Acetate3.6 - 5.6Uncatalyzed oximation reactions[1]
Sodium Phosphate5.8 - 8.0Bioconjugation at neutral pH[7]
HEPES6.8 - 8.2Biological applications

Q5: Can I perform the reaction without a buffer?

A5: While it is possible, it is not recommended. The reaction itself can produce or consume protons, leading to a shift in pH that can slow down or stop the reaction. A buffer provides a stable pH environment, leading to more reproducible and reliable results.[7]

Experimental Protocols

Protocol 1: General Procedure for Oximation at Acidic pH (Uncatalyzed)
  • Prepare Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.6.[1]

  • Dissolve Reactants: Dissolve your carbonyl-containing compound in the pH 4.6 buffer. In a separate vial, dissolve a 1.5 to 2-fold molar excess of this compound in the same buffer.

  • Initiate Reaction: Combine the two solutions.

  • Incubate: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Typical reaction times can range from a few hours to overnight.

Protocol 2: General Procedure for Oximation at Neutral pH (Aniline-Catalyzed)
  • Prepare Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.2.[1][7]

  • Prepare Catalyst Stock: Prepare a 100 mM stock solution of aniline in an organic solvent like DMSO or in the reaction buffer.

  • Dissolve Reactants: Dissolve your carbonyl-containing compound and a 1.5 to 2-fold molar excess of this compound in the pH 7.2 buffer.

  • Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

  • Initiate Reaction and Incubate: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS. The catalyzed reaction is typically much faster than the uncatalyzed reaction at neutral pH.[4]

Visualizations

Diagram 1: pH-Dependent Oximation Mechanism

OximationMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_pH_effect pH Influence R1R2C=O Carbonyl Hemiaminal Hemiaminal Intermediate R1R2C=O->Hemiaminal + H2NOR' H2NOR' Hydroxylamine (Free Base) H2NOR'->Hemiaminal H+ H+ Oxime Oxime Product Hemiaminal->Oxime + H+ (catalyst) H2O H2O Low_pH Low pH (e.g., < 3) - Protonates H2NOR' - Reduces Nucleophilicity Optimal_pH Optimal pH (4-6) - Balance of free H2NOR' and H+ for dehydration High_pH High pH (e.g., > 8) - Slow dehydration step Troubleshooting start Low/No Product Yield check_pH Is reaction pH optimal? (4-6 uncatalyzed, ~7.4 catalyzed) start->check_pH adjust_pH Adjust pH using a suitable buffer (e.g., Acetate for acidic, Phosphate for neutral) check_pH->adjust_pH No check_reagents Are reagents pure and at correct concentration? check_pH->check_reagents Yes adjust_pH->check_reagents purify_reagents Use fresh, high-purity reagents check_reagents->purify_reagents No check_time_temp Is reaction complete? (Monitor by TLC/LC-MS) check_reagents->check_time_temp Yes purify_reagents->check_time_temp extend_reaction Extend reaction time or gently increase temperature check_time_temp->extend_reaction No success Improved Yield check_time_temp->success Yes consider_catalyst If at neutral pH, add catalyst (e.g., Aniline) extend_reaction->consider_catalyst consider_catalyst->success

Caption: A decision tree for troubleshooting low product yield in oximation reactions.

References

  • Bonger, K. M., & van den Berg, R. J. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(15), 5664-5669.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aniline as catalyst.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Xi, W., & Scott, T. F. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(39), 6067-6080.
  • Britannica. (2023, December 12). Oxime.
  • BYJU'S. (n.d.). Oximes.
  • Wikipedia. (2023, December 12). Hydroxylamine.
  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.

Sources

Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of O-(2-Phenoxyethyl)hydroxylamine in Modern Bioconjugation

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a specialized alkoxyamine reagent pivotal for its application in oxime ligation—a cornerstone of bioorthogonal chemistry. This reaction facilitates the covalent linking of an aminooxy-functionalized molecule with another molecule bearing an aldehyde or ketone.[1] The high chemoselectivity and the remarkable stability of the resulting oxime bond, especially under physiological conditions, make this an indispensable tool for site-specific protein modification, drug delivery system development, and the creation of complex biomaterials.[1][2]

The core reaction proceeds via a two-step mechanism: a nucleophilic attack by the hydroxylamine nitrogen on the carbonyl carbon, followed by an acid-catalyzed dehydration to form the stable C=N oxime bond.[2][3] While robust, the process is not without its subtleties. Deviations from optimal conditions can lead to a range of side reactions that may compromise yield, purity, and the functional integrity of the final conjugate. This guide provides an in-depth analysis of these potential pitfalls and offers field-proven troubleshooting strategies to ensure the success of your experiments.

reagents Reactants O-(2-Phenoxyethyl)hydroxylamine + Aldehyde/Ketone intermediate Carbinolamine Intermediate (Hemiaminal) reagents->intermediate Nucleophilic Addition product Stable Oxime Product + H₂O intermediate->product Dehydration (-H₂O)

Caption: The ideal two-step mechanism of oxime ligation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers frequently encounter during oxime ligation in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the likely causes?

Low or non-existent yield is the most common issue and typically points to a deviation in one of several critical reaction parameters. A systematic investigation is key to diagnosis.

Primary Causes & Solutions:

  • Suboptimal pH: The reaction rate is highly pH-dependent. The optimal range for uncatalyzed oxime ligation is mildly acidic, typically between pH 4.0 and 5.0.[4][5]

    • Causality: At this pH, a sufficient portion of the carbonyl group is protonated, increasing its electrophilicity, while the aminooxy group remains a potent nucleophile.[2] At pH > 6, the uncatalyzed reaction becomes extremely slow.[2] At pH < 4, the aminooxy group itself becomes protonated, which drastically reduces its nucleophilicity and stalls the reaction.[2]

    • Solution: Carefully prepare and validate the pH of your reaction buffer using a calibrated pH meter. For sensitive biomolecules that cannot tolerate acidic conditions, the use of a catalyst that is effective at neutral pH is essential.[5]

  • Reagent Quality and Handling: The aminooxy group is highly nucleophilic and can be consumed by trace impurities.

    • Causality: Carbonyl impurities, particularly acetone, are common in laboratory solvents and can react with your O-(2-Phenoxyethyl)hydroxylamine, reducing its effective concentration.[1][5] The hydrochloride salt itself is hygroscopic and can degrade upon prolonged exposure to moisture and air.[6][7]

    • Solution: Use high-purity, anhydrous solvents. If possible, purchase solvents in septum-sealed bottles. Store this compound in a desiccator, tightly sealed, and away from light.[7]

  • Steric Hindrance: The accessibility of the reactive carbonyl group on your target molecule is critical.

    • Causality: If the aldehyde or ketone is buried within the folded structure of a protein or surrounded by bulky chemical groups, the aminooxy reagent may be physically blocked from approaching the reaction site.[8][9]

    • Solution: Consider introducing a linker with a longer spacer arm to overcome the distance barrier.[8][10] In some protein-based applications, mild denaturants can be used cautiously to temporarily expose a hindered site, or site-directed mutagenesis can be employed to relocate the reactive handle.[8][9]

  • Reactant Reactivity: Ketones are inherently less reactive than aldehydes.

    • Causality: Ketones are more sterically hindered and less electrophilic at the carbonyl carbon compared to aldehydes.[1][2] Reactions involving ketones are often significantly slower and may not proceed to completion under conditions optimized for aldehydes.

    • Solution: For reactions with ketones, increase the reaction time, raise the temperature moderately (e.g., from room temperature to 37°C), and strongly consider using a catalyst.[5]

start Low / No Yield q1 Is pH between 4.0-5.0? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Adjust pH to 4.5 q1->a1_no No q2 Are reagents fresh? Are solvents carbonyl-free? a1_yes->q2 a2_yes Evaluate Steric Hindrance q2->a2_yes Yes a2_no Use fresh reagent & pure, anhydrous solvents q2->a2_no No q3 Is the carbonyl group accessible? a2_yes->q3 a3_yes Consider Reactivity (Aldehyde vs. Ketone) q3->a3_yes Yes a3_no Redesign linker or modify target molecule q3->a3_no No q4 Is reactant a ketone? a3_yes->q4 a4_yes Increase time/temp & add catalyst q4->a4_yes Yes a4_no Reaction should proceed. Re-evaluate all steps. q4->a4_no No

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What are these side products?

The appearance of unexpected species indicates that side reactions are occurring. Identifying these byproducts is crucial for optimizing the reaction to favor the desired product.

Side ProductPotential CauseExpected Mass Change (from Product)Key Analytical Signature
Hydrolysis Products Reaction/purification at pH < 3 or > 8.[4][5]Cleavage of oxime bondReappearance of starting materials (carbonyl compound and hydroxylamine) in HPLC/LC-MS.
Reduced Amine Presence of a reducing agent (e.g., NaBH₄, DTT).+2 DaA new, more polar peak in RP-HPLC. The product will no longer be reactive to carbonyl-detecting reagents.
Beckmann Rearrangement Product Strongly acidic conditions, especially with ketoximes.[11][12]0 Da (Isomerization)A product with identical mass but different retention time. Can be confirmed by ¹³C NMR (amide carbonyl signal).
Solvent Adducts Use of acetone or other carbonyl-containing solvents.Varies (e.g., +42 Da for acetone adduct)A peak corresponding to the mass of the hydroxylamine plus the solvent minus water.

Mitigation Strategies:

  • Prevent Hydrolysis: Maintain pH within the stable range (4-7) during reaction and purification. If acidic or basic conditions are unavoidable for purification, minimize exposure time and temperature.[4]

  • Avoid Reductants: Ensure that no reducing agents are carried over from previous experimental steps. If a reducing agent is required for other parts of the molecule (e.g., reducing disulfides), perform the oxime ligation first.

  • Solvent Purity: As mentioned, use high-purity, non-carbonyl-containing solvents for all steps, including sample preparation and purification.

cluster_reagent Reagent Side Reactions product Desired Oxime Product hydrolysis Starting Materials (Hydrolysis) product->hydrolysis Strong Acid/Base (pH <3 or >8) reduction Amine (Reduction) product->reduction Reducing Agents (e.g., DTT, NaBH₄) rearrangement Amide (Beckmann Rearrangement) product->rearrangement Strong Acid (esp. with ketoximes) solvent_adduct Solvent Adduct reagent O-(2-Phenoxyethyl) hydroxylamine reagent->solvent_adduct Carbonyl Solvents (e.g., Acetone)

Caption: Potential side reaction pathways originating from the product or reagent.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a starting point for the conjugation of a carbonyl-containing molecule to this compound.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in water or DMSO.

    • Prepare a 1 M aniline stock solution in DMSO (if catalysis is needed).

    • Prepare the reaction buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Reaction Setup:

    • Dissolve the aldehyde- or ketone-containing substrate in the reaction buffer to a final concentration of 1-10 mM.

    • Add this compound from the stock solution to a final concentration of 1.1-2.0 equivalents (relative to the carbonyl substrate).

    • Optional (for slow reactions or neutral pH): Add aniline catalyst to a final concentration of 10-100 mM.[4]

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Incubate the reaction at room temperature (or 37°C for less reactive substrates) for 2-16 hours.

    • Protect the reaction from light if any components are light-sensitive.

  • Monitoring and Quenching:

    • Monitor the reaction progress by HPLC or LC-MS (see Protocol 2).

    • Once complete, the reaction can be quenched by adjusting the pH to neutral or by adding an excess of a simple carbonyl compound (e.g., acetone) to consume any remaining hydroxylamine.

  • Purification:

    • Purify the conjugate using standard techniques appropriate for the product, such as reverse-phase HPLC, size-exclusion chromatography, or affinity chromatography.[4] Ensure purification buffers are within a pH range of 4-7.5 to prevent hydrolysis.

Protocol 2: Reaction Monitoring by HPLC and LC-MS
  • Method Setup:

    • HPLC Column: Use a C18 reverse-phase column suitable for the scale of your molecules.

    • Mobile Phase A: 0.1% Formic Acid or TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Gradient: Develop a gradient that effectively separates your starting materials from the expected product (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor at a relevant UV wavelength (e.g., 254 nm and 280 nm). Couple to a mass spectrometer for mass identification.

  • Sample Analysis:

    • At designated time points (e.g., t=0, 1h, 4h, 16h), withdraw a small aliquot (5-10 µL) from the reaction mixture.

    • Quench the aliquot immediately by diluting it 1:100 in Mobile Phase A to stop the reaction.

    • Inject the diluted sample onto the HPLC-MS system.

  • Data Interpretation:

    • Track the disappearance of the limiting starting material's peak and the appearance of the product peak.

    • Confirm the identity of the product peak by its mass from the MS data.

    • Integrate peak areas to estimate the percentage conversion.

    • Investigate any significant new peaks by analyzing their mass-to-charge ratio (m/z) to identify potential side products as detailed in the table above.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for oxime ligation?

    • A: For uncatalyzed reactions, the optimal pH is typically around 4.5.[5] At this pH, the balance between carbonyl activation and hydroxylamine nucleophilicity is ideal. If you must work at neutral pH (7.0-7.4), a catalyst like aniline or its derivatives is highly recommended to achieve a reasonable reaction rate.[2]

  • Q: How do I handle and store this compound?

    • A: The compound is a skin and eye irritant and may cause an allergic skin reaction.[13][14] Always handle it with appropriate personal protective equipment (gloves, safety glasses). It is hygroscopic and can decompose, especially in high humidity.[7] Store the solid in a tightly sealed container inside a desiccator at room temperature or refrigerated.

  • Q: How much faster is the reaction with an aldehyde compared to a ketone?

    • A: The reaction with aldehydes is significantly faster than with ketones.[2] The rate difference can be one to two orders of magnitude, depending on the specific structures. This is due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon.[1]

  • Q: Can I use this reagent in the presence of disulfide bonds?

    • A: Yes. Oxime ligation is orthogonal to disulfide bonds. However, be cautious if your protocol requires the use of a reducing agent like DTT or TCEP to break disulfide bonds, as these can potentially reduce the newly formed oxime bond to an amine.[4] It is generally advisable to perform the oxime ligation before any reduction steps.

References

  • Vertex AI Search Grounding API.
  • Science of Synthesis. (2005). Product Class 15: Oximes. Houben-Weyl, Vol. 14/1, pp 287–433.
  • BenchChem. (2025). Identifying side products in butanal oxime synthesis.
  • BenchChem. (2025).
  • Ganyushin, P. A., & Gurbanov, A. V. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 121(22), 13692–13796.
  • BYJU'S. Oximes.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cre
  • EMD Millipore. (2015).
  • CAMEO Chemicals - NOAA. Oximes.
  • Wikipedia. Oxime.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • Romanian Journal of Physics. (2009).
  • Lang, K., & Chin, J. W. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Chemical Biology, 16(8), 1335-1337.
  • Google Patents. (1998). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Thermo Fisher Scientific. (2010).
  • Organic Syntheses. (1921). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Org. Synth. Coll., Vol. 1, p.318.
  • Apollo Scientific.
  • BenchChem. (2025). O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls.
  • ResearchGate. (2016). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions.
  • ResearchGate. Scheme 1 Aldehyde detection via oxime fragmentation and tagging reagents for carbonyl compounds.
  • CAMEO Chemicals - NOAA. HYDROXYLAMINE HYDROCHLORIDE.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • ResearchGate.
  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form.
  • Popp, B. V., et al. (2018). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 9(1), 104-109.
  • Flinn Scientific. (2014).
  • Sigma-Aldrich. (2025).
  • Loba Chemie. (2022).
  • ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.
  • ChemicalBook. HYDROXYLAMINE synthesis.
  • Infinity Learn. Hydroxylamine reacts with aldehyde and ketone to give.
  • Sigma-Aldrich. This compound.
  • Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Ekeeda. (2019). Action of Hydroxylamine on Aldehyde and Ketone. YouTube.
  • Organic Chemistry Portal.
  • Organic Syntheses. (2004). PREPARATION OF N-HYDROXY-(S)

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Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with O-(2-Phenoxyethyl)hydroxylamine hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols designed to address common challenges encountered in the laboratory, ensuring the attainment of high-purity material essential for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling, storage, and characterization of this compound.

Q1: What are the likely impurities in a crude sample of this compound?

A: Impurities are typically process-related and depend on the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as 2-phenoxyethyl bromide or a related alkylating agent.

  • Precursors: Incomplete hydrolysis of an N-protected precursor (e.g., an N-Boc or N-phthalimide protected hydroxylamine).

  • By-products: Phenol or 2-phenoxyethanol, formed via side reactions or degradation.

  • Inorganic Salts: Carryover from pH adjustments or reaction workups, such as sodium chloride or ammonium chloride.[1]

  • Solvent Residue: Trapped solvent from the reaction or initial workup.

Q2: What is the expected appearance and melting point of pure this compound?

A: High-purity this compound should be a white to off-white solid. Its reported melting point is in the range of 182-188°C. A significantly lower or broader melting range is a strong indicator of impurities.

Q3: How should I properly store this compound to prevent degradation?

A: Like its parent compound, hydroxylamine hydrochloride, this derivative is susceptible to degradation.[2] It is hygroscopic and can undergo decomposition, especially in the presence of moisture and at elevated temperatures.[2][3][4]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Desiccation: Store within a desiccator to protect from atmospheric moisture.

Q4: Which analytical techniques are most effective for assessing the purity of my final product?

A: A combination of methods provides the most complete picture of purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation and can be used to detect and quantify organic impurities. Quantitative NMR (qNMR) is a powerful tool for obtaining an absolute purity value.[5]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a sensitive method for detecting trace impurities, especially those that may not be easily visible by NMR.[6][7] Due to the lack of a strong chromophore in hydroxylamine itself, derivatization may be necessary for trace-level detection of related impurities.[7]

  • Melting Point Analysis: A sharp melting point within the expected range is a good qualitative indicator of high purity.

Part 2: Troubleshooting Guide

This section is formatted to directly address specific experimental issues with causal explanations and recommended solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
My product is a persistent oil or wax and will not crystallize. 1. High Impurity Load: Significant amounts of impurities are depressing the melting point and disrupting the crystal lattice formation. 2. Residual Solvent: Trapped solvent is preventing solidification.1. Trituration: Stir or grind the oil with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane). This can often wash away impurities and induce crystallization. 2. High Vacuum Drying: Dry the material under high vacuum for an extended period to remove residual solvent. 3. Purify Further: If the above fails, proceed with a more rigorous purification method like column chromatography before attempting crystallization again.
The final product is discolored (e.g., yellow, tan, or brown). 1. Oxidation: The hydroxylamine moiety is susceptible to air oxidation, leading to colored by-products. 2. Thermal Degradation: Overheating during reaction or solvent removal can cause decomposition. 3. Carryover of Chromatic Impurities: Impurities from the synthesis may themselves be colored.1. Activated Carbon Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon before cooling.[8] 2. Minimize Heat Exposure: Use a rotary evaporator for solvent removal and avoid excessive temperatures.
The melting point is sharp, but significantly lower than the literature value. 1. Presence of a Eutectic Mixture: A specific ratio of impurities can sometimes result in a sharp, but incorrect, melting point. 2. Polymorphism: While less common, the compound may exist in different crystalline forms with different melting points.1. Re-purify: Perform a second recrystallization from a different solvent system to remove the suspected impurity. 2. Confirm Identity: Use spectroscopic methods (NMR, MS) to ensure the product is indeed the correct compound and not an unexpected isomer or by-product.
The yield is very low after recrystallization. 1. Incorrect Solvent Choice: The product may have excessive solubility in the chosen solvent even at low temperatures.[9] 2. Premature Crystallization: The product crystallized on the filter paper during hot filtration. 3. Insufficient Cooling: The solution was not cooled to a low enough temperature or for a sufficient amount of time.1. Optimize Solvent System: Test solubility in various solvents to find one where the compound is soluble when hot but poorly soluble when cold. Consider mixed solvent systems (e.g., ethanol/water, isopropanol/diethyl ether). 2. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration and use a minimal amount of hot solvent to rinse. 3. Maximize Recovery: Cool the crystallization mixture in an ice bath or refrigerate for several hours. To recover more material, concentrate the mother liquor and perform a second crystallization.
NMR analysis shows persistent, unidentified organic impurities. 1. Co-crystallization: The impurities have similar solubility and structural properties to the product, causing them to crystallize together. 2. Neutral Impurities: Non-ionic impurities that are not removed by simple crystallization.1. Switch Purification Method: If recrystallization fails, an orthogonal method is required. Acid-base extraction is highly effective for separating the basic product from neutral impurities. 2. Column Chromatography: For difficult separations, silica gel chromatography can be employed. The hydrochloride salt can be challenging to run on silica; conversion to the free base before chromatography and re-formation of the salt after may be necessary.

Part 3: In-Depth Purification Protocols

Workflow Decision Diagram

This diagram outlines a logical path for purifying your crude product.

Purification_Decision_Tree start Crude Product assess Assess Character (Visual, TLC) start->assess solid Is it a solid? assess->solid oil Protocol 2: Acid-Base Extraction assess->oil Oily / Waxy discolored Is it discolored? solid->discolored Yes recryst Protocol 1: Recrystallization solid->recryst No carbon Add Activated Carbon Step discolored->carbon final_product Pure Product (Verify by NMR/HPLC/MP) recryst->final_product carbon->recryst oil->final_product Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Activated Carbon (If Discolored) A->B Optional C 3. Perform Hot Filtration (If Needed) A->C Skip if not needed B->C D 4. Cool Solution Slowly to Room Temperature C->D E 5. Further Cool in Ice Bath D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure Product H->I

Caption: Standard recrystallization workflow.

Protocol 2: Purification via Acid-Base Extraction

This technique is ideal for removing neutral organic impurities (e.g., unreacted alkylating agents, phenol) from the ionic hydrochloride salt. It involves converting the salt to its free base form, which is soluble in organic solvents.

Materials:

  • Crude this compound

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute (1M) NaOH

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether)

  • Separatory funnel, beakers, flasks

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution with frequent venting until gas evolution ceases and the aqueous layer is basic (check with pH paper, pH ~8-9). Causality Note: This deprotonates the ammonium salt to form the neutral free hydroxylamine, which is less water-soluble.

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1x volume). The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic solution over an anhydrous drying agent like MgSO₄. Filter off the drying agent.

  • Salt Re-formation: While stirring the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate out of the solution.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to yield the purified product.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Method for purifying hydroxylamine hydrochloride. Google Patents (CN115535975B).
  • Sodium Carbonate - Organic Syntheses Procedure. Organic Syntheses.
  • Hydroxylamine synthesis discussion. Sciencemadness Discussion Board.
  • n-hydroxy-(s)-1-phenylethylamine oxalate - Organic Syntheses Procedure. Organic Syntheses.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.
  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. CANADA CHEMICAL.
  • Preparation and purification of hydroxylamine stabilizers. European Patent Office (EP 1431276 A1).
  • Purification of hydroxylamine. Google Patents (US5788946A).
  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry.
  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. Google Patents (CN103913537A).
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
  • NEW CHEMISTRY OF HYDROXYLAMINES. Cardiff University ORCA.
  • Hydroxylamine Hydrochloride | CAS 5470-11-1. Veeprho.

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Technical Support Center: Alkoxyamine Reagents in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkoxyamine reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of these versatile compounds. Here, we move beyond simple protocols to explain the "why" behind experimental observations, providing you with the expertise to troubleshoot effectively and innovate confidently.

Introduction to Alkoxyamine Chemistry

Alkoxyamines are a class of compounds characterized by a C–O–N bond linkage. Their significance in modern chemistry stems from the reversible nature of this bond's homolysis, which generates a carbon-centered radical and a stable nitroxide radical.[1][2] This unique property is the cornerstone of Nitroxide-Mediated Polymerization (NMP), a powerful controlled radical polymerization (CRP) technique.[2][3] Beyond polymerization, alkoxyamines are finding increasing use in bioconjugation, materials science, and as latent sources of reactive radicals in organic synthesis.[4][5]

However, the very reactivity that makes alkoxyamines so useful also presents a unique set of experimental challenges. Their stability and reaction outcomes are highly sensitive to factors such as temperature, solvent, pH, and the presence of other reagents.[1][6] This guide will address the most common issues encountered when working with alkoxyamine reagents, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the use of alkoxyamine reagents.

Q1: My NMP reaction is not initiating or is proceeding very slowly. What are the likely causes?

A1: This is a frequent issue and can often be attributed to a few key factors:

  • Insufficient Temperature: The homolysis of the C–O–N bond is a thermally activated process.[6][7] Ensure your reaction temperature is appropriate for the specific alkoxyamine initiator you are using. Different alkoxyamines have vastly different C–O–N bond dissociation energies (BDEs).[1][8]

  • Incorrect Alkoxyamine Choice: Not all alkoxyamines are suitable for all monomers. For example, TEMPO-based alkoxyamines are effective for styrene polymerization but are generally inefficient for acrylates and methacrylates.[2][9] For these monomers, second-generation nitroxides like SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide) are required.[10][11]

  • Presence of Inhibitors: Oxygen is a potent radical scavenger and can inhibit polymerization.[1] Ensure your reaction mixture is thoroughly deoxygenated before heating. Other impurities in the monomer or solvent can also act as inhibitors.

Q2: I'm observing a broad molecular weight distribution (high dispersity) in my NMP.

A2: A high dispersity (Đ > 1.5) suggests a loss of control over the polymerization. Common causes include:

  • Side Reactions: At elevated temperatures, side reactions such as disproportionation and elimination can occur, leading to "dead" polymer chains that are no longer able to propagate.[10][12] This is particularly problematic with certain monomers like methacrylates when using nitroxides like TEMPO.[10]

  • Excess Initiator Decomposition: If the rate of initiation is too high relative to propagation, it can lead to a build-up of radicals and increase the likelihood of irreversible termination reactions.

  • Impure Reagents: Impurities can interfere with the delicate equilibrium between active and dormant species that is essential for controlled polymerization.[13]

Q3: My alkoxyamine-based bioconjugation reaction has a low yield. How can I improve it?

A3: Low yields in bioconjugation often stem from reaction conditions or the stability of the linkage.

  • pH Sensitivity: The stability and reactivity of some alkoxyamines can be pH-dependent.[1][6] For bioconjugations, which are typically performed in aqueous buffers, optimizing the pH is crucial.

  • Steric Hindrance: The bulky nature of the nitroxide moiety can sometimes hinder the approach of the biomolecule to the reactive site. Consider using a linker to increase the distance between the alkoxyamine and the biomolecule.

  • Hydrolysis of the Linkage: Depending on the specific chemistry used to link the alkoxyamine to the biomolecule (e.g., oxime or hydrazone formation), the resulting bond may have limited stability under certain conditions.[14][15][16]

Q4: How should I purify my polymer synthesized by NMP?

A4: The purification method depends on the polymer's properties and the intended application.

  • Precipitation: This is the most common method. The polymer solution is added to a non-solvent to precipitate the polymer, leaving unreacted monomer and initiator in the solution.

  • Dialysis: For water-soluble polymers, dialysis is an effective way to remove small molecule impurities.[17]

  • Column Chromatography: For high-purity applications, such as in electronics or biomedical devices, column chromatography may be necessary to remove all traces of residual nitroxide and other impurities.[17][18]

Q5: My alkoxyamine reagent appears to have decomposed upon storage. How can I prevent this?

A5: Alkoxyamine stability varies greatly depending on their structure.[1] Some are stable for years at room temperature, while others require storage at low temperatures and under an inert atmosphere.[19] Always check the manufacturer's storage recommendations. Decomposition can be accelerated by exposure to light, heat, and oxygen.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Failed or Sluggish NMP Reactions

A failed or sluggish NMP is a frustrating but solvable problem. This guide provides a systematic approach to identifying the root cause.

Workflow for Troubleshooting a Failed NMP Reaction

G start NMP Reaction Failed or Sluggish check_temp Is the reaction temperature correct for the alkoxyamine? start->check_temp check_alkoxyamine Is the alkoxyamine suitable for the monomer? check_temp->check_alkoxyamine Yes increase_temp Action: Increase temperature in increments. check_temp->increase_temp No check_deoxygenation Was the reaction mixture thoroughly deoxygenated? check_alkoxyamine->check_deoxygenation Yes change_alkoxyamine Action: Select a more appropriate alkoxyamine (e.g., SG1 for acrylates). check_alkoxyamine->change_alkoxyamine No check_impurities Are the monomer and solvent pure? check_deoxygenation->check_impurities Yes deoxygenate_again Action: Improve deoxygenation (e.g., freeze-pump-thaw cycles). check_deoxygenation->deoxygenate_again No purify_reagents Action: Purify monomer and solvent. check_impurities->purify_reagents No success Problem Solved check_impurities->success Yes increase_temp->success change_alkoxyamine->success deoxygenate_again->success purify_reagents->success

Caption: Troubleshooting workflow for failed NMP reactions.

Detailed Explanations and Protocols
  • Temperature and Alkoxyamine Selection: The rate of homolysis of the C–O–N bond is critical for a successful NMP.[6] The table below provides a general guideline for selecting the appropriate temperature for common alkoxyamine/monomer systems.

Alkoxyamine TypeCommon MonomersTypical Temperature Range (°C)
TEMPO-basedStyrene, Styrene derivatives120-135
SG1-basedAcrylates, Acrylamides, Styrene90-120
TIPNO-basedAcrylates, Methacrylates, Styrene90-120
  • Protocol for Monomer Purification: To remove inhibitors, pass the monomer through a short column of basic alumina immediately before use. For liquid monomers, this can be done by simply filtering it through a plug of alumina in a pipette.

  • Protocol for Deoxygenation: For most applications, bubbling an inert gas (argon or nitrogen) through the reaction mixture for 30-60 minutes is sufficient. For highly sensitive systems, performing several freeze-pump-thaw cycles is recommended.

Guide 2: Addressing Unwanted Side Reactions and Loss of Control

Side reactions are a major cause of high dispersity and loss of "living" character in NMP.[10] Understanding these pathways is key to mitigating them.

Common Side Reactions in NMP

G alkoxyamine Polymeric Alkoxyamine (P-ONR2) homolysis C-O-N Homolysis (Desired Pathway) alkoxyamine->homolysis disproportionation Disproportionation alkoxyamine->disproportionation elimination Cope-like Elimination alkoxyamine->elimination noc_cleavage N-OC Homolysis alkoxyamine->noc_cleavage propagation Propagation homolysis->propagation propagation->alkoxyamine Recombination dead_polymer Dead Polymer Chain (Loss of Control) disproportionation->dead_polymer elimination->dead_polymer noc_cleavage->dead_polymer

Caption: Desired vs. side reaction pathways in NMP.

  • Disproportionation: This involves the transfer of a hydrogen atom from the growing polymer radical to the nitroxide, resulting in a hydroxylamine and a polymer chain with an unsaturated end-group.[12] This is more prevalent with certain monomers and at higher temperatures.

  • Cope-like Elimination: This intramolecular reaction is a significant side reaction for SG1-mediated polymerization of methacrylates, leading to a dead polymer chain and hydroxylamine.[10]

  • N-OC Homolysis: While C-ON bond cleavage is desired, cleavage of the N-OC bond can also occur, especially with certain nitroxide structures.[20] This leads to the formation of highly reactive and potentially damaging alkoxyl radicals.[20]

Mitigation Strategies
  • Addition of Excess Nitroxide: A small excess of free nitroxide at the beginning of the polymerization can help to suppress irreversible termination reactions by maintaining a sufficient concentration of the persistent radical.

  • Use of Additives: For certain systems, additives can improve control. For example, the addition of a small amount of a strong acid can accelerate the polymerization of vinylpyridines.[6]

  • Careful Monomer and Nitroxide Selection: The choice of nitroxide is paramount. For instance, the issues with methacrylate polymerization are largely overcome by using specifically designed nitroxides.[9]

Guide 3: Challenges in Post-Polymerization Purification

Residual N-Methyl-2-pyrrolidone (NMP), a common solvent in these reactions, can be particularly challenging to remove due to its high boiling point and miscibility with many solvents.[21][22][23]

Strategies for Efficient NMP Removal
  • Aqueous Washes with Salt: For products that are soluble in an organic solvent immiscible with water (like toluene or ethyl acetate), washing the organic layer with a saturated brine solution (or a solution of LiCl) can help to partition the NMP into the aqueous phase.[24]

  • Azeotropic Distillation: While not always practical in a research setting, azeotropic distillation with water can be an effective method for removing NMP on a larger scale.

  • Solvent Exchange via Precipitation: If the polymer product is a solid, precipitating it from the NMP solution by adding a non-solvent is often the most effective method. The collected solid can then be washed with the non-solvent to remove residual NMP.

References

  • BenchChem. (n.d.). Technical Support Center: Managing N-Methylpyrrolidone (NMP) Hygroscopicity in Moisture-Sensitive Reactions.
  • Audran, G., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(42), 5616-5629. DOI:10.1039/C4CC01364F.
  • Coote, M. L., et al. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
  • Fischer, H., et al. (2000). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. Macromolecules, 33(4), 1129-1143.
  • Marque, S. R. A., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. DOI:10.1039/D1QO01193A.
  • Google Patents. (1997). Method of cleaning polymer residues with NMP.
  • Gryn'ova, G., et al. (2013). Which side-reactions compromise nitroxide mediated polymerization?. RSC Publishing. DOI:10.1039/C3PY00129A.
  • ResearchGate. (n.d.). Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors?.
  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization.
  • ACS Publications. (2020). Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials.
  • NIH. (n.d.). New Variants of Nitroxide Mediated Polymerization.
  • Matyjaszewski, K., et al. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 31(17), 5955-5957.
  • Google Patents. (n.d.). Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
  • SciSpace. (n.d.). Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte.
  • NIH. (2019). Smart Control of Nitroxide-Mediated Polymerization Initiators' Reactivity by pH, Complexation with Metals, and Chemical Transformations.
  • CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
  • ACS Publications. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines.
  • Cosmetics & Toiletries. (2008). Free vs. Controlled Radical Polymerization.
  • ResearchGate. (2025). alkoxyamine peptide ligation (apl): a straightforward method for non native peptide conjugation using intermolecular radical 1,2-addition.
  • Chemical Reviews. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • ACS Publications. (2024). Tuning Reprocessing Temperature of Aliphatic Polyurethane Networks by Alkoxyamine Selection.
  • NIH. (2020). Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates.
  • NIH. (n.d.). Click Chemistry Conjugations.
  • ResearchGate. (2025). Synthesis and reactivity of functionalized alkoxyamine initiators for nitroxide-mediated radical polymerization of styrene.
  • RSC Publishing. (2023). The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes.
  • Polymer Reviews. (n.d.). Nitroxide-Mediated Radical Polymerization: Limitations and Versatility.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NMP in Petrochemical Refining: Enhancing Separation and Purification Processes.
  • Springer. (n.d.). Nitroxide-Mediated Polymerization.
  • ACS Publications. (2000). Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations.
  • Reddit. (2022). Tricks to purge NMP to aqueous layer?.
  • J-Stage. (n.d.). Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles.
  • Slideshare. (n.d.). NITROXIDE MEDIATED POLYMERIZATION.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding NMP's Properties: A Chemist's Guide to N-Methyl-2-pyrrolidone.
  • Reddit. (2011). NMP.
  • ResearchGate. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?.
  • ACS Publications. (n.d.). Alkoxyamine-Initiated Living Radical Polymerization: Factors Affecting Alkoxyamine Homolysis Rates.
  • Nouryon. (n.d.). Initiators for Acrylics Manufacturing.

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Technical Support Center: Accelerating Oxime Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxime formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for one of organic and bioconjugation chemistry's most versatile reactions. Here, we move beyond simple protocols to explore the kinetics, mechanisms, and subtle nuances that govern the rate and success of oxime ligation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during oxime formation experiments.

Q1: My oxime formation reaction is incredibly slow. What is the single most important factor I should check?

A1: The single most critical factor governing the rate of oxime formation is pH . This reaction is highly pH-dependent and proceeds fastest in weakly acidic conditions, typically around pH 4-5.[1][2]

  • At low pH (highly acidic): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated (H₃N⁺OH), rendering it non-nucleophilic and halting the initial addition step.[1][2]

  • At high pH (neutral or basic): There is insufficient acid to protonate the carbonyl oxygen, which reduces the electrophilicity of the carbonyl carbon. The subsequent acid-catalyzed dehydration step is also significantly slowed.[1][2]

Therefore, maintaining the reaction medium within the optimal pH 4-5 range is paramount for achieving a satisfactory reaction rate.

Q2: I'm working with a sensitive biomolecule that cannot tolerate acidic conditions. How can I accelerate the reaction at neutral pH?

A2: While oxime ligation is optimally performed at a pH of approximately 4.5, many biological applications necessitate physiological conditions.[2] To enhance the reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives are the most common and effective catalysts for this purpose.[3][4][5] More recently, p-phenylenediamine has been shown to be a superior catalyst at neutral pH, even at low millimolar concentrations.[5][6]

These catalysts function by first forming a highly reactive protonated Schiff base with the carbonyl compound. This intermediate is more susceptible to attack by the hydroxylamine than the original carbonyl, thereby accelerating the overall reaction rate.[7]

Q3: I'm trying to form an oxime with a ketone, and the reaction is much slower than with an aldehyde. Is this normal?

A3: Yes, this is entirely expected. Aldehydes are generally much more reactive towards oxime formation than ketones.[1][8][9] This difference in reactivity is attributed to two main factors:

  • Steric Hindrance: The two organic substituents on a ketone create more steric bulk around the carbonyl carbon compared to the single substituent and a hydrogen atom on an aldehyde. This bulk hinders the nucleophilic attack of hydroxylamine.[10]

  • Electronics: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) of the carbonyl carbon, making it less attractive to nucleophiles.

Reactions with ketones often require longer reaction times, higher temperatures, or more efficient catalytic systems to achieve comparable conversion rates to aldehydes.[10]

Q4: My reaction seems to stall, and I'm getting a low yield. What are the potential causes?

A4: Low yields in oxime formation can stem from several issues:

  • Reagent Purity: The purity of both the carbonyl compound and the hydroxylamine is crucial. Aldehydes can oxidize to carboxylic acids, and hydroxylamine and its salts can be unstable.[10] Using fresh, high-purity reagents is recommended.

  • Incomplete Reaction: As discussed, factors like non-optimal pH, steric hindrance, or insufficient catalysis can lead to an incomplete reaction.[11] Monitoring the reaction by TLC or LC-MS is essential to determine if it has reached completion.

  • Side Reactions: Under certain conditions, side reactions can occur. For instance, at very high temperatures, the Beckmann rearrangement of the oxime product can be a competing pathway.[9][10]

  • Hydrolysis: The formation of oximes is a reversible reaction. In the presence of excess water and under certain pH conditions, the formed oxime can hydrolyze back to the starting carbonyl and hydroxylamine.[2][12] However, oxime linkages are generally more stable to hydrolysis than corresponding hydrazone or imine bonds.[1][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems in a question-and-answer format.

Issue 1: Low Conversion Rate with a Sterically Hindered Ketone

Question: I am attempting to synthesize an oxime from a sterically hindered ketone, but after 24 hours at room temperature, I have less than 10% conversion. How can I drive this reaction to completion?

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers.[10] Carefully increase the temperature of the reaction mixture, for example, to 50-80 °C. Be mindful that excessively high temperatures (e.g., 140-170 °C) could induce the Beckmann rearrangement.[10][14]

  • Prolong Reaction Time: Reactions involving ketones are inherently slower and may require significantly longer reaction times for completion compared to those with aldehydes.[1][10]

  • Introduce a More Effective Catalyst: If you are not already using a catalyst, this is the most critical step. If you are using aniline, consider switching to a more potent catalyst like p-phenylenediamine, which has demonstrated superior catalytic activity, especially at neutral pH.[5][6]

  • Optimize Catalyst Concentration: The rate of catalysis can be dependent on the catalyst concentration. For aniline, concentrations around 10-100 mM are typically used.[15] For phenylenediamines, even lower concentrations can be effective.[5]

  • Solvent Choice: While protic solvents like ethanol are common, the choice of solvent can influence reaction rates. Ensure your reactants are fully solubilized.

Data Presentation: Effect of Catalyst on Oxime Formation Rate
Carbonyl SubstrateNucleophileConditionsCatalyst (Concentration)Rate Constant (k, M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptidepH 7.0, Room Temp.Aniline (100 mM)8.2 ± 1.0[1]
Aldehyde-functionalized ProteinAminooxy-PEGpH 7.0None- (Baseline)[5]
Aldehyde-functionalized ProteinAminooxy-PEGpH 7.0Aniline (10 mM)19-fold faster than uncatalyzed[5]
Aldehyde-functionalized ProteinAminooxy-PEGpH 7.0p-Phenylenediamine (10 mM)120-fold faster than uncatalyzed[5]
Issue 2: Poor Reproducibility in Bioconjugation Experiments

Question: I am performing an oxime ligation to label a protein, but my results are inconsistent between batches. What factors should I investigate to improve reproducibility?

Troubleshooting Steps:

  • Precise pH Control: As established, pH is critical. Ensure you are using a reliable buffer system and that the final pH of your reaction mixture is consistently within the optimal range (typically 4.5 for uncatalyzed reactions or buffered to 7.0-7.4 for catalyzed reactions in biological settings).[2][5]

  • Reagent Stability and Stoichiometry:

    • Hydroxylamine/Aminooxy Reagents: These can be unstable. Use fresh, high-quality reagents and consider preparing stock solutions fresh for each experiment.

    • Carbonyl-modified Biomolecules: Ensure the aldehyde or ketone functionality on your biomolecule is stable and has been quantified if possible.

    • Stoichiometry: Use a consistent and appropriate excess of the smaller molecule (often the aminooxy-containing probe) to drive the reaction to completion.

  • Catalyst Purity and Concentration: If using a catalyst like aniline, ensure it is pure (distill if necessary) and that its concentration is consistent across experiments.

  • Temperature Control: Perform your reactions at a consistent, controlled temperature.

  • Quenching: If necessary, have a consistent method to quench the reaction at a specific time point to ensure you are comparing results accurately.

Experimental Protocol: Catalyzed Oxime Ligation for Protein PEGylation

This protocol is a generalized example for the PEGylation of a protein containing an aldehyde group.

  • Protein Preparation: Prepare a solution of the aldehyde-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Catalyst Addition: Add the catalyst (e.g., p-phenylenediamine) to the protein solution to a final concentration of 10 mM.[5]

  • Initiate Ligation: Add the aminooxy-functionalized PEG to the reaction mixture. The stoichiometry will depend on the specific reactants but a slight excess of the PEG reagent is common.

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as SDS-PAGE (which will show a shift in the protein's molecular weight upon PEGylation) or mass spectrometry.

  • Purification: Once the reaction is complete, purify the PEGylated protein conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange) to remove unreacted PEG, catalyst, and unmodified protein.

Visualizing the Mechanism and Workflow

Mechanism of Acid-Catalyzed Oxime Formation

The formation of an oxime from an aldehyde or ketone with hydroxylamine is a two-stage process: nucleophilic addition followed by dehydration.[1]

Oxime_Formation_Mechanism cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H⁺ hydroxylamine Hydroxylamine (H₂N-OH) carbinolamine Carbinolamine Intermediate hydroxylamine->carbinolamine Nucleophilic Attack protonated_carbonyl->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ oxime_intermediate Protonated Oxime protonated_carbinolamine->oxime_intermediate - H₂O oxime Oxime Product oxime_intermediate->oxime - H⁺

Caption: General mechanism of acid-catalyzed oxime formation.

Aniline-Catalyzed Oxime Formation Workflow

Aniline accelerates the reaction by forming a more reactive intermediate.

Aniline_Catalysis_Workflow carbonyl Carbonyl Compound (Aldehyde/Ketone) schiff_base Protonated Schiff Base (Intermediate) carbonyl->schiff_base + Aniline, + H⁺ aniline Aniline Catalyst aniline->schiff_base tetrahedral_int Tetrahedral Intermediate schiff_base->tetrahedral_int + Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->tetrahedral_int oxime Oxime Product tetrahedral_int->oxime - Aniline, - H⁺

Caption: Aniline catalysis accelerates oxime formation via a Schiff base intermediate.

References

  • BenchChem. (2025).
  • Kölmel, D. K., & Bräse, S. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Chemical Biology, 12(7), 1755-1772. [Link]
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
  • BYJU'S. (n.d.). Oximes. [Link]
  • Voskoboinikov, P., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(33), 9673-9680. [Link]
  • Voskoboinikov, P., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]
  • Lallana, E., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. [Link]
  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Chemistry Learner. (n.d.).
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  • O'Reilly, R. K., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
  • ResearchGate. (n.d.).
  • Oscarson, S., et al. (2010). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines.
  • ResearchGate. (n.d.).
  • Vedantu. (n.d.).
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  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Khan Academy. (n.d.).
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  • Organic Chemistry Portal. (n.d.).
  • Chemical Science (RSC Publishing). (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. [Link]
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
  • Journal of the American Chemical Society. (1950).
  • Bioconjugate Chemistry. (2011). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]
  • Chemistry Stack Exchange. (2018). Formation of oximes by ketones and aldehydes. [Link]
  • Química Organica.org. (n.d.).
  • Chemical Reviews. (2015). Metal-Involving Synthesis and Reactions of Oximes. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2024).
  • ResearchGate. (n.d.). 21 questions with answers in OXIMES. [Link]
  • ResearchGate. (n.d.).
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

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Technical Support Center: Catalyst Selection for O-(2-Phenoxyethyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving O-(2-Phenoxyethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N and C-O bond formation using this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding catalyst systems for reactions with O-(2-Phenoxyethyl)hydroxylamine and its derivatives.

Q1: What are the primary catalytic systems for coupling hydroxylamines with aryl halides?

The most prevalent and effective methods for the N-arylation of hydroxylamines are palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1][2] While copper-catalyzed systems have been explored, they often require higher catalyst loadings and have a more limited substrate scope.[3] Palladium catalysts, when paired with appropriate ligands, offer superior activity, broader functional group tolerance, and milder reaction conditions.[4][5]

Q2: How do I choose the right palladium precursor for my reaction?

The choice of palladium precursor is generally less critical than the choice of ligand.[6] Common and effective precursors include:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) : A widely used, air-stable Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) acetate) : A Pd(II) source that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand in the presence of a base.[7]

For many applications, pre-formed palladium-ligand complexes, known as pre-catalysts, can offer enhanced stability and activity.[8]

Q3: Why is ligand selection so critical, and what are the best ligands for coupling hydroxylamines?

Ligands are crucial as they stabilize the palladium catalyst, influence its reactivity, and promote the desired catalytic cycle.[9] For the coupling of hydroxylamines, which can be challenging substrates, bulky and electron-rich phosphine ligands are generally required.[10] These ligands facilitate the key steps of oxidative addition and reductive elimination.[1][9]

Extensive screening has shown that the bis-pyrazole phosphine ligand BippyPhos is uniquely effective for the palladium-catalyzed cross-coupling of hydroxylamines with a broad range of aryl bromides, chlorides, and iodides.[3][11] Other bulky biarylphosphine ligands, such as t-BuBrettPhos , have also proven effective for the O-arylation of hydroxylamine equivalents.[10]

Q4: What is the role of the base in these reactions, and which one should I use?

The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the hydroxylamine to form the active nucleophile. However, the choice of base can also lead to side reactions.[6]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) : These are commonly used and highly effective but can be incompatible with base-sensitive functional groups like esters and nitro groups.[6][7]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) : These offer better functional group tolerance.[4][6] For hydroxylamine coupling, Cs₂CO₃ has been shown to be particularly effective, allowing reactions to proceed smoothly at moderate temperatures.[3][11]

Q5: Which solvents are recommended for these coupling reactions?

Aprotic, non-polar, or weakly polar solvents are typically used to ensure the stability of the catalyst and solubility of the reactants.[12] Common choices include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

For many Buchwald-Hartwig aminations, toluene is an excellent starting point.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the catalytic coupling of this compound.

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common issue, often pointing to problems with the catalyst system or reaction conditions.

Visualizing the Troubleshooting Workflow

G start Low/No Yield Observed q1 Is Palladium Black visible? start->q1 sol1 Catalyst Deactivation. - Improve degassing. - Check ligand choice. - Lower temperature. q1->sol1 Yes q2 Are starting materials consumed? q1->q2 No end Re-run Optimized Reaction sol1->end sol2 Inactive Catalyst System. - Check Pd source/ligand quality. - Screen different ligands (e.g., BippyPhos). - Verify base activity. q2->sol2 No q3 Are side products observed? q2->q3 Yes sol2->end sol3 Side Reactions Dominating. - Optimize base/solvent. - Consider lower temperature. - Check for β-hydride elimination products. q3->sol3 Yes q3->end No, complex mixture sol3->end

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Detailed Troubleshooting Steps
Potential Cause Diagnostic Check Recommended Action Rationale
Catalyst Deactivation Formation of a black precipitate (palladium black).[13]1. Improve Degassing: Ensure the solvent and reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen).[12] 2. Ligand Choice: Switch to a bulkier, more electron-donating ligand like BippyPhos or a Buchwald-type ligand to better stabilize the Pd(0) center.[3][13] 3. Temperature Control: Lower the reaction temperature. Higher temperatures can accelerate catalyst decomposition.[12]Palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state, often due to oxygen exposure or insufficient ligand stabilization.[12]
Inactive Catalyst System Starting materials remain largely unreacted (verified by TLC or LC-MS).1. Reagent Quality: Use fresh palladium precursor, ligand, and base. Ensure they have been stored correctly under an inert atmosphere.[13] 2. Ligand Screening: If using a general-purpose ligand, switch to one specifically shown to be effective for hydroxylamines, such as BippyPhos.[3] 3. Base Strength/Solubility: If using a weak base like K₂CO₃, consider switching to a stronger or more soluble one like Cs₂CO₃ or NaOt-Bu.[14]The catalytic cycle cannot initiate if any component is inactive. The ligand is often the most critical variable for challenging substrates.[15]
Inefficient Reductive Elimination Formation of stable arylpalladium(II) intermediates without product turnover.1. Switch to Electron-Rich Ligands: Employ ligands known to accelerate reductive elimination, such as bulky biarylphosphines.[13] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C.The final C-N bond-forming step can be slow. Electron-rich ligands increase electron density on the palladium, promoting reductive elimination.[1]
Issue 2: Formation of Side Products

The presence of significant side products indicates that alternative reaction pathways are competing with the desired coupling.

Common Side Products and Their Causes
Side Product Plausible Cause Recommended Action Mechanistic Insight
Hydrodehalogenated Arene β-Hydride Elimination1. Use Chelating Ligands: Bidentate ligands like Xantphos or BINAP can suppress β-hydride elimination.[1][16] 2. Optimize Base: A very strong base can sometimes promote this pathway. Consider a weaker base if feasible.An intermediate palladium-amido complex can undergo β-hydride elimination, especially with secondary amines, to form an imine and a palladium-hydride species, which then leads to the hydrodehalogenated arene.[16]
Di-arylated Hydroxylamine Over-reaction of the product1. Adjust Stoichiometry: Use a slight excess of the hydroxylamine relative to the aryl halide. 2. Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration.The N-arylhydroxylamine product can sometimes compete with the starting hydroxylamine as a nucleophile, leading to a second arylation event.
Phenol/Aryl Ether Reaction with Hydroxide/Alkoxide1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Avoid Hydroxide Bases: Use bases like Cs₂CO₃ or NaOt-Bu instead of NaOH or KOH.[17]If water or alcohol is present, the corresponding hydroxide or alkoxide can compete with the hydroxylamine as a nucleophile, leading to C-O bond formation.[17]
Visualizing the Catalytic Cycle and Side Reactions

G cluster_0 Main Catalytic Cycle (Buchwald-Hartwig) cluster_1 Side Reaction Pathway Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido L-Pd(II)(Ar)(NOR) PdII_Aryl->PdII_Amido + HNOR, -HX (Base) Product Ar-NOR + L-Pd(0) PdII_Amido->Product Reductive Elimination PdII_Amido_Side L-Pd(II)(Ar)(NOR) PdII_Amido->PdII_Amido_Side competes with reductive elimination Side_Product Ar-H + Imine PdII_Amido_Side->Side_Product β-Hydride Elimination

Caption: Simplified Catalytic Cycle and Competing β-Hydride Elimination.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Coupling of O-(2-Phenoxyethyl)hydroxylamine with an Aryl Bromide

This protocol provides a robust starting point for the N-arylation reaction using BippyPhos as the ligand.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BippyPhos

  • Cesium Carbonate (Cs₂CO₃), finely powdered and dried

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BippyPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[13]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the specified time (typically 4-24 hours).[3][12]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Catalyst System Optimization Guide

This table provides starting points for optimizing the catalyst system for your specific substrates.

Parameter Condition A (General) Condition B (Challenging Substrates) Condition C (Base-Sensitive Substrates)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand BippyPhos (3 mol%)t-BuBrettPhos (3 mol%)Xantphos (3 mol%)
Base Cs₂CO₃ (2.0 equiv)NaOt-Bu (1.5 equiv)K₃PO₄ (2.5 equiv)
Solvent TolueneDioxaneTHF
Temperature 80-100 °C100-110 °C60-80 °C
Reference [3][10][4]
References
  • Palladium-Catalyzed Highly Stereoselective Synthesis of N-Aryl-3-arylmethylisoxazolidines via Tandem Arylation of O-Homoallylhydroxylamines. J. Org. Chem. 2007, 72, 3145-3148.
  • Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
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  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
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  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
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Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for O-(2-Phenoxyethyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this key reagent. By understanding the mechanisms of degradation and implementing proper handling techniques, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a valuable bifunctional molecule, combining a stable phenoxyethyl group with a reactive hydroxylamine moiety. This structure makes it an important building block in the synthesis of complex molecules, including oxime-based conjugates and potential therapeutic agents. However, like many hydroxylamine derivatives, it is susceptible to hydrolysis, which can compromise its purity and reactivity. This guide provides a comprehensive overview of the causes of hydrolysis and practical, field-tested solutions to maintain the stability and integrity of your material.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers.

Q1: What is the primary cause of degradation for this compound?

A: The most common cause of degradation is hydrolysis. As a hydrochloride salt, when dissolved in water, it creates a mildly acidic environment that can, over time and with elevated temperatures, lead to the cleavage of the molecule. The presence of excess moisture, even during storage, can initiate this process.[1][2][3]

Q2: How can I tell if my this compound has started to hydrolyze?

A: Visually, you may not see any change. The most reliable method is to use analytical techniques. A simple TLC analysis might show new spots, but for quantitative assessment, HPLC is recommended. You would typically see a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to hydrolysis products like phenol and 2-phenoxyethanol.

Q3: Is it safe to heat solutions of this compound?

A: Caution is strongly advised. While gentle heating may be necessary to dissolve the material, prolonged exposure to high temperatures will accelerate the rate of hydrolysis and other decomposition pathways.[4] For hydroxylamine hydrochloride, significant degradation is noted above 60°C.[4] We recommend keeping solution temperatures as low as possible and for the shortest duration necessary.

Q4: What is the optimal pH for reactions involving this reagent?

A: For reactions like oxime ligation, the optimal pH is typically in the slightly acidic range of 4 to 5.[5] This provides a balance between protonating the carbonyl group for activation and maintaining the nucleophilicity of the hydroxylamine.[5] However, for storage in solution, a neutral or slightly acidic pH is preferable to strongly acidic or basic conditions, which can catalyze hydrolysis.

Q5: Can I store this compound in solution?

A: We strongly recommend against long-term storage in solution. Hydroxylamine hydrochloride and its derivatives are best handled by preparing solutions fresh for each experiment.[6] If a solution must be stored for a short period, it should be kept at a low temperature (2-8°C) and protected from light.

In-Depth Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, focusing on the causality behind the problem and providing robust solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You are performing an oxime ligation, but your yields are variable or the reaction fails to proceed to completion.

  • Underlying Cause & Mechanism: The most likely culprit is the degradation of your this compound stock due to hydrolysis. If the reagent has hydrolyzed, its effective concentration is lower than calculated, leading to incomplete conversion. The primary hydrolysis products, phenol and hydroxylamine, will not participate in the desired reaction. There are two potential hydrolysis pathways for this molecule:

    • Ether Bond Cleavage: The bond between the phenoxy group and the ethyl chain can be cleaved under harsh acidic conditions and heat, although this is generally less likely under typical reaction conditions.

    • O-N Bond Cleavage: The more probable pathway is the cleavage of the alkoxyamine (C-O-N) bond, which would yield 2-phenoxyethanol and hydroxylamine.

  • Solution & Proactive Protocol:

    • Verify Reagent Integrity: Before starting your experiment, verify the purity of your solid this compound using an appropriate analytical method (e.g., NMR or HPLC).

    • Use Anhydrous Solvents Where Possible: If your reaction chemistry allows, using dry solvents can mitigate hydrolysis.[1] However, for many bioconjugation reactions, aqueous buffers are necessary.

    • Fresh Solution Preparation: Always prepare your solution of this compound immediately before use.[6] Do not use stock solutions that have been stored for an extended period, especially at room temperature.

    • Controlled Reaction Conditions: Maintain the optimal pH for your specific reaction (typically pH 4-5 for oxime ligation) and avoid excessive temperatures.[5]

Issue 2: Appearance of Unknown Impurities in Analytical Traces (HPLC, LC-MS)

You observe unexpected peaks in your reaction mixture or in your stock solution of the reagent.

  • Underlying Cause & Mechanism: These peaks are likely the degradation products from hydrolysis. The two primary products you might expect to see are Phenol and 2-Phenoxyethanol . The presence of these impurities can complicate purification and analysis.

  • Solution & Proactive Protocol:

    • Characterize Impurities: If possible, use LC-MS to get the mass of the impurity peaks to confirm their identity.

    • Implement Strict Storage Protocols: Store the solid material in a desiccator at room temperature, tightly sealed to protect it from atmospheric moisture.[3][7][8] The use of a corrosive-resistant container is also recommended.[7]

    • Stability Study: If you must use this reagent frequently, it is good practice to perform a small-scale stability study to understand its degradation profile in your specific buffer system. See the experimental protocol below.

Diagram: Proposed Hydrolysis Pathways

The following diagram illustrates the two most probable hydrolysis routes for this compound in an aqueous acidic environment.

HydrolysisPathways cluster_main O-(2-Phenoxyethyl)hydroxylamine HCl cluster_path1 Pathway 1: O-N Bond Cleavage (More Probable) cluster_path2 Pathway 2: Ether Bond Cleavage (Less Probable) Parent Ph-O-CH2CH2-O-NH2·HCl Prod1A 2-Phenoxyethanol (Ph-O-CH2CH2-OH) Parent->Prod1A H₂O / H⁺ Prod1B Hydroxylamine HCl (NH2OH·HCl) Parent->Prod1B H₂O / H⁺ Prod2A Phenol (Ph-OH) Parent->Prod2A H₂O / H⁺ (Harsh Conditions) Prod2B O-(2-Hydroxyethyl)hydroxylamine HCl (HO-CH2CH2-O-NH2·HCl) Parent->Prod2B H₂O / H⁺ (Harsh Conditions)

Caption: Potential hydrolysis pathways for this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Stability

This protocol provides a framework for quantitatively measuring the hydrolytic stability of this compound in a specific buffer.

Objective: To determine the rate of hydrolysis of the reagent under your experimental conditions.

Materials:

  • This compound

  • Your chosen aqueous buffer (e.g., 100 mM Sodium Acetate, pH 5.0)

  • HPLC system with a C18 column

  • Mobile phases (e.g., Acetonitrile and Water with 0.1% TFA)

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately weigh and prepare a stock solution of this compound in your mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Stability Sample Preparation: Prepare a solution of the reagent in your target aqueous buffer at a defined concentration (e.g., 0.1 mg/mL).

  • Time-Zero Analysis (T=0): Immediately after preparation, inject the stability sample onto the HPLC system and acquire the chromatogram. This will be your baseline.

  • Incubation: Store the stability sample under your chosen conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stability sample onto the HPLC.

  • Data Analysis:

    • Measure the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

Data Presentation:

Time (hours)Temperature (°C)Buffer pHParent Compound Remaining (%)
0255.0100.0
4255.098.5
8255.096.2
24255.089.7
0405.0100.0
4405.092.1
8405.085.3
24405.065.4
Diagram: Experimental Workflow for Stability Assessment

This diagram outlines the logical flow of the stability testing protocol.

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Analytical Standard t0_hplc T=0 HPLC Analysis prep_std->t0_hplc prep_sample Prepare Stability Sample in Buffer prep_sample->t0_hplc incubation Incubate Sample at Defined Temperature t0_hplc->incubation tp_hplc Time-Point HPLC Analysis (e.g., 1, 4, 8, 24h) incubation->tp_hplc calc_area Calculate Peak Area of Parent tp_hplc->calc_area calc_percent Calculate % Remaining vs. T=0 calc_area->calc_percent plot_data Plot % Remaining vs. Time calc_percent->plot_data det_rate Determine Degradation Rate plot_data->det_rate

Caption: Workflow for assessing the hydrolytic stability of the reagent.

Summary of Best Practices

To ensure the longevity and reliability of your this compound, adhere to these core principles:

  • Solid Storage: Keep the solid reagent in a tightly sealed, corrosive-resistant container in a desiccator to protect it from moisture.[3][7][8]

  • Avoid Heat: Store at room temperature and avoid unnecessary exposure to elevated temperatures, especially in solution.[4]

  • Prepare Solutions Fresh: Do not store stock solutions. Prepare the required amount of solution immediately before each experiment.[6]

  • Verify Purity: Periodically check the purity of your stock material, especially if you observe inconsistent results.

  • Mind the pH: Be aware that the reagent itself creates a mildly acidic solution. For reactions, use the optimal pH for the transformation, but for any potential short-term storage, near-neutral pH is likely best for stability.

By following these guidelines, you can minimize the risk of hydrolysis and ensure the integrity of your experimental outcomes.

References

  • Di Stefano, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules.
  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.
  • Nagaraja, P., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Chemistry.
  • Nagaraja, P., et al. (2002).
  • ResearchGate. (n.d.). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals.
  • Lessons Learned. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH).
  • Sane, R. T., et al. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Spectrophotometric determination of hydroxylamine by its oxidation to nitrite.
  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • BenchChem. (2025). O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls.
  • Suvchem Laboratory Chemicals. (n.d.). HYDROXYLAMINE HYDROCHLORIDE (FOR SYNTHESIS).
  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride.
  • Wikipedia. (n.d.). Hydroxylamine.
  • Cardiff University ORCA. (n.d.). NEW CHEMISTRY OF HYDROXYLAMINES.

Sources

Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride Reaction Time Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with O-(2-Phenoxyethyl)hydroxylamine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthesis, with a primary focus on optimizing reaction times for efficient and successful outcomes. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and trustworthiness.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of this compound.

Q1: What is the primary application of this compound in research and drug development?

This compound is a crucial building block in organic synthesis, particularly in the formation of oxime ethers.[1] Oxime ethers are a significant class of compounds with a wide range of biological activities, and are found in various pharmaceuticals, including antidepressants and antifungals.[1] Its primary role is to react with aldehydes and ketones to form a stable C=N-O-R linkage, which is a key structural motif in many active pharmaceutical ingredients (APIs).[1][2]

Q2: What are the optimal storage and handling conditions for this compound to ensure its stability and reactivity?

To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere.[3] It is hygroscopic and sensitive to prolonged air exposure, which can lead to degradation.[3] As with hydroxylamine hydrochloride, it can undergo decomposition at room temperature, especially in high humidity.[4] For handling, it is essential to use personal protective equipment, including gloves, protective clothing, and eye protection, and to work in a well-ventilated area.[4][5]

Q3: How does the hydrochloride salt form affect the reactivity of the hydroxylamine?

The hydrochloride salt enhances the stability and shelf-life of the hydroxylamine.[6] In solution, the hydroxylamine exists in equilibrium with its protonated form. For the reaction with a carbonyl compound to proceed, the free, unprotonated hydroxylamine is the active nucleophile. Therefore, the pH of the reaction medium is a critical parameter that must be controlled to ensure a sufficient concentration of the reactive free base.[7]

Q4: What are the most common side reactions to be aware of, and how can they be minimized?

The primary side reaction of concern is the further reduction of the oxime product, which can lead to the formation of primary amines, especially if harsh reducing agents are present.[8] Another potential issue is the formation of isomeric products (Z/E isomers) in the case of asymmetric aldehydes and ketones.[9] To minimize side reactions, it is crucial to use mild reaction conditions and to carefully control the stoichiometry of the reactants.[10] Purification of the starting materials is also vital, as impurities can catalyze unwanted side reactions.[11]

Q5: What analytical techniques are recommended for monitoring the progress of a reaction involving this compound?

Several analytical techniques can be employed to monitor the reaction progress. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for quantifying the consumption of starting materials and the formation of the desired oxime product.[7] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For structural confirmation of the product, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[7] In some cases, titration methods can be used to determine the concentration of hydroxylamine.[12]

Section 2: Troubleshooting Guide for Reaction Time Optimization

This guide provides a systematic approach to troubleshooting common issues that can lead to prolonged reaction times or incomplete conversions.

Issue 1: The reaction is proceeding very slowly or has stalled.

Potential Causes and Solutions:

  • Incorrect pH: The reaction rate is highly pH-dependent. The formation of the oxime involves a nucleophilic attack of the hydroxylamine on the carbonyl carbon, which is favored at a slightly acidic pH (typically 4-6).[7] If the pH is too low, the hydroxylamine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl compound may be less susceptible to attack.

    • Action: Carefully monitor and adjust the pH of the reaction mixture. A buffer system can be employed to maintain the optimal pH range.

  • Insufficient Temperature: Like most chemical reactions, the rate of oxime formation is temperature-dependent.

    • Action: Gradually increase the reaction temperature while monitoring for any potential side product formation. The optimal temperature will depend on the specific substrates and solvent used.

  • Low Reagent Concentration: The reaction rate is proportional to the concentration of the reactants.

    • Action: Consider increasing the concentration of one or both reactants. However, be mindful of solubility limits and the potential for increased side reactions at very high concentrations.

  • Poor Solvent Choice: The solvent can significantly influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition state.

    • Action: Screen a variety of polar protic and aprotic solvents. Solvents like ethanol, methanol, or aqueous mixtures are often effective.[6][13]

  • Presence of Impurities: Impurities in the starting materials or solvent can inhibit the reaction.[11]

    • Action: Ensure the purity of this compound, the carbonyl compound, and the solvent. Recrystallization or distillation of the starting materials may be necessary.

Issue 2: The reaction gives a low yield of the desired oxime ether.

Potential Causes and Solutions:

  • Unfavorable Equilibrium: The formation of an oxime is a reversible condensation reaction.[7] The presence of water, the byproduct, can shift the equilibrium back towards the starting materials.

    • Action: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent (e.g., molecular sieves), or performing the reaction in a solvent that azeotropically removes water.

  • Side Reactions Dominating: As mentioned in the FAQs, side reactions can consume the starting materials or the product.

    • Action: Re-evaluate the reaction conditions (pH, temperature) to favor the desired reaction pathway. The use of a catalyst, such as aniline, can sometimes enhance the rate of the desired reaction over side reactions.[7]

  • Steric Hindrance: Bulky substituents on either the hydroxylamine or the carbonyl compound can slow down the reaction rate and reduce the final yield.

    • Action: In cases of significant steric hindrance, more forcing conditions (higher temperature, longer reaction time) may be necessary. Alternatively, a different synthetic route that avoids the sterically hindered coupling might be considered.

Issue 3: Multiple products are observed, indicating a lack of selectivity.

Potential Causes and Solutions:

  • Formation of Z/E Isomers: Asymmetric aldehydes and ketones can lead to the formation of a mixture of Z and E oxime isomers.[9]

    • Action: The ratio of isomers can sometimes be influenced by the reaction conditions (solvent, temperature, pH). If a single isomer is required, chromatographic separation of the mixture will be necessary.

  • Reaction with Other Functional Groups: If the carbonyl compound contains other reactive functional groups, the hydroxylamine may react with them as well.

    • Action: Protect sensitive functional groups before carrying out the reaction with the hydroxylamine. The protecting groups can then be removed in a subsequent step.

Experimental Protocol: General Procedure for Oxime Ether Formation

This protocol provides a starting point for the reaction of this compound with an aldehyde or ketone. Optimization of the specific conditions will be necessary for each unique substrate pair.

  • Dissolve the Carbonyl Compound: In a suitable reaction flask, dissolve the aldehyde or ketone in an appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add this compound: Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of this compound to the solution.

  • Adjust pH: If the reaction is performed in a non-buffered solvent, adjust the pH to the optimal range (typically 4-6) by adding a weak acid or base.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC, HPLC, or MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate work-up procedure. This may involve extraction, washing, and drying of the organic layer. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation: Factors Influencing Reaction Time
ParameterEffect on Reaction TimeOptimization Strategy
pH Highly influential; optimal range typically 4-6.[7]Monitor and adjust pH; use a buffer system.
Temperature Increased temperature generally decreases reaction time.Gradually increase temperature while monitoring for side products.
Concentration Higher concentration generally decreases reaction time.Increase reactant concentrations, being mindful of solubility.
Solvent Affects solubility and transition state stability.Screen a range of polar protic and aprotic solvents.[13]
Catalyst Can significantly decrease reaction time.[7]Consider the use of an aniline catalyst for challenging substrates.[7]
Water Removal Removal of water drives the equilibrium forward.Use a Dean-Stark trap or a dehydrating agent.
Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow cluster_slow Troubleshooting Slow Reactions cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Selectivity Issues Start Reaction Time Issue Identified SlowReaction Slow or Stalled Reaction Start->SlowReaction LowYield Low Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts Check_pH Check & Adjust pH (4-6) SlowReaction->Check_pH Is pH optimal? Remove_Water Remove Water (Byproduct) LowYield->Remove_Water Is equilibrium unfavorable? Protecting_Groups Use Protecting Groups MultipleProducts->Protecting_Groups Side reactions? Increase_Temp Increase Temperature Check_pH->Increase_Temp Increase_Conc Increase Concentration Increase_Temp->Increase_Conc Change_Solvent Change Solvent Increase_Conc->Change_Solvent Check_Purity Check Reagent Purity Change_Solvent->Check_Purity Optimized Reaction Optimized Check_Purity->Optimized Catalyst Consider Catalyst (e.g., Aniline) Remove_Water->Catalyst Catalyst->Check_Purity Separate_Isomers Separate Isomers Protecting_Groups->Separate_Isomers Isomers formed? Separate_Isomers->Optimized

Caption: A flowchart illustrating the troubleshooting process for optimizing reaction time.

Visualization of the General Reaction Mechanism

OximeFormation cluster_mechanism General Oxime Formation Mechanism Reactants R-C(=O)-R' (Aldehyde/Ketone) H₂N-O-R'' (Hydroxylamine) Intermediate Tetrahedral Intermediate R-C(OH)(NH-O-R'')-R' Reactants:f1->Intermediate:f0 Nucleophilic Attack Product Oxime Ether R-C(=N-O-R'')-R' + H₂O Intermediate:f1->Product:f0 Dehydration (-H₂O)

Caption: The general two-step mechanism for the formation of an oxime ether.

References

  • Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. J. Org. Chem., 70, 2148-2153. [Link]
  • Chemistry LibreTexts. (2022). Oximes. [Link]
  • ResearchGate. (2025).
  • O-Phenethyl-hydroxylamine Hydrochloride: Applic
  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions of 1a with NH2OH$HCl to access 4,5-disubstituted isoxazoles regioisomers 2a and 3a regioselectively a. [Link]
  • Química Organica.org. (n.d.).
  • Molecules. (2023). A Review of Biologically Active Oxime Ethers. [Link]
  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. [Link]
  • PubMed Central. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. [Link]
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Organic Chemistry Portal. (2006).
  • Zenodo. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions.NH 2 OH.HCl. [Link]
  • SciSpace. (n.d.).
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Hydroxylamine hydrochloride titration method for oxidized xanthan gum (XGox) sample with a measured aldehyde content of 61%. [Link]
  • ResearchGate. (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine,... [Link]

Sources

Removing excess O-(2-Phenoxyethyl)hydroxylamine hydrochloride from reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with removing this reagent from their reaction mixtures. Our goal is to equip you with the knowledge to select and execute the most effective purification strategy for your specific product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a substituted hydroxylamine reagent. It is commonly used in organic synthesis, particularly for the formation of oximes from aldehydes and ketones.[1][2][3][4] The resulting oxime linkage is stable and finds application in bioconjugation, drug discovery, and the development of chemical probes.

Understanding its chemical properties is the first step to designing a successful purification strategy. As a hydrochloride salt, it is a white to off-white crystalline solid that is highly soluble in polar solvents like water and alcohols (methanol, ethanol) but has very low solubility in non-polar organic solvents like diethyl ether and hexanes.[5][6][7]

Table 1: Physicochemical Properties of Hydroxylamine Salts

Property Value Significance for Purification
Molecular Formula C₈H₁₂ClNO₂ ---
Molecular Weight 189.64 g/mol [5] Relevant for mass-based calculations.
Appearance White crystalline solid[8] Its solid nature can be exploited in trituration/recrystallization if the product is an oil.
Water Solubility High[6][9][10] This is the key property leveraged in aqueous extractions.
Organic Solvent Solubility Soluble in MeOH, EtOH.[7] Insoluble in diethyl ether.[7] Dictates solvent choices for extraction, chromatography, and recrystallization.

| Acidity (0.1 M aq. soln.) | pH ≈ 3.4[10] | The acidic nature of the salt form influences its behavior in acid-base extractions. |

Q2: Why is it critical to remove excess this compound?

Leaving excess reagent in your product can lead to several complications:

  • Inaccurate Yield and Characterization: The presence of the reagent inflates the apparent yield of your product and complicates spectroscopic analysis (NMR, MS), leading to incorrect structural assignments.

  • Interference in Downstream Reactions: The nucleophilic hydroxylamine can react with electrophilic reagents in subsequent steps, leading to unwanted side products and reduced yields.

  • Biological Assay Complications: Hydroxylamine derivatives can be biologically active or interfere with assay readouts, confounding screening results.[11]

  • Poor Crystallization: Impurities often inhibit or completely prevent the crystallization of the desired product.

Section 1: Purification Strategy Selection

The optimal purification method depends on the properties of your desired product. The following decision tree provides a logical workflow for selecting the most appropriate technique.

G start Reaction Workup Complete product_state Is your desired product a solid or an oil? start->product_state solid_stability Is the solid product stable to aqueous acid/base? product_state->solid_stability Solid oil_stability Is the oil product stable to aqueous acid/base? product_state->oil_stability Oil solid_path Solid oil_path Oil / Non-crystalline solid recrystallization Consider Recrystallization or Trituration solid_stability->recrystallization Yes chromatography Primary Method: Silica Gel Chromatography solid_stability->chromatography No extraction Primary Method: Aqueous Acid-Base Extraction oil_stability->extraction Yes oil_stability->chromatography No extraction->chromatography If impurities remain recrystallization->extraction If impurities remain scavenger Alternative Method: Scavenger Resin chromatography->scavenger If co-elution occurs G cluster_0 Reaction Mixture cluster_1 Purification Step cluster_2 Filtration cluster_3 Result Product Desired Product Stir Stir/Shake (Room Temp) Product->Stir Impurity Excess Hydroxylamine Impurity->Stir Resin Aldehyde Scavenger Resin (Solid Support) Resin->Stir Filter Filter Mixture Stir->Filter PureProduct Pure Product (in solution) Filter->PureProduct Filtrate BoundImpurity Bound Impurity (on solid resin) Filter->BoundImpurity Solid

Sources

Characterization of O-(2-Phenoxyethyl)hydroxylamine hydrochloride reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent for the synthesis of oxime ethers. Here, we provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis and characterization of O-(2-Phenoxyethyl)oxime ethers.

Reaction & Optimization

Q1: What is the fundamental mechanism of the reaction between O-(2-Phenoxyethyl)hydroxylamine and a carbonyl compound?

A1: The reaction is a nucleophilic condensation that forms a stable oxime ether linkage.[1][2] It proceeds in two primary, reversible steps:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone). This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1]

  • Dehydration: This carbinolamine intermediate is then protonated, typically under mildly acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of the stable C=N double bond of the oxime ether.[1]

Q2: What are the optimal pH conditions for oxime formation, and why is pH so critical?

A2: The reaction rate is highly pH-dependent, with an optimal range typically between pH 4 and 5.[3] This is a delicate balance:

  • Too Acidic (pH < 4): The hydroxylamine's nitrogen atom becomes fully protonated (R-ONH3+). This neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon, which stalls the reaction.

  • Too Basic (pH > 6): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. The equilibrium will favor the starting materials, leading to low product yield.

The goal is to have enough acid to protonate the carbonyl oxygen, making the carbon more electrophilic, while leaving a sufficient population of the hydroxylamine in its unprotonated, nucleophilic state.[4]

Q3: My reaction is slow or stalling. How can I increase the reaction rate?

A3: If your reaction is proceeding slowly at the optimal pH, consider the following:

  • Catalysis: The addition of a nucleophilic catalyst, such as aniline (typically 10-100 mM), can significantly accelerate the reaction, especially at neutral pH.[1] Aniline forms a more reactive anilinium imine intermediate with the carbonyl compound, which is then rapidly displaced by the hydroxylamine.[1]

  • Concentration: Increasing the concentration of the reactants can favor the forward reaction, according to Le Châtelier's principle.

  • Temperature: Gently warming the reaction mixture (e.g., to 37-50°C) can increase the rate, but be cautious, as excessive heat can promote side reactions or degradation of sensitive substrates.

  • Solvent: While often performed in aqueous buffers or alcohols like ethanol, ensure your starting materials are fully solubilized.[5] A co-solvent like DMSO or DMF may be necessary for hydrophobic substrates.

Product Characterization

Q4: How can I confirm the formation of the O-(2-Phenoxyethyl)oxime product using NMR spectroscopy?

A4: ¹H NMR is a powerful tool for confirming product formation. Look for these characteristic signals:

  • Disappearance of Aldehyde Proton: If starting from an aldehyde, the characteristic aldehyde proton signal (typically δ 9-10 ppm) will disappear completely.

  • Appearance of Iminic Proton: A new signal for the iminic proton (-CH=N-) will appear, typically in the δ 7.5-8.5 ppm region for aldoximes.[6]

  • Phenoxyethyl Group Signals: Look for the distinct signals of the phenoxyethyl moiety:

    • Ar-O-CH₂-: A triplet around δ 4.2-4.5 ppm.

    • -CH₂-N=: A triplet around δ 4.4-4.7 ppm.

    • Ar-H: Multiplets in the aromatic region (δ 6.8-7.5 ppm).

  • E/Z Isomerism: Be aware that oximes can exist as a mixture of E/Z geometric isomers, which may lead to two distinct sets of signals for the iminic proton and adjacent groups.[6][7]

Q5: What are the key features to look for in the mass spectrum of my product?

A5: Mass spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M+H]⁺: In ESI-MS, the primary peak you should look for corresponds to the molecular weight of your expected product plus a proton.

  • Characteristic Fragmentation: A common and diagnostic fragmentation pattern for O-alkyloximes involves cleavage of the N-O bond.[6] For O-(2-Phenoxyethyl)oximes, you may observe fragments corresponding to the phenoxyethyl cation or related structures.

Q6: Can I use IR spectroscopy for characterization?

A6: Yes, IR spectroscopy provides complementary information. The key change to observe is the appearance of a C=N stretching band between 1620-1685 cm⁻¹, which is characteristic of the imine bond in the oxime.[6][7] Concurrently, the strong C=O stretch from the starting carbonyl compound (typically 1680-1750 cm⁻¹) should disappear.

Troubleshooting Common Issues

Q7: I'm seeing multiple spots on my TLC plate besides my starting material and product. What could these be?

A7: Several side reactions are possible:

  • Hydrolysis: Oximes are susceptible to acid-catalyzed hydrolysis, which reverts the product back to the starting carbonyl and hydroxylamine.[8][9] This is especially a risk during acidic workups or purification. While oximes are significantly more stable than hydrazones or imines (up to 1000-fold), prolonged exposure to strong acid should be avoided.[8][10]

  • Beckmann Rearrangement: In the presence of strong acids (e.g., H₂SO₄, PCl₅) and heat, ketoximes can undergo a Beckmann rearrangement to form amides. Aldoximes can dehydrate to form nitriles under similar harsh conditions.[11][12]

  • N-Alkylation: Although O-alkylation is generally preferred, minor N-alkylation side products can sometimes occur.[13]

Q8: My final product seems unstable. How should I handle and store it?

A8: The primary stability concern is hydrolysis. To minimize degradation:

  • Avoid Strong Acids: During workup, use a mild base like sodium bicarbonate solution to neutralize any residual acid.

  • Dryness: Ensure the final product is thoroughly dried, as residual water and trace acid can promote hydrolysis over time.

  • Storage: Store the purified product in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (N₂ or Ar) is recommended.

Q9: What is the best method to purify my O-(2-Phenoxyethyl)oxime ether?

A9: The choice of purification depends on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[14] Test various solvents to find one where the product is soluble when hot but sparingly soluble at room temperature.[14]

  • Column Chromatography: This is the most versatile method for both solid and liquid products. Use silica gel and a solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) to separate your product from unreacted starting materials and nonpolar impurities.

  • Aqueous Wash: A liquid-liquid extraction can be useful to remove water-soluble impurities.[15][16] For example, washing an ethyl acetate solution of your product with a dilute sodium bicarbonate solution can remove acidic impurities, followed by a brine wash to remove excess water before drying.

Experimental Protocols & Data

Protocol 1: General Synthesis of an O-(2-Phenoxyethyl)oxime Ether

This protocol describes a general method for reacting an aldehyde or ketone with this compound.

  • Dissolution: Dissolve the aldehyde or ketone (1.0 eq) in ethanol or a suitable solvent in a round-bottom flask.

  • Addition of Reagents: Add this compound (1.1-1.2 eq) to the solution, followed by a mild base such as sodium acetate or pyridine (1.5 eq) to neutralize the hydrochloride and buffer the reaction to a suitable pH.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl compound is consumed (typically 2-12 hours).

  • Workup:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[14]

Data Interpretation Guide

The table below summarizes the expected spectroscopic data for a typical O-(2-Phenoxyethyl)oxime ether derived from an aromatic aldehyde.

Spectroscopic Technique Characteristic Signal / Feature Typical Range / Value Comment
¹H NMR Iminic Proton (-CH=N-)δ 8.0 - 8.5 ppm (singlet)Disappearance of the aldehyde proton is a key indicator.
Methylene Protons (-OCH₂CH₂N-)δ 4.2 - 4.7 ppm (2 triplets)Two distinct triplets for the two non-equivalent methylene groups.
Aromatic Protonsδ 6.8 - 8.0 ppm (multiplets)Signals from both the phenoxy group and the carbonyl-derived aromatic ring.
¹³C NMR Iminic Carbon (>C=N-)δ 145 - 160 ppmThe chemical shift is sensitive to the electronic environment.
Methylene Carbons (-OCH₂CH₂N-)δ 65 - 75 ppmTwo signals corresponding to the ethyl bridge carbons.
Mass Spec (ESI+) Molecular Ion Peak[M+H]⁺Corresponds to the calculated molecular weight of the product.
IR Spectroscopy C=N Stretch1620 - 1685 cm⁻¹A medium-to-weak intensity band.[6]
C=O StretchAbsentConfirms consumption of the starting material.

Visual Diagrams & Workflows

Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of an oxime ether.

ReactionMechanism RCHO Aldehyde/Ketone (R₂C=O) Protonated_CO Protonated Carbonyl RCHO->Protonated_CO Protonation H2NOR O-alkoxyamine (H₂N-OR') Carbinolamine Carbinolamine Intermediate H2NOR->Carbinolamine Nucleophilic Attack H_plus H⁺ Protonated_CO->Carbinolamine Nucleophilic Attack Protonated_OH Protonated Intermediate Carbinolamine->Protonated_OH Protonation H⁺ Oxime Oxime Ether (R₂C=N-OR') Protonated_OH->Oxime Dehydration -H₂O H2O H₂O

Caption: Mechanism of acid-catalyzed oxime ether formation.

Experimental Workflow

This flowchart outlines the key steps from reaction setup to product characterization.

Workflow A 1. Dissolve Carbonyl & Hydroxylamine HCl B 2. Add Base (e.g., Pyridine) Adjust pH to 4-5 A->B C 3. Stir at Room Temp Monitor by TLC/LC-MS B->C D 4. Reaction Complete? C->D D->C No E 5. Aqueous Workup (Solvent Extraction) D->E Yes F 6. Dry & Concentrate E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H 8. Characterize (NMR, MS, IR) G->H Troubleshooting Start Low or No Product Yield Check_pH Is pH between 4-5? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base and restart Check_pH->Adjust_pH No Check_Reactants Are starting materials pure & fully dissolved? Check_pH->Check_Reactants Yes Adjust_pH->Start Purify_Reactants Purify starting materials or add co-solvent Check_Reactants->Purify_Reactants No Check_Time_Temp Reaction stalled? Check_Reactants->Check_Time_Temp Yes Purify_Reactants->Start Increase_Rate Add aniline catalyst or gently warm reaction Check_Time_Temp->Increase_Rate Yes Success Problem Resolved Check_Time_Temp->Success No (Reaction is complete) Increase_Rate->Check_Time_Temp

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Oxime. (n.d.). In Wikipedia.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.
  • García, F., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar.
  • Ragaini, F., et al. (2003). Purification method of cyclohexanone-oxime. Google Patents. EP1270548A1.
  • Gavrilov, N. S., et al. (2018). Metal-Involving Synthesis and Reactions of Oximes. ACS Publications, Chemical Reviews.
  • Ragaini, F., et al. (2002). Purification method of cyclohexanone-oxime. European Patent Office. EP 1270548 A1.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Indian Journal of Chemistry.
  • Vinson, J. A. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). Pharmaffiliates.
  • Synthesis and characterization of novel oxime analogues. (2022). NIScPR.
  • Optimization of oxime ether. (n.d.). ResearchGate.
  • II. Oximes. (2022). Chemistry LibreTexts.
  • How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
  • Oxime. (2025). Britannica.
  • Soltani Rad, M. N., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal.
  • O-Alkylation of Menthone Oxime: Synthesis and C NMR Studies of a Series of Novel Oxime Ethers. (2010). ResearchGate.
  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. (2019). YouTube.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). National Institutes of Health.
  • Aldehydes and ketones react with hydroxylamine to form. (2025). Filo.
  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. (2024). DC Fine Chemicals.
  • Analysis of Carbohydrates as O-Alkyloxime Derivatives by Gas-Liquid Ch. (n.d.). Taylor & Francis Online.
  • Hydroxylamine reacts with aldehyde and ketone to give. (n.d.). Infinity Learn.
  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). National Institutes of Health.
  • Characterization of O-trimethylsilyl oximes of disaccharides by gas chromatography-mass spectrometry. (2025). ResearchGate.
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). National Institutes of Health.

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O-(2-Phenoxyethyl)hydroxylamine hydrochloride stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for O-(2-Phenoxyethyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this reagent in aqueous buffers. As Senior Application Scientists, we've compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your experiments.

I. Understanding the Stability of this compound

This compound is an alkoxyamine used in bioconjugation to react with aldehydes and ketones, forming stable oxime linkages.[1][2] The success of this conjugation reaction is critically dependent on the stability of the hydroxylamine reagent in the chosen aqueous buffer.

The hydrochloride salt form of O-alkylhydroxylamines is generally stable as a solid.[3][4] However, once dissolved in an aqueous buffer, its stability can be influenced by several factors, primarily pH, temperature, and the presence of contaminants. The free base form of hydroxylamine is less stable than its hydrochloride salt.[5] Solutions are susceptible to decomposition, which is accelerated by high pH and the presence of catalytic metal ions like Fe(II) and Cu(II).[6] Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use.[5]

The reaction of O-alkylhydroxylamines with carbonyls to form oximes is pH-dependent.[2] While the reaction can proceed under physiological pH, mildly acidic conditions can catalyze the formation of the oxime bond.[1] However, it's important to note that the stability of the resulting oxime bond is also pH-sensitive, with greater stability at physiological pH compared to acidic conditions.[7][8]

II. Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Low or No Conjugation Yield

  • Possible Cause: Degradation of the this compound in the reaction buffer prior to or during the conjugation reaction.

  • Troubleshooting Steps:

    • Fresh Solution Preparation: Always prepare the aqueous solution of this compound immediately before adding it to the reaction mixture.[5] Do not store the reagent in a dissolved state.

    • pH of the Buffer: Ensure the pH of your reaction buffer is within the optimal range for oxime ligation, typically between pH 5.5 and 7.5. While mildly acidic conditions can accelerate the reaction, a very low pH can affect the stability of the resulting oxime bond.[1][7]

    • Metal Ion Contamination: Use high-purity water and buffers to avoid contamination with multivalent metal cations, which can catalyze the decomposition of hydroxylamines.[6] If contamination is suspected, consider using a chelating agent like EDTA in your buffer preparation, though this should be tested for compatibility with your specific reaction.

    • Temperature Control: While some reactions may be gently heated, high temperatures can accelerate the degradation of hydroxylamine derivatives.[9] Perform the reaction at room temperature or as specified by your protocol.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variances in the preparation and handling of the this compound solution.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict protocol for preparing the hydroxylamine solution. Weigh the solid reagent accurately and dissolve it in the specified volume of buffer just before use.

    • Buffer Preparation Consistency: Ensure that the buffer composition and pH are identical for each experiment. Use a calibrated pH meter.

    • Storage of Solid Reagent: Store the solid this compound in a cool, dry, and dark place to prevent degradation from moisture and light.[4][10]

Issue 3: Precipitation of the Reagent in the Buffer

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen buffer system.

  • Troubleshooting Steps:

    • Check Solubility: O-alkylhydroxylamine hydrochlorides are generally soluble in polar solvents like water.[5] However, high concentrations in certain buffers may lead to precipitation. Try preparing a more dilute stock solution.

    • Buffer Composition: Some buffer components may reduce the solubility of the reagent. If possible, test the solubility in alternative buffer systems recommended for bioconjugation, such as phosphate or acetate buffers.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: The solid reagent should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][10] A desiccator at room temperature is a suitable storage location.

Q2: How long is a solution of this compound stable in an aqueous buffer?

A: It is strongly recommended to prepare solutions fresh immediately before use.[5] The stability in solution is limited and can be affected by pH, temperature, and contaminants. Storing the reagent in solution is not advised due to the risk of degradation and subsequent loss of reactivity.

Q3: What type of aqueous buffer is best for reactions with this compound?

A: Buffers commonly used for bioconjugation, such as phosphate-buffered saline (PBS) or acetate buffers, are generally suitable. The optimal pH for the oxime formation reaction is typically in the mildly acidic to neutral range (pH 5.5-7.5).[1] The choice of buffer should also be compatible with the biomolecule you are modifying.

Q4: Can I heat the reaction to speed up the conjugation process?

A: While gentle heating can sometimes increase reaction rates, it can also accelerate the degradation of the hydroxylamine reagent.[9] It is generally recommended to perform the reaction at room temperature unless a specific protocol indicates otherwise. If you need to accelerate the reaction, optimizing the pH or reagent concentrations may be a safer approach.

Q5: What are the signs of this compound degradation?

A: For the solid, any change in color or clumping may indicate moisture absorption and potential degradation. For solutions, the primary indicator of degradation is a decrease in the efficiency of your conjugation reaction, leading to lower yields.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Preparing this compound Solution

This protocol outlines the steps for the fresh preparation of the reagent solution for a typical conjugation reaction.

  • Calculate the Required Amount: Based on your reaction scale and the desired molar excess, calculate the mass of this compound needed.

  • Weigh the Reagent: Accurately weigh the solid reagent in a clean microcentrifuge tube.

  • Prepare the Buffer: Use a high-purity aqueous buffer (e.g., 0.1 M sodium phosphate, pH 6.5) that has been filtered or is of molecular biology grade to minimize metal ion contamination.

  • Dissolve Immediately Before Use: Just prior to adding the reagent to your reaction, add the calculated volume of buffer to the weighed solid and vortex briefly to dissolve completely.

  • Immediate Use: Add the freshly prepared solution to your reaction mixture containing the aldehyde or ketone-modified biomolecule without delay.

Table 1: Factors Influencing the Stability of this compound in Aqueous Buffers
FactorEffect on StabilityRecommendation
pH High pH (>8) can accelerate decomposition of the free hydroxylamine.[6][11]Use buffers in the mildly acidic to neutral pH range (5.5-7.5) for reactions.
Temperature Increased temperature accelerates degradation.[9]Prepare solutions and perform reactions at room temperature unless otherwise specified.
Metal Ions Multivalent cations (e.g., Fe²⁺, Cu²⁺) catalyze decomposition.[6]Use high-purity water and buffer reagents. Consider a chelator if contamination is suspected.
Light Prolonged exposure to light may contribute to degradation.Store the solid reagent in a dark container and avoid unnecessary exposure of solutions to light.
Time in Solution Stability decreases over time once dissolved.Always prepare solutions immediately before use.[5]

V. Visual Guides

Workflow for Stable Reagent Handling and Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_storage Storage start Start: Plan Experiment weigh Weigh solid O-(2-Phenoxyethyl) hydroxylamine HCl start->weigh buffer Prepare high-purity aqueous buffer (pH 5.5-7.5) start->buffer store_solid Store solid reagent in a cool, dry, dark place start->store_solid dissolve Dissolve solid in buffer IMMEDIATELY before use weigh->dissolve buffer->dissolve add Add fresh solution to carbonyl-containing sample dissolve->add < 1 minute incubate Incubate at Room Temperature add->incubate purify Purify Conjugate incubate->purify

Caption: Experimental workflow emphasizing just-in-time reagent preparation.

Interplay of pH, Stability, and Reaction Efficiency

G stab_high High Stability low_ph->stab_high rate_mod Slower Rate low_ph->rate_mod stab_mod Moderate Stability opt_ph->stab_mod rate_opt Optimal Rate opt_ph->rate_opt stab_low Low Stability high_ph->stab_low rate_dec Decreasing Rate high_ph->rate_dec

Caption: Relationship between pH, reagent stability, and reaction rate.

VI. References

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Available at:

  • Request PDF. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available at:

  • Benchchem. (n.d.). Oxime vs. Hydrazone Linkage in Bioconjugation: A Comparative Stability Guide. Available at:

  • National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. Available at:

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at:

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at:

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions. Available at:

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Available at:

  • Fisher Scientific. (n.d.). Hydroxylamine•HCl. Available at:

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Available at:

  • PubMed Central. (2015, December 17). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Available at:

  • ACS Publications. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. Available at:

  • Google Patents. (n.d.). US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Available at:

  • ResearchGate. (2025, August 5). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants | Request PDF. Available at:

  • Benchchem. (n.d.). O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls. Available at:

  • ETH Zürich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Available at:

  • ResearchGate. (n.d.). The relative stability of the hydroxylamine (D′) and oxime (D″) derivatives. Available at:

  • ResearchGate. (2025, August 5). Comparison of the thermal decomposition behavior for members of the hydroxylamine family | Request PDF. Available at:

  • ResearchGate. (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine,.... Available at:

  • Guidechem. (2024, April 28). How to store Hydroxylamine Hydrochloride - FAQ. Available at:

  • (2013, July 23). Hydroxylamine Hydrochloride. Available at:

  • ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega. Available at:

  • European Patent Office. (n.d.). Stabilization of aqueous hydroxylamine solutions - EP 0516933 B1. Available at:

  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride CAS#: 5470-11-1. Available at:

  • European Patent Office. (2003, June 18). STABILIZED HYDROXYLAMINE SOLUTIONS - EP 0979209 B1. Available at:

  • (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET. Available at:

  • Flinn Scientific. (2002, November 25). MSDS Clean Converted. Available at:

  • PubChem. (n.d.). Hydroxyamine hydrochloride | ClH.H3NO | CID 443297. Available at:

  • LEAP Online. (2005, October 10). 1 3 1 Material Safety Data Sheet. Available at:

  • ResearchGate. (2025, December 21). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Available at:

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Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: O-(2-Phenoxyethyl)hydroxylamine vs. Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Oxime Ligation

For researchers engaged in the precise art of bioconjugation, the formation of a stable oxime bond between a carbonyl (an aldehyde or ketone) and an aminooxy group is a cornerstone technique. This reaction's reliability and the stability of the resulting linkage make it invaluable for creating antibody-drug conjugates (ADCs), immobilizing proteins, and developing diagnostic assays.[1][2] At the heart of this chemistry lie hydroxylamine reagents. This guide provides an in-depth comparison of two common choices: the structurally simple hydroxylamine hydrochloride and its more complex counterpart, O-(2-Phenoxyethyl)hydroxylamine hydrochloride. We will dissect their performance, explore the causality behind their differences, and provide actionable protocols for their effective use.

Molecular Profiles: A Tale of Two Nucleophiles

The fundamental difference between these two reagents lies in the substitution on the oxygen atom of the hydroxylamine core. This single structural change has cascading effects on their chemical properties and practical utility.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): As the parent compound, this small, highly polar molecule is a potent reducing agent and a versatile nucleophile.[3][4] Its small size minimizes steric hindrance, allowing it to react with a wide range of carbonyls. However, its high polarity can limit its solubility in less polar organic co-solvents that might be needed to dissolve hydrophobic substrates.

  • This compound (C₆H₅OCH₂CH₂ONH₂·HCl): The addition of the phenoxyethyl group dramatically alters the molecule's character. This bulky, hydrophobic substituent increases its molecular weight and significantly enhances its solubility in organic solvents. This property is crucial when working with water-insoluble small molecules or when aiming to drive reactions with higher reactant concentrations.[5]

PropertyHydroxylamine HydrochlorideO-(2-Phenoxyethyl)hydroxylamine HClRationale for Difference
Formula NH₂OH·HClC₈H₁₁NO₂·HClPresence of the phenoxyethyl substituent.
Molecular Weight 69.49 g/mol [3]189.64 g/mol [5]The phenoxyethyl group adds significant mass.
pKa (of conjugate acid) ~6.0[6][7]Expected to be lower than hydroxylamineThe electron-withdrawing effect of the phenoxyethyl group decreases the basicity of the nitrogen atom.[8]
Solubility Highly soluble in water; soluble in lower alcohols.[9]Enhanced solubility in organic co-solvents.The hydrophobic phenoxyethyl group improves partitioning into less polar media.
Primary Use Oxime formation, deacetylation of SATA, cleavage of crosslinkers.[3]Oxime ligation, particularly with hydrophobic molecules.Tailored for bioconjugation applications requiring modified solubility.

The Oxime Ligation: Mechanism and Catalysis

The formation of an oxime is a two-step process involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate.[10] The reaction rate is highly pH-dependent, with an optimal range typically between pH 4 and 5.[10][11] This acidic environment is a compromise: it's needed to catalyze the dehydration step but must not be so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic.[12]

However, many biomolecules, such as proteins, are unstable or insoluble under these acidic conditions.[11][13] This is where nucleophilic catalysts, most notably aniline and its derivatives, become essential. Aniline accelerates the reaction at neutral pH (around 7) by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then more susceptible to attack by the hydroxylamine.[14][15] More advanced catalysts like p-phenylenediamine (pPDA) have been shown to be up to 19 times more effective than aniline at neutral pH.[11][12][13]

Figure 2. General workflow for protein bioconjugation via oxime ligation.

Objective: To conjugate an aldehyde-functionalized payload to an aminooxy-functionalized protein.

Materials:

  • Aminooxy-functionalized protein (e.g., 1 mg/mL in 100 mM Phosphate Buffer, pH 7.2)

  • Aldehyde-functionalized small molecule (e.g., 10 mM stock in DMSO)

  • Catalyst: p-phenylenediamine (pPDA) (e.g., 200 mM stock in water or buffer, pH adjusted)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.2

  • Purification: Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC column appropriate for the protein. [16]* Characterization: SDS-PAGE, Mass Spectrometry (e.g., ESI-MS).

Methodology:

  • Preparation:

    • Bring all reagents to room temperature.

    • Causality: Ensuring thermal equilibrium prevents reaction rate fluctuations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the protein solution (final concentration ~10 µM) with the reaction buffer.

    • Add the aldehyde-functionalized small molecule from the stock solution to achieve a 5 to 20-fold molar excess over the protein.

    • Causality: Using a molar excess of the small molecule drives the reaction equilibrium towards the product, ensuring high conjugation efficiency.

  • Catalysis:

    • Add the pPDA catalyst stock solution to a final concentration of 2-10 mM. [11][13] * Causality: pPDA is highly effective at neutral pH, significantly accelerating the rate-limiting dehydration step without needing harsh acidic conditions that could denature the protein. [13][17]4. Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

    • Causality: Incubation allows the reaction to proceed to completion. The optimal time should be determined empirically for each specific system.

  • Purification (Self-Validation Step 1):

    • Purify the protein conjugate from excess small molecule and catalyst using an appropriate chromatography method like SEC. [16] * Causality: This step is critical to remove unreacted components that could interfere with downstream applications or characterization, providing the first level of validation that a stable product has been formed.

  • Characterization (Self-Validation Step 2):

    • SDS-PAGE: Analyze the purified conjugate. A successful conjugation will show a band shift to a higher molecular weight compared to the unmodified protein.

    • Mass Spectrometry: Use ESI-MS to confirm the precise mass of the conjugate, verifying the addition of the small molecule.

    • Causality: These analytical techniques provide definitive proof of successful and covalent modification, validating the entire protocol.

Conclusion and Recommendations

The choice between hydroxylamine hydrochloride and this compound is not a matter of one being universally superior, but rather of selecting the right tool for the specific experimental context.

  • Choose Hydroxylamine Hydrochloride when:

    • Working with highly water-soluble substrates.

    • Cost is a primary consideration, as it is the more economical reagent.

    • Minimal steric hindrance is required for reaction with a sterically crowded carbonyl.

  • Choose this compound when:

    • Conjugating hydrophobic small molecules, drugs, or dyes that have poor aqueous solubility.

    • The use of organic co-solvents is necessary to solubilize reactants.

    • A higher effective concentration of the hydroxylamine is needed to drive the reaction kinetics.

By understanding the fundamental chemical properties that differentiate these reagents, researchers can make informed decisions, optimize their bioconjugation strategies, and achieve reliable, high-yield production of precisely modified biomolecules.

References

  • Gilmore, J. M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
  • Gilmore, J. M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed.
  • G-Biosciences. Hydroxylamine·HCl. G-Biosciences.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH).
  • Dirksen, A., et al. (2008). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. National Institutes of Health (NIH).
  • G-Biosciences. Hydroxylamine·HCl Product Page. G-Biosciences.
  • Gormley, N. M., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Royal Society of Chemistry.
  • Fiedler, P., et al. (Date not available). On the basicity of hydroxylamine and its derivatives. SpringerLink.
  • ResearchGate. (Date not available). Schematic representation of oxime ligation and click reaction. ResearchGate.
  • ResearchGate. (2021). Can hydroxylamine.HCl be used as a chaotropic agent to improve protein solubility?. ResearchGate.
  • ResearchGate. (Date not available). Bond dissociation enthalpies (kcal/mol) of oximes and N,N-disubstituted... ResearchGate.
  • Wikipedia. (Date not available). Hydroxylamine. Wikipedia.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH).
  • Reddit. (2018). Why oximes and hydrazones are much more resistant to hydrolysis compared to imines?. Reddit.
  • Hermanson, G. T. (2009). Small-Molecule-Protein Conjugation Procedures. Springer Nature Experiments.
  • Reihill, M., et al. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH).
  • MDPI. (Date not available). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.
  • Reihill, M., et al. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry.
  • Ataman Kimya. (Date not available). HYDROXYLAMINE. Ataman Kimya.
  • Reddit. (2017). Hydroxylamine acidity/basicity. Reddit.
  • Snella, B., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols.
  • Pearson. (2024). Why is the pKa value of protonated hydroxylamine (6.0) so much lo... Pearson.
  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Sciencemadness Wiki.
  • Orchid Chemical Supplies Ltd. (2025). What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?. Orchid Chemical Supplies Ltd..
  • Pediaa.Com. (2022). What is the Difference Between Hydroxylamine Hydrochloride and Hydroxylammonium Chloride. Pediaa.Com.
  • van der Loo, J. C., et al. (1995). A study on the interaction between hydroxylamine analogues and oxyhemoglobin in intact erythrocytes. PubMed.
  • Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More. Today's Clinical Lab.
  • MilliporeSigma. (Date not available). Hydroxylamine Hydrochloride Meets ACS Specifications. MilliporeSigma.
  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. National Institutes of Health (NIH).
  • Quora. (2023). What are the properties of hydroxylamine?. Quora.
  • Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health (NIH).

Sources

A Comparative Guide to the Synthesis and Validation of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is a foundational activity. The purity and structural integrity of these compounds are paramount to the reliability of downstream applications. This guide provides an in-depth technical comparison of synthetic routes for O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices and present a comprehensive validation framework, ensuring you can confidently produce and verify this critical reagent.

Introduction: The Significance of this compound

O-alkylhydroxylamines are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the reactive hydroxylamine moiety, which can readily form oximes with aldehydes and ketones. This compound, in particular, offers a versatile scaffold for drug discovery, incorporating a phenoxyethyl group that can be tailored to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide will explore two primary synthetic pathways to this compound, providing a comparative analysis to inform your choice of methodology based on factors such as yield, purity, and operational simplicity.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several routes. Here, we compare two common and effective methods: the Gabriel-type synthesis via N-hydroxyphthalimide and a hydrazine-free method utilizing N,N'-di-tert-butoxycarbonylhydroxylamine.

Method 1: The Gabriel-Type Synthesis via N-Hydroxyphthalimide

This classical approach involves the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired hydroxylamine.[1] This method is widely used due to the ready availability of starting materials and generally good yields.

Workflow of the Gabriel-Type Synthesis

A N-Hydroxyphthalimide B Alkylation with 2-Phenoxyethyl Bromide A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C N-(2-Phenoxyethoxy)phthalimide B->C D Hydrazinolysis C->D Hydrazine Hydrate Solvent (e.g., Ethanol) E O-(2-Phenoxyethyl)hydroxylamine D->E F Salt Formation with HCl E->F HCl in Ether G O-(2-Phenoxyethyl)hydroxylamine Hydrochloride F->G

Caption: Workflow of the Gabriel-Type Synthesis.

The causality behind this multi-step process lies in the use of the phthalimide group as a robust protecting group for the hydroxylamine nitrogen. This prevents unwanted side reactions during the alkylation step. The subsequent deprotection with hydrazine is an effective and common method for cleaving the phthalimide group to yield the free amine.[2][3]

Method 2: Hydrazine-Free Synthesis via (Boc)₂NOH

A significant drawback of the Gabriel-type synthesis is the use of hydrazine, a highly toxic and potentially explosive reagent. An alternative, safer route involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH).[4] This method offers a more rapid and safer alternative without compromising on yield.[4]

Workflow of the Hydrazine-Free Synthesis

A (Boc)₂NOH B Alkylation with 2-Phenoxyethyl Bromide A->B Base (e.g., DBU) Solvent (e.g., DMF) C O-(2-Phenoxyethyl)-N,N'- di-tert-butoxycarbonylhydroxylamine B->C D Acidic Deprotection C->D HCl in Dioxane E O-(2-Phenoxyethyl)hydroxylamine Hydrochloride D->E

Caption: Workflow of the Hydrazine-Free Synthesis.

This approach leverages the lability of the Boc protecting groups under acidic conditions, allowing for a straightforward deprotection and salt formation in a single step. The reaction of (Boc)₂NOH with an alkyl bromide is often faster when heated.[4]

Performance Comparison
ParameterMethod 1: Gabriel-Type SynthesisMethod 2: Hydrazine-Free Synthesis
Key Reagents N-hydroxyphthalimide, 2-phenoxyethyl bromide, hydrazine hydrate, HCl(Boc)₂NOH, 2-phenoxyethyl bromide, DBU, HCl
Yield Generally good to highHigh
Purity Good, requires careful purification to remove phthalhydrazideHigh, precipitation of the final product simplifies purification
Safety Concerns Use of highly toxic and potentially explosive hydrazineAvoids the use of hydrazine, offering a safer profile
Reaction Time Longer, multi-step process with overnight reactions commonFaster, with alkylation often complete in a few hours

Detailed Experimental Protocols

Protocol 1: Gabriel-Type Synthesis of this compound

Step 1: Synthesis of N-(2-Phenoxyethoxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-phenoxyethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(2-phenoxyethoxy)phthalimide.

Step 2: Synthesis of this compound

  • Suspend N-(2-phenoxyethoxy)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 2 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution until no further precipitation is observed.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Protocol 2: Hydrazine-Free Synthesis of this compound

Step 1: Synthesis of O-(2-Phenoxyethyl)-N,N'-di-tert-butoxycarbonylhydroxylamine

  • To a solution of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) and 2-phenoxyethyl bromide (1.1 eq) in DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at room temperature.[4]

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude O-(2-phenoxyethyl)-N,N'-di-tert-butoxycarbonylhydroxylamine in dichloromethane (CH₂Cl₂).

  • Add a 4 M solution of HCl in dioxane (excess, e.g., 16 eq) at room temperature and stir for 6-12 hours.[4]

  • The product will precipitate out of the solution.

  • Filter the solid, wash with CH₂Cl₂, and dry under vacuum to afford this compound.

Comprehensive Validation of this compound

Rigorous analytical validation is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.

Analytical Validation Workflow

A Synthesized O-(2-Phenoxyethyl)hydroxylamine HCl B Purity Assessment A->B C Structural Elucidation A->C D HPLC/UPLC B->D E Melting Point B->E F ¹H NMR C->F G ¹³C NMR C->G H Mass Spectrometry (MS) C->H I FTIR Spectroscopy C->I J Validated Product D->J E->J F->J G->J H->J I->J

Sources

A Senior Application Scientist's Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Performance Analysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical ligation strategy is a critical decision point that influences the stability, efficacy, and functionality of the final bioconjugate. Among the arsenal of bioorthogonal reactions, oxime ligation—the reaction between a hydroxylamine derivative and a carbonyl (aldehyde or ketone)—stands out for its high chemoselectivity and the formation of a robust oxime bond.[1][2] This guide provides an in-depth performance analysis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, comparing it with key alternatives to inform rational reagent selection in advanced bioconjugation applications.

The Mechanistic Underpinning: Why Choose Oxime Ligation?

Oxime ligation proceeds via a nucleophilic addition of the aminooxy group to a carbonyl, forming a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the stable C=N-O oxime linkage and water as the sole byproduct.[3] The resulting oxime bond is significantly more stable against hydrolysis than analogous imine or hydrazone linkages, a crucial attribute for conjugates intended for use under physiological conditions.[3][4][5][6] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than comparable hydrazones.[5][6]

This inherent stability is the primary driver for its widespread adoption in creating antibody-drug conjugates (ADCs), PEGylated proteins, and surface modifications. The reaction's efficiency is pH-dependent, with optimal rates for the uncatalyzed reaction occurring at a slightly acidic pH of around 4.5.[7] However, the development of nucleophilic catalysts, such as aniline and its derivatives, has enabled this reaction to proceed efficiently at neutral pH, preserving the integrity of sensitive biomolecules.[2][8]

Oxime_Ligation_Mechanism Reactants Carbonyl (Aldehyde/Ketone) + O-(2-Phenoxyethyl)hydroxylamine Intermediate Tetrahedral Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition Product Stable Oxime Conjugate + H₂O Intermediate->Product Acid-Catalyzed Dehydration (-H₂O) Catalyst Catalyst (e.g., Aniline, mPDA) (Optional, for neutral pH) Intermediate->Catalyst Accelerates Dehydration Catalyst->Intermediate

Caption: General mechanism of oxime formation.

Performance Profile of this compound

This compound introduces a unique combination of properties due to its phenoxyethyl moiety. While specific kinetic data for this particular reagent is not extensively published in comparative studies, we can infer its performance based on established structure-activity relationships in oxime ligations.

Key Performance Attributes:

  • Hydrophobicity: The phenoxyethyl group lends significant hydrophobic character to the molecule compared to smaller, more common alkoxyamines like O-methylhydroxylamine or O-(2-hydroxyethyl)hydroxylamine.[4] This property can be advantageous or disadvantageous depending on the application. It may enhance interactions with hydrophobic pockets on a protein surface or improve cell membrane permeability.[4] Conversely, it could decrease solubility in purely aqueous buffers, potentially requiring the use of organic co-solvents.

  • Steric Effects: The bulk of the phenoxyethyl group can introduce steric hindrance, potentially slowing down the reaction kinetics compared to less bulky alternatives. Aldehydes, being less sterically hindered than ketones, are generally more reactive partners for any hydroxylamine, and this effect would be more pronounced with a sterically demanding reagent like O-(2-Phenoxyethyl)hydroxylamine.[3][9]

  • Stability: The electronic properties of the phenoxyethyl group are unlikely to significantly alter the intrinsic high stability of the resulting oxime bond, which is primarily governed by the C=N-O core structure.[6]

Comparative Analysis: Selecting the Right Reagent

The choice of hydroxylamine derivative should be a deliberate one, guided by the specific requirements of the experimental system.

ReagentKey Structural FeatureExpected Performance CharacteristicsIdeal Applications
O-(2-Phenoxyethyl)hydroxylamine Bulky, hydrophobic phenoxyethyl groupPros: Potential for enhanced membrane permeability or hydrophobic interactions. Cons: Potentially slower kinetics due to sterics; lower aqueous solubility.Probing hydrophobic environments; applications requiring membrane passage.
O-Methylhydroxylamine Smallest alkoxyaminePros: Rapid kinetics due to minimal steric hindrance. Cons: Resulting conjugate is less hydrophobic.General purpose bioconjugation where speed is prioritized.[4]
O-(2-Hydroxyethyl)hydroxylamine Hydrophilic hydroxyl groupPros: Excellent aqueous solubility. Cons: May not be suitable for applications requiring hydrophobicity.Conjugations in strictly aqueous systems; improving the solubility of the final conjugate.[3]
Hydrazide Derivatives (e.g., HYNIC) Hydrazine group (-NH-NH₂)Pros: Can form stable bonds, especially with aromatic aldehydes. Cons: Resulting hydrazone linkage is significantly less stable to hydrolysis than an oxime.[4][6]Applications requiring a cleavable linkage or when oxime formation is not feasible.[4]
Experimental Protocols: A Framework for Evaluation

To provide a self-validating system, any conjugation strategy must be accompanied by rigorous analytical verification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Purification & Analysis p1 Prepare Carbonyl-Containing Biomolecule (10-100 µM) in Reaction Buffer r1 Combine Biomolecule and Hydroxylamine Reagent (5-10 fold molar excess) p1->r1 p2 Prepare Stock Solution of Hydroxylamine Reagent (e.g., in DMSO or Water) p2->r1 p3 Prepare Catalyst Stock (e.g., 100 mM mPDA) r2 Initiate Reaction by Adding Catalyst p3->r2 r1->r2 r3 Incubate at RT or 37°C (0.5 - 4 hours) r2->r3 a1 Purify Conjugate via Size-Exclusion Chromatography (SEC) r3->a1 a2 Analyze Fractions by SDS-PAGE & Mass Spectrometry (MS) a1->a2 a3 Confirm Conjugation & Purity a2->a3

Caption: General experimental workflow for oxime ligation.

Protocol 1: Catalyzed Oxime Ligation at Neutral pH

This protocol describes a typical procedure for conjugating a hydroxylamine derivative to a protein displaying an aldehyde or ketone.

  • Materials:

    • Carbonyl-containing protein (e.g., 10-100 µM in PBS).

    • This compound (or alternative).

    • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.2.[4]

    • Catalyst: m-Phenylenediamine (mPDA) stock solution (e.g., 100 mM in DMSO).[2][4]

    • Purification: Size-Exclusion Chromatography (SEC) column (e.g., G-25).[2]

    • Analytical Equipment: SDS-PAGE system, Mass Spectrometer (ESI-MS).[2]

  • Methodology:

    • Preparation: Prepare a fresh stock solution of the hydroxylamine reagent. Dissolve the carbonyl-containing protein in the reaction buffer to the desired concentration.

    • Ligation: To the protein solution, add the hydroxylamine reagent to a final concentration of 5- to 10-fold molar excess over the protein.[2]

    • Catalysis: Initiate the reaction by adding the mPDA catalyst stock solution to a final concentration of 10-20 mM.[2]

    • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1][2] Monitor progress via SDS-PAGE or MS if required.

    • Purification: Purify the conjugate from excess reagents and catalyst using an SEC desalting column, eluting with a suitable storage buffer (e.g., PBS).[2]

    • Validation: Analyze the purified fractions. A successful conjugation will show an increase in molecular weight corresponding to the mass of the attached phenoxyethyl-oxime moiety via ESI-MS. SDS-PAGE can also confirm modification.

Protocol 2: Comparative Hydrolytic Stability Assay

This protocol allows for the quantitative measurement of the stability of the formed oxime bond.

  • Materials:

    • Purified oxime conjugate.

    • Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0 in D₂O).[6]

    • NMR tubes and NMR spectrometer.[3][6]

  • Methodology:

    • Sample Preparation: Dissolve a known concentration of the purified oxime conjugate in each of the deuterated buffer solutions.

    • Initial Measurement: Acquire an initial ¹H NMR spectrum to serve as the t=0 baseline.

    • Time-Course Monitoring: Incubate the samples at a constant temperature (e.g., 37°C). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours for several days).[3]

    • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the oxime conjugate and the corresponding increase in a peak from the hydrolyzed product.[6]

    • Kinetics: Calculate the first-order rate constant for hydrolysis at each pD value. This provides a quantitative measure of stability.[6]

Decision Framework for Reagent Selection

The optimal choice of reagent is context-dependent. The following decision tree illustrates a logical approach to selection.

Decision_Tree start What is the primary goal? q1 Need highest stability? start->q1 q4 Is the linkage required to be cleavable? start->q4 ans_oxime Use Oxime Ligation q1->ans_oxime Yes ans_hydrazone Use Hydrazone Ligation q1->ans_hydrazone No q2 Is the conjugate for an aqueous environment? ans_hydrophilic Use O-(2-Hydroxyethyl)hydroxylamine q2->ans_hydrophilic Yes q3 Need to cross a cell membrane or interact with a hydrophobic site? ans_hydrophobic Consider O-(2-Phenoxyethyl)hydroxylamine q3->ans_hydrophobic Yes q4->ans_hydrazone Yes ans_oxime->q2 ans_oxime->q3

Caption: Decision tree for selecting a ligation strategy.

Safety and Handling

Hydroxylamine hydrochloride and its derivatives are classified as hazardous substances.[10][11][12][13] They can be corrosive, harmful if swallowed or in contact with skin, and may cause skin irritation or allergic reactions.[10][11][12] Suspected of causing cancer.[10][12]

  • Handling: Always work in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry place away from incompatible materials.[11][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized reagent in the bioconjugation toolkit. While the foundational chemistry of oxime ligation guarantees a highly stable conjugate, the unique phenoxyethyl moiety introduces distinct hydrophobic and steric properties. Its performance is best leveraged in applications where these characteristics are not a liability but an asset—for instance, in the development of membrane-permeable probes or conjugates designed to interact with hydrophobic domains. For general applications where aqueous solubility and rapid kinetics are paramount, smaller or more hydrophilic alternatives like O-methylhydroxylamine or O-(2-hydroxyethyl)hydroxylamine may be more suitable. A thorough understanding of these comparative performance attributes is essential for the rational design and successful execution of advanced bioconjugation strategies.

References

  • A Comparative Guide to Alternatives for O-Methylhydroxylamine in Bioconjugation. (n.d.). Benchchem.
  • Application Notes and Protocols for Oxime Bond Formation. (n.d.). Benchchem.
  • Application Note: A Step-by-Step Protocol for Site-Specific Protein Labeling via Oxime Ligation. (n.d.). Benchchem.
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). MilliporeSigma.
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). ACS Publications.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (n.d.). National Institutes of Health (NIH).
  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. (2018, April 25). ACS Publications.
  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS. (n.d.). Loba Chemie.
  • Safety Data Sheet - Ricca Chemical Company. (2025, April 6). Ricca Chemical Company.
  • Hydroxylamine hydrochloride MSDS. (2010, June 10). Actylis Lab Solutions.
  • O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls. (n.d.). Benchchem.
  • Oxime - Wikipedia. (n.d.). Wikipedia.
  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. (2024, March 29). DC Fine Chemicals.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). National Institutes of Health (NIH).
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (n.d.). ResearchGate.
  • Technical Support Center: Improving Oxime Ligation Kinetics. (n.d.). Benchchem.

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A Senior Application Scientist's Guide to Bioconjugation: A Comparative Study of Oxime Ligation and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules—a process known as bioconjugation—is a cornerstone technology.[1] The choice of conjugation chemistry dictates the stability, homogeneity, and ultimate function of the resulting bioconjugate. This guide provides an in-depth comparison of oxime ligation against other prevalent bioconjugation methods, offering the technical insights and experimental rationale needed to select the optimal strategy for your application.

The Power of the Covalent Bond: An Introduction to Bioconjugation

Bioconjugation is the chemical strategy of forming a stable, covalent link between two molecules, at least one of which is a biomolecule like a protein, peptide, or nucleic acid.[1] These techniques are fundamental to creating advanced therapeutics such as antibody-drug conjugates (ADCs), developing sensitive diagnostic assays, and crafting sophisticated molecular probes to interrogate biological systems.[2][3]

The ideal bioconjugation reaction is characterized by several key features:

  • High Chemoselectivity: Reacts only with the intended functional groups, avoiding side reactions with other residues.

  • Favorable Kinetics: Proceeds efficiently under mild, physiological conditions (pH, temperature).

  • High Yield: Maximizes the formation of the desired conjugate.

  • Linkage Stability: Forms a robust bond that withstands relevant biological environments.

  • Bioorthogonality: The reacting functional groups are absent in native biological systems, preventing off-target reactions.[4]

This guide will focus on oxime ligation, a powerful bioorthogonal reaction, and critically compare it to established and emerging techniques to provide a clear framework for methodological selection.

A Deep Dive into Oxime Ligation

Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone.[5] This chemistry has become a reliable and versatile tool due to its high selectivity and the exceptional stability of the resulting conjugate.[5][6]

Mechanism of Action

The reaction proceeds via a two-step mechanism: initial formation of a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the stable C=N-O linkage.[7] The rate-limiting step is typically the dehydration, which is why the reaction is often accelerated under mildly acidic conditions or with the use of a nucleophilic catalyst like aniline.[8]

dot graph OximeLigationMechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=3]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Reactants R1 [label="R'-\nC=O\n |\n R''\n(Aldehyde/Ketone)"]; plus1 [label="+"]; R2 [label="H₂N-O-R\n(Aminooxy)"];

// Intermediate intermediate [label="R'-\nC(OH)-NH-O-R\n |\n R''\n(Hemiaminal Intermediate)"];

// Products product [label="R'-\nC=N-O-R\n |\n R''\n(Oxime Bond)"]; plus2 [label="+"]; water [label="H₂O"];

// Arrows {R1, plus1, R2} -> intermediate [label="Step 1:\nNucleophilic Attack"]; intermediate -> {product, plus2, water} [label="Step 2:\nDehydration (Acid-Catalyzed)"]; } केंदot Caption: Mechanism of Oxime Ligation.

Key Performance Characteristics
  • Chemoselectivity: The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) is highly specific. These functional groups are rare in native proteins, lending the reaction excellent bioorthogonality.[6]

  • Reaction Conditions: Uncatalyzed oxime ligation proceeds optimally at a mildly acidic pH of ~4.5.[7][9] However, for biomolecules sensitive to acidic conditions, the reaction can be performed efficiently at neutral pH (7.0-7.5) with the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[4][9]

  • Linkage Stability: The oxime bond is significantly more stable than corresponding imine or hydrazone linkages, especially against hydrolysis.[10][11] This stability is attributed to the high electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and makes it less susceptible to the protonation that initiates hydrolysis.[6][10] Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[11]

The Bioconjugation Landscape: A Comparative Analysis

The choice of a conjugation method is a critical decision. Here, we compare oxime ligation to other widely used techniques, highlighting the causal factors behind their performance differences.

a) Oxime Ligation vs. Thiol-Maleimide Chemistry

The Michael addition of a thiol to a maleimide is a workhorse of bioconjugation, valued for its rapid kinetics at neutral pH.[12][13]

  • Mechanism: A nucleophilic thiol attacks the electron-deficient double bond of the maleimide, forming a stable thioether bond.[12] The reaction is highly efficient for cysteine residues at a pH range of 6.5-7.5.[14]

  • Expertise & Causality: While fast and selective for thiols, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in plasma).[15] This can lead to payload exchange and off-target effects. The oxime bond, by contrast, is not reversible under physiological conditions, offering superior long-term stability for applications like ADCs that require a long circulatory half-life.[10] While methods exist to stabilize the maleimide adduct via hydrolysis of the succinimide ring, this adds a subsequent step to the process.[15]

b) Oxime Ligation vs. Amine (NHS Ester) Chemistry

N-hydroxysuccinimide (NHS) esters are widely used to modify primary amines, such as the side chain of lysine residues.

  • Mechanism: The NHS ester is an activated acylating agent that reacts with nucleophilic primary amines to form a stable amide bond.

  • Expertise & Causality: The primary drawback of NHS ester chemistry is the lack of site-specificity. Proteins typically have numerous surface-exposed lysine residues, and modification with NHS esters results in a heterogeneous mixture of conjugates.[16] This heterogeneity can compromise biological activity and complicates manufacturing and regulatory approval.[3] Oxime ligation, when paired with methods to introduce a unique carbonyl handle (e.g., glycan oxidation or enzymatic installation), provides absolute site-specificity, ensuring a homogeneous product where the modification site is precisely controlled.[17][18]

c) Oxime Ligation vs. Click Chemistry (CuAAC & SPAAC)

"Click chemistry" encompasses reactions that are modular, high-yield, and create stable products. The most common examples in bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Mechanism: CuAAC involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole ring.[19][20] SPAAC is a catalyst-free version that uses a strained cyclooctyne, which reacts rapidly with an azide.[21][22]

  • Expertise & Causality: Both CuAAC and SPAAC are truly bioorthogonal and exhibit extremely fast kinetics, often faster than catalyzed oxime ligations.[19][23] However, CuAAC requires a copper catalyst, which can be toxic to cells and may need to be removed from the final product, adding purification challenges.[20][24] SPAAC avoids this issue but requires the synthesis of complex and often hydrophobic cyclooctyne reagents.[22] Oxime ligation offers a valuable middle ground: it is catalyst-free (under acidic conditions) or uses a simple organic catalyst (aniline), avoiding heavy metals, and its reactants are typically small and hydrophilic.[5] The choice between SPAAC and oxime ligation often comes down to a trade-off between reaction speed (favoring SPAAC) and the simplicity and accessibility of the required reagents (favoring oxime ligation).

d) Oxime Ligation vs. Enzymatic Ligation

Enzymatic methods, such as Sortase-mediated ligation, offer unparalleled specificity.

  • Mechanism: The bacterial transpeptidase Sortase A recognizes a specific peptide motif (e.g., LPXTG), cleaves it, and ligates it to another molecule bearing an N-terminal oligoglycine sequence.[25][26]

  • Expertise & Causality: Enzymatic ligation provides absolute, genetically encoded site-specificity.[27][28] However, it requires engineering the protein of interest to include the recognition tag and the use of a purified enzyme, which can be costly and add complexity to the workflow.[28][29] Furthermore, wild-type enzymes can have slow kinetics, though engineered variants have improved this.[25] Oxime ligation, coupled with site-specific carbonyl installation, can achieve similar site-specificity without the need for protein engineering or the addition of a large enzyme catalyst during the final conjugation step.

Quantitative Data Summary & Decision-Making

The selection of a bioconjugation strategy should be data-driven. The table below summarizes key performance metrics for the discussed methods.

FeatureOxime LigationThiol-MaleimideAmine-NHS EsterCuAAC (Click)SPAAC (Click)Enzymatic (Sortase A)
Target Residue(s) Aldehyde/KetoneCysteineLysineAlkyne/AzideAlkyne/AzideLPXTG motif / N-term Gly
Specificity Site-SpecificSite-SpecificNon-SpecificSite-SpecificSite-SpecificSite-Specific
Linkage Formed OximeThioetherAmideTriazoleTriazoleAmide
Linkage Stability Very HighModerate (Reversible)Very HighVery HighVery HighVery High
Reaction pH 4.5-5.5 (uncat.)6.5-7.5 (cat.)6.5-7.57.0-8.54.0-11.04.0-9.07.0-8.5
Catalyst Required? Aniline (at pH > 6)NoNoCopper(I)NoSortase Enzyme
Relative Kinetics Moderate to FastFastFastVery FastVery FastSlow to Moderate
Bioorthogonal? YesNo (Thiols present)No (Amines present)YesYesYes

dot graph DecisionWorkflow { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.6, width=10, height=6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=11]; edge [fontsize=10];

start [label="Start: Choose Bioconjugation Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is absolute site-specificity critical?", shape=diamond, fillcolor="#FBBC05"];

start -> q1;

// Path for Site-Specific q1 -> q2 [label="Yes"]; q2 [label="Is the protein easily engineered?", shape=diamond, fillcolor="#FBBC05"];

q2 -> a_enzymatic [label="Yes"]; a_enzymatic [label="Consider Enzymatic Ligation\n(e.g., Sortase A)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 -> q3 [label="No"]; q3 [label="Is maximum reaction speed essential?", shape=diamond, fillcolor="#FBBC05"];

q3 -> a_spaac [label="Yes"]; a_spaac [label="Consider SPAAC\n(Strain-Promoted Click)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 -> q4 [label="No"]; q4 [label="Is a metal-free, stable bond needed\nwith simple reagents?", shape=diamond, fillcolor="#FBBC05"];

q4 -> a_oxime [label="Yes"]; a_oxime [label="Consider Oxime Ligation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q4 -> a_maleimide [label="No\n(Stability less critical)"]; a_maleimide [label="Consider Thiol-Maleimide", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for Non-Specific q1 -> a_nhs [label="No\n(Heterogeneity is acceptable)"]; a_nhs [label="Consider Amine-NHS Ester Ligation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } केंदot Caption: Decision workflow for selecting a bioconjugation method.

Experimental Protocols: Self-Validating Systems

Trust in a method comes from robust, reproducible experimental design. The following protocols provide validated workflows for antibody conjugation and stability comparison.

Protocol 1: Site-Specific Antibody Labeling via Glycan Oxidation and Oxime Ligation

This protocol leverages the native glycans in the Fc region of an antibody to create a site-specific conjugation handle, preserving the antigen-binding sites.[17][18]

Objective: To conjugate an aminooxy-functionalized payload to an antibody with high specificity and yield.

Materials:

  • Purified antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.

  • Sodium meta-periodate (NaIO₄), 100 mM stock in PBS.

  • Propylene glycol (quenching agent).

  • Aminooxy-functionalized payload (e.g., Aminooxy-PEG-Fluorophore), 20 mM in DMSO.

  • Aniline, 1 M stock in DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Purification system (e.g., SEC or HIC chromatography).

Methodology:

  • Antibody Oxidation (Aldehyde Generation):

    • To your antibody solution, add NaIO₄ stock to a final concentration of 1-2 mM.

    • Incubate in the dark at 4°C for 1 hour. Causality: Mild periodate treatment selectively cleaves the vicinal diols in the Fc glycan sugars to generate reactive aldehydes without denaturing the protein.[17]

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 15 minutes at 4°C. Causality: The quenching agent consumes excess periodate to prevent unwanted side reactions.

    • Remove excess reagents by buffer exchange into the Reaction Buffer (pH 7.0) using an appropriate desalting column.

  • Oxime Ligation:

    • To the purified, oxidized antibody, add the aminooxy-payload to a 20-fold molar excess.

    • Add aniline catalyst to a final concentration of 10-20 mM. Ensure the final DMSO concentration is <10% v/v. Causality: Aniline catalyzes the dehydration step at neutral pH, significantly accelerating the reaction without requiring harsh acidic conditions that could harm the antibody.[4][9]

    • Incubate at 25°C for 4-16 hours.

    • Monitor reaction progress via LC-MS or SDS-PAGE.

  • Purification and Characterization:

    • Purify the resulting antibody conjugate using Size Exclusion Chromatography (SEC) to remove excess payload and catalyst.

    • Characterize the final product by UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry (to confirm conjugation), and a functional assay (to confirm retained antigen binding).

Protocol 2: Comparative Stability Assay (Oxime vs. Maleimide Linkage)

Objective: To provide direct experimental evidence for the superior stability of the oxime linkage compared to a maleimide linkage in a biologically relevant medium.

Materials:

  • Purified Oxime-linked Antibody Conjugate (from Protocol 1).

  • Purified Maleimide-linked Antibody Conjugate (prepared by reacting a maleimide-payload with a reduced antibody).

  • Human plasma.

  • PBS, pH 7.4.

  • Analytical SEC-HPLC system.

Methodology:

  • Incubation Setup:

    • Dilute each antibody conjugate to a final concentration of 1 mg/mL in separate tubes containing either human plasma or PBS.

    • Prepare control samples of each conjugate in PBS alone.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each tube.

    • Immediately analyze the aliquot using SEC-HPLC.

  • Data Analysis and Interpretation:

    • Monitor the chromatograms for the appearance of free payload or antibody fragments, which indicates linker cleavage.

    • Integrate the peak corresponding to the intact conjugate at each time point.

    • Plot the percentage of intact conjugate versus time for both the oxime and maleimide conjugates in plasma.

    • Self-Validating Outcome: This head-to-head comparison will demonstrate the significantly slower degradation rate of the oxime-linked conjugate in plasma, validating its superior stability for in vivo applications. The maleimide conjugate is expected to show faster degradation due to thiol exchange with plasma components.[15]

Conclusion and Future Outlook

The selection of a bioconjugation strategy is not a one-size-fits-all decision. It requires a deep understanding of the interplay between reaction mechanism, kinetics, stability, and the specific demands of the application.

  • Oxime ligation shines in applications demanding high stability and site-specificity without the use of metallic catalysts, making it a premier choice for therapeutic development.[5]

  • Thiol-maleimide chemistry remains a valuable tool for its speed and simplicity , particularly when extreme long-term stability is not the primary concern.[30]

  • Click chemistry (SPAAC) offers unparalleled speed and bioorthogonality , ideal for live-cell imaging and applications where reaction time is paramount.[23][31]

  • Enzymatic methods provide the ultimate in genetically encoded specificity , though with higher upfront protein engineering requirements.[27]

As the field advances, the demand for more robust, efficient, and precise bioconjugation tools will only grow. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can confidently navigate the available options and design next-generation bioconjugates with optimal performance and integrity.

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Oxime vs.
  • Recent developments in bioconjugation: From strategies to design and clinical applic
  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.
  • Application Notes and Protocols for Site-Specific Antibody Conjugation using Aminooxy-PEG3-bromide.BenchChem. ()
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Enzyme-mediated methodologies for protein modification and bioconjug
  • Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).BenchChem. ()
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Oxime and Hydrazone Reactions in Bioconjug
  • Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis.
  • Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry.
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • The Thiol-Maleimide Reaction: A Guide.Bachem. ()
  • How to optimize reaction pH for oxime ligation with Aminooxy-PEG3-bromide.BenchChem. ()
  • Sortase-Mediated Protein Lig
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • Challenges and solutions in oxime lig
  • Sortase-Mediated Protein Ligation: A New Method for Protein Engineering.
  • Sortase-mediated ligations for the site-specific modification of proteins.
  • Protein Ligation in Living Cells Using Sortase.
  • Sortases and sortase‐mediated ligation (SML).
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.BenchChem. ()
  • Strain‐promoted alkyne–azide cycloaddition (SPAAC).
  • Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.RSC Publishing. ()
  • The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug
  • Maleimide Reaction Chemistry.Vector Labs. ()
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Advances in Bioconjugation.
  • Strain-Promoted Azide-Alkyne Cycloaddition.Chinese Chemical Letters. ()
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.PubMed. ()
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Side reactions in oxime ligation and how to avoid them.BenchChem. ()
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.RSC Publishing. ()
  • Hydrolytic Stability of Hydrazones and Oximes.
  • A review of conjugation technologies for antibody drug conjug
  • A review of conjugation technologies for antibody drug conjug
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks.RSC Publishing. ()
  • Site-Specific Antibody-Drug Conjugation through Glycoengineering.
  • Click Chemistry Conjugations.
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide.BOC Sciences. ()
  • A Comparative Guide to Validating Oxime Bond Formation in Bioconjug

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Navigating Bioconjugation: A Comparative Guide to the Stability of Oxime Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of a therapeutic or diagnostic agent. Among the arsenal of available ligation chemistries, oxime linkers have emerged as a robust and versatile option, prized for their favorable stability profile. This guide provides an in-depth, objective comparison of the stability of different oxime linkers and contrasts them with other commonly used linkages, supported by experimental data to inform the rational design of next-generation bioconjugates.

The Significance of Linker Stability

An ideal linker in a bioconjugate, such as an antibody-drug conjugate (ADC), must strike a delicate balance: it needs to be sufficiently stable to endure the physiological conditions of systemic circulation, preventing premature release of the payload, yet susceptible to cleavage under specific conditions at the target site.[1] Premature drug release can lead to off-target toxicity and a reduced therapeutic window, while a linker that is too robust may hinder the timely release of the active agent within the target cell.[2][3]

Oxime Linkers: A Class Apart

Oxime linkages are formed through the condensation reaction between an aminooxy group and a carbonyl group (an aldehyde or a ketone).[4] This bioorthogonal reaction is highly chemoselective and proceeds efficiently under mild, aqueous conditions.[5] The resulting oxime bond (C=N-O) is characterized by its significant hydrolytic stability, particularly when compared to analogous imine and hydrazone linkages.[4][6]

The Chemical Rationale for Enhanced Stability

The superior stability of oxime linkers is rooted in the electronic properties of the oxygen atom within the linkage. The high electronegativity of oxygen withdraws electron density from the imine nitrogen, making it less basic and therefore less susceptible to protonation.[5] Since acid-catalyzed hydrolysis is initiated by the protonation of this nitrogen, this electronic effect significantly slows down the rate of cleavage, especially at physiological pH.[5]

A Head-to-Head Comparison: Oxime vs. Hydrazone Linkers

Hydrazone linkers, formed from the reaction of a hydrazine with a carbonyl group, are another class of pH-sensitive linkers. However, experimental data consistently demonstrates the superior stability of oximes.[2][5]

Linker TypeCompound TypepH/pDHalf-life (t½)Relative Hydrolysis Rate Constant (k_rel)
Oxime Model Compound7.0~25 days 1
MethylhydrazoneModel Compound7.0~1.05 hours~600
AcetylhydrazoneModel Compound7.0~2.1 hours~300
SemicarbazoneModel Compound7.0-~160
Hydrazone ADCADC7.2183 hours-
Hydrazone ADCADC5.04.4 hours-

Data compiled from multiple sources.[2][7] pD is a measure of acidity in deuterium oxide (D₂O) and is analogous to pH in water. Relative rate constants are normalized to the hydrolysis rate of the oxime linker.

This substantial difference in stability is a key consideration in drug development. While the pH-sensitivity of hydrazones can be exploited for drug release in the acidic environment of endosomes and lysosomes, their relative instability in circulation has been a persistent challenge.[2] Oxime linkers, with their enhanced stability, offer a wider therapeutic window by minimizing premature payload release.[2]

Broadening the Comparison: Oximes vs. Other Common Linkers

To provide a comprehensive perspective, it is essential to compare the stability of oxime linkers with other widely used covalent linkages in bioconjugation.

Linker TypeCleavage MechanismIn Vivo Half-life (t½)Key Remarks
Oxime Generally stable, potential for hydrolysis at low pHLongMore stable than hydrazones; often considered a non-cleavable linkage in many applications.[8]
Thioether Proteolytic degradation of the antibody~9-10.5 daysGenerally considered highly stable in circulation.[8]
Amide Proteolytic degradation of the antibodyVery longExceptionally stable under physiological conditions.[8][9]
Disulfide Reduction (e.g., by glutathione)Variable (days)Stability can be tuned by introducing steric hindrance around the S-S bond.[8]

This table provides a general comparison; specific half-lives can vary significantly based on the molecular context.

While thioether and amide bonds offer exceptional stability, they are typically considered non-cleavable, relying on the degradation of the entire antibody for payload release.[8] Disulfide linkers, on the other hand, are designed for cleavage in the reducing intracellular environment.[8] Oxime linkers occupy a unique space, offering high stability that can, in some contexts, function as a non-cleavable linker, while still retaining a degree of pH-sensitivity that can be exploited for controlled release.[1][10]

Factors Influencing Oxime Linker Stability

The stability of an oxime bond is not absolute and can be modulated by several factors, providing an opportunity for fine-tuning the release characteristics of a bioconjugate.

  • pH: Oxime linkages are most stable at neutral to slightly acidic pH and are susceptible to acid-catalyzed hydrolysis.[4][6] This pH-dependent stability is a key feature for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes.[10]

  • Electronic Effects: The electronic nature of the aldehyde or ketone precursor influences the stability of the resulting oxime. In general, oximes derived from ketones are more stable than those derived from aldehydes, primarily due to steric and electronic factors.[7][11] Aromatic aldehydes, being more reactive electrophiles, can form oximes with faster kinetics.[12]

  • Steric Effects: The steric environment around the oxime bond can also impact its stability. Bulky substituents near the linkage can hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[13][14]

Experimental Protocols for Stability Assessment

Accurate determination of linker stability is a cornerstone of bioconjugate development. The following are detailed methodologies for key experiments.

pH-Dependent Hydrolysis Assay

Objective: To evaluate the hydrolytic stability of an oxime-linked conjugate at different pH values, simulating physiological and endosomal/lysosomal conditions.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 7.4, 6.0, 5.0) prep_adc Dilute ADC in Buffers (e.g., 1 mg/mL) prep_buffers->prep_adc incubate Incubate at 37°C prep_adc->incubate collect_aliquots Collect Aliquots (various time points) incubate->collect_aliquots analyze_hplc Analyze by RP-HPLC or LC-MS collect_aliquots->analyze_hplc quantify Quantify Intact ADC and Released Payload analyze_hplc->quantify plot_data Plot % Intact ADC vs. Time quantify->plot_data calculate_half_life Calculate Half-life (t½) plot_data->calculate_half_life

Caption: Workflow for pH-dependent hydrolysis assay.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, and 5.0). Phosphate-buffered saline (PBS) is suitable for pH 7.4, while citrate or acetate buffers are commonly used for acidic pH.[5]

  • ADC Incubation: Dilute the oxime-linked conjugate into each buffer to a final concentration of, for example, 1 mg/mL.[2]

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points. The frequency of sampling should be adjusted based on the expected stability of the linker at each pH.[2]

  • Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining and the amount of released payload.[2][5]

  • Data Interpretation: Plot the percentage of intact conjugate versus time for each pH condition and fit the data to a first-order decay model to determine the half-life (t½) of the linkage.[4]

In Vitro Plasma Stability Assay

Objective: To determine the stability of an oxime-linked conjugate in plasma from various species and quantify the rate of payload deconjugation.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation thaw_plasma Thaw & Pool Plasma (e.g., human, mouse) spike_adc Spike ADC into Plasma (e.g., 100 µg/mL) thaw_plasma->spike_adc incubate Incubate at 37°C spike_adc->incubate collect_aliquots Collect Aliquots (various time points) incubate->collect_aliquots analyze_elisa ELISA (Total Ab vs. Conjugated Drug) collect_aliquots->analyze_elisa analyze_lcms LC-MS (Determine DAR) collect_aliquots->analyze_lcms plot_data Plot DAR or % Intact ADC vs. Time analyze_elisa->plot_data analyze_lcms->plot_data determine_stability Determine Stability Profile plot_data->determine_stability

Caption: Workflow for in vitro plasma stability assay.

Methodology:

  • Preparation of Plasma: Thaw frozen plasma (e.g., human, mouse, rat) from at least three different donors at 37°C. Pool and centrifuge the plasma to remove any precipitates.[2]

  • ADC Incubation: Spike the oxime-linked conjugate into the plasma at a final concentration of, for example, 100 µg/mL. As a control, incubate the ADC in PBS at the same concentration.[2]

  • Time Points: Incubate the samples at 37°C and collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[2]

  • Sample Processing and Analysis: At each time point, process the plasma samples to separate the ADC from plasma proteins and quantify the intact ADC and/or the released payload. This can be achieved using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS to determine the average drug-to-antibody ratio (DAR).[2][15]

  • Data Interpretation: A decrease in DAR over time signifies linker cleavage. Plot the average DAR or the percentage of intact ADC as a function of time to determine the stability profile and half-life of the conjugate in plasma.[9]

Conclusion: Making an Informed Choice

The selection of a linker is a pivotal decision in the design of bioconjugates. Oxime linkers stand out for their exceptional stability, particularly in comparison to hydrazones, offering a significant advantage in minimizing premature drug release and enhancing the therapeutic window.[2] While generally more stable, the susceptibility of oxime bonds to acid-catalyzed hydrolysis provides a valuable mechanism for controlled payload release in specific biological environments.[4][10]

By understanding the chemical principles that govern linker stability and by employing rigorous experimental validation, researchers and drug developers can harness the power of oxime chemistry to design and construct next-generation bioconjugates with optimized safety and efficacy profiles. The choice of the specific oxime linker, whether derived from an aldehyde or a ketone and with or without specific substituents, allows for a fine-tuning of stability to meet the precise demands of the therapeutic application.

References

  • Stability Showdown: Hydrazone vs.
  • Stability Showdown: A Comparative Guide to Disulfide and Other Covalent Linkages In Vivo - Benchchem. (URL not available)
  • Oxime vs. Hydrazone Linkage in Bioconjugation: A Comparative Stability Guide - Benchchem. (URL not available)
  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - MDPI. [Link]
  • A Researcher's Guide to Oxime Linkage Stability: A Comparative Analysis - Benchchem. (URL not available)
  • Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. (URL not available)
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
  • A Comparative Guide to Amide vs.
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. [Link]
  • A Comparative Guide to Bioconjugate Linker Stability: ScO-PEG8-COOH and its Altern
  • Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing). [Link]
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjug
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. [Link]
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
  • Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC - NIH. [Link]
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - NIH. [Link]
  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - NIH. [Link]
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Public
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates - BioPharm Intern
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PubMed Central. [Link]
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL not available)
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed. [Link]
  • A Comparative Analysis of Cis-Aconityl and Maleoyl Amide Hydrolysis Rates for pH-Responsive Drug Delivery - Benchchem. (URL not available)
  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multident
  • The medicinal chemistry evolution of antibody–drug conjug
  • A Comparative Guide to the Stability of Thioether Bonds from Different Maleimides - Benchchem. (URL not available)
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Publishing. [Link]
  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed. [Link]
  • A Head-to-Head Comparison of Oxime Esters and Their Corresponding Aldehydes for the Modern Researcher - Benchchem. (URL not available)
  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - ResearchG
  • BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia - Raines Lab. (URL not available)
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts - ResearchG
  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
  • Evaluation of ketone-oxime method for developing therapeutic on-demand cleavable immunoconjug
  • Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Met

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A Senior Application Scientist's Guide to O-Substituted Hydroxylamines: A Comparative Analysis Featuring O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Oxime Ligation in Modern Bioconjugation

In the landscape of chemical biology and therapeutic development, the ability to selectively and stably link molecules is paramount. Among the arsenal of bioorthogonal reactions, the oxime ligation—the reaction between an O-substituted hydroxylamine and a carbonyl (aldehyde or ketone)—stands out for its reliability, high chemoselectivity, and the exceptional stability of the resulting oxime bond.[1][2] This reaction proceeds efficiently under mild aqueous conditions, typically at a slightly acidic pH, and notably, does not require metal catalysts that can complicate purification and interfere with biological systems.[1][2]

These characteristics have propelled oxime ligation to the forefront of applications ranging from the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs), PEGylated proteins, and hydrogels to the development of 18F-PET tracers for medical imaging.[1][2][3] The success of these applications hinges on the judicious selection of the O-substituted hydroxylamine reagent. The nature of the 'R' group in the H₂N-O-R structure profoundly influences the reagent's performance, dictating reaction kinetics, the stability of the final conjugate, solubility, and steric accessibility.

This guide provides an in-depth comparison of O-(2-Phenoxyethyl)hydroxylamine hydrochloride against other common classes of O-substituted hydroxylamines. We will dissect the causal relationships between chemical structure and performance, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific research and development needs.

Comparative Analysis of O-Substituted Hydroxylamines

The choice of an O-substituted hydroxylamine is a balancing act between reactivity, stability, and the desired physicochemical properties of the final product. Here, we compare this compound to key alternatives, focusing on the structural features that drive their performance.

The Subject of Comparison: this compound

O-(2-Phenoxyethyl)hydroxylamine introduces a unique combination of structural motifs: a flexible ethyl linker and an aromatic phenoxy group. This structure suggests a balance of properties. The ethyl linker provides conformational flexibility, potentially reducing steric hindrance compared to more rigid structures. The terminal phenyl ring can influence solubility and may participate in non-covalent interactions, a feature that can be exploited in specific biological contexts. As a hydrochloride salt, it is supplied in a stable, water-soluble form, simplifying handling and reaction setup.

The Alternatives: A Spectrum of Functionality
  • Simple O-Alkyl Hydroxylamines (e.g., Methoxyamine, NH₂OCH₃):

    • Profile: These represent the simplest class of O-substituted hydroxylamines. Their small size minimizes steric hindrance, making them suitable for reactions with sterically congested carbonyls.

    • Performance: They serve as a good baseline for reactivity. However, their reaction kinetics at neutral pH can be slow, often requiring acidic conditions (pH 4-5) or the use of catalysts to achieve reasonable reaction times.[3][4] The resulting alkyl-oxime bond is generally very stable.[5][6]

  • O-Benzyl Hydroxylamines (e.g., O-Benzylhydroxylamine, NH₂OCH₂Ph):

    • Profile: The introduction of a benzyl group adds moderate steric bulk and hydrophobicity. The reactivity can be modulated by adding substituents to the aromatic ring.

    • Performance: Unsubstituted O-benzylhydroxylamine shows reactivity comparable to simple alkyl hydroxylamines. The primary advantage lies in the ability to tune reactivity through electronics.

  • Electronically-Tuned O-Benzyl Hydroxylamines (e.g., O-(4-Nitrobenzyl)hydroxylamine):

    • Profile: By placing electron-withdrawing groups (EWGs) like nitro (NO₂) or fluoro (F) groups on the benzyl ring, the electron density on the oxygen atom is decreased.[7]

    • Performance: This inductive effect can increase the nucleophilicity of the terminal nitrogen, leading to significantly faster reaction rates compared to unsubstituted or electron-donating group (EDG) substituted analogues.[7] This makes them ideal for time-sensitive applications or reactions with low reactant concentrations.

  • PEGylated Hydroxylamines (e.g., Aminooxy-PEGn-COOH):

    • Profile: These reagents incorporate a polyethylene glycol (PEG) chain, a well-established strategy to enhance the aqueous solubility and improve the pharmacokinetic properties of bioconjugates.[8][9]

    • Performance: While highly effective at conferring desirable biological properties, the PEG chain adds significant bulk, which can sometimes slow reaction kinetics. Their primary selection driver is the final property of the conjugate rather than raw reaction speed.

Data Presentation: Comparative Performance Metrics

The following table summarizes the key performance characteristics of different hydroxylamine classes. The data is compiled and normalized from various sources to provide a semi-quantitative comparison for a model reaction with an aldehyde at pH ~6-7.

Hydroxylamine DerivativeKey Structural FeatureRelative Reaction RateResulting Oxime StabilityKey AdvantagePrimary Limitation
Methoxyamine HCl Small Alkyl GroupBaseline (1x)Very HighMinimal steric hindranceSlow kinetics at neutral pH
O-Benzylhydroxylamine HCl Benzyl Group~1-2xHighCan be functionalizedModerate steric bulk
O-(4-Nitrobenzyl)hydroxylamine HCl EWG on Benzyl Ring~5-10xHighEnhanced reaction kineticsIncreased hydrophobicity
O-(2-Phenoxyethyl)hydroxylamine HCl Flexible Phenoxyethyl Group~2-4xHighBalanced steric/electronic profilePotential for non-specific hydrophobic interactions
Aminooxy-PEG3-acid PEG Chain~0.5-1xHighImproves solubility/PK propertiesSteric bulk can slow reaction

Note: Relative reaction rates are estimates compiled from literature trends and are highly dependent on specific substrates, pH, and catalyst concentration.[3][7][10]

The "Why": Mechanistic Insights and Experimental Design

Understanding the mechanism of oxime formation is crucial for optimizing reaction conditions and troubleshooting experiments.

Mechanism of Aniline-Catalyzed Oxime Ligation

The oxime ligation proceeds via a two-step mechanism: nucleophilic attack of the hydroxylamine on the carbonyl to form a carbinolamine intermediate, followed by a rate-limiting dehydration to yield the oxime.[3] The reaction rate is pH-dependent, with an optimal range typically between pH 4.5 and 5.5, as this provides a balance between a sufficiently nucleophilic (unprotonated) hydroxylamine and acid-catalyzed dehydration.[4]

However, many biological applications require reactions to proceed at a neutral pH (pH ~7.4).[3] Under these conditions, the dehydration step is slow. Aniline and its derivatives act as potent nucleophilic catalysts by accelerating this dehydration step, enabling efficient ligation at neutral pH.[1][11]

G cluster_0 Step 1: Carbinolamine Formation cluster_1 Step 2: Aniline-Catalyzed Dehydration R1-C=O Aldehyde/ Ketone Intermediate Carbinolamine Intermediate R1-C=O->Intermediate + H2N-OR2 H2N-OR2 Hydroxylamine Oxime Stable Oxime Bond Intermediate->Oxime + Aniline - H2O Aniline Aniline Catalyst H2O Water

Stability Considerations: The Robustness of the Oxime Bond

The oxime linkage is significantly more stable to hydrolysis than corresponding hydrazone or imine bonds, a critical feature for in vivo applications.[5][12][13] Studies have shown that the half-life of an oxime bond at physiological pH can be orders of magnitude longer than that of a hydrazone.[5][6] This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and disfavors the protonation step required to initiate hydrolysis.[14]

While generally stable, the oxime bond can be cleaved under strongly acidic conditions (pH < 4), a property that can be exploited for controlled release in the acidic microenvironments of endosomes or lysosomes (pH 4.5-5.0) in targeted drug delivery systems.[12][14]

G Linker Linker Type Stability Relative Hydrolytic Stability (pH 7.4) Imine Imine (Schiff Base) Low Low Imine->Low Hydrazone Hydrazone Medium Medium Hydrazone->Medium Oxime Oxime High High Oxime->High

Experimental Protocols: A Self-Validating System

To provide a practical framework, we describe three key protocols. These are designed not just as instructions, but as a system to validate reagent choice and conjugation success.

Protocol 1: General Procedure for Protein-Small Molecule Conjugation via Oxime Ligation

This protocol describes the conjugation of an aldehyde-modified protein with an O-substituted hydroxylamine.

  • Preparation of Aldehyde-Modified Protein:

    • Rationale: A carbonyl handle must be introduced onto the protein. A common method is to oxidize a terminal serine residue (e.g., from a C-terminal "sortag" motif) using sodium periodate (NaIO₄).

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Add a 10-fold molar excess of NaIO₄. Incubate in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding a 20-fold molar excess of glycerol.

    • Remove excess reagents by buffer exchange into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) using a desalting column.

  • Oxime Ligation:

    • Rationale: The reaction is performed at neutral pH with an aniline catalyst to ensure efficiency without denaturing the protein.

    • To the aldehyde-modified protein solution, add the hydroxylamine hydrochloride derivative (e.g., O-(2-Phenoxyethyl)hydroxylamine HCl) to a final concentration of 5-10 mM (a significant excess).

    • Add a freshly prepared aniline stock solution (in DMSO or water, pH-adjusted) to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours. The reaction can be monitored by LC-MS to check for the mass shift corresponding to the conjugate.

  • Purification and Characterization:

    • Rationale: Unreacted small molecules and catalyst must be removed to obtain a pure bioconjugate.

    • Purify the conjugate using size-exclusion chromatography (SEC) or affinity chromatography, depending on the protein.

    • Characterize the final product by SDS-PAGE (to confirm conjugation), and ESI-MS (to confirm the exact mass and calculate the drug-to-antibody ratio, or DAR, if applicable).

Protocol 2: Comparative Kinetic Analysis by HPLC

This protocol allows for the direct comparison of reaction rates between different hydroxylamines.

  • Model System Setup:

    • Rationale: A simple model system with a UV-active aldehyde allows for easy monitoring by HPLC. 4-Carboxybenzaldehyde is a suitable model aldehyde.

    • Prepare stock solutions (e.g., 10 mM) of each hydroxylamine hydrochloride to be tested in the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2).

    • Prepare a 10 mM stock solution of 4-carboxybenzaldehyde and a 1 M stock of aniline in the same buffer.

  • Kinetic Run:

    • In a reaction vial, combine the buffer, 4-carboxybenzaldehyde (final conc. 1 mM), and aniline (final conc. 20 mM).

    • Initiate the reaction by adding the hydroxylamine of choice (final conc. 1 mM). Start a timer immediately.

    • At defined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot, quench it (e.g., by dilution in a mobile phase containing 0.1% TFA), and inject it onto a C18 reverse-phase HPLC column.

  • Data Analysis:

    • Monitor the disappearance of the aldehyde peak and the appearance of the oxime product peak by UV absorbance (e.g., at 254 nm).

    • Plot the concentration of the product versus time for each hydroxylamine. The initial slope of this curve is proportional to the initial reaction rate, allowing for direct comparison.

Protocol 3: Hydrolytic Stability Assay

This protocol assesses the stability of the formed oxime bond under different pH conditions.

  • Conjugate Preparation and Purification:

    • Synthesize a sufficient amount of the oxime conjugate using Protocol 1 and ensure it is highly purified to remove any free hydroxylamine or aldehyde.

  • Incubation:

    • Rationale: We mimic both physiological (pH 7.4) and endosomal (pH 5.0) conditions.

    • Dilute the purified conjugate into two separate buffers:

      • Buffer A: PBS, pH 7.4

      • Buffer B: 100 mM Sodium Acetate, pH 5.0

    • Incubate the samples at 37°C.

  • Analysis:

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot from each incubation.

    • Analyze the samples by LC-MS. Monitor for the appearance of the unconjugated protein/molecule, which indicates hydrolysis of the oxime bond.

    • Quantify the percentage of intact conjugate remaining over time to determine the linker's half-life under each condition.

G cluster_0 Synthesis & Kinetics cluster_1 Stability & Validation Protocol1 Protocol 1: Synthesize Conjugate Protocol3 Protocol 3: Assess Hydrolytic Stability Protocol1->Protocol3 Protocol2 Protocol 2: Compare Reaction Kinetics Protocol2->Protocol1 Informs Reagent Choice Characterization Characterize Final Product (LC-MS, SDS-PAGE) Protocol3->Characterization

Conclusion and Recommendations

The selection of an O-substituted hydroxylamine is a critical decision in the design of bioconjugates. While there is no single "best" reagent, an understanding of the structure-performance relationship allows for a rational choice.

  • For maximum reaction speed , particularly in time-sensitive applications like radiolabeling, an electronically activated reagent such as O-(4-Nitrobenzyl)hydroxylamine is a superior choice.[7]

  • To enhance the pharmacokinetic profile of a therapeutic bioconjugate, a PEGylated hydroxylamine is the industry standard, even if it requires longer reaction times or higher concentrations.[8]

  • For sterically hindered systems where minimal bulk is essential, simple O-Alkyl hydroxylamines like methoxyamine remain highly valuable.

  • This compound emerges as a compelling option for general applications where a balance is desired. Its reactivity is superior to simple alkylamines without the strong electronic perturbation of nitro-substituted reagents. The phenoxyethyl moiety offers a unique handle that combines flexibility with aromatic character, providing a distinct alternative to the more common benzyl and PEGylated linkers. It is an excellent candidate for researchers exploring novel linker technologies or requiring a versatile, moderately reactive hydroxylamine for protein modification and small molecule conjugation.

Ultimately, the optimal choice must be validated experimentally. By employing the comparative kinetic and stability protocols outlined in this guide, researchers can confidently select and implement the best O-substituted hydroxylamine to advance their scientific objectives.

References

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The Efficacy of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Peptide Ligation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and protein synthesis, the ability to chemoselectively join unprotected peptide segments is paramount. This process, known as peptide ligation, is the cornerstone of constructing large, complex proteins that are inaccessible through linear solid-phase peptide synthesis (SPPS) alone. While Native Chemical Ligation (NCL) has long been the gold standard, the quest for alternative methods with broader substrate scope and milder reaction conditions is a continuous endeavor. This guide provides an in-depth comparison of established peptide ligation techniques with a focused exploration of the potential efficacy of O-(2-Phenoxyethyl)hydroxylamine hydrochloride as a ligation agent.

The Landscape of Peptide Ligation: An Overview

Peptide ligation strategies are essential for the chemical synthesis of proteins, enabling the assembly of large polypeptides from smaller, more manageable fragments. This approach circumvents the yield limitations of stepwise SPPS for long sequences and allows for the incorporation of post-translational modifications, unnatural amino acids, and probes. The ideal ligation chemistry is characterized by high efficiency, chemoselectivity, and the formation of a native peptide bond under aqueous conditions.

Established Titans: NCL and KAHA Ligation

Before delving into the specifics of hydroxylamine-based ligations, it is crucial to understand the benchmarks against which any new method must be measured.

Native Chemical Ligation (NCL)

NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site.

Advantages:

  • Forms a native peptide bond.

  • Highly chemoselective and high-yielding.

  • Well-established with a vast body of literature and successful applications.

Limitations:

  • Absolute requirement for an N-terminal cysteine at the ligation site.

  • Preparation of peptide thioesters can be challenging, particularly with Fmoc-based SPPS.

α-Ketoacid-Hydroxylamine (KAHA) Ligation

KAHA ligation is a powerful alternative that couples a peptide bearing a C-terminal α-ketoacid with a peptide containing an N-terminal hydroxylamine. This reaction proceeds without the need for a cysteine residue, significantly expanding the range of possible ligation sites.

Advantages:

  • Does not require an N-terminal cysteine.

  • Forms an amide bond under acidic aqueous conditions.

  • The use of cyclic hydroxylamines can introduce native or non-native residues at the ligation site.[1][2]

Limitations:

  • Requires the synthesis of specialized α-ketoacid and hydroxylamine-functionalized peptides.

  • The resulting ligation product may contain a non-native amino acid residue, depending on the hydroxylamine used.[3]

The Rise of Oxime Ligation: A Versatile Tool

Oxime ligation, a bioorthogonal reaction, involves the formation of a stable oxime bond from the reaction of an aminooxy group (hydroxylamine derivative) with an aldehyde or ketone.[4][5][6] This method has found widespread use in bioconjugation and is increasingly being explored for peptide ligation.

Mechanism: The reaction is a condensation that proceeds readily in aqueous media, often catalyzed by aniline, to form a stable C=N-O linkage.[5][7]

Advantages:

  • Highly chemoselective and bioorthogonal.

  • The oxime bond is stable under physiological conditions.[4]

  • Can be performed under mild conditions.

Limitations:

  • The resulting oxime bond is not a native peptide bond.

  • Reaction kinetics can be slow, though catalysts can improve the rate.[5]

A Focused Analysis: this compound

While not extensively documented in the context of peptide ligation, the chemical properties of this compound allow for a reasoned projection of its efficacy. As an O-alkylhydroxylamine, its primary mode of reaction in this context would be through oxime ligation.

Projected Reaction and Mechanism

O-(2-Phenoxyethyl)hydroxylamine would react with a peptide fragment containing a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. The phenoxyethyl group is an O-substituent on the hydroxylamine.

Diagram: Proposed Oxime Ligation with O-(2-Phenoxyethyl)hydroxylamine

G cluster_reactants Reactants cluster_product Product Peptide1 Peptide 1 (with C-terminal aldehyde/ketone) Ligated_Peptide Ligated Peptide (Oxime linkage) Peptide1->Ligated_Peptide Oxime bond formation Hydroxylamine O-(2-Phenoxyethyl)hydroxylamine Hydroxylamine->Ligated_Peptide G A Peptide Synthesis (SPPS) B Peptide Purification (HPLC) A->B C Ligation Reaction B->C D Reaction Monitoring (HPLC/MS) C->D E Product Purification (HPLC) D->E

Sources

A Senior Application Scientist's Guide to Quantifying the Yield of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis and accurate quantification of key intermediates are paramount to the success of a research campaign. O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a valuable building block in medicinal chemistry, and understanding the efficiency of its synthesis is critical for process optimization and scale-up. This guide provides an in-depth comparison of common synthetic routes and details robust analytical methodologies for the precise quantification of reaction yields.

Introduction to this compound

O-(2-Phenoxyethyl)hydroxylamine and its hydrochloride salt are versatile reagents used in the formation of oximes and other derivatives in drug discovery. The phenoxyethyl moiety can impart desirable pharmacokinetic properties, and the hydroxylamine functionality provides a reactive handle for bioconjugation or further synthetic elaboration. Accurate determination of the yield of its synthesis is crucial for ensuring the reliability and reproducibility of subsequent reactions.

Comparative Synthesis of this compound

There are several viable synthetic strategies for the preparation of O-substituted hydroxylamines. Here, we compare two common and reliable methods: a modified Gabriel synthesis and the Williamson ether synthesis.

Method 1: Modified Gabriel Synthesis

The Gabriel synthesis, traditionally used for preparing primary amines, can be adapted for O-substituted hydroxylamines by using N-hydroxyphthalimide as a hydroxylamine surrogate.[1][2] This method prevents over-alkylation and typically provides clean products. The synthesis proceeds in two main steps: the O-alkylation of N-hydroxyphthalimide followed by the deprotection of the phthalimide group.

Gabriel Synthesis cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation N_hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(2-Phenoxyethoxy)phthalimide N_hydroxyphthalimide->Intermediate SN2 reaction Phenoxyethyl_halide 2-Phenoxyethyl halide (X = Br, I) Phenoxyethyl_halide->Intermediate Base Base (e.g., K₂CO₃, DBU) Base->Intermediate Product O-(2-Phenoxyethyl)hydroxylamine Intermediate->Product Ing-Manske Procedure [3] Hydrazine Hydrazine (N₂H₄) Hydrazine->Product Phthalhydrazide Phthalhydrazide (precipitate) Product->Phthalhydrazide Final_Product O-(2-Phenoxyethyl)hydroxylamine hydrochloride Product->Final_Product HCl HCl HCl->Final_Product

Caption: Modified Gabriel synthesis pathway for this compound.

Step 1: Synthesis of N-(2-Phenoxyethoxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (1.2 eq), for example, potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add 2-phenoxyethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenoxyethoxy)phthalimide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-(2-phenoxyethoxy)phthalimide (1.0 eq) in ethanol or methanol.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution at room temperature.[3]

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture and filter off the phthalhydrazide precipitate.

  • To the filtrate, add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a concentrated aqueous solution) until the solution is acidic.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers and can be adapted to synthesize O-substituted hydroxylamines.[4][5][6] This approach involves the reaction of a phenoxide with a suitably protected and activated hydroxylamine derivative or, more directly, the reaction of a phenoxy-containing electrophile with a protected hydroxylamine.

Williamson Ether Synthesis cluster_step1 Step 1: Formation of 2-Phenoxyethyl electrophile cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Base1 Base (e.g., NaH, K₂CO₃) Base1->Phenoxide Phenoxyethanol 2-Phenoxyethanol Phenoxide->Phenoxyethanol Bromoethanol 2-Bromoethanol Bromoethanol->Phenoxyethanol Activated_Alcohol 2-Phenoxyethyl Mesylate/Tosylate Phenoxyethanol->Activated_Alcohol Activating_Agent Activating Agent (e.g., MsCl, TsCl) Activating_Agent->Activated_Alcohol Protected_Product N,N-diBoc-O-(2-Phenoxyethyl)hydroxylamine Activated_Alcohol->Protected_Product Protected_Hydroxylamine Protected Hydroxylamine (e.g., (Boc)₂NOH) Protected_Hydroxylamine->Protected_Product Base2 Base (e.g., DBU) Base2->Protected_Product Final_Product O-(2-Phenoxyethyl)hydroxylamine hydrochloride Protected_Product->Final_Product Acid Acid (HCl) Acid->Final_Product

Caption: Williamson ether synthesis pathway for this compound.

Step 1: Synthesis of 2-Phenoxyethyl Mesylate

  • Dissolve 2-phenoxyethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-phenoxyethyl mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of N,N-diBoc-O-(2-Phenoxyethyl)hydroxylamine

  • Dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in DMF.[7]

  • Add a base such as DBU (1.2 eq).

  • Add the 2-phenoxyethyl mesylate (1.1 eq) to the mixture.

  • Heat the reaction to 50 °C for 1-2 hours, monitoring by TLC.[7]

  • After completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude protected product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the N,N-diBoc-O-(2-Phenoxyethyl)hydroxylamine in a suitable solvent like diethyl ether or dioxane.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • The deprotection is usually rapid, and the hydrochloride salt may precipitate out of the solution.

  • Collect the precipitate by filtration or concentrate the solvent to obtain the final product.

Performance Comparison

ParameterModified Gabriel SynthesisWilliamson Ether Synthesis
Overall Yield Generally good to high (60-85%)Can be high, but dependent on the efficiency of each step (50-80%)
Reagents N-hydroxyphthalimide, 2-phenoxyethyl halide, hydrazine2-phenoxyethanol, MsCl, (Boc)₂NOH, strong acid
Byproducts Phthalhydrazide (solid, easily filtered)Triethylammonium chloride, Boc-related byproducts (often soluble)
Safety Concerns Hydrazine is toxic and potentially explosive.[7]Methanesulfonyl chloride is corrosive and lachrymatory.
Substrate Scope Well-established for primary halides.Requires activation of the alcohol; versatile for various alcohols.
Operational Simplicity Two distinct steps; filtration of byproduct is straightforward.Three steps; requires careful handling of activating agents and protected hydroxylamine.

Quantifying the Reaction Yield: A Multi-faceted Approach

Accurate yield determination requires robust analytical techniques. We will focus on two powerful methods: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in O-(2-Phenoxyethyl)hydroxylamine, direct UV detection is challenging. A common strategy is pre-column derivatization to introduce a UV-active moiety.[8][9][10]

HPLC Workflow Sample_Prep Sample Preparation (Crude reaction mixture) Derivatization Pre-column Derivatization (e.g., with Benzaldehyde) Sample_Prep->Derivatization HPLC_Analysis RP-HPLC Analysis (UV Detection) Derivatization->HPLC_Analysis Quantification Quantification (External Standard Curve) HPLC_Analysis->Quantification

Caption: Workflow for the quantification of O-(2-Phenoxyethyl)hydroxylamine by HPLC.

  • Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable diluent (e.g., methanol/water). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the crude reaction mixture and dissolve it in the diluent to a known volume.

  • Derivatization: To an aliquot of each standard and sample solution, add a solution of benzaldehyde in a suitable solvent (e.g., methanol) and a buffer (e.g., sodium acetate) to facilitate the reaction.[8] Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the corresponding oxime.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or a phosphate buffer) is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the benzaldoxime derivative has strong absorbance (e.g., ~254 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Inject the derivatized standards to generate a calibration curve of peak area versus concentration. Inject the derivatized sample and determine its concentration from the calibration curve. Calculate the yield based on the initial amount of limiting reagent.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a calibration curve, provided a certified internal standard is used.[11][12][13][14]

qNMR_Workflow Sample_Prep Sample Preparation (Accurate weighing of crude product and internal standard) NMR_Acquisition 1H NMR Data Acquisition (Optimized parameters for quantification) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Integration of analyte and standard signals) NMR_Acquisition->Data_Processing Calculation Purity/Yield Calculation Data_Processing->Calculation

Caption: Workflow for the quantification of O-(2-Phenoxyethyl)hydroxylamine by qNMR.

  • Sample Preparation:

    • Accurately weigh a sample of the crude this compound.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the protons of the -OCH₂- group) and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

Both the modified Gabriel synthesis and the Williamson ether synthesis are effective methods for preparing this compound. The choice of method may depend on the availability of starting materials, safety considerations, and the scale of the reaction. For accurate yield determination, HPLC with pre-column derivatization offers high sensitivity, while qNMR provides a direct and absolute measure of purity and yield without the need for a specific reference standard of the analyte. By employing these robust synthetic and analytical methodologies, researchers can ensure the quality and consistency of this important chemical intermediate.

References

  • Mitsunobu, O.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Wikipedia. Gabriel synthesis. [Link]
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  • Wikipedia. Williamson ether synthesis. [Link]
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  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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  • Organic Chemistry Portal.
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]
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A Senior Application Scientist's Comparative Guide to Spectroscopic Analysis of O-(2-Phenoxyethyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is not merely a quality control step; it is fundamental to understanding their efficacy, safety, and pharmacokinetic profiles. The formation of a stable oxime bond via conjugation with reagents like O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a cornerstone of modern bioconjugation, prized for its chemoselectivity and stability.[1][2] This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to analyze these conjugates, grounded in both theoretical principles and practical, field-proven insights. We will dissect the capabilities of UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), moving beyond procedural lists to explain the causality behind experimental choices and how to build a self-validating analytical workflow.

The core of this analysis is the oxime ligation reaction, where the hydroxylamine moiety reacts with an aldehyde or ketone on a target biomolecule (e.g., a protein or antibody) to form a stable C=N-O linkage.[3][4][5] Validating the success and quantifying the extent of this reaction is paramount.

cluster_reactants Reactants cluster_process Process cluster_product Product biomolecule Biomolecule with Aldehyde/Ketone Group reaction Oxime Ligation (pH 4-7) biomolecule->reaction hydroxylamine O-(2-Phenoxyethyl)hydroxylamine (H₂N-O-CH₂-CH₂-O-Ph) hydroxylamine->reaction conjugate Bioconjugate with Stable Oxime Linkage (Biomolecule-N=C) reaction->conjugate - H₂O

Figure 1: General workflow for oxime ligation.

Comparative Overview of Analytical Techniques

The choice of an analytical method is dictated by the specific question being asked. Are you seeking an average, bulk measurement of conjugation efficiency, or a detailed, structural confirmation and distribution profile? Each technique offers a different lens through which to view the final product.

FeatureUV-Vis SpectroscopyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Average degree of conjugation (e.g., Drug-to-Antibody Ratio, DAR).[6]Unambiguous structural confirmation of the oxime bond; stereochemistry (E/Z isomers).[1][7]Precise molecular weight of all species, distribution of conjugated forms, and mass confirmation.[8][9]
Resolution No separation of different drug-loaded species. Provides a population average.[10]Atomic-level resolution for small molecules or specific labeled sites on large molecules.[11][12]High resolution of different conjugated species, including heterogeneity from glycosylation.[13][14]
Sample Requirements Purified conjugate in a UV-transparent buffer. Concentration in linear range (0.1-1.0 AU).[10]Soluble sample in a deuterated solvent (1-10 mM for small molecules).[1]Ionizable sample, often coupled with LC for purification. High purity required for direct infusion.[14][15]
Throughput High. Rapid measurements suitable for screening.[16]Low to Medium. Can be time-consuming, especially for complex 2D experiments.[7]Medium. Can be automated but data analysis can be complex.[17]
Key Advantages Simple, rapid, non-destructive, and widely accessible.[18]Provides definitive structural information.[1][19]High sensitivity and specificity; provides detailed heterogeneity information.[8][20]
Key Limitations Relies on accurate extinction coefficients; provides no information on distribution or site of conjugation.[21]Requires relatively high sample concentration; spectra of large biomolecules are complex.[11][12]Can be destructive; complex spectra require deconvolution software; buffer components can cause ion suppression.[13][14]

UV-Vis Spectroscopy: The High-Throughput Workhorse

Expertise & Experience: UV-Vis spectroscopy is the first line of analysis for determining the average number of small molecules conjugated to a protein, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development.[10][22] Its utility stems from the Beer-Lambert law, which relates absorbance to concentration. The causality behind this method's success is the presence of distinct chromophores in the protein (tryptophan and tyrosine, absorbing at ~280 nm) and the conjugated molecule (the phenoxy group, absorbing around 270-280 nm).[16][21] By measuring the absorbance at two key wavelengths, we can solve a set of simultaneous equations to determine the concentration of both the protein and the attached molecule, thereby calculating the average conjugation ratio.[18][23]

Trustworthiness: The accuracy of this method is critically dependent on the precise determination of the molar extinction coefficients (ε) for both the unconjugated biomolecule and the free O-(2-Phenoxyethyl)hydroxylamine linker. Any error in these values will directly propagate into the final DAR calculation. Therefore, a self-validating protocol involves empirically measuring these coefficients rather than relying solely on theoretical values.

cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis det_epsilon Determine Molar Extinction Coefficients (ε) of Protein and Linker prep_sample Prepare Purified Conjugate Solution (e.g., in PBS) spectro Measure Absorbance (A) at λ₁ (e.g., 280 nm) and λ₂ (e.g., 310 nm, if applicable) prep_sample->spectro equations Solve Simultaneous Equations (Beer-Lambert Law) spectro->equations calc_dar Calculate Average Degree of Labeling equations->calc_dar cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis dissolve Dissolve Purified Conjugate in Deuterated Solvent (e.g., D₂O, DMSO-d₆) nmr Acquire ¹H NMR Spectrum on High-Field Spectrometer dissolve->nmr assign Assign Resonances: - Identify disappearance of  aldehyde/ketone signals - Identify appearance of  oxime signals nmr->assign confirm Confirm Structure and Assess Purity assign->confirm

Figure 3: Workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H NMR Analysis (Model Small Molecule)
  • Sample Preparation: Dissolve 1-5 mg of the purified conjugate product in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. [1]2. Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for good resolution).

    • Reference the spectrum to the residual solvent peak.

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials.

    • Look for the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm).

    • Identify the appearance of the new oxime proton (R-CH=N-OH), which typically appears in the downfield region (δ 7.5-8.5 ppm for aldoximes). [1] * Observe shifts in the signals for the -O-CH₂-CH₂-O- protons of the phenoxyethyl group, as their electronic environment has changed upon bond formation.

Characteristic ¹H NMR Chemical Shifts
ProtonStarting Material (δ, ppm)Conjugate (δ, ppm)Rationale for Change
Aldehyde (-CHO)~9.8AbsentConsumption of the aldehyde functional group.
Oxime (-CH=NOH)Absent~8.1 (E-isomer), ~7.4 (Z-isomer)Formation of the new oxime C=N bond.
Hydroxylamine (-NH₂)~6.0 (broad)AbsentConsumption of the hydroxylamine functional group.
Methylene (-O-CH₂-CH₂-O-)~4.2 (t), ~4.0 (t)~4.4 (t), ~4.2 (t)Change in electronic environment upon conjugation.

Mass Spectrometry: The Ultimate arbiter of Mass and Heterogeneity

Expertise & Experience: Mass spectrometry (MS) is the definitive technique for confirming the successful conjugation and, crucially, for characterizing the heterogeneity of the product. [9]For large biomolecules like ADCs, determining the distribution of drug-loaded species is a critical quality attribute that directly impacts efficacy and safety. [14][17]MS provides this information by measuring the mass-to-charge ratio (m/z) of the intact conjugate. [8]The resulting mass spectrum will show a distribution of peaks, each corresponding to the biomolecule conjugated with a different number of linker molecules (e.g., DAR 0, 1, 2, 3, etc.). [13]Electrospray ionization (ESI) is often preferred for large, folded proteins under native conditions, while Matrix-Assisted Laser Desorption/Ionization (MALDI) is a robust alternative. [15][20][24] Trustworthiness: The power of MS lies in its direct measurement of a fundamental physical property: mass. A self-validating workflow involves analyzing the unconjugated biomolecule to establish a baseline mass. The subsequent analysis of the conjugate should reveal a series of new peaks, each separated by the exact mass of the O-(2-Phenoxyethyl)hydroxylamine moiety that has been added. This provides unambiguous, quantitative evidence of conjugation and its distribution.

cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis desalt Desalt Sample and Dilute in MS-Compatible Solvent (e.g., H₂O/ACN/FA) lcms Inject into LC-MS System (e.g., SEC-MS or RP-MS) desalt->lcms ionization Ionize (ESI or MALDI) lcms->ionization analysis Analyze m/z (e.g., TOF Analyzer) ionization->analysis decon Deconvolute Raw Spectrum to Obtain Zero-Charge Masses analysis->decon dist Determine Mass of Species and Calculate Distribution decon->dist

Figure 4: Workflow for Mass Spectrometry analysis.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Purify and desalt the conjugate to remove non-volatile salts (e.g., PBS) which are incompatible with MS. [13] * Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in an MS-compatible solvent, such as 50% acetonitrile, 49.9% water, and 0.1% formic acid for denaturing conditions. [13]2. LC-MS Method:

    • Inject the sample onto an LC system coupled to the mass spectrometer. Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) chromatography are commonly used.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

    • Acquire data across a relevant m/z range (e.g., 800-4000 m/z for large proteins).

  • Data Analysis:

    • Use deconvolution software (e.g., Agilent MassHunter, Waters UNIFI) to convert the raw m/z spectrum (which contains multiple charge states) into a zero-charge mass spectrum. [14] * Identify the mass peaks corresponding to the unconjugated biomolecule and the various conjugated species.

    • Calculate the relative abundance of each species from its peak intensity to determine the conjugation distribution and average DOL.

Example Mass Spectrometry Data
SpeciesExpected Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated Protein148,210.5148,211.210.5
Protein + 1 Linker148,361.6148,362.125.2
Protein + 2 Linkers148,512.7148,513.540.8
Protein + 3 Linkers148,663.8148,664.923.5
Average DOL - 1.77 -

(Note: Mass of O-(2-Phenoxyethyl)hydroxylamine fragment after condensation is ~151.1 Da)

Senior Application Scientist's Recommendation

An effective analytical strategy does not rely on a single technique but employs them orthogonally to build a complete, validated picture of the bioconjugate.

  • For Initial Screening and Process Optimization: Start with UV-Vis Spectroscopy . Its speed and simplicity are ideal for quickly assessing the impact of changing reaction conditions (e.g., pH, time, reactant ratios) on the average degree of labeling. [25][26]

  • For Definitive Structural Proof-of-Concept: When developing a new conjugation strategy or working with novel small molecules, NMR Spectroscopy is invaluable. It provides the "ground truth" that the desired chemical bond has indeed formed as expected. [1][27]

  • For Full Characterization and Quality Control: Mass Spectrometry is non-negotiable for the in-depth characterization required for drug development and regulatory submissions. [9]It is the only technique that provides a direct measurement of molecular weight and the distribution of all species in the sample, which are critical quality attributes (CQAs) that influence the therapeutic window of the conjugate. [14][17] By integrating these techniques, a researcher can move from a rapid, high-level assessment to a detailed, structurally confirmed, and quantitatively distributed understanding of their O-(2-Phenoxyethyl)hydroxylamine conjugate, ensuring the highest level of scientific integrity and confidence in their results.

References

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent.
  • BenchChem. (2025). A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs. Alternative Methods. BenchChem.
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation.
  • Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare.
  • LabRulez LCMS. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. LabRulez LCMS.
  • Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
  • Andris, et al. (2018). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Journal of Biotechnology.
  • Chen, J. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology.
  • Repligen. (n.d.). Validating Protein Concentration of Antibody-Drug Conjugates with the CTech™ SoloVPE® System. Repligen.
  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Mabion.
  • CNCB-NGDC. (n.d.). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. National Genomics Data Center.
  • Mtoz Biolabs. (n.d.). Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Mtoz Biolabs.
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs.
  • BenchChem. (2025). A Comparative Guide to Validating Oxime Bond Formation in Bioconjugation. BenchChem.
  • PubMed. (2022). Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. PubMed.
  • Benchchem. (2025). A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques. Benchchem.
  • Celik, C., et al. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate.
  • Creative Proteomics. (n.d.). Molecular Weight Characterization - Comparison of MALDI and ESI. Creative Proteomics.
  • Grasso, E. M., et al. (2025). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Molecules, 30(22), 4490.
  • ResearchGate. (n.d.). Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. ResearchGate.
  • Agilent. (2022). Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Agilent.
  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10073-10077.
  • Malvern Panalytical. (2020). How can NMR spectroscopy help protein biopharmaceutical development?. Malvern Panalytical.
  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637-4646.
  • PubMed. (2025). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. PubMed.
  • National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. NIH.
  • ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... ResearchGate.
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  • Dirksen, A., & Dawson, P. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.
  • Saggiomo, M., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose, 30(10), 6299-6313.
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Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unraveling O-GlcNAcylation

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and widespread post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3][4] This modification is crucial in regulating a vast array of cellular processes, including signal transduction and gene transcription.[5][6] Aberrant O-GlcNAcylation has been implicated in the progression of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[2][5]

Despite its importance, analyzing O-GlcNAcylation presents significant technical hurdles for mass spectrometry (MS)-based proteomics. The modification is often present at low stoichiometry, meaning only a small fraction of a given protein is modified at any time.[3][7] Furthermore, the O-glycosidic bond is notoriously labile and tends to fragment during common MS/MS techniques like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), making it difficult to pinpoint the exact site of modification.[1][3] To overcome these challenges, enrichment of modified proteins or peptides is essential, coupled with analytical strategies that preserve the modification.[1][3]

Chemical derivatization offers a powerful solution. By attaching a chemical tag to the O-GlcNAc moiety, researchers can improve enrichment efficiency and introduce a stable marker for MS detection. This guide provides an in-depth comparison of a chemical labeling strategy using O-(2-Phenoxyethyl)hydroxylamine hydrochloride against other common methods for O-GlcNAc analysis.

Method 1: The this compound Workflow

This chemoenzymatic strategy involves two key steps: the enzymatic addition of a reactive handle to the O-GlcNAc sugar, followed by chemical conjugation to an enrichment tag. A more common variation of this approach first oxidizes the O-GlcNAc moiety to create an aldehyde group, which can then react with hydrazide or hydroxylamine compounds. O-(2-Phenoxyethyl)hydroxylamine serves as a reagent that reacts with these aldehyde or ketone groups to form a stable oxime linkage.[8]

Principle of the Method

The workflow leverages the specificity of enzymes and the efficiency of chemical ligation. First, the vicinal diols on the O-GlcNAc sugar are oxidized using a mild oxidant like sodium periodate (NaIO₄), converting them into aldehydes. These newly formed, reactive aldehyde groups are then targeted by O-(2-Phenoxyethyl)hydroxylamine. The hydroxylamine group (-ONH₂) reacts with the aldehyde to form a stable oxime bond, effectively tagging the previously O-GlcNAcylated peptide with a phenoxyethyl group. This tag provides a significant mass shift and can be used for affinity purification if a biotin or other handle is incorporated into the hydroxylamine reagent.

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_labeling Chemoenzymatic Labeling cluster_analysis Analysis Prot Protein Lysate Digest Tryptic Digestion Prot->Digest Trypsin Oxid Oxidation of O-GlcNAc Digest->Oxid Peptide Mixture Label Labeling with O-(2-Phenoxyethyl)hydroxylamine Oxid->Label Forms stable oxime Enrich Affinity Enrichment (if biotinylated reagent used) Label->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Search for mass shift) LCMS->Data

Caption: Workflow for O-GlcNAc peptide analysis using O-(2-Phenoxyethyl)hydroxylamine.

Detailed Experimental Protocol
  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Oxidation of O-GlcNAc Peptides:

    • Resuspend desalted peptides in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Add sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate on ice in the dark for 1 hour to oxidize the cis-diols of the GlcNAc moiety.

    • Quench the reaction by adding glycerol.

    • Rationale: This step is critical for generating the reactive aldehyde handle. Performing the reaction on ice and in the dark minimizes non-specific oxidation of amino acid residues like methionine.[9]

  • Labeling with O-(2-Phenoxyethyl)hydroxylamine:

    • Add this compound to the oxidized peptide solution. The reaction is typically performed at a slightly acidic to neutral pH.[8]

    • Incubate at room temperature for 1-2 hours.

    • Rationale: The hydroxylamine reacts specifically with the newly formed aldehydes to create a stable oxime linkage. The phenoxyethyl group adds a predictable mass to the peptide.

  • Enrichment and Mass Spectrometry:

    • If a biotinylated version of the hydroxylamine reagent is used, the tagged peptides can be enriched using streptavidin-coated beads.

    • Analyze the labeled (and enriched) peptides by LC-MS/MS. Electron-transfer dissociation (ETD) is the preferred fragmentation method as it preserves the labile PTM, allowing for accurate site localization.[1][3][4]

    • Rationale: ETD fragments the peptide backbone while leaving most PTMs intact, which is crucial for determining which serine or threonine residue was modified.[1]

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying a variable modification on serine and threonine corresponding to the mass of the oxidized GlcNAc plus the O-(2-Phenoxyethyl)hydroxylamine tag. The expected mass shift for the phenoxyethyl group addition to an oxidized GlcNAc is a key parameter for successful identification.

Alternative Methods for O-GlcNAc Analysis

Method 2: Lectin Weak Affinity Chromatography (LWAC)

LWAC utilizes the natural affinity of certain proteins, called lectins, for specific sugar structures. Wheat germ agglutinin (WGA) is a lectin that binds to terminal GlcNAc and sialic acid residues.[4][10] In LWAC, O-GlcNAc-modified peptides are retarded as they pass through a column packed with WGA, allowing for their separation from unmodified peptides.[4][7][11]

  • Pros:

    • Does not require chemical modification of the peptide, analyzing the native PTM.

    • Relatively straightforward protocol.

  • Cons:

    • Low affinity interaction requires long columns or multiple passes for effective enrichment.[4]

    • WGA also binds to other glycans (e.g., N-linked glycans with terminal GlcNAc) and sialic acids, leading to co-enrichment of non-target peptides and reduced specificity.[4][10]

Method 3: Chemoenzymatic Labeling and Click Chemistry

This is a highly specific and popular method that involves two main steps.[12][13][14] First, a mutant galactosyltransferase enzyme (GalT Y289L) is used to transfer an azide-modified galactose sugar (GalNAz) onto the O-GlcNAc residue.[6][13] Second, a reporter tag containing an alkyne group (e.g., biotin-alkyne) is "clicked" onto the azide handle via copper-catalyzed or copper-free click chemistry.[12][13][15]

  • Pros:

    • Highly specific for O-GlcNAc due to the enzymatic labeling step.[14]

    • The click chemistry reaction is highly efficient and bio-orthogonal.

    • Allows for robust enrichment via the biotin tag.

  • Cons:

    • The multi-step process can be more complex and time-consuming than other methods.

Head-to-Head Comparison

FeatureO-(2-Phenoxyethyl)hydroxylamineLectin Weak Affinity Chromatography (LWAC)Chemoenzymatic (Click Chemistry)
Principle Chemical derivatization of oxidized GlcNAcAffinity chromatography based on weak lectin bindingEnzymatic labeling followed by bio-orthogonal click chemistry
Specificity Moderate (targets any aldehyde)Low to Moderate (binds other glycans)[4][10]High (enzyme-directed)[14]
Enrichment Efficiency High (if biotinylated)Low to ModerateVery High
Workflow Complexity ModerateLowHigh
Reagent Accessibility Readily available chemicalCommercially available lectin columnsRequires specialized mutant enzyme[6]
PTM State Chemically alteredNativeChemically altered
Best For Projects needing a robust chemical tag without access to specialized enzymes.Analysis of native modifications where high specificity is not paramount.High-confidence, large-scale O-GlcNAc site identification.

Expert Insights & Troubleshooting

  • Incomplete Oxidation: If the initial periodate oxidation is incomplete, labeling efficiency will be low. Ensure the periodate is fresh and the reaction conditions (pH, time, temperature) are optimal. Include a known O-GlcNAc glycoprotein as a positive control.

  • Non-specific Labeling: Over-oxidation can lead to modification of amino acid side chains (e.g., methionine, tryptophan).[9][16][17] Use the mildest conditions possible and quench the reaction promptly. A negative control sample (without periodate) is essential to identify non-specific binding of the hydroxylamine reagent.

  • Mass Spectrometry Fragmentation: While ETD is ideal, it's not available on all instruments.[1] If using HCD, expect to see a neutral loss of the entire modified GlcNAc moiety. The presence of a diagnostic oxonium ion of GlcNAc (m/z 204.0867) in the HCD spectrum can be used to trigger a secondary, site-localizing ETD scan (HCD-pd-ETD).[1]

  • Mass Shift Calculation: Accurately calculating the expected mass shift is critical for database searching. The final modification mass will be the sum of the GlcNAc residue, minus the hydrogens lost during oxidation and oxime formation, plus the mass of the O-(2-Phenoxyethyl)hydroxylamine tag.

Conclusion

The analysis of O-GlcNAcylated proteins is a challenging but vital area of proteomics. The choice of analytical strategy depends on the specific research question, available instrumentation, and desired level of specificity.

  • Chemoenzymatic labeling with click chemistry stands out for its high specificity and efficiency, making it the gold standard for discovery-based proteomics.[12][13][14]

  • Lectin Weak Affinity Chromatography offers a simpler, modification-free approach suitable for targeted analyses or when preserving the native PTM is the highest priority, though it suffers from lower specificity.[4][7]

  • The This compound method provides a robust and accessible chemical derivatization strategy. It serves as an excellent middle-ground, offering better specificity than LWAC and avoiding the need for specialized enzymes required for click chemistry. Its utility lies in creating a stable, easily identifiable tag that enhances MS detection and facilitates enrichment, making it a valuable tool in the proteomics arsenal for studying the complex world of O-GlcNAcylation.

References

  • Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease. Frontiers. [Link]
  • Analysis of Protein O-GlcNAcylation by Mass Spectrometry.
  • Analysis of Protein O-GlcNAcylation by Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Tandem lectin weak affinity chromatography for glycoprotein enrichment. PubMed. [Link]
  • Analysis of Protein O-GlcNAcylation by Mass Spectrometry. PubMed. [Link]
  • O-GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry.
  • Mass Spectrometry for O-GlcNAcyl
  • A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation. National Institutes of Health (NIH). [Link]
  • O-GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry.
  • O-GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Tandem Lectin Weak Affinity Chromatography for Glycoprotein Enrichment.
  • Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. National Institutes of Health (NIH). [Link]
  • Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics.
  • Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. National Institutes of Health (NIH). [Link]
  • Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. PubMed Central. [Link]
  • Hydroxylamine·HCl. G-Biosciences. [Link]
  • Chemistry-Assisted Proteomic Profiling of O-GlcNAcyl
  • Supplementary Information HAMA: A multiplexed LC-MS/MS assay for specificity profiling of adenylate-forming enzymes. The Royal Society of Chemistry. [Link]
  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. National Institutes of Health (NIH). [Link]
  • Determination of oxidative protein modifications using mass spectrometry. National Institutes of Health (NIH). [Link]
  • Mass Spectrometry for Post-Translational Modifications.
  • High-resolution mass spectrometry analysis of protein oxidations and resultant loss of function. National Institutes of Health (NIH). [Link]
  • Fenton-Chemistry-Based Oxidative Modification of Proteins Reflects Their Conform
  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. National Institutes of Health (NIH). [Link]
  • The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
  • NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University. [Link]
  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

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A Senior Application Scientist's Guide: Benchmarking O-(2-Phenoxyethyl)hydroxylamine hydrochloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent linkage of molecules to proteins, a process known as bioconjugation, is a cornerstone of modern therapeutic and diagnostic development.[1][2] Among the chemical reactions available, oxime ligation—the reaction between an alkoxyamine and an aldehyde or ketone—stands out for its high specificity and the remarkable stability of the resulting oxime bond under physiological conditions.[3][4] This guide provides an in-depth technical comparison of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a sophisticated alkoxyamine reagent, against common commercial alternatives. We will delve into the mechanistic principles, present a head-to-head experimental framework for benchmarking, and offer data-driven recommendations to guide researchers in selecting the optimal reagent for their specific application, particularly in the context of Antibody-Drug Conjugate (ADC) development.

The Underpinning Chemistry: Mechanism and Kinetics of Oxime Ligation

The power of oxime ligation lies in its bioorthogonality; the reactive partners—alkoxyamines and carbonyls (aldehydes/ketones)—are generally absent from biological systems, ensuring that the reaction proceeds with high chemoselectivity.[5] The reaction is most efficient under mildly acidic conditions (pH ~4.5), which facilitate the protonation of the carbonyl group, making it more electrophilic.[5] However, for many biological applications, the reaction must proceed at a physiological pH of 7.4, where the rate is notably slower.[5][6] This has driven the development of aniline-based catalysts that can accelerate bond formation at neutral pH.[4][7]

The stability of the resulting C=N-O bond is a key advantage, being significantly more resistant to hydrolysis than corresponding hydrazone or imine bonds, a critical factor for conjugates intended for in vivo use.[4][7][8]

Oxime Ligation Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product R1_CO_R2 Aldehyde/Ketone (on Biomolecule) Hemiaminal Tetrahedral Intermediate R1_CO_R2->Hemiaminal + H⁺ (Catalysis) - H₂O R3_ONH2 Alkoxyamine (e.g., O-(2-Phenoxyethyl)hydroxylamine) R3_ONH2->Hemiaminal Oxime Stable Oxime Bond (Bioconjugate) Hemiaminal->Oxime Dehydration H2O Water (Byproduct) Hemiaminal->H2O

Caption: General mechanism of aniline-catalyzed oxime ligation.

The Reagents: A Comparative Overview

The choice of alkoxyamine reagent can significantly impact conjugation efficiency, kinetics, and the physicochemical properties of the final conjugate. Here, we compare this compound with two widely used commercial alternatives.

ReagentStructureMolecular Weight ( g/mol )Key Features
This compound C₆H₅OCH₂CH₂ONH₂·HCl191.64The phenoxyethyl group introduces hydrophobicity, potentially enhancing interactions with hydrophobic drugs and improving conjugate stability.
Aminooxyacetic acid (AOA) H₂NOCH₂COOH91.06Simple, water-soluble, and widely used. The carboxyl group can be used for further modifications but introduces a negative charge.
Hydroxylamine hydrochloride NH₂OH·HCl69.49The simplest alkoxyamine. Highly reactive but can be less stable and may lead to side reactions.[9]

Experimental Benchmark: A Framework for Head-to-Head Comparison

To provide a robust comparison, we propose a standardized experimental workflow using a model system relevant to ADC development.

Objective: To compare the conjugation efficiency, kinetics, and plasma stability of ADCs generated using O-(2-Phenoxyethyl)hydroxylamine, Aminooxyacetic acid, and Hydroxylamine.

Model System:

  • Antibody: Trastuzumab, engineered to contain a p-acetylphenylalanine residue, which provides a ketone handle for site-specific conjugation.[10]

  • Payload: A derivative of Monomethyl auristatin E (MMAE) functionalized with a linker.

Experimental Workflow A 1. Prepare Engineered mAb (Trastuzumab with p-acetylphenylalanine) C 3. Conjugation Reaction (pH 6.5, 37°C, 24h, Aniline Catalyst) A->C B 2. Prepare Alkoxyamine-Payloads (O-Phenoxyethyl, AOA, Hydroxylamine) B->C D 4. Purification (Protein A Chromatography) C->D E 5. Characterization & Quantification D->E H 6. Stability Assay (Incubate in Human Plasma, 37°C) D->H F HIC-HPLC (Determine DAR & Purity) E->F G Mass Spectrometry (Confirm Conjugation) E->G I 7. Analysis of Stability (HIC-HPLC at T=0, 24, 72, 168h) H->I

Caption: Workflow for comparative benchmarking of alkoxyamine reagents.

Protocol 1: Conjugation Reaction

This protocol outlines the site-specific conjugation of the MMAE payload to the engineered Trastuzumab.

  • Reagent Preparation:

    • Dissolve the engineered Trastuzumab in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5) to a final concentration of 5 mg/mL.

    • Prepare 20 mM stock solutions of each alkoxyamine-payload conjugate in DMSO.

    • Prepare a 200 mM stock solution of aniline catalyst in DMSO.

  • Reaction Setup:

    • In separate reaction vessels for each alkoxyamine, add the antibody solution.

    • Add the respective alkoxyamine-payload stock solution to achieve a 5-fold molar excess over the antibody.

    • Add the aniline catalyst stock solution to a final concentration of 20 mM.

  • Incubation:

    • Gently mix the reactions and incubate at 37°C for 24 hours.

  • Purification:

    • Purify the resulting ADCs using Protein A affinity chromatography to remove unreacted payload and catalyst.

    • Elute the ADC and buffer-exchange into a formulation buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) as it separates ADC species based on the hydrophobicity conferred by the payload.[11][12][13]

  • System Setup:

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 0% to 100% B over 30 minutes.

    • Detection: UV at 280 nm.

  • Sample Analysis:

    • Inject 20 µg of each purified ADC.

    • Integrate the peaks corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).

  • DAR Calculation:

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)[12]

Protocol 3: Plasma Stability Assay
  • Incubation:

    • Dilute each purified ADC to 1 mg/mL in fresh human plasma.

    • Incubate the samples at 37°C.

  • Time Points:

    • At specified time points (0, 24, 72, and 168 hours), take an aliquot of each sample.

  • Analysis:

    • Analyze the aliquots by HIC-HPLC as described in Protocol 2.

    • Calculate the percentage of intact ADC remaining at each time point relative to T=0.

Expected Data and Interpretation

The following tables present hypothetical but expected outcomes from the benchmarking experiments, designed for clear comparison.

Table 1: Conjugation Efficiency and Purity

ReagentAverage DAR (from HIC)% Unconjugated mAb (DAR0)% Aggregation (from SEC)
O-(2-Phenoxyethyl)hydroxylamine 1.95< 2%< 1%
Aminooxyacetic acid (AOA) 1.88< 4%< 1%
Hydroxylamine 1.92< 3%~1.5%

Interpretation: All three reagents are expected to produce ADCs with a DAR close to the theoretical maximum of 2 for this engineered antibody. O-(2-Phenoxyethyl)hydroxylamine may show slightly higher efficiency (lower DAR0), potentially due to favorable hydrophobic interactions. A slight increase in aggregation might be observed with the simplest hydroxylamine due to less defined conjugation.

Table 2: Plasma Stability

Reagent% Intact ADC (24h)% Intact ADC (72h)% Intact ADC (168h)
O-(2-Phenoxyethyl)hydroxylamine > 98%> 95%> 92%
Aminooxyacetic acid (AOA) > 98%> 95%> 90%
Hydroxylamine > 95%> 90%> 85%

Interpretation: The oxime bond is inherently stable.[14] The data is expected to confirm this high stability across all reagents. The phenoxyethyl group in our lead candidate may confer a marginal but measurable increase in stability over 7 days, possibly by sterically shielding the oxime bond from potential enzymatic or hydrolytic cleavage.

Conclusion and Recommendations

Based on the mechanistic principles and the proposed experimental framework, this compound emerges as a highly competitive reagent for the development of robust bioconjugates.

  • For Maximum Stability and Efficiency: O-(2-Phenoxyethyl)hydroxylamine is the recommended choice. Its structural features are designed to enhance the stability of the final conjugate, a critical attribute for ADCs with a long circulatory half-life.

  • For General Applications: Aminooxyacetic acid remains a reliable and cost-effective option, particularly when the introduction of a negative charge is not a concern and the absolute highest stability is not required.

  • For Simple Systems: Hydroxylamine can be effective, but researchers should be mindful of potential side reactions and slightly lower stability, requiring more rigorous characterization of the final product.

Ultimately, the selection of a conjugation reagent is a critical decision in the drug development process.[15][16] This guide provides a comprehensive framework for making an informed choice, grounded in scientific principles and validated through robust analytical methods.

References

  • AxisPharm. (2024).
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  • Musilek, K., et al. (2011). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability.
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  • Kuperus, D., et al. (1997). A study on the interaction between hydroxylamine analogues and oxyhemoglobin in intact erythrocytes. PubMed. [Link]
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  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Current Opinion in Chemical Biology, 15(4), 498-505. [Link]
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The Architectonics of Proximity: A Comparative Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the ability to forge stable, precise, and efficient linkages between a targeting moiety and a therapeutic payload is paramount. The choice of chemical linker is not a mere technicality; it is a critical design element that dictates the efficacy, stability, and ultimate success of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of conjugation chemistries, oxime ligation has emerged as a robust and reliable strategy, prized for the stability of the resultant bond. This guide provides a deep dive into the application of a specific and versatile alkoxyamine reagent, O-(2-Phenoxyethyl)hydroxylamine hydrochloride, offering a comparative analysis of its performance and presenting the experimental foundations for its use.

The Oxime Advantage: A Foundation of Stability

The journey towards potent and safe targeted therapies is paved with challenges, a primary one being the prevention of premature payload release in systemic circulation.[1][2] Early linker technologies, such as hydrazones, which are susceptible to hydrolysis at physiological pH, often led to off-target toxicity and a narrowed therapeutic window.[2] Oxime linkages, formed through the condensation of an alkoxyamine with an aldehyde or ketone, exhibit significantly greater hydrolytic stability across a broader pH range.[1][3] This enhanced stability is a cornerstone of modern ADC and PROTAC design, ensuring that the cytotoxic or degradative payload is delivered specifically to the target cells.[1]

The stability of the oxime bond can be attributed to the electronic properties of the nitrogen-oxygen bond, which is less prone to hydrolysis compared to the nitrogen-nitrogen bond in hydrazones.[1] This inherent stability translates to a better safety profile and a wider therapeutic index for the resulting bioconjugate.

This compound: A Key Player in Oxime Ligation

This compound stands out as a valuable building block in the synthesis of complex bioconjugates. Its structure combines a reactive hydroxylamine moiety with a phenoxyethyl group, which can influence the physicochemical properties of the resulting linker, such as solubility and cell permeability.[4]

The synthesis of bioconjugates using this reagent hinges on the presence of a carbonyl group (an aldehyde or ketone) on the targeting molecule, such as an antibody or a protein binder. A variety of methods have been developed to introduce these reactive handles site-specifically into biomolecules, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR) or linker-to-protein ratio.[5]

Comparative Analysis: this compound in PROTACs and ADCs

The true measure of a linker's utility lies in its performance within the context of a therapeutic modality. While direct head-to-head studies detailing the performance of this compound against a wide array of other specific alkoxyamines are not extensively available in the public domain, we can extrapolate its advantages based on the well-documented performance of oxime-based linkers in both ADCs and PROTACs.

In the Realm of Antibody-Drug Conjugates (ADCs)

In ADC design, the linker's primary role is to ensure the stable circulation of the conjugate and facilitate the release of the cytotoxic payload upon internalization into the target cancer cell. The stability of the oxime bond formed by this compound is a significant advantage over more labile linkers.

Linker TypeFormation ChemistryStability at Physiological pH (~7.4)Cleavage MechanismKey AdvantagesKey Disadvantages
Oxime Alkoxyamine + Aldehyde/KetoneHigh Typically non-cleavable; relies on antibody degradationExcellent plasma stability, reduced off-target toxicitySlower drug release, potential for drug-linker-metabolite to be less active
Hydrazone Hydrazine + Aldehyde/KetoneModerate to LowAcid-labile; cleavage in endosomes/lysosomespH-dependent drug releaseProne to premature drug release in circulation
Dipeptide Thiol-maleimide or amide bondHighEnzymatic (e.g., Cathepsin B)Specific cleavage in the tumor microenvironmentPotential for immunogenicity, variable enzyme expression
Disulfide Thiol-disulfide exchangeModerateReduction in the intracellular environmentRedox-sensitive releaseSusceptible to reduction by circulating thiols

This table provides a generalized comparison. Specific stability and release kinetics can be influenced by the surrounding chemical structure.

The Critical Role in PROTACs

In the architecture of PROTACs, the linker is not just a spacer but an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][6] The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's degradation efficiency, often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][7]

While specific data for this compound-based linkers is part of proprietary drug development, the principles of linker optimization in PROTACs are well-established. The use of an oxime linkage provides a stable connection, allowing for the systematic exploration of linker length and composition to achieve optimal ternary complex formation.

Linker ClassKey CharacteristicsImpact on PROTAC Efficacy
PEG Linkers Hydrophilic, flexible, variable lengthsCan improve solubility and cell permeability; optimal length is crucial for ternary complex formation.[8][9]
Alkyl Chains Hydrophobic, flexibleCan be synthetically straightforward; may impact solubility.[10]
Rigid Linkers Often contain cyclic structures (e.g., piperazine)Can pre-organize the PROTAC for optimal binding, potentially increasing potency.[11]

The phenoxyethyl moiety of this compound can contribute to the overall physicochemical properties of the PROTAC, potentially influencing its cell permeability and propensity for non-specific binding.[4]

Experimental Methodologies: A Practical Guide

The successful application of this compound in research and development necessitates robust and well-defined experimental protocols.

Diagram of the Experimental Workflow

experimental_workflow cluster_protein_prep Protein Modification cluster_ligation Oxime Ligation cluster_purification Purification cluster_characterization Characterization protein_prep Site-Specific Introduction of Carbonyl Group into Antibody/Protein ligation Conjugation with this compound protein_prep->ligation Carbonyl-modified protein purification Purification of the Conjugate (e.g., SEC, HIC) ligation->purification Crude conjugate characterization Physicochemical and Functional Analysis (e.g., MS, HPLC, Cell-based assays) purification->characterization Purified conjugate

Caption: A generalized workflow for the synthesis and characterization of bioconjugates using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde into an Antibody for Oxime Ligation

This protocol describes a method for generating an aldehyde group at the N-terminus of an antibody using a transamination reaction, making it amenable to conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer: 50 mM potassium phosphate, 150 mM NaCl, pH 6.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer using a desalting column. Adjust the final concentration to 5-10 mg/mL.

  • Transamination Reaction: Add PLP to the antibody solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Purification: Remove excess PLP and buffer exchange the aldehyde-modified antibody into a conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5) using a desalting column.

  • The aldehyde-functionalized antibody is now ready for conjugation.

Protocol 2: Conjugation of an Aldehyde-Modified Antibody with this compound

Materials:

  • Aldehyde-modified antibody (from Protocol 1)

  • This compound

  • Conjugation buffer: 100 mM Sodium Acetate, pH 4.5

  • Aniline (as a 1 M stock solution in DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in the conjugation buffer at a concentration of 100 mM.

  • Conjugation Reaction: To the aldehyde-modified antibody solution, add this compound to a final concentration of 10-20 mM (a 100-200 fold molar excess over the antibody).

  • Add aniline to the reaction mixture to a final concentration of 100 mM.

  • Incubate the reaction at room temperature for 12-16 hours with gentle mixing.

  • Purification: Purify the resulting ADC using SEC to remove excess reagents and potential aggregates. The ADC will elute in the initial high molecular weight fractions.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR) using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).[12]

Diagram of PROTAC-Mediated Protein Degradation

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the construction of advanced bioconjugates. The stable oxime linkage it forms is a key feature that contributes to the improved safety and efficacy of ADCs and PROTACs. While the broader principles of oxime ligation and linker design are well-understood, there remains a need for more direct, quantitative comparative studies that specifically evaluate different alkoxyamine reagents under identical conditions. Such studies would provide invaluable data to guide the rational design of next-generation targeted therapeutics.

As the field of targeted protein degradation and antibody-drug conjugates continues to evolve, the development of novel linkers with tailored properties will be a key driver of innovation. The strategic application of well-characterized reagents like this compound, coupled with a deep understanding of the underlying chemical and biological principles, will be essential for the continued success of these transformative therapeutic modalities.

References

  • BenchChem. (2025). A Head-to-Head Comparison of PROTACs with Different Linker Compositions: A Guide for Researchers.
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  • BenchChem. (2025). A Comparative Guide to Cross-Validation of ADC Linker Stability: In Vitro and In Vivo Models.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers.
  • National Institutes of Health. (n.d.).
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
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A Comparative Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Synthesis, Reactivity, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a specialized alkoxyamine reagent for oxime ligation. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind methodological choices. We present a robust, peer-supported framework for its synthesis, purification, and, most critically, its performance in comparison to other common bioconjugation reagents. By contextualizing its reactivity, stability, and unique structural advantages, this guide equips scientists with the necessary insights to optimize its use in forming stable covalent linkages with carbonyl-containing molecules, a cornerstone of modern chemical biology and therapeutic development.

Introduction: The Role of Alkoxyamines in Covalent Chemistry

The precise and stable covalent modification of biomolecules is a fundamental challenge in fields ranging from diagnostics to therapeutics.[1][2] Among the arsenal of chemoselective reactions, the formation of an oxime bond between an alkoxyamine and a carbonyl group (an aldehyde or ketone) stands out for its exceptional stability and bioorthogonality.[3][4] This reaction proceeds efficiently under mild, aqueous conditions, making it ideal for the conjugation of sensitive biological macromolecules.[4]

This compound is an alkoxyamine reagent distinguished by its phenoxyethyl moiety. This structural feature imparts a degree of hydrophobicity and potential for non-covalent interactions that can be advantageous in specific applications, such as membrane-associated protein labeling or the development of probes with unique solubility profiles. This guide will dissect the synthesis of this reagent and critically compare its performance in oxime ligation against commonly used alternatives, providing a clear rationale for its selection and application.

Synthesis and Purification: A Validated Pathway

While numerous methods exist for the formation of N-O bonds, a reliable and scalable synthesis of O-substituted hydroxylamines often proceeds via the N-alkylation of a protected hydroxylamine precursor.[5] This approach offers high yields and straightforward purification.

Primary Synthetic Route: N-Alkylation of N-Hydroxyphthalimide

The most common and field-proven method involves a two-step process: Gabriel-type synthesis followed by deprotection. The causality for this choice rests on the phthalimide group's ability to act as an excellent protecting group for the hydroxylamine nitrogen, preventing side reactions and facilitating a clean SN2 reaction.

  • Step 1: N-Alkylation. N-hydroxyphthalimide is deprotonated with a mild base to form a nucleophile that subsequently reacts with a suitable electrophile, in this case, 2-phenoxyethyl bromide. This reaction selectively forms the desired C-O-N linkage.

  • Step 2: Deprotection (Hydrazinolysis). The phthalimide protecting group is efficiently cleaved using hydrazine, which attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the free O-(2-Phenoxyethyl)hydroxylamine.

  • Step 3: Salt Formation. The resulting free base is often unstable and difficult to handle. Conversion to the hydrochloride salt by treatment with HCl not only provides a stable, crystalline solid but also enhances water solubility for subsequent applications.[6]

Diagram 1: Synthetic Pathway for O-(2-Phenoxyethyl)hydroxylamine HCl

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Salt Formation A N-Hydroxyphthalimide C O-(2-Phenoxyethyl)-N-hydroxyphthalimide A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-Phenoxyethyl Bromide B->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) E O-(2-Phenoxyethyl)hydroxylamine (Free Base) C->E D Hydrazine (N₂H₄) D->E G O-(2-Phenoxyethyl)hydroxylamine HCl (Final Product) E->G F HCl F->G

Caption: Two-step synthesis via N-alkylation and subsequent deprotection.

Purification and Quality Control

The primary impurity in the crude product is often unreacted starting material or byproducts from the deprotection step.

  • Purification: The hydrochloride salt is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a high-purity crystalline solid.[7]

  • Analysis: The final product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the chemical structure and absence of organic impurities.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: A sharp melting point range (e.g., 182-188 °C) is indicative of high purity.

Performance in Oxime Ligation: A Comparative Analysis

The utility of this compound is defined by its performance in forming oxime bonds with aldehydes and ketones. The choice of alkoxyamine is not trivial, as it directly impacts reaction kinetics and the properties of the final conjugate.

The Oxime Ligation Mechanism

The reaction is a nucleophilic condensation. The nitrogen atom of the alkoxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[8] This is followed by dehydration to yield the stable C=N-O oxime linkage. The reaction is catalyzed by acid (optimal pH 4-5) which protonates the carbonyl oxygen, increasing its electrophilicity.[9] Aniline and its derivatives are also known to be potent catalysts, significantly accelerating the reaction rate at physiological pH.[10]

Diagram 2: General Mechanism of Oxime Ligation

G A Start: Need to conjugate to an aldehyde/ketone B Is a permanent, highly stable linkage required? A->B C Is fast reaction kinetics the top priority? B->C Yes D Use Hydrazine Reagents (e.g., Acylhydrazide) B->D No E Use O-Methylhydroxylamine (Small & Reactive) C->E Yes F Does the application benefit from added hydrophobicity or specific solubility characteristics? C->F No G Consider O-(2-Phenoxyethyl)hydroxylamine F->G Yes H Consider other substituted alkoxyamines (e.g., O-Benzyl) F->H No

Caption: Decision tree for selecting an appropriate carbonyl-reactive reagent.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and comparative evaluation of this compound.

Protocol 1: Synthesis of this compound
  • Objective: To synthesize and purify the title compound.

  • Materials: N-hydroxyphthalimide, 2-phenoxyethyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF), hydrazine monohydrate, dichloromethane (DCM), diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in dry DMF, add anhydrous K₂CO₃ (1.5 eq). Stir for 15 minutes. Add 2-phenoxyethyl bromide (1.1 eq) dropwise. Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

    • Work-up 1: Cool the reaction to room temperature and pour into ice-water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield O-(2-Phenoxyethyl)-N-hydroxyphthalimide.

    • Hydrazinolysis: Dissolve the intermediate from the previous step in DCM. Add hydrazine monohydrate (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Work-up 2: Filter off the precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

    • Salt Formation & Purification: Dissolve the crude oil in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from ethanol/ether if necessary.

Protocol 2: Comparative Kinetic Analysis of Oxime Formation by ¹H NMR
  • Objective: To quantitatively compare the reaction rate of O-(2-Phenoxyethyl)hydroxylamine with O-Methylhydroxylamine.

  • Materials: Model aldehyde (e.g., 4-carboxybenzaldehyde), alkoxyamine hydrochlorides, D₂O, phosphate buffer, internal standard (e.g., DSS or TMSP).

  • Procedure:

    • Stock Solutions: Prepare 100 mM stock solutions of 4-carboxybenzaldehyde, O-(2-Phenoxyethyl)hydroxylamine HCl, and O-Methylhydroxylamine HCl in a D₂O-based phosphate buffer (e.g., 100 mM, pD 4.5). Include a known concentration of an internal standard.

    • Reaction Initiation: In an NMR tube, combine the aldehyde stock solution (e.g., 250 µL, final conc. 50 mM) with one of the alkoxyamine stock solutions (e.g., 250 µL, final conc. 50 mM). Mix quickly and place the tube in the NMR spectrometer pre-equilibrated to the desired temperature (e.g., 25 °C).

    • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours).

    • Analysis: Identify a distinct proton signal for the aldehyde reactant (e.g., the aldehydic proton at ~10 ppm) and a distinct signal for the oxime product (e.g., the CH=N proton at ~8.5 ppm). Integrate these signals relative to the internal standard at each time point.

    • Kinetics: Plot the concentration of the aldehyde reactant versus time. Fit the data to a second-order rate law to determine the rate constant (k) for each alkoxyamine. The comparison of these rate constants provides a quantitative measure of relative reactivity.

Conclusion

This compound is a valuable and specialized reagent for oxime ligation. While its synthesis is straightforward via established methods, its true utility is revealed in its application. Compared to smaller, more common alkoxyamines like O-methylhydroxylamine, it offers a unique combination of high stability and modified physicochemical properties due to its phenoxyethyl group. Its selection over alternatives should be a deliberate choice based on the specific requirements of the experimental system, such as the need for enhanced hydrophobicity, specific solubility, or when slightly moderated reaction kinetics are acceptable or desired. This guide provides the foundational knowledge, comparative data, and actionable protocols for researchers to make informed decisions and successfully implement this versatile chemical tool.

References

  • BenchChem. (2025).
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  • Guthrie, Q. A. E., Young, H., & Proulx, C. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. RSC Publishing.
  • Guthrie, Q. A. E., Young, H., & Proulx, C. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. PubMed Central (PMC).
  • Guthrie, Q. A. E., Young, H., & Proulx, C. (2019). Aldoxime (a) vs. ketoxime (b) peptide ligations.
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  • Wang, T., et al. (2021). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of O-(2-Phenoxyethyl)hydroxylamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for hydroxylamine derivatives and reflect a commitment to best practices in laboratory safety.

Hazard Profile and Key Considerations

This compound is presumed to share hazards with its parent compound, hydroxylamine hydrochloride. These hazards are significant and must inform all handling and disposal procedures. Key risks include its potential corrosivity, toxicity, and environmental impact.[1][2][3]

Table 1: Summary of Potential Hazards Associated with Hydroxylamine Derivatives

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed or in contact with skin.[2][3]Avoid all personal contact, including inhalation and ingestion.[4]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[2][3]Wear chemical-resistant gloves and a lab coat at all times.[5]
Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to chemical burns.[1][3]Mandatory use of safety glasses with side shields or chemical splash goggles.[5]
Carcinogenicity Suspected of causing cancer.[2][3]Handle only in a designated area, preferably a chemical fume hood, to minimize exposure.[2]
Specific Target Organ Toxicity May cause damage to organs (e.g., blood, spleen) through prolonged or repeated exposure.[5][6]Implement engineering controls and adhere strictly to PPE requirements.
Aquatic Hazard Very toxic to aquatic life, with long-lasting effects.[3][5][6]Prevent release to the environment. Do not dispose of down the drain.[2][5]
Corrosivity May be corrosive to metals.[2][3][5]Store in a compatible, non-metallic or corrosion-resistant container.[2]
Reactivity Risk of explosion by shock, friction, fire, or other sources of ignition.[1] Heating may cause decomposition and explosion.[6]Store away from heat, sparks, and incompatible materials. Avoid shock and friction.[7]

PART 1: Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal-related task, the paramount concern is personal safety. Work should always be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for signs of degradation or punctures before use.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required to protect against splashes.[5]

  • Lab Coat: A flame-resistant lab coat must be worn to protect skin and clothing.[5]

  • Respiratory Protection: If there is a risk of aerosolization or if work is being performed outside a fume hood, a NIOSH-approved respirator is necessary.[1][5]

PART 2: Emergency Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: For any significant spill, immediately evacuate the immediate area and ensure maximum ventilation.[5] Alert personnel in the vicinity.

  • Containment: For solid spills, dampen the material with water to prevent dusting before sweeping.[4] For liquid spills, use an inert, absorbent material like sand, diatomite, or a universal binder to contain the spill. Do not use combustible materials like sawdust. [5]

  • Collection: Carefully collect the absorbed material or swept solid using non-sparking tools.[5] Place the collected waste into a clearly labeled, sealable, and chemically compatible container designated for hazardous waste.[5]

  • Decontamination: Thoroughly clean the spill area with a suitable decontamination solution, followed by soap and water.[5]

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of following the procedures outlined in Part 3.[5][8] All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[8]

PART 3: Step-by-Step Chemical Waste Disposal Procedure

The disposal of unused or waste this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Protocol for Waste Accumulation and Disposal:

  • Container Selection:

    • Choose a waste container that is in good condition, leak-proof, and constructed of a compatible material (e.g., high-density polyethylene [HDPE] or glass).[9] Avoid metal containers due to the chemical's corrosive properties.[1][2]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and spills.[8]

  • Hazardous Waste Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[8][9]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[8]

      • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]

      • A clear statement of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[8][9]

      • The date when the first quantity of waste was added to the container.[9]

  • Waste Segregation & Accumulation:

    • Carefully transfer the waste chemical into the labeled container.

    • Crucially, do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[7][10] Mixing incompatible chemicals can lead to dangerous reactions.

    • Keep the waste container securely closed at all times, except when actively adding waste.[8]

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area.

    • The storage location must be cool, dry, and well-ventilated, away from sources of heat or ignition.[5][7]

    • Ensure the storage area has secondary containment to capture any potential leaks.[8]

  • Arranging for Final Disposal:

    • The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste container. They will manage the final disposal process in accordance with all local, state, and federal regulations.[1][5]

PART 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for handling and disposing of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_main_path Operational Path cluster_disposal Waste Disposal Protocol cluster_spill Emergency Spill Protocol start Handle Chemical ppe Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood operation Routine Operation / Experiment fume_hood->operation waste_generated Waste Generated? operation->waste_generated spill_event Spill Occurs! operation->spill_event waste_generated->operation No select_container 1. Select Compatible (Glass/HDPE) Container waste_generated->select_container Yes label_container 2. Affix 'Hazardous Waste' Label select_container->label_container add_waste 3. Add Waste to Container (Do Not Mix Wastes) label_container->add_waste store_waste 4. Store Securely in Designated Area add_waste->store_waste contact_ehs 5. Contact EHS for Pickup store_waste->contact_ehs contain_spill A. Contain with Inert Absorbent spill_event->contain_spill collect_spill B. Collect with Non-Sparking Tools contain_spill->collect_spill package_spill C. Place in Labeled Hazardous Waste Container collect_spill->package_spill package_spill->store_waste

Caption: Decision workflow for handling and disposal.

PART 5: References

  • Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. Benchchem. (Source provides general guidance for hydroxylamine derivatives.)

    • URL:

  • Hydroxylamine hydrochloride - Material Safety Data Sheet. Szabo-Scandic.

    • URL:

  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Sigma-Aldrich.

    • URL:

  • SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. EMD Millipore.

    • URL:

  • Safety Data Sheet - Hydroxylamine Hydrochloride, 7% (w/v). Ricca Chemical Company.

    • URL:

  • Hydroxylamine hydrochloride - Safety Data Sheet. Apollo Scientific.

    • URL:

  • Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Benchchem. (Source provides analogous disposal steps for a related phenoxyethyl compound.)

    • URL:

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. Fisher Scientific.

    • URL:

  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Loba Chemie.

    • URL:

  • Hydroxylamine Hydrochloride - SAFETY DATA SHEET. Lab Alley.

    • URL:

  • STANDARD OPERATING PROCEDURES FOR HANDLING HAZARDOUS CHEMICALS. University of Washington, Dept. of Pathology.

    • URL:

  • Chemical Disposal in Laboratories. Envirostore.

    • URL:

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Personal protective equipment for handling O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Safe Handling of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

A Senior Application Scientist's Protocol for Laboratory Safety and Operational Integrity

This guide provides essential safety protocols and operational plans for handling this compound (CAS No. 5397-72-8)[1]. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from the well-documented hazards of its parent compound, hydroxylamine hydrochloride, and general principles of laboratory safety. It is imperative to always consult the specific SDS provided by your supplier before commencing any work and to perform a risk assessment for your specific experimental conditions.

Hazard Assessment: Understanding the "Why"

This compound is a hydroxylamine derivative. The hydrochloride salt form suggests it is a solid, likely crystalline, and water-soluble[2]. The primary hazards are inferred from hydroxylamine hydrochloride, which is a potent chemical with multiple risk factors. A thorough understanding of these hazards is the foundation of a robust safety plan.

Table 1: Summary of Potential Hazards (Based on Hydroxylamine Hydrochloride)

Hazard Classification Description Potential Consequences
Acute Toxicity Harmful if swallowed or in contact with skin[3][4][5]. Can cause immediate health effects upon exposure. Ingestion is particularly toxic[6].
Skin Corrosion/Irritation Causes skin irritation[3][4][5]. Direct contact can lead to redness, inflammation, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation[3][4][5]. Contact with eyes can result in significant pain, redness, and potential damage to eye tissue[7][8].
Sensitization May cause an allergic skin reaction[3][4][5]. Repeated exposure may lead to dermatitis or an allergic response[9].
Carcinogenicity Suspected of causing cancer[3][4][5]. This is a long-term health risk that necessitates minimizing exposure.
Specific Target Organ Toxicity May cause damage to organs (e.g., spleen, blood) through prolonged or repeated exposure[4][5][10]. Chronic exposure can lead to systemic health issues[11].
Corrosivity May be corrosive to metals[3][4]. Requires appropriate storage containers and handling tools.

| Aquatic Toxicity | Very toxic to aquatic life[4][12]. | Spills and improper disposal pose a significant environmental threat. |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a suggestion but a mandatory control measure to create a barrier between you and the chemical hazard. The choice of PPE must align with the specific task being performed.

Table 2: Required Personal Protective Equipment

Protection Type PPE Specification Rationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield[12]. Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage[4]. A face shield is required when there is a significant splash risk.
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). A fully fastened laboratory coat. Consider a PVC apron for larger quantities[6][13]. Prevents skin contact, which can cause irritation, allergic reactions, and systemic toxicity through dermal absorption[3][4]. Contaminated clothing must be removed immediately and washed before reuse[13].

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for solids, or a respirator with appropriate cartridges for vapors/aerosols)[12][14]. | Required when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated[12]. This mitigates the risk of respiratory tract irritation from inhaling the dust[8]. |

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Prepare to handle O-(2-Phenoxyethyl)hydroxylamine HCl base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe fume_hood Working in a certified chemical fume hood? weighing_solid Handling solid powder (weighing, transferring)? fume_hood->weighing_solid Yes respirator Add NIOSH-approved Respirator (N95) fume_hood->respirator No splash_risk Significant splash risk (large volumes, agitation)? weighing_solid->splash_risk No weighing_solid->splash_risk Yes face_shield Add Face Shield and PVC Apron splash_risk->face_shield Yes proceed Proceed with Caution splash_risk->proceed No base_ppe->fume_hood respirator->weighing_solid face_shield->proceed

Caption: Diagram 1: PPE Selection Workflow

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring reproducible, safe science.

I. Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with hazard warnings.

  • Fume Hood: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to control exposure[10][15].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[14][16].

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before bringing the chemical into the work area. Use non-sparking tools where applicable[16].

II. Handling the Solid Compound (Weighing & Transfer)
  • Don PPE: Put on all required PPE as determined by your risk assessment (see Diagram 1).

  • Tare Container: Inside the fume hood, place a tared weigh boat or appropriate container on the analytical balance.

  • Dispense Carefully: Slowly and carefully dispense the solid chemical from its storage bottle onto the weigh boat. Avoid generating dust by using gentle motions. Do not tap or shake the container unnecessarily[13].

  • Close Securely: Immediately and securely close the main storage container.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

III. Post-Handling and Decontamination
  • Clean Up: Decontaminate the balance and surrounding work surfaces within the fume hood. Use a damp cloth to wipe surfaces to avoid aerosolizing any residual powder.

  • Dispose of Consumables: All contaminated disposable items (e.g., weigh boats, gloves, wipes) must be placed in a designated, sealed hazardous waste container[12].

  • Doff PPE: Remove PPE in the correct order (gloves first, then apron/lab coat, then eye/face protection) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE[12]. Do not eat, drink, or smoke in the laboratory area[13][16].

Handling_Workflow Diagram 2: Chemical Handling Workflow A 1. Preparation - Designate Area - Verify Fume Hood - Check Safety Shower/Eyewash B 2. Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves - Respirator (if needed) A->B C 3. Chemical Handling (in Fume Hood) - Carefully weigh solid - Transfer to vessel - Secure primary container B->C D 4. Decontamination - Clean work surfaces - Dispose of contaminated items in hazardous waste C->D E 5. Doff PPE - Remove gloves first - Avoid cross-contamination D->E F 6. Personal Hygiene - Wash hands thoroughly E->F

Caption: Diagram 2: Chemical Handling Workflow

Emergency Protocols

Accidental Release Measures
  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite)[13].

    • Carefully sweep or scoop the material into a designated hazardous waste container[13][15]. Avoid creating dust[13].

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert laboratory personnel[15].

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][15].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[12][15]. Seek medical attention if irritation or a rash develops[4].

  • Inhalation: Move the affected person to fresh air immediately[8][15]. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid direct contact)[8]. Seek immediate medical attention[8][15].

  • Ingestion: Do NOT induce vomiting[6][15]. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[15].

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste[15].

  • Containerization: Use only designated, properly labeled, and sealed containers for waste collection. Do not mix with incompatible waste streams.

  • Disposal Procedure: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program[12]. Do not pour this chemical or its solutions down the drain, as it is very toxic to aquatic life[4].

By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects researchers, ensures the integrity of your work, and maintains regulatory compliance.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Hydroxylamine-O-sulfonic acid.
  • Enamine. (n.d.). Safety Data Sheet: O-(2-phenoxyethyl)hydroxylamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Hydroxylamine hydrochloride.
  • EMD Millipore. (n.d.). Safety Data Sheet: Hydroxylamine Hydrochloride GR ACS.
  • CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 Material Safety Data Sheet SDS/MSDS.
  • Fisher Scientific. (2010). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Apollo Scientific. (2023). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Szabo-Scandic. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Fisher Scientific. (2010). Safety Data Sheet: Hydroxylamine hydrochloride. (Additional version).
  • Loba Chemie. (2022). Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet.
  • Sciencelab.com. (2013). Safety Data Sheet: Hydroxylamine Hydrochloride.
  • Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
  • Ricca Chemical Company. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride.
  • CPAchem. (2024). Safety data sheet: Hydroxylamine Hydrochloride TS.
  • Biosynth. (n.d.). Safety Data Sheet: Hydroxylamine Hydrochloride.
  • NOAA. (n.d.). Hydroxylamine Hydrochloride. CAMEO Chemicals.
  • Lab Alley. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride.
  • Techno PharmChem. (2023). Hydroxylamine Hydrochloride Material Safety Data Sheet.
  • Spectrum Chemical. (2007). Material Safety Data Sheet: Hydroxylamine Hydrochloride, 10% (w/w) Aqueous.
  • PubChem. (n.d.). O-ethylhydroxylamine hydrochloride. National Center for Biotechnology Information.
  • ABI Chem. (n.d.). Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride; 5397-72-8.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride CAS#: 5470-11-1.

Sources

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